molecular formula C38H47NO18 B1583929 Euonymine CAS No. 33458-82-1

Euonymine

Katalognummer: B1583929
CAS-Nummer: 33458-82-1
Molekulargewicht: 805.8 g/mol
InChI-Schlüssel: PBFGAFDJVQAMRS-KCYQGYFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate has been reported in Tripterygium wilfordii and Peritassa campestris with data available.

Eigenschaften

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFGAFDJVQAMRS-KCYQGYFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019965
Record name Euonymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-82-1
Record name Euonymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euonymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a discussion of its potential biological interactions.

Natural Sources of this compound

This compound is primarily isolated from plant species belonging to the genus Euonymus within the family Celastraceae.[2] This genus comprises a diverse group of shrubs and small trees, many of which have a history of use in traditional medicine. While a comprehensive quantitative analysis across all species and plant parts is not extensively documented in publicly available literature, the presence of this compound and related alkaloids is well-established in this genus.

Table 2.1: Primary Natural Sources of this compound

FamilyGenusSpeciesCommon Name(s)Plant Part(s) Containing this compound
CelastraceaeEuonymusEuonymus sieboldianusJapanese SpindleNot specified in literature, but fruits are a source of other sesquiterpene polyesters.
CelastraceaeEuonymusEuonymus atropurpureusEastern Wahoo, Burning BushBark, leaves, and fruits are noted for medicinal use, though all parts are considered potentially toxic if ingested.[3][4]
CelastraceaeEuonymusEuonymus alatusWinged Spindle, Burning BushGeneral extracts are a source of various bioactive compounds.
CelastraceaeEuonymusEuonymus europaeusEuropean SpindleSeeds are known to contain related alkaloids and fatty acids.[2]

Note: The precise concentration of this compound can vary based on the plant's geographic location, season of harvest, and the specific plant tissue.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are compiled from established techniques for alkaloid isolation from the Celastraceae family.

Extraction of Crude Alkaloid Mixture

This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material.

3.1.1 Materials and Reagents

3.1.2 Procedure

  • Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield a crude extract.

  • Acidification: Dissolve the crude extract in 10% acetic acid in water.

  • Defatting: Extract the acidic solution with a nonpolar solvent like hexane (B92381) to remove fats and waxes. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

Isolation and Purification by Chromatography

Further purification of this compound from the crude alkaloid mixture is typically achieved through chromatographic techniques.

3.2.1 Materials and Reagents

  • Crude alkaloid extract

  • Silica (B1680970) gel for column chromatography

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid)

3.2.2 Procedure

  • Column Chromatography: Pack a column with silica gel and equilibrate with the starting solvent. Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the column. Elute the column with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.

  • Fraction Pooling: Pool fractions containing the compound of interest based on TLC analysis.

  • HPLC Purification: Further purify the pooled fractions using preparative HPLC to isolate pure this compound.

Quantification by HPLC-UV

The quantity of this compound in an extract can be determined using High-Performance Liquid Chromatography with UV detection.[5]

3.3.1 Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Standard: A purified and quantified standard of this compound is required for calibration.

3.3.2 Procedure

  • Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations.

  • Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Isolation

G plant_material Dried & Powdered Plant Material (Euonymus sp.) maceration Maceration (Methanol/Ethanol) plant_material->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Acid-Base Extraction crude_extract->acidification crude_alkaloids Crude Alkaloid Mixture acidification->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography hplc_purification HPLC Purification column_chromatography->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

General Analytical Workflow for Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_extract Plant Extract hplc_uv HPLC-UV Analysis plant_extract->hplc_uv euonymine_standard This compound Standard euonymine_standard->hplc_uv peak_integration Peak Area Integration hplc_uv->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: General workflow for the quantification of this compound.

Hypothetical Signaling Pathway Modulation

Given this compound's reported anti-HIV and P-glycoprotein inhibitory activities, it likely interacts with cellular signaling pathways related to cell survival, apoptosis, and drug resistance. The diagram below illustrates a simplified, hypothetical signaling cascade where a compound like this compound might exert its effects.

G cluster_cell Cell This compound This compound Pgp P-glycoprotein (MDR1) This compound->Pgp Inhibits Extracellular_Drug Extracellular Drug Pgp->Extracellular_Drug Efflux Cell_Membrane Cell Membrane Intracellular_Drug Intracellular Drug Extracellular_Drug->Intracellular_Drug Influx Apoptosis Apoptosis Intracellular_Drug->Apoptosis Induces

Caption: Inhibition of P-glycoprotein by this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to the Natural Sources of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a discussion of its potential biological interactions.

Natural Sources of this compound

This compound is primarily isolated from plant species belonging to the genus Euonymus within the family Celastraceae.[2] This genus comprises a diverse group of shrubs and small trees, many of which have a history of use in traditional medicine. While a comprehensive quantitative analysis across all species and plant parts is not extensively documented in publicly available literature, the presence of this compound and related alkaloids is well-established in this genus.

Table 2.1: Primary Natural Sources of this compound

FamilyGenusSpeciesCommon Name(s)Plant Part(s) Containing this compound
CelastraceaeEuonymusEuonymus sieboldianusJapanese SpindleNot specified in literature, but fruits are a source of other sesquiterpene polyesters.
CelastraceaeEuonymusEuonymus atropurpureusEastern Wahoo, Burning BushBark, leaves, and fruits are noted for medicinal use, though all parts are considered potentially toxic if ingested.[3][4]
CelastraceaeEuonymusEuonymus alatusWinged Spindle, Burning BushGeneral extracts are a source of various bioactive compounds.
CelastraceaeEuonymusEuonymus europaeusEuropean SpindleSeeds are known to contain related alkaloids and fatty acids.[2]

Note: The precise concentration of this compound can vary based on the plant's geographic location, season of harvest, and the specific plant tissue.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are compiled from established techniques for alkaloid isolation from the Celastraceae family.

Extraction of Crude Alkaloid Mixture

This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material.

3.1.1 Materials and Reagents

3.1.2 Procedure

  • Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield a crude extract.

  • Acidification: Dissolve the crude extract in 10% acetic acid in water.

  • Defatting: Extract the acidic solution with a nonpolar solvent like hexane (B92381) to remove fats and waxes. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

Isolation and Purification by Chromatography

Further purification of this compound from the crude alkaloid mixture is typically achieved through chromatographic techniques.

3.2.1 Materials and Reagents

  • Crude alkaloid extract

  • Silica (B1680970) gel for column chromatography

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid)

3.2.2 Procedure

  • Column Chromatography: Pack a column with silica gel and equilibrate with the starting solvent. Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the column. Elute the column with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.

  • Fraction Pooling: Pool fractions containing the compound of interest based on TLC analysis.

  • HPLC Purification: Further purify the pooled fractions using preparative HPLC to isolate pure this compound.

Quantification by HPLC-UV

The quantity of this compound in an extract can be determined using High-Performance Liquid Chromatography with UV detection.[5]

3.3.1 Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Standard: A purified and quantified standard of this compound is required for calibration.

3.3.2 Procedure

  • Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations.

  • Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Isolation

G plant_material Dried & Powdered Plant Material (Euonymus sp.) maceration Maceration (Methanol/Ethanol) plant_material->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Acid-Base Extraction crude_extract->acidification crude_alkaloids Crude Alkaloid Mixture acidification->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography hplc_purification HPLC Purification column_chromatography->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

General Analytical Workflow for Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_extract Plant Extract hplc_uv HPLC-UV Analysis plant_extract->hplc_uv euonymine_standard This compound Standard euonymine_standard->hplc_uv peak_integration Peak Area Integration hplc_uv->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: General workflow for the quantification of this compound.

Hypothetical Signaling Pathway Modulation

Given this compound's reported anti-HIV and P-glycoprotein inhibitory activities, it likely interacts with cellular signaling pathways related to cell survival, apoptosis, and drug resistance. The diagram below illustrates a simplified, hypothetical signaling cascade where a compound like this compound might exert its effects.

G cluster_cell Cell This compound This compound Pgp P-glycoprotein (MDR1) This compound->Pgp Inhibits Extracellular_Drug Extracellular Drug Pgp->Extracellular_Drug Efflux Cell_Membrane Cell Membrane Intracellular_Drug Intracellular Drug Extracellular_Drug->Intracellular_Drug Influx Apoptosis Apoptosis Intracellular_Drug->Apoptosis Induces

Caption: Inhibition of P-glycoprotein by this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to the Natural Sources of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Exhibiting a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a discussion of its potential biological interactions.

Natural Sources of this compound

This compound is primarily isolated from plant species belonging to the genus Euonymus within the family Celastraceae.[2] This genus comprises a diverse group of shrubs and small trees, many of which have a history of use in traditional medicine. While a comprehensive quantitative analysis across all species and plant parts is not extensively documented in publicly available literature, the presence of this compound and related alkaloids is well-established in this genus.

Table 2.1: Primary Natural Sources of this compound

FamilyGenusSpeciesCommon Name(s)Plant Part(s) Containing this compound
CelastraceaeEuonymusEuonymus sieboldianusJapanese SpindleNot specified in literature, but fruits are a source of other sesquiterpene polyesters.
CelastraceaeEuonymusEuonymus atropurpureusEastern Wahoo, Burning BushBark, leaves, and fruits are noted for medicinal use, though all parts are considered potentially toxic if ingested.[3][4]
CelastraceaeEuonymusEuonymus alatusWinged Spindle, Burning BushGeneral extracts are a source of various bioactive compounds.
CelastraceaeEuonymusEuonymus europaeusEuropean SpindleSeeds are known to contain related alkaloids and fatty acids.[2]

Note: The precise concentration of this compound can vary based on the plant's geographic location, season of harvest, and the specific plant tissue.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are compiled from established techniques for alkaloid isolation from the Celastraceae family.

Extraction of Crude Alkaloid Mixture

This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction from dried and powdered plant material.

3.1.1 Materials and Reagents

  • Dried and powdered plant material (e.g., leaves, bark, or seeds of Euonymus species)

  • Methanol or Ethanol

  • 10% Acetic Acid in water

  • Ammonium Hydroxide solution

  • Dichloromethane or Chloroform

  • Sodium Sulfate (anhydrous)

  • Rotary evaporator

  • Filter paper and funnel

  • Separatory funnel

3.1.2 Procedure

  • Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield a crude extract.

  • Acidification: Dissolve the crude extract in 10% acetic acid in water.

  • Defatting: Extract the acidic solution with a nonpolar solvent like hexane to remove fats and waxes. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

Isolation and Purification by Chromatography

Further purification of this compound from the crude alkaloid mixture is typically achieved through chromatographic techniques.

3.2.1 Materials and Reagents

  • Crude alkaloid extract

  • Silica gel for column chromatography

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid)

3.2.2 Procedure

  • Column Chromatography: Pack a column with silica gel and equilibrate with the starting solvent. Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the column. Elute the column with a solvent gradient of increasing polarity. Collect fractions and monitor by TLC.

  • Fraction Pooling: Pool fractions containing the compound of interest based on TLC analysis.

  • HPLC Purification: Further purify the pooled fractions using preparative HPLC to isolate pure this compound.

Quantification by HPLC-UV

The quantity of this compound in an extract can be determined using High-Performance Liquid Chromatography with UV detection.[5]

3.3.1 Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Standard: A purified and quantified standard of this compound is required for calibration.

3.3.2 Procedure

  • Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations.

  • Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Isolation

G plant_material Dried & Powdered Plant Material (Euonymus sp.) maceration Maceration (Methanol/Ethanol) plant_material->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Acid-Base Extraction crude_extract->acidification crude_alkaloids Crude Alkaloid Mixture acidification->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography hplc_purification HPLC Purification column_chromatography->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

General Analytical Workflow for Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_extract Plant Extract hplc_uv HPLC-UV Analysis plant_extract->hplc_uv euonymine_standard This compound Standard euonymine_standard->hplc_uv peak_integration Peak Area Integration hplc_uv->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: General workflow for the quantification of this compound.

Hypothetical Signaling Pathway Modulation

Given this compound's reported anti-HIV and P-glycoprotein inhibitory activities, it likely interacts with cellular signaling pathways related to cell survival, apoptosis, and drug resistance. The diagram below illustrates a simplified, hypothetical signaling cascade where a compound like this compound might exert its effects.

G cluster_cell Cell This compound This compound Pgp P-glycoprotein (MDR1) This compound->Pgp Inhibits Extracellular_Drug Extracellular Drug Pgp->Extracellular_Drug Efflux Cell_Membrane Cell Membrane Intracellular_Drug Intracellular Drug Extracellular_Drug->Intracellular_Drug Influx Apoptosis Apoptosis Intracellular_Drug->Apoptosis Induces

Caption: Inhibition of P-glycoprotein by this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.

Chemical Structure

This compound possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol .[1] It is classified as a sesquiterpene pyridine (B92270) alkaloid.[2] The intricate structure of this compound is built upon a highly oxygenated dihydro-β-agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid forms a distinctive 14-membered macrodilactone ring.

The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[3][4] The overall structure of this compound is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran (B95107) ring.

Euonymine_Structure This compound This compound (C₃₈H₄₇NO₁₈) Euonyminol Euonyminol Core (Dihydro-β-agarofuran) This compound->Euonyminol is composed of Evoninic_Acid Evoninic Acid Moiety (Pyridine dicarboxylic acid) This compound->Evoninic_Acid and Acetyl_Groups Six Acetyl Groups This compound->Acetyl_Groups substituted with Macrodilactone 14-Membered Macrodilactone Ring Euonyminol->Macrodilactone forms Evoninic_Acid->Macrodilactone forms

Caption: Core components of the this compound molecule.

Stereochemistry

A defining feature of this compound is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]

The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of this compound, requiring highly stereoselective reactions.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₈H₄₇NO₁₈[1]
Molecular Weight805.78 g/mol [1]
CAS Number33458-82-1[1]
Crystallographic Data

The X-ray crystallographic data for key synthetic intermediates of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.

CCDC Deposition NumberCorresponding Synthetic Intermediate
2115563Advanced intermediate in the total synthesis of this compound
2120480A key bicyclic intermediate in the total synthesis of this compound

Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.

NMR Spectroscopic Data

The structural elucidation of this compound heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the this compound core structure, as reported in the literature for the synthetic compound.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
180.15.61 (d, J = 3.5)
270.55.25 (dd, J = 3.5, 2.5)
374.55.48 (d, J = 2.5)
485.3-
550.22.58 (d, J = 3.5)
672.96.05 (s)
740.82.35 (m)
870.95.51 (dd, J = 11.0, 5.0)
975.85.92 (d, J = 5.0)
1045.1-
1188.9-
1264.94.55 (d, J = 12.0), 4.38 (d, J = 12.0)
1368.25.10 (d, J = 11.5), 4.98 (d, J = 11.5)
1421.41.62 (s)
1529.81.35 (s)

Data extracted from the supporting information of the total synthesis by Inoue and colleagues.

Experimental Protocols

Isolation from Natural Sources

The original isolation of this compound was reported from the seeds of Euonymus sieboldiana. The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the following steps:

Isolation_Workflow Start Dried and Powdered Plant Material (e.g., seeds of Euonymus sieboldiana) Extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., between water and chloroform) Extraction->Partitioning Chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., preparative TLC, HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: General workflow for the isolation of this compound.

A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from Euonymus sieboldiana with methanol. The extract is then treated with lead acetate (B1210297) to remove tannins, followed by partitioning between chloroform (B151607) and water. The chloroform layer, containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • UV Spectroscopy: To identify the presence of the pyridine ring.

  • IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.

  • X-ray Crystallography: While X-ray crystallography of this compound itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.

While the precise signaling pathways modulated by this compound have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.

Proposed_Signaling_Interaction cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) (ABC Transporter) This compound->Pgp Inhibits MDR Multidrug Resistance (MDR) Pgp->MDR contributes to Chemotherapy Chemotherapeutic Agents Pgp->Chemotherapy Effluxes Cell Cancer Cell

Caption: Proposed mechanism of P-gp inhibition by this compound.

Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of this compound and to identify its specific cellular targets and the signaling pathways it modulates.

Conclusion

This compound stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.

Chemical Structure

This compound possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol .[1] It is classified as a sesquiterpene pyridine (B92270) alkaloid.[2] The intricate structure of this compound is built upon a highly oxygenated dihydro-β-agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid forms a distinctive 14-membered macrodilactone ring.

The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[3][4] The overall structure of this compound is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran (B95107) ring.

Euonymine_Structure This compound This compound (C₃₈H₄₇NO₁₈) Euonyminol Euonyminol Core (Dihydro-β-agarofuran) This compound->Euonyminol is composed of Evoninic_Acid Evoninic Acid Moiety (Pyridine dicarboxylic acid) This compound->Evoninic_Acid and Acetyl_Groups Six Acetyl Groups This compound->Acetyl_Groups substituted with Macrodilactone 14-Membered Macrodilactone Ring Euonyminol->Macrodilactone forms Evoninic_Acid->Macrodilactone forms

Caption: Core components of the this compound molecule.

Stereochemistry

A defining feature of this compound is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]

The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of this compound, requiring highly stereoselective reactions.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₈H₄₇NO₁₈[1]
Molecular Weight805.78 g/mol [1]
CAS Number33458-82-1[1]
Crystallographic Data

The X-ray crystallographic data for key synthetic intermediates of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.

CCDC Deposition NumberCorresponding Synthetic Intermediate
2115563Advanced intermediate in the total synthesis of this compound
2120480A key bicyclic intermediate in the total synthesis of this compound

Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.

NMR Spectroscopic Data

The structural elucidation of this compound heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the this compound core structure, as reported in the literature for the synthetic compound.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
180.15.61 (d, J = 3.5)
270.55.25 (dd, J = 3.5, 2.5)
374.55.48 (d, J = 2.5)
485.3-
550.22.58 (d, J = 3.5)
672.96.05 (s)
740.82.35 (m)
870.95.51 (dd, J = 11.0, 5.0)
975.85.92 (d, J = 5.0)
1045.1-
1188.9-
1264.94.55 (d, J = 12.0), 4.38 (d, J = 12.0)
1368.25.10 (d, J = 11.5), 4.98 (d, J = 11.5)
1421.41.62 (s)
1529.81.35 (s)

Data extracted from the supporting information of the total synthesis by Inoue and colleagues.

Experimental Protocols

Isolation from Natural Sources

The original isolation of this compound was reported from the seeds of Euonymus sieboldiana. The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the following steps:

Isolation_Workflow Start Dried and Powdered Plant Material (e.g., seeds of Euonymus sieboldiana) Extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., between water and chloroform) Extraction->Partitioning Chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., preparative TLC, HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: General workflow for the isolation of this compound.

A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from Euonymus sieboldiana with methanol. The extract is then treated with lead acetate (B1210297) to remove tannins, followed by partitioning between chloroform (B151607) and water. The chloroform layer, containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • UV Spectroscopy: To identify the presence of the pyridine ring.

  • IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.

  • X-ray Crystallography: While X-ray crystallography of this compound itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.

While the precise signaling pathways modulated by this compound have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.

Proposed_Signaling_Interaction cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) (ABC Transporter) This compound->Pgp Inhibits MDR Multidrug Resistance (MDR) Pgp->MDR contributes to Chemotherapy Chemotherapeutic Agents Pgp->Chemotherapy Effluxes Cell Cancer Cell

Caption: Proposed mechanism of P-gp inhibition by this compound.

Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of this compound and to identify its specific cellular targets and the signaling pathways it modulates.

Conclusion

This compound stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.

Chemical Structure

This compound possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78 g/mol .[1] It is classified as a sesquiterpene pyridine alkaloid.[2] The intricate structure of this compound is built upon a highly oxygenated dihydro-β-agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid forms a distinctive 14-membered macrodilactone ring.

The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of sesquiterpenoids.[3][4] The overall structure of this compound is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran ring.

Euonymine_Structure This compound This compound (C₃₈H₄₇NO₁₈) Euonyminol Euonyminol Core (Dihydro-β-agarofuran) This compound->Euonyminol is composed of Evoninic_Acid Evoninic Acid Moiety (Pyridine dicarboxylic acid) This compound->Evoninic_Acid and Acetyl_Groups Six Acetyl Groups This compound->Acetyl_Groups substituted with Macrodilactone 14-Membered Macrodilactone Ring Euonyminol->Macrodilactone forms Evoninic_Acid->Macrodilactone forms

Caption: Core components of the this compound molecule.

Stereochemistry

A defining feature of this compound is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]

The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of this compound, requiring highly stereoselective reactions.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₈H₄₇NO₁₈[1]
Molecular Weight805.78 g/mol [1]
CAS Number33458-82-1[1]
Crystallographic Data

The X-ray crystallographic data for key synthetic intermediates of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.

CCDC Deposition NumberCorresponding Synthetic Intermediate
2115563Advanced intermediate in the total synthesis of this compound
2120480A key bicyclic intermediate in the total synthesis of this compound

Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.

NMR Spectroscopic Data

The structural elucidation of this compound heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the this compound core structure, as reported in the literature for the synthetic compound.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
180.15.61 (d, J = 3.5)
270.55.25 (dd, J = 3.5, 2.5)
374.55.48 (d, J = 2.5)
485.3-
550.22.58 (d, J = 3.5)
672.96.05 (s)
740.82.35 (m)
870.95.51 (dd, J = 11.0, 5.0)
975.85.92 (d, J = 5.0)
1045.1-
1188.9-
1264.94.55 (d, J = 12.0), 4.38 (d, J = 12.0)
1368.25.10 (d, J = 11.5), 4.98 (d, J = 11.5)
1421.41.62 (s)
1529.81.35 (s)

Data extracted from the supporting information of the total synthesis by Inoue and colleagues.

Experimental Protocols

Isolation from Natural Sources

The original isolation of this compound was reported from the seeds of Euonymus sieboldiana. The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the following steps:

Isolation_Workflow Start Dried and Powdered Plant Material (e.g., seeds of Euonymus sieboldiana) Extraction Solvent Extraction (e.g., with methanol or ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., between water and chloroform) Extraction->Partitioning Chromatography Column Chromatography (e.g., silica gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., preparative TLC, HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: General workflow for the isolation of this compound.

A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from Euonymus sieboldiana with methanol. The extract is then treated with lead acetate to remove tannins, followed by partitioning between chloroform and water. The chloroform layer, containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • UV Spectroscopy: To identify the presence of the pyridine ring.

  • IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.

  • X-ray Crystallography: While X-ray crystallography of this compound itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.

While the precise signaling pathways modulated by this compound have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.

Proposed_Signaling_Interaction cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) (ABC Transporter) This compound->Pgp Inhibits MDR Multidrug Resistance (MDR) Pgp->MDR contributes to Chemotherapy Chemotherapeutic Agents Pgp->Chemotherapy Effluxes Cell Cancer Cell

Caption: Proposed mechanism of P-gp inhibition by this compound.

Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of this compound and to identify its specific cellular targets and the signaling pathways it modulates.

Conclusion

This compound stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Euonymine in Celastraceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IVY, Researcher City, December 4, 2025 – The complex sesquiterpenoid alkaloid, euonymine (B13332915), a prominent bioactive compound found in plants of the Celastraceae family, has long been a subject of interest for its potential pharmacological applications. However, the intricate biosynthetic pathway leading to its formation within these plants has remained largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and alkaloid biosynthesis to present a comprehensive proposed pathway for this compound, offering a roadmap for researchers and drug development professionals.

This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with acetyl groups and a unique dicarboxylic acid, evoninic acid, to form a macrocyclic structure. While the total synthesis of this compound has been achieved in the laboratory, its natural biosynthesis involves a series of complex enzymatic reactions that are yet to be fully characterized. This guide outlines a hypothetical, yet scientifically grounded, sequence of biochemical transformations, from primary metabolites to the final complex structure of this compound.

A Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the sesquiterpenoid backbone, the extensive oxidation of this core structure to form euonyminol, and the synthesis and attachment of the characteristic ester groups, including the macrocyclic bridge from evoninic acid.

Stage 1: Assembly of the Dihydro-β-Agarofuran Core

The journey to this compound begins with fundamental building blocks from primary metabolism. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.

A yet-to-be-identified terpene synthase would then catalyze the cyclization of FPP to form the characteristic bicyclic dihydro-β-agarofuran skeleton. This is a critical step that defines the core structure of a large family of compounds in the Celastraceae.

Stage 2: Oxidative Elaboration of the Core

Following the initial cyclization, the dihydro-β-agarofuran core undergoes a series of extensive oxidative modifications. This is likely carried out by a cascade of cytochrome P450 monooxygenases (P450s), which are well-known for their role in generating the vast chemical diversity of plant alkaloids.[1] These enzymes would introduce multiple hydroxyl groups at specific positions on the sesquiterpenoid scaffold, leading to the highly oxygenated intermediate, euonyminol. The precise sequence of these hydroxylation events is currently unknown.

Stage 3: Acylation and Macrocyclization

The final steps in this compound biosynthesis involve the esterification of the euonyminol core. A series of acyltransferases are responsible for attaching acetyl groups to specific hydroxyl moieties. The most complex of these final modifications is the formation of the 14-membered macrocyclic bislactone. This involves the biosynthesis of evoninic acid, a substituted pyridine (B92270) dicarboxylic acid. While the synthesis of evoninic acid has been achieved chemically, its biosynthetic origin in plants is not yet understood. It is hypothesized that it is synthesized and then activated, likely as a CoA-thioester, before being attached to the euonyminol core by a specific acyltransferase, forming the characteristic macrocycle of this compound.

Quantitative Data

As the biosynthetic pathway of this compound is still under investigation, there is a notable absence of quantitative data such as enzyme kinetics, metabolite pool sizes, and gene expression profiles in the scientific literature. The following table illustrates the types of data that would be crucial for a comprehensive understanding of this pathway and would be the target of future research.

ParameterDescriptionHypothetical Value/UnitSignificance
Terpene Synthase Activity Rate of conversion of FPP to dihydro-β-agarofurane.g., pkat/mg proteinDetermines the flux towards the core scaffold
P450 Hydroxylase Km Substrate affinity of a specific P450 for a pathway intermediatee.g., µMIndicates the efficiency of oxidative steps
Acyltransferase Vmax Maximum rate of acetyl group transfer to euonyminole.g., nmol/min/mg proteinGauges the capacity for final structural modifications
Gene Expression Levels Relative transcript abundance of pathway genes (e.g., terpene synthase, P450s) under different conditionse.g., FPKM or TPMIdentifies regulatory control points in the pathway
Metabolite Concentration In-planta concentration of key intermediates like euonyminol and this compounde.g., µg/g fresh weightProvides a measure of pathway output and potential bottlenecks

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
  • Plant Material: Collect tissues from a this compound-producing plant from the Celastraceae family (e.g., Euonymus alatus) at different developmental stages or under various stress conditions to capture differential gene expression.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes against public databases. Identify candidate genes encoding terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes from other plant species.

  • Differential Expression Analysis: Compare gene expression levels across different tissues and conditions to identify candidate genes whose expression correlates with this compound accumulation.

Protocol 2: Functional Characterization of a Candidate Terpene Synthase
  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate terpene synthase gene from cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or S. cerevisiae).

  • Heterologous Expression and Protein Purification: Transform the expression vector into the chosen host and induce protein expression. Purify the recombinant enzyme using affinity chromatography.

  • In Vitro Enzyme Assays: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product. Compare the mass spectrum and retention time with authentic standards if available.

Protocol 3: In Vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)
  • VIGS Vector Construction: Clone a fragment of a candidate P450 or acyltransferase gene into a VIGS vector.

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.

  • Metabolite Profiling: After a period to allow for gene silencing, extract metabolites from the silenced and control plants.

  • LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and its potential precursors. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in the pathway.

Visualizing the Pathway and Workflows

To aid in the conceptualization of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated using the DOT language.

Proposed Biosynthesis of this compound cluster_primary_metabolism Primary Metabolism cluster_sesquiterpenoid_synthesis Sesquiterpenoid Synthesis cluster_oxidation Oxidation cluster_tailoring Tailoring and Acylation cluster_evoninic_acid Evoninic Acid Pathway MVA/MEP Pathways MVA/MEP Pathways IPP IPP MVA/MEP Pathways->IPP DMAPP DMAPP MVA/MEP Pathways->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP->FPP FPP Synthase DABA Dihydro-β-agarofuran Core FPP->DABA Terpene Synthase Euonyminol Euonyminol DABA->Euonyminol Cytochrome P450s Ac_Euonyminol Acetylated Euonyminol Euonyminol->Ac_Euonyminol Acyltransferases (Acetyl-CoA) This compound This compound Ac_Euonyminol->this compound Acyltransferase Evoninic_Acid Evoninic Acid Evoninic_Acid->this compound Acyltransferase

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Experimental Workflow for Gene Identification Plant_Tissue Plant Tissue Collection RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly DEG_Analysis Differential Expression Analysis Transcriptome_Assembly->DEG_Analysis Candidate_Genes Candidate Genes DEG_Analysis->Candidate_Genes

Caption: Workflow for identifying candidate genes in this compound biosynthesis.

Enzyme Functional Characterization Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay Product_ID Product Identification (GC-MS / LC-MS) Enzyme_Assay->Product_ID VIGS_Construction VIGS Vector Construction Agroinfiltration Agroinfiltration VIGS_Construction->Agroinfiltration Metabolite_Extraction Metabolite Extraction Agroinfiltration->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS) Metabolite_Extraction->Metabolite_Analysis Candidate_Gene Candidate Gene Candidate_Gene->Gene_Cloning Candidate_Gene->VIGS_Construction

Caption: Experimental workflows for enzyme functional characterization.

This guide provides a foundational framework for future research into the biosynthesis of this compound. The elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpenoid alkaloids.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Euonymine in Celastraceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IVY, Researcher City, December 4, 2025 – The complex sesquiterpenoid alkaloid, euonymine (B13332915), a prominent bioactive compound found in plants of the Celastraceae family, has long been a subject of interest for its potential pharmacological applications. However, the intricate biosynthetic pathway leading to its formation within these plants has remained largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and alkaloid biosynthesis to present a comprehensive proposed pathway for this compound, offering a roadmap for researchers and drug development professionals.

This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with acetyl groups and a unique dicarboxylic acid, evoninic acid, to form a macrocyclic structure. While the total synthesis of this compound has been achieved in the laboratory, its natural biosynthesis involves a series of complex enzymatic reactions that are yet to be fully characterized. This guide outlines a hypothetical, yet scientifically grounded, sequence of biochemical transformations, from primary metabolites to the final complex structure of this compound.

A Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the sesquiterpenoid backbone, the extensive oxidation of this core structure to form euonyminol, and the synthesis and attachment of the characteristic ester groups, including the macrocyclic bridge from evoninic acid.

Stage 1: Assembly of the Dihydro-β-Agarofuran Core

The journey to this compound begins with fundamental building blocks from primary metabolism. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.

A yet-to-be-identified terpene synthase would then catalyze the cyclization of FPP to form the characteristic bicyclic dihydro-β-agarofuran skeleton. This is a critical step that defines the core structure of a large family of compounds in the Celastraceae.

Stage 2: Oxidative Elaboration of the Core

Following the initial cyclization, the dihydro-β-agarofuran core undergoes a series of extensive oxidative modifications. This is likely carried out by a cascade of cytochrome P450 monooxygenases (P450s), which are well-known for their role in generating the vast chemical diversity of plant alkaloids.[1] These enzymes would introduce multiple hydroxyl groups at specific positions on the sesquiterpenoid scaffold, leading to the highly oxygenated intermediate, euonyminol. The precise sequence of these hydroxylation events is currently unknown.

Stage 3: Acylation and Macrocyclization

The final steps in this compound biosynthesis involve the esterification of the euonyminol core. A series of acyltransferases are responsible for attaching acetyl groups to specific hydroxyl moieties. The most complex of these final modifications is the formation of the 14-membered macrocyclic bislactone. This involves the biosynthesis of evoninic acid, a substituted pyridine (B92270) dicarboxylic acid. While the synthesis of evoninic acid has been achieved chemically, its biosynthetic origin in plants is not yet understood. It is hypothesized that it is synthesized and then activated, likely as a CoA-thioester, before being attached to the euonyminol core by a specific acyltransferase, forming the characteristic macrocycle of this compound.

Quantitative Data

As the biosynthetic pathway of this compound is still under investigation, there is a notable absence of quantitative data such as enzyme kinetics, metabolite pool sizes, and gene expression profiles in the scientific literature. The following table illustrates the types of data that would be crucial for a comprehensive understanding of this pathway and would be the target of future research.

ParameterDescriptionHypothetical Value/UnitSignificance
Terpene Synthase Activity Rate of conversion of FPP to dihydro-β-agarofurane.g., pkat/mg proteinDetermines the flux towards the core scaffold
P450 Hydroxylase Km Substrate affinity of a specific P450 for a pathway intermediatee.g., µMIndicates the efficiency of oxidative steps
Acyltransferase Vmax Maximum rate of acetyl group transfer to euonyminole.g., nmol/min/mg proteinGauges the capacity for final structural modifications
Gene Expression Levels Relative transcript abundance of pathway genes (e.g., terpene synthase, P450s) under different conditionse.g., FPKM or TPMIdentifies regulatory control points in the pathway
Metabolite Concentration In-planta concentration of key intermediates like euonyminol and this compounde.g., µg/g fresh weightProvides a measure of pathway output and potential bottlenecks

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
  • Plant Material: Collect tissues from a this compound-producing plant from the Celastraceae family (e.g., Euonymus alatus) at different developmental stages or under various stress conditions to capture differential gene expression.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes against public databases. Identify candidate genes encoding terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes from other plant species.

  • Differential Expression Analysis: Compare gene expression levels across different tissues and conditions to identify candidate genes whose expression correlates with this compound accumulation.

Protocol 2: Functional Characterization of a Candidate Terpene Synthase
  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate terpene synthase gene from cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or S. cerevisiae).

  • Heterologous Expression and Protein Purification: Transform the expression vector into the chosen host and induce protein expression. Purify the recombinant enzyme using affinity chromatography.

  • In Vitro Enzyme Assays: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product. Compare the mass spectrum and retention time with authentic standards if available.

Protocol 3: In Vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)
  • VIGS Vector Construction: Clone a fragment of a candidate P450 or acyltransferase gene into a VIGS vector.

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.

  • Metabolite Profiling: After a period to allow for gene silencing, extract metabolites from the silenced and control plants.

  • LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and its potential precursors. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in the pathway.

Visualizing the Pathway and Workflows

To aid in the conceptualization of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated using the DOT language.

Proposed Biosynthesis of this compound cluster_primary_metabolism Primary Metabolism cluster_sesquiterpenoid_synthesis Sesquiterpenoid Synthesis cluster_oxidation Oxidation cluster_tailoring Tailoring and Acylation cluster_evoninic_acid Evoninic Acid Pathway MVA/MEP Pathways MVA/MEP Pathways IPP IPP MVA/MEP Pathways->IPP DMAPP DMAPP MVA/MEP Pathways->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP->FPP FPP Synthase DABA Dihydro-β-agarofuran Core FPP->DABA Terpene Synthase Euonyminol Euonyminol DABA->Euonyminol Cytochrome P450s Ac_Euonyminol Acetylated Euonyminol Euonyminol->Ac_Euonyminol Acyltransferases (Acetyl-CoA) This compound This compound Ac_Euonyminol->this compound Acyltransferase Evoninic_Acid Evoninic Acid Evoninic_Acid->this compound Acyltransferase

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Experimental Workflow for Gene Identification Plant_Tissue Plant Tissue Collection RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly DEG_Analysis Differential Expression Analysis Transcriptome_Assembly->DEG_Analysis Candidate_Genes Candidate Genes DEG_Analysis->Candidate_Genes

Caption: Workflow for identifying candidate genes in this compound biosynthesis.

Enzyme Functional Characterization Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay Product_ID Product Identification (GC-MS / LC-MS) Enzyme_Assay->Product_ID VIGS_Construction VIGS Vector Construction Agroinfiltration Agroinfiltration VIGS_Construction->Agroinfiltration Metabolite_Extraction Metabolite Extraction Agroinfiltration->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS) Metabolite_Extraction->Metabolite_Analysis Candidate_Gene Candidate Gene Candidate_Gene->Gene_Cloning Candidate_Gene->VIGS_Construction

Caption: Experimental workflows for enzyme functional characterization.

This guide provides a foundational framework for future research into the biosynthesis of this compound. The elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpenoid alkaloids.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Euonymine in Celastraceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IVY, Researcher City, December 4, 2025 – The complex sesquiterpenoid alkaloid, euonymine, a prominent bioactive compound found in plants of the Celastraceae family, has long been a subject of interest for its potential pharmacological applications. However, the intricate biosynthetic pathway leading to its formation within these plants has remained largely unelucidated. This technical guide synthesizes the current understanding of terpenoid and alkaloid biosynthesis to present a comprehensive proposed pathway for this compound, offering a roadmap for researchers and drug development professionals.

This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, known as euonyminol, which is esterified with acetyl groups and a unique dicarboxylic acid, evoninic acid, to form a macrocyclic structure. While the total synthesis of this compound has been achieved in the laboratory, its natural biosynthesis involves a series of complex enzymatic reactions that are yet to be fully characterized. This guide outlines a hypothetical, yet scientifically grounded, sequence of biochemical transformations, from primary metabolites to the final complex structure of this compound.

A Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the sesquiterpenoid backbone, the extensive oxidation of this core structure to form euonyminol, and the synthesis and attachment of the characteristic ester groups, including the macrocyclic bridge from evoninic acid.

Stage 1: Assembly of the Dihydro-β-Agarofuran Core

The journey to this compound begins with fundamental building blocks from primary metabolism. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.

A yet-to-be-identified terpene synthase would then catalyze the cyclization of FPP to form the characteristic bicyclic dihydro-β-agarofuran skeleton. This is a critical step that defines the core structure of a large family of compounds in the Celastraceae.

Stage 2: Oxidative Elaboration of the Core

Following the initial cyclization, the dihydro-β-agarofuran core undergoes a series of extensive oxidative modifications. This is likely carried out by a cascade of cytochrome P450 monooxygenases (P450s), which are well-known for their role in generating the vast chemical diversity of plant alkaloids.[1] These enzymes would introduce multiple hydroxyl groups at specific positions on the sesquiterpenoid scaffold, leading to the highly oxygenated intermediate, euonyminol. The precise sequence of these hydroxylation events is currently unknown.

Stage 3: Acylation and Macrocyclization

The final steps in this compound biosynthesis involve the esterification of the euonyminol core. A series of acyltransferases are responsible for attaching acetyl groups to specific hydroxyl moieties. The most complex of these final modifications is the formation of the 14-membered macrocyclic bislactone. This involves the biosynthesis of evoninic acid, a substituted pyridine dicarboxylic acid. While the synthesis of evoninic acid has been achieved chemically, its biosynthetic origin in plants is not yet understood. It is hypothesized that it is synthesized and then activated, likely as a CoA-thioester, before being attached to the euonyminol core by a specific acyltransferase, forming the characteristic macrocycle of this compound.

Quantitative Data

As the biosynthetic pathway of this compound is still under investigation, there is a notable absence of quantitative data such as enzyme kinetics, metabolite pool sizes, and gene expression profiles in the scientific literature. The following table illustrates the types of data that would be crucial for a comprehensive understanding of this pathway and would be the target of future research.

ParameterDescriptionHypothetical Value/UnitSignificance
Terpene Synthase Activity Rate of conversion of FPP to dihydro-β-agarofurane.g., pkat/mg proteinDetermines the flux towards the core scaffold
P450 Hydroxylase Km Substrate affinity of a specific P450 for a pathway intermediatee.g., µMIndicates the efficiency of oxidative steps
Acyltransferase Vmax Maximum rate of acetyl group transfer to euonyminole.g., nmol/min/mg proteinGauges the capacity for final structural modifications
Gene Expression Levels Relative transcript abundance of pathway genes (e.g., terpene synthase, P450s) under different conditionse.g., FPKM or TPMIdentifies regulatory control points in the pathway
Metabolite Concentration In-planta concentration of key intermediates like euonyminol and this compounde.g., µg/g fresh weightProvides a measure of pathway output and potential bottlenecks

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
  • Plant Material: Collect tissues from a this compound-producing plant from the Celastraceae family (e.g., Euonymus alatus) at different developmental stages or under various stress conditions to capture differential gene expression.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes against public databases. Identify candidate genes encoding terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes from other plant species.

  • Differential Expression Analysis: Compare gene expression levels across different tissues and conditions to identify candidate genes whose expression correlates with this compound accumulation.

Protocol 2: Functional Characterization of a Candidate Terpene Synthase
  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate terpene synthase gene from cDNA and clone it into an expression vector suitable for a heterologous host (e.g., E. coli or S. cerevisiae).

  • Heterologous Expression and Protein Purification: Transform the expression vector into the chosen host and induce protein expression. Purify the recombinant enzyme using affinity chromatography.

  • In Vitro Enzyme Assays: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product. Compare the mass spectrum and retention time with authentic standards if available.

Protocol 3: In Vivo Functional Analysis using Virus-Induced Gene Silencing (VIGS)
  • VIGS Vector Construction: Clone a fragment of a candidate P450 or acyltransferase gene into a VIGS vector.

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.

  • Metabolite Profiling: After a period to allow for gene silencing, extract metabolites from the silenced and control plants.

  • LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and its potential precursors. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in the pathway.

Visualizing the Pathway and Workflows

To aid in the conceptualization of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated using the DOT language.

Proposed Biosynthesis of this compound cluster_primary_metabolism Primary Metabolism cluster_sesquiterpenoid_synthesis Sesquiterpenoid Synthesis cluster_oxidation Oxidation cluster_tailoring Tailoring and Acylation cluster_evoninic_acid Evoninic Acid Pathway MVA/MEP Pathways MVA/MEP Pathways IPP IPP MVA/MEP Pathways->IPP DMAPP DMAPP MVA/MEP Pathways->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP->FPP FPP Synthase DABA Dihydro-β-agarofuran Core FPP->DABA Terpene Synthase Euonyminol Euonyminol DABA->Euonyminol Cytochrome P450s Ac_Euonyminol Acetylated Euonyminol Euonyminol->Ac_Euonyminol Acyltransferases (Acetyl-CoA) This compound This compound Ac_Euonyminol->this compound Acyltransferase Evoninic_Acid Evoninic Acid Evoninic_Acid->this compound Acyltransferase

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Experimental Workflow for Gene Identification Plant_Tissue Plant Tissue Collection RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly DEG_Analysis Differential Expression Analysis Transcriptome_Assembly->DEG_Analysis Candidate_Genes Candidate Genes DEG_Analysis->Candidate_Genes

Caption: Workflow for identifying candidate genes in this compound biosynthesis.

Enzyme Functional Characterization Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Gene_Cloning Gene Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay Product_ID Product Identification (GC-MS / LC-MS) Enzyme_Assay->Product_ID VIGS_Construction VIGS Vector Construction Agroinfiltration Agroinfiltration VIGS_Construction->Agroinfiltration Metabolite_Extraction Metabolite Extraction Agroinfiltration->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS) Metabolite_Extraction->Metabolite_Analysis Candidate_Gene Candidate Gene Candidate_Gene->Gene_Cloning Candidate_Gene->VIGS_Construction

Caption: Experimental workflows for enzyme functional characterization.

This guide provides a foundational framework for future research into the biosynthesis of this compound. The elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpenoid alkaloids.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.

Physical and Chemical Properties

This compound is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of this compound.

Identifier Value Reference
IUPAC Name [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate (B1210297)[3]
CAS Number 33458-82-1[3]
Molecular Formula C₃₈H₄₇NO₁₈[1]
Molecular Weight 805.78 g/mol [1]
Property Value Notes
Melting Point Not explicitly reported.Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus.
Boiling Point Not reported.Due to its high molecular weight and complex structure, this compound is expected to decompose at high temperatures rather than boil.
Solubility Not explicitly reported.Based on its structure, this compound is likely soluble in polar organic solvents such as chloroform (B151607), dichloromethane, and ethyl acetate. Its solubility in water is expected to be low.

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.

Technique Expected Characteristics
¹H NMR The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core.
¹³C NMR The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure.
IR Spectroscopy The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyridine ring.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be complex but could provide information about the loss of acetyl groups and other structural fragments.

Experimental Protocols

Isolation and Purification of this compound from Maytenus chiapensis

The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction methods for alkaloids from plant materials.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Maytenus chiapensis.

  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform and methanol) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

  • Partition the acidic solution with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

  • Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions containing the compound of interest (this compound).

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Analytical Methods for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

  • Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • This will provide the accurate mass of the molecular ion, confirming the elemental composition.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization plant Dried Maytenus chiapensis leaves extraction Maceration with Organic Solvent plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1H, 13C, 2D) structure Structural Elucidation nmr->structure ir IR Spectroscopy ir->structure ms Mass Spectrometry ms->structure pure_euonymine_analysis Pure this compound pure_euonymine_analysis->nmr pure_euonymine_analysis->ir pure_euonymine_analysis->ms

Caption: Workflow for this compound isolation and analysis.

Plausible Signaling Pathway: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Drug Efflux pgp->drug_out atp ATP atp->pgp Hydrolysis adp ADP + Pi drug_in Chemotherapeutic Drug drug_in->pgp Binding This compound This compound This compound->pgp inhibition Inhibition G cluster_hiv_lifecycle HIV Replication Cycle hiv HIV Virion binding Binding and Fusion hiv->binding reverse_transcription Reverse Transcription binding->reverse_transcription integration Integration reverse_transcription->integration replication Replication integration->replication assembly Assembly replication->assembly budding Budding and Maturation assembly->budding new_virion New HIV Virion budding->new_virion This compound This compound This compound->reverse_transcription e.g., Reverse Transcriptase Inhibition This compound->budding e.g., Protease Inhibition inhibition_rt Inhibition inhibition_pr Inhibition

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.

Physical and Chemical Properties

This compound is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of this compound.

Identifier Value Reference
IUPAC Name [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate (B1210297)[3]
CAS Number 33458-82-1[3]
Molecular Formula C₃₈H₄₇NO₁₈[1]
Molecular Weight 805.78 g/mol [1]
Property Value Notes
Melting Point Not explicitly reported.Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus.
Boiling Point Not reported.Due to its high molecular weight and complex structure, this compound is expected to decompose at high temperatures rather than boil.
Solubility Not explicitly reported.Based on its structure, this compound is likely soluble in polar organic solvents such as chloroform (B151607), dichloromethane, and ethyl acetate. Its solubility in water is expected to be low.

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.

Technique Expected Characteristics
¹H NMR The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core.
¹³C NMR The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure.
IR Spectroscopy The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyridine ring.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be complex but could provide information about the loss of acetyl groups and other structural fragments.

Experimental Protocols

Isolation and Purification of this compound from Maytenus chiapensis

The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction methods for alkaloids from plant materials.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Maytenus chiapensis.

  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform and methanol) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

  • Partition the acidic solution with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

  • Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions containing the compound of interest (this compound).

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Analytical Methods for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

  • Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • This will provide the accurate mass of the molecular ion, confirming the elemental composition.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization plant Dried Maytenus chiapensis leaves extraction Maceration with Organic Solvent plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1H, 13C, 2D) structure Structural Elucidation nmr->structure ir IR Spectroscopy ir->structure ms Mass Spectrometry ms->structure pure_euonymine_analysis Pure this compound pure_euonymine_analysis->nmr pure_euonymine_analysis->ir pure_euonymine_analysis->ms

Caption: Workflow for this compound isolation and analysis.

Plausible Signaling Pathway: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Drug Efflux pgp->drug_out atp ATP atp->pgp Hydrolysis adp ADP + Pi drug_in Chemotherapeutic Drug drug_in->pgp Binding This compound This compound This compound->pgp inhibition Inhibition G cluster_hiv_lifecycle HIV Replication Cycle hiv HIV Virion binding Binding and Fusion hiv->binding reverse_transcription Reverse Transcription binding->reverse_transcription integration Integration reverse_transcription->integration replication Replication integration->replication assembly Assembly replication->assembly budding Budding and Maturation assembly->budding new_virion New HIV Virion budding->new_virion This compound This compound This compound->reverse_transcription e.g., Reverse Transcriptase Inhibition This compound->budding e.g., Protease Inhibition inhibition_rt Inhibition inhibition_pr Inhibition

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine alkaloid that has garnered significant interest within the scientific community due to its notable biological activities.[1] Isolated primarily from Maytenus chiapensis, this natural product has demonstrated potential as both an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor, making it a valuable subject for research in oncology and virology.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its potential biological mechanisms of action.

Physical and Chemical Properties

This compound is a structurally intricate molecule with a high degree of oxygenation and multiple stereocenters. While extensive research has been conducted on its synthesis and biological activity, specific experimental data for some physical properties are not widely reported. The following tables summarize the known and computed properties of this compound.

Identifier Value Reference
IUPAC Name [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate[3]
CAS Number 33458-82-1[3]
Molecular Formula C₃₈H₄₇NO₁₈[1]
Molecular Weight 805.78 g/mol [1]
Property Value Notes
Melting Point Not explicitly reported.Melting points for complex natural products can be variable and are typically determined using a micro melting point apparatus.
Boiling Point Not reported.Due to its high molecular weight and complex structure, this compound is expected to decompose at high temperatures rather than boil.
Solubility Not explicitly reported.Based on its structure, this compound is likely soluble in polar organic solvents such as chloroform, dichloromethane, and ethyl acetate. Its solubility in water is expected to be low.

Spectral Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific peak lists are often found in supplementary materials of research articles, the following provides an overview of the expected spectral characteristics.

Technique Expected Characteristics
¹H NMR The spectrum is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those for methyl groups, acetyl groups, and protons on the pyridine ring and the sesquiterpene core.
¹³C NMR The spectrum would show 38 distinct carbon signals corresponding to the molecular formula. Characteristic signals would include those for carbonyl carbons of the ester and lactone groups, carbons of the pyridine ring, and a variety of sp³ hybridized carbons in the core structure.
IR Spectroscopy The IR spectrum would exhibit strong absorption bands characteristic of its functional groups. Expected peaks include C=O stretching for the ester and lactone groups (around 1735-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyridine ring.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be complex but could provide information about the loss of acetyl groups and other structural fragments.

Experimental Protocols

Isolation and Purification of this compound from Maytenus chiapensis

The following is a generalized protocol for the isolation and purification of this compound, based on common phytochemical extraction methods for alkaloids from plant materials.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Maytenus chiapensis.

  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

  • Partition the acidic solution with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium hydroxide).

  • Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) multiple times.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions containing the compound of interest (this compound).

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Analytical Methods for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

  • Obtain the mass spectrum using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • This will provide the accurate mass of the molecular ion, confirming the elemental composition.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization plant Dried Maytenus chiapensis leaves extraction Maceration with Organic Solvent plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1H, 13C, 2D) structure Structural Elucidation nmr->structure ir IR Spectroscopy ir->structure ms Mass Spectrometry ms->structure pure_euonymine_analysis Pure this compound pure_euonymine_analysis->nmr pure_euonymine_analysis->ir pure_euonymine_analysis->ms

Caption: Workflow for this compound isolation and analysis.

Plausible Signaling Pathway: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Inhibitors of P-gp can block this function through several mechanisms.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Drug Efflux pgp->drug_out atp ATP atp->pgp Hydrolysis adp ADP + Pi drug_in Chemotherapeutic Drug drug_in->pgp Binding This compound This compound This compound->pgp inhibition Inhibition G cluster_hiv_lifecycle HIV Replication Cycle hiv HIV Virion binding Binding and Fusion hiv->binding reverse_transcription Reverse Transcription binding->reverse_transcription integration Integration reverse_transcription->integration replication Replication integration->replication assembly Assembly replication->assembly budding Budding and Maturation assembly->budding new_virion New HIV Virion budding->new_virion This compound This compound This compound->reverse_transcription e.g., Reverse Transcriptase Inhibition This compound->budding e.g., Protease Inhibition inhibition_rt Inhibition inhibition_pr Inhibition

References

An In-depth Technical Guide to Euonymine and its Relationship to Dihydro-β-agarofuran Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a highly complex, macrocyclic sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant interest within the scientific community for its notable biological activities, including P-glycoprotein (P-gp) inhibition and anti-HIV effects.[1][2] Dihydro-β-agarofuran sesquiterpenoids, as a class, are characterized by a common tricyclic core and exhibit a wide array of pharmacological properties, such as neuroprotective, antitumor, and multidrug resistance (MDR) reversal activities. This technical guide provides a comprehensive overview of this compound, its chemical nature, and its relationship with other dihydro-β-agarofuran sesquiterpenoids. It details the available quantitative data on its biological activities, outlines relevant experimental protocols for its study, and visually represents the logical and potential signaling pathways associated with its mechanism of action.

Introduction: The Dihydro-β-agarofuran Sesquiterpenoid Family

Dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of natural products, primarily found in plant species of the Celastraceae family.[3] Their characteristic molecular architecture consists of a tricyclic system that includes a trans-decalin and a tetrahydrofuran (B95107) ring.[4] The core structure, euonyminol, is one of the most hydroxylated members of this family.[2][5] The vast structural diversity within this class of compounds arises from the varied esterification patterns of the hydroxyl groups on the core skeleton. These modifications are crucial for their distinct biological activities.[2]

This compound stands out due to its highly elaborate structure. It is a macrocyclic diester alkaloid with a core of euonyminol. Specifically, it possesses six acetyl groups and a 14-membered bislactone ring formed from a substituted pyridine (B92270) dicarboxylic acid.[1][2] This complex structure presents a formidable challenge for total synthesis.[1][2]

Biological Activities of this compound and Related Compounds

This compound and its related dihydro-β-agarofuran sesquiterpenoids have been reported to exhibit a range of biological activities with therapeutic potential.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2] By exporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy.[6] P-gp inhibitors can, therefore, be used to reverse MDR and re-sensitize cancer cells to chemotherapy. The mechanisms of P-gp inhibition can be multifaceted, including competitive binding to the drug substrate-binding site, non-competitive or allosteric inhibition, and interference with ATP hydrolysis that powers the pump.[6][7][8]

Anti-HIV Activity

This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many anti-HIV compounds involves targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral maturation.[9] While the specific target of this compound in the HIV life cycle has not been fully elucidated, its complex structure offers multiple potential points of interaction with viral or host cell proteins.

Neuroprotective Effects of Dihydro-β-agarofuran Sesquiterpenoids

Several dihydro-β-agarofuran sesquiterpenoids isolated from Euonymus species have demonstrated significant neuroprotective properties.[2][10] For instance, certain compounds have been shown to increase the viability of SH-SY5Y neuroblastoma cells treated with amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][10] The proposed mechanisms for these neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[11][[“]]

Quantitative Data on Biological Activities

While the biological activities of this compound are qualitatively reported, specific quantitative data such as IC50 and EC50 values are not widely available in the public domain. However, data for other closely related dihydro-β-agarofuran sesquiterpenoids provide valuable insights into the potential potency of this class of compounds.

Compound ClassBiological ActivityTest SystemResultReference
Dihydro-β-agarofuran sesquiterpenoids (from Euonymus maackii)Neuroprotection (increase in cell viability)Aβ25-35-treated SH-SY5Y cellsIncreased viability from 64.6% to >74.0% at 10 μM[13]
Dihydro-β-agarofuran sesquiterpenoids (from Celastrus angulatus)Acetylcholinesterase InhibitionIn vitro enzyme assayIC50 values ranging from 0.046 to 0.738 mM[14]
Sesquiterpene Lactone (from Calocephalus brownii)Anti-HIV-1 ActivityHIV-1 (IIIB) in MT-4 cellsEC50 = 0.5 µg/mL[15]
Sesquiterpene Lactone (from Calocephalus brownii)CytotoxicityMock-infected MT-4 cellsCC50 = 0.5 µg/mL[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related sesquiterpenoids.

Isolation and Characterization of this compound

4.1.1. General Isolation Procedure: A general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids from Euonymus species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., seeds, root bark) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

4.1.2. Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.[17][18]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[19]

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-overexpressing counterparts (e.g., MCF7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.

  • Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence microplate reader.

  • Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[19]

Anti-HIV Activity Assay (MTT Method in MT-4 Cells)

This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[15]

  • Cell Culture: MT-4 cells are maintained in an appropriate culture medium.

  • Assay Setup: In a 96-well plate, MT-4 cells are seeded and treated with various concentrations of the test compound (this compound).

  • HIV Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells, infected cells without the compound, and uninfected cells with the compound (for cytotoxicity measurement).

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).

  • MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.

  • Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The CC50 (50% cytotoxic concentration) is calculated as the concentration that reduces the viability of uninfected cells by 50%. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.[15]

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from amyloid-β-induced toxicity.[2][10]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate for several days.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Amyloid-β Treatment: Aggregated amyloid-β peptide (e.g., Aβ25-35) is added to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM) and incubated for 24 hours.

  • MTT Assay: An MTT assay is performed as described in the anti-HIV assay to assess cell viability.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells (not treated with amyloid-β). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Visualizing Relationships and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and potential signaling pathways associated with this compound and dihydro-β-agarofuran sesquiterpenoids.

cluster_0 Dihydro-β-agarofuran Sesquiterpenoids cluster_1 Biological Activities Euonymus Species Euonymus Species Core Structure (Euonyminol) Core Structure (Euonyminol) Euonymus Species->Core Structure (Euonyminol) Biosynthesis This compound This compound Core Structure (Euonyminol)->this compound Esterification Other Sesquiterpenoids Other Sesquiterpenoids Core Structure (Euonyminol)->Other Sesquiterpenoids Esterification P-gp Inhibition P-gp Inhibition This compound->P-gp Inhibition Anti-HIV Activity Anti-HIV Activity This compound->Anti-HIV Activity Neuroprotection Neuroprotection Other Sesquiterpenoids->Neuroprotection Antitumor Activity Antitumor Activity Other Sesquiterpenoids->Antitumor Activity

Figure 1: Relationship between this compound and other Dihydro-β-agarofuran Sesquiterpenoids.

cluster_0 Experimental Workflow cluster_1 Biological Assays Plant Material Plant Material Extraction Extraction Plant Material->Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound P-gp Inhibition Assay P-gp Inhibition Assay Pure this compound->P-gp Inhibition Assay Anti-HIV Assay Anti-HIV Assay Pure this compound->Anti-HIV Assay Neuroprotection Assay Neuroprotection Assay Pure this compound->Neuroprotection Assay

Figure 2: General Experimental Workflow for the Study of this compound.

This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Drug Drug Pgp->Drug Efflux ATP ATP ATP->Pgp Hydrolysis powers Drug->Pgp Binds to Extracellular Extracellular Intracellular Intracellular

Figure 3: Potential Mechanism of P-glycoprotein Inhibition by this compound.

Conclusion

This compound, as a prominent member of the dihydro-β-agarofuran sesquiterpenoid family, represents a fascinating and complex natural product with significant therapeutic potential. Its reported activities as a P-gp inhibitor and an anti-HIV agent highlight its promise in addressing multidrug resistance in cancer and in the development of novel antiviral therapies. Furthermore, the neuroprotective effects observed in related compounds underscore the broad pharmacological relevance of this structural class. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and its analogs. Future research should focus on elucidating the precise mechanisms of action and conducting more extensive quantitative bioactivity studies to fully realize the therapeutic promise of this remarkable molecule.

References

An In-depth Technical Guide to Euonymine and its Relationship to Dihydro-β-agarofuran Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a highly complex, macrocyclic sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant interest within the scientific community for its notable biological activities, including P-glycoprotein (P-gp) inhibition and anti-HIV effects.[1][2] Dihydro-β-agarofuran sesquiterpenoids, as a class, are characterized by a common tricyclic core and exhibit a wide array of pharmacological properties, such as neuroprotective, antitumor, and multidrug resistance (MDR) reversal activities. This technical guide provides a comprehensive overview of this compound, its chemical nature, and its relationship with other dihydro-β-agarofuran sesquiterpenoids. It details the available quantitative data on its biological activities, outlines relevant experimental protocols for its study, and visually represents the logical and potential signaling pathways associated with its mechanism of action.

Introduction: The Dihydro-β-agarofuran Sesquiterpenoid Family

Dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of natural products, primarily found in plant species of the Celastraceae family.[3] Their characteristic molecular architecture consists of a tricyclic system that includes a trans-decalin and a tetrahydrofuran (B95107) ring.[4] The core structure, euonyminol, is one of the most hydroxylated members of this family.[2][5] The vast structural diversity within this class of compounds arises from the varied esterification patterns of the hydroxyl groups on the core skeleton. These modifications are crucial for their distinct biological activities.[2]

This compound stands out due to its highly elaborate structure. It is a macrocyclic diester alkaloid with a core of euonyminol. Specifically, it possesses six acetyl groups and a 14-membered bislactone ring formed from a substituted pyridine (B92270) dicarboxylic acid.[1][2] This complex structure presents a formidable challenge for total synthesis.[1][2]

Biological Activities of this compound and Related Compounds

This compound and its related dihydro-β-agarofuran sesquiterpenoids have been reported to exhibit a range of biological activities with therapeutic potential.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2] By exporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy.[6] P-gp inhibitors can, therefore, be used to reverse MDR and re-sensitize cancer cells to chemotherapy. The mechanisms of P-gp inhibition can be multifaceted, including competitive binding to the drug substrate-binding site, non-competitive or allosteric inhibition, and interference with ATP hydrolysis that powers the pump.[6][7][8]

Anti-HIV Activity

This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many anti-HIV compounds involves targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral maturation.[9] While the specific target of this compound in the HIV life cycle has not been fully elucidated, its complex structure offers multiple potential points of interaction with viral or host cell proteins.

Neuroprotective Effects of Dihydro-β-agarofuran Sesquiterpenoids

Several dihydro-β-agarofuran sesquiterpenoids isolated from Euonymus species have demonstrated significant neuroprotective properties.[2][10] For instance, certain compounds have been shown to increase the viability of SH-SY5Y neuroblastoma cells treated with amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][10] The proposed mechanisms for these neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[11][[“]]

Quantitative Data on Biological Activities

While the biological activities of this compound are qualitatively reported, specific quantitative data such as IC50 and EC50 values are not widely available in the public domain. However, data for other closely related dihydro-β-agarofuran sesquiterpenoids provide valuable insights into the potential potency of this class of compounds.

Compound ClassBiological ActivityTest SystemResultReference
Dihydro-β-agarofuran sesquiterpenoids (from Euonymus maackii)Neuroprotection (increase in cell viability)Aβ25-35-treated SH-SY5Y cellsIncreased viability from 64.6% to >74.0% at 10 μM[13]
Dihydro-β-agarofuran sesquiterpenoids (from Celastrus angulatus)Acetylcholinesterase InhibitionIn vitro enzyme assayIC50 values ranging from 0.046 to 0.738 mM[14]
Sesquiterpene Lactone (from Calocephalus brownii)Anti-HIV-1 ActivityHIV-1 (IIIB) in MT-4 cellsEC50 = 0.5 µg/mL[15]
Sesquiterpene Lactone (from Calocephalus brownii)CytotoxicityMock-infected MT-4 cellsCC50 = 0.5 µg/mL[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related sesquiterpenoids.

Isolation and Characterization of this compound

4.1.1. General Isolation Procedure: A general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids from Euonymus species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., seeds, root bark) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

4.1.2. Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.[17][18]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[19]

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-overexpressing counterparts (e.g., MCF7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.

  • Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence microplate reader.

  • Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[19]

Anti-HIV Activity Assay (MTT Method in MT-4 Cells)

This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[15]

  • Cell Culture: MT-4 cells are maintained in an appropriate culture medium.

  • Assay Setup: In a 96-well plate, MT-4 cells are seeded and treated with various concentrations of the test compound (this compound).

  • HIV Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells, infected cells without the compound, and uninfected cells with the compound (for cytotoxicity measurement).

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).

  • MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.

  • Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The CC50 (50% cytotoxic concentration) is calculated as the concentration that reduces the viability of uninfected cells by 50%. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.[15]

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from amyloid-β-induced toxicity.[2][10]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate for several days.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Amyloid-β Treatment: Aggregated amyloid-β peptide (e.g., Aβ25-35) is added to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM) and incubated for 24 hours.

  • MTT Assay: An MTT assay is performed as described in the anti-HIV assay to assess cell viability.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells (not treated with amyloid-β). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Visualizing Relationships and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and potential signaling pathways associated with this compound and dihydro-β-agarofuran sesquiterpenoids.

cluster_0 Dihydro-β-agarofuran Sesquiterpenoids cluster_1 Biological Activities Euonymus Species Euonymus Species Core Structure (Euonyminol) Core Structure (Euonyminol) Euonymus Species->Core Structure (Euonyminol) Biosynthesis This compound This compound Core Structure (Euonyminol)->this compound Esterification Other Sesquiterpenoids Other Sesquiterpenoids Core Structure (Euonyminol)->Other Sesquiterpenoids Esterification P-gp Inhibition P-gp Inhibition This compound->P-gp Inhibition Anti-HIV Activity Anti-HIV Activity This compound->Anti-HIV Activity Neuroprotection Neuroprotection Other Sesquiterpenoids->Neuroprotection Antitumor Activity Antitumor Activity Other Sesquiterpenoids->Antitumor Activity

Figure 1: Relationship between this compound and other Dihydro-β-agarofuran Sesquiterpenoids.

cluster_0 Experimental Workflow cluster_1 Biological Assays Plant Material Plant Material Extraction Extraction Plant Material->Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound P-gp Inhibition Assay P-gp Inhibition Assay Pure this compound->P-gp Inhibition Assay Anti-HIV Assay Anti-HIV Assay Pure this compound->Anti-HIV Assay Neuroprotection Assay Neuroprotection Assay Pure this compound->Neuroprotection Assay

Figure 2: General Experimental Workflow for the Study of this compound.

This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Drug Drug Pgp->Drug Efflux ATP ATP ATP->Pgp Hydrolysis powers Drug->Pgp Binds to Extracellular Extracellular Intracellular Intracellular

Figure 3: Potential Mechanism of P-glycoprotein Inhibition by this compound.

Conclusion

This compound, as a prominent member of the dihydro-β-agarofuran sesquiterpenoid family, represents a fascinating and complex natural product with significant therapeutic potential. Its reported activities as a P-gp inhibitor and an anti-HIV agent highlight its promise in addressing multidrug resistance in cancer and in the development of novel antiviral therapies. Furthermore, the neuroprotective effects observed in related compounds underscore the broad pharmacological relevance of this structural class. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and its analogs. Future research should focus on elucidating the precise mechanisms of action and conducting more extensive quantitative bioactivity studies to fully realize the therapeutic promise of this remarkable molecule.

References

An In-depth Technical Guide to Euonymine and its Relationship to Dihydro-β-agarofuran Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a highly complex, macrocyclic sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant interest within the scientific community for its notable biological activities, including P-glycoprotein (P-gp) inhibition and anti-HIV effects.[1][2] Dihydro-β-agarofuran sesquiterpenoids, as a class, are characterized by a common tricyclic core and exhibit a wide array of pharmacological properties, such as neuroprotective, antitumor, and multidrug resistance (MDR) reversal activities. This technical guide provides a comprehensive overview of this compound, its chemical nature, and its relationship with other dihydro-β-agarofuran sesquiterpenoids. It details the available quantitative data on its biological activities, outlines relevant experimental protocols for its study, and visually represents the logical and potential signaling pathways associated with its mechanism of action.

Introduction: The Dihydro-β-agarofuran Sesquiterpenoid Family

Dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of natural products, primarily found in plant species of the Celastraceae family.[3] Their characteristic molecular architecture consists of a tricyclic system that includes a trans-decalin and a tetrahydrofuran ring.[4] The core structure, euonyminol, is one of the most hydroxylated members of this family.[2][5] The vast structural diversity within this class of compounds arises from the varied esterification patterns of the hydroxyl groups on the core skeleton. These modifications are crucial for their distinct biological activities.[2]

This compound stands out due to its highly elaborate structure. It is a macrocyclic diester alkaloid with a core of euonyminol. Specifically, it possesses six acetyl groups and a 14-membered bislactone ring formed from a substituted pyridine dicarboxylic acid.[1][2] This complex structure presents a formidable challenge for total synthesis.[1][2]

Biological Activities of this compound and Related Compounds

This compound and its related dihydro-β-agarofuran sesquiterpenoids have been reported to exhibit a range of biological activities with therapeutic potential.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2] By exporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy.[6] P-gp inhibitors can, therefore, be used to reverse MDR and re-sensitize cancer cells to chemotherapy. The mechanisms of P-gp inhibition can be multifaceted, including competitive binding to the drug substrate-binding site, non-competitive or allosteric inhibition, and interference with ATP hydrolysis that powers the pump.[6][7][8]

Anti-HIV Activity

This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many anti-HIV compounds involves targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral maturation.[9] While the specific target of this compound in the HIV life cycle has not been fully elucidated, its complex structure offers multiple potential points of interaction with viral or host cell proteins.

Neuroprotective Effects of Dihydro-β-agarofuran Sesquiterpenoids

Several dihydro-β-agarofuran sesquiterpenoids isolated from Euonymus species have demonstrated significant neuroprotective properties.[2][10] For instance, certain compounds have been shown to increase the viability of SH-SY5Y neuroblastoma cells treated with amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][10] The proposed mechanisms for these neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[11][[“]]

Quantitative Data on Biological Activities

While the biological activities of this compound are qualitatively reported, specific quantitative data such as IC50 and EC50 values are not widely available in the public domain. However, data for other closely related dihydro-β-agarofuran sesquiterpenoids provide valuable insights into the potential potency of this class of compounds.

Compound ClassBiological ActivityTest SystemResultReference
Dihydro-β-agarofuran sesquiterpenoids (from Euonymus maackii)Neuroprotection (increase in cell viability)Aβ25-35-treated SH-SY5Y cellsIncreased viability from 64.6% to >74.0% at 10 μM[13]
Dihydro-β-agarofuran sesquiterpenoids (from Celastrus angulatus)Acetylcholinesterase InhibitionIn vitro enzyme assayIC50 values ranging from 0.046 to 0.738 mM[14]
Sesquiterpene Lactone (from Calocephalus brownii)Anti-HIV-1 ActivityHIV-1 (IIIB) in MT-4 cellsEC50 = 0.5 µg/mL[15]
Sesquiterpene Lactone (from Calocephalus brownii)CytotoxicityMock-infected MT-4 cellsCC50 = 0.5 µg/mL[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related sesquiterpenoids.

Isolation and Characterization of this compound

4.1.1. General Isolation Procedure: A general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids from Euonymus species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., seeds, root bark) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

4.1.2. Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.[17][18]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[19]

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-overexpressing counterparts (e.g., MCF7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.

  • Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence microplate reader.

  • Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor, compared to the vehicle control, indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[19]

Anti-HIV Activity Assay (MTT Method in MT-4 Cells)

This assay assesses the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[15]

  • Cell Culture: MT-4 cells are maintained in an appropriate culture medium.

  • Assay Setup: In a 96-well plate, MT-4 cells are seeded and treated with various concentrations of the test compound (this compound).

  • HIV Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells, infected cells without the compound, and uninfected cells with the compound (for cytotoxicity measurement).

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).

  • MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.

  • Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus. The CC50 (50% cytotoxic concentration) is calculated as the concentration that reduces the viability of uninfected cells by 50%. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.[15]

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from amyloid-β-induced toxicity.[2][10]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to differentiate for several days.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Amyloid-β Treatment: Aggregated amyloid-β peptide (e.g., Aβ25-35) is added to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM) and incubated for 24 hours.

  • MTT Assay: An MTT assay is performed as described in the anti-HIV assay to assess cell viability.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells (not treated with amyloid-β). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Visualizing Relationships and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and potential signaling pathways associated with this compound and dihydro-β-agarofuran sesquiterpenoids.

cluster_0 Dihydro-β-agarofuran Sesquiterpenoids cluster_1 Biological Activities Euonymus Species Euonymus Species Core Structure (Euonyminol) Core Structure (Euonyminol) Euonymus Species->Core Structure (Euonyminol) Biosynthesis This compound This compound Core Structure (Euonyminol)->this compound Esterification Other Sesquiterpenoids Other Sesquiterpenoids Core Structure (Euonyminol)->Other Sesquiterpenoids Esterification P-gp Inhibition P-gp Inhibition This compound->P-gp Inhibition Anti-HIV Activity Anti-HIV Activity This compound->Anti-HIV Activity Neuroprotection Neuroprotection Other Sesquiterpenoids->Neuroprotection Antitumor Activity Antitumor Activity Other Sesquiterpenoids->Antitumor Activity

Figure 1: Relationship between this compound and other Dihydro-β-agarofuran Sesquiterpenoids.

cluster_0 Experimental Workflow cluster_1 Biological Assays Plant Material Plant Material Extraction Extraction Plant Material->Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound P-gp Inhibition Assay P-gp Inhibition Assay Pure this compound->P-gp Inhibition Assay Anti-HIV Assay Anti-HIV Assay Pure this compound->Anti-HIV Assay Neuroprotection Assay Neuroprotection Assay Pure this compound->Neuroprotection Assay

Figure 2: General Experimental Workflow for the Study of this compound.

This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Drug Drug Pgp->Drug Efflux ATP ATP ATP->Pgp Hydrolysis powers Drug->Pgp Binds to Extracellular Extracellular Intracellular Intracellular

Figure 3: Potential Mechanism of P-glycoprotein Inhibition by this compound.

Conclusion

This compound, as a prominent member of the dihydro-β-agarofuran sesquiterpenoid family, represents a fascinating and complex natural product with significant therapeutic potential. Its reported activities as a P-gp inhibitor and an anti-HIV agent highlight its promise in addressing multidrug resistance in cancer and in the development of novel antiviral therapies. Furthermore, the neuroprotective effects observed in related compounds underscore the broad pharmacological relevance of this structural class. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and its analogs. Future research should focus on elucidating the precise mechanisms of action and conducting more extensive quantitative bioactivity studies to fully realize the therapeutic promise of this remarkable molecule.

References

Unveiling the Therapeutic Potential of Euonymine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive analysis of this compound, focusing on its molecular characteristics, and known anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This document consolidates available data on its molecular formula and weight, and where available, details the experimental protocols utilized to elucidate its biological functions. Furthermore, this guide presents diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic applications.

Molecular Profile of this compound

This compound is a naturally occurring compound that has been isolated from plants of the Celastraceae family. Its intricate structure contributes to its notable biological activities.

Physicochemical Properties

A clear understanding of the fundamental molecular properties of this compound is crucial for its application in research and drug development. The key identifiers for this molecule are summarized below.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight Approximately 805.8 g/mol
Class Sesquiterpenoid Pyridine Alkaloid
Reported Sources Maytenus chiapensis, Tripterygium wilfordii, Peritassa campestris[1][2]

Biological Activity of this compound

Current research highlights two primary areas of biological activity for this compound: inhibition of the HIV virus and modulation of P-glycoprotein activity, a key player in multidrug resistance.

Anti-HIV Activity

The following is a generalized protocol for assessing the inhibition of HIV-1 reverse transcriptase, a common method for evaluating the anti-HIV potential of novel compounds.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase (RT)

    • Poly(A) template and Oligo(dT) primer

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., a known RT inhibitor like Nevirapine)

    • Negative control (vehicle)

    • Microplate

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.

    • Add the test compound (this compound) at a range of concentrations to the wells of the microplate. Include positive and negative controls.

    • Add the recombinant HIV-1 RT to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.

    • Wash the filter plate to remove unincorporated labeled dNTPs.

    • Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram: Generalized Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

HIV_RT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reaction Mix (Buffer, Template, Primer) add_reagents Add Reaction Mix to Microplate reagents->add_reagents compound Prepare this compound Dilutions add_compound Add this compound & Controls compound->add_compound add_reagents->add_compound add_enzyme Add HIV-1 RT (Initiate Reaction) add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction capture_dna Capture Synthesized DNA stop_reaction->capture_dna wash Wash to Remove Unincorporated dNTPs capture_dna->wash quantify Quantify Signal wash->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Caption: A simplified workflow of a typical HIV-1 reverse transcriptase inhibition assay.

P-glycoprotein (P-gp) Inhibition

This compound has also been identified as an inhibitor of P-glycoprotein.[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. Inhibition of P-gp can therefore be a valuable strategy to overcome MDR and enhance the efficacy of anticancer drugs.

The following is a generalized protocol for assessing P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.

  • Reagents and Materials:

    • P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7).

    • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

    • Cell culture medium and supplements.

    • Assay buffer (e.g., PBS or HBSS).

    • Test compound (this compound) at various concentrations.

    • Positive control (e.g., a known P-gp inhibitor like Verapamil).

    • Negative control (vehicle).

    • Microplate reader with fluorescence detection capabilities or a flow cytometer.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells in a microplate and allow them to adhere overnight.

    • Pre-incubate the cells with the test compound (this compound) at various concentrations, along with positive and negative controls, for a specified time (e.g., 30-60 minutes) at 37°C.

    • Add the fluorescent P-gp substrate to all wells and incubate for another specified period (e.g., 60-90 minutes) at 37°C.

    • Wash the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.

    • Lyse the cells (if using a plate reader) or prepare for analysis by flow cytometry.

    • Measure the intracellular fluorescence.

    • Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the control and determine the IC50 value.

Diagram: Mechanism of P-glycoprotein Inhibition

Pgp_Inhibition cluster_cell Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Drug->Pgp Efflux Intracellular_Drug Intracellular Drug Accumulation Drug->Intracellular_Drug Increased Accumulation This compound This compound This compound->Pgp Inhibition

Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Its demonstrated anti-HIV and P-gp inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent natural product.

References

Unveiling the Therapeutic Potential of Euonymine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive analysis of this compound, focusing on its molecular characteristics, and known anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This document consolidates available data on its molecular formula and weight, and where available, details the experimental protocols utilized to elucidate its biological functions. Furthermore, this guide presents diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic applications.

Molecular Profile of this compound

This compound is a naturally occurring compound that has been isolated from plants of the Celastraceae family. Its intricate structure contributes to its notable biological activities.

Physicochemical Properties

A clear understanding of the fundamental molecular properties of this compound is crucial for its application in research and drug development. The key identifiers for this molecule are summarized below.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight Approximately 805.8 g/mol
Class Sesquiterpenoid Pyridine Alkaloid
Reported Sources Maytenus chiapensis, Tripterygium wilfordii, Peritassa campestris[1][2]

Biological Activity of this compound

Current research highlights two primary areas of biological activity for this compound: inhibition of the HIV virus and modulation of P-glycoprotein activity, a key player in multidrug resistance.

Anti-HIV Activity

The following is a generalized protocol for assessing the inhibition of HIV-1 reverse transcriptase, a common method for evaluating the anti-HIV potential of novel compounds.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase (RT)

    • Poly(A) template and Oligo(dT) primer

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., a known RT inhibitor like Nevirapine)

    • Negative control (vehicle)

    • Microplate

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.

    • Add the test compound (this compound) at a range of concentrations to the wells of the microplate. Include positive and negative controls.

    • Add the recombinant HIV-1 RT to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.

    • Wash the filter plate to remove unincorporated labeled dNTPs.

    • Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram: Generalized Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

HIV_RT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reaction Mix (Buffer, Template, Primer) add_reagents Add Reaction Mix to Microplate reagents->add_reagents compound Prepare this compound Dilutions add_compound Add this compound & Controls compound->add_compound add_reagents->add_compound add_enzyme Add HIV-1 RT (Initiate Reaction) add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction capture_dna Capture Synthesized DNA stop_reaction->capture_dna wash Wash to Remove Unincorporated dNTPs capture_dna->wash quantify Quantify Signal wash->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Caption: A simplified workflow of a typical HIV-1 reverse transcriptase inhibition assay.

P-glycoprotein (P-gp) Inhibition

This compound has also been identified as an inhibitor of P-glycoprotein.[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. Inhibition of P-gp can therefore be a valuable strategy to overcome MDR and enhance the efficacy of anticancer drugs.

The following is a generalized protocol for assessing P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.

  • Reagents and Materials:

    • P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7).

    • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

    • Cell culture medium and supplements.

    • Assay buffer (e.g., PBS or HBSS).

    • Test compound (this compound) at various concentrations.

    • Positive control (e.g., a known P-gp inhibitor like Verapamil).

    • Negative control (vehicle).

    • Microplate reader with fluorescence detection capabilities or a flow cytometer.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells in a microplate and allow them to adhere overnight.

    • Pre-incubate the cells with the test compound (this compound) at various concentrations, along with positive and negative controls, for a specified time (e.g., 30-60 minutes) at 37°C.

    • Add the fluorescent P-gp substrate to all wells and incubate for another specified period (e.g., 60-90 minutes) at 37°C.

    • Wash the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.

    • Lyse the cells (if using a plate reader) or prepare for analysis by flow cytometry.

    • Measure the intracellular fluorescence.

    • Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the control and determine the IC50 value.

Diagram: Mechanism of P-glycoprotein Inhibition

Pgp_Inhibition cluster_cell Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Drug->Pgp Efflux Intracellular_Drug Intracellular Drug Accumulation Drug->Intracellular_Drug Increased Accumulation This compound This compound This compound->Pgp Inhibition

Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Its demonstrated anti-HIV and P-gp inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent natural product.

References

Unveiling the Therapeutic Potential of Euonymine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine, a complex sesquiterpenoid pyridine alkaloid, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive analysis of this compound, focusing on its molecular characteristics, and known anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This document consolidates available data on its molecular formula and weight, and where available, details the experimental protocols utilized to elucidate its biological functions. Furthermore, this guide presents diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic applications.

Molecular Profile of this compound

This compound is a naturally occurring compound that has been isolated from plants of the Celastraceae family. Its intricate structure contributes to its notable biological activities.

Physicochemical Properties

A clear understanding of the fundamental molecular properties of this compound is crucial for its application in research and drug development. The key identifiers for this molecule are summarized below.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈
Molecular Weight Approximately 805.8 g/mol
Class Sesquiterpenoid Pyridine Alkaloid
Reported Sources Maytenus chiapensis, Tripterygium wilfordii, Peritassa campestris[1][2]

Biological Activity of this compound

Current research highlights two primary areas of biological activity for this compound: inhibition of the HIV virus and modulation of P-glycoprotein activity, a key player in multidrug resistance.

Anti-HIV Activity

The following is a generalized protocol for assessing the inhibition of HIV-1 reverse transcriptase, a common method for evaluating the anti-HIV potential of novel compounds.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase (RT)

    • Poly(A) template and Oligo(dT) primer

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., a known RT inhibitor like Nevirapine)

    • Negative control (vehicle)

    • Microplate

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.

    • Add the test compound (this compound) at a range of concentrations to the wells of the microplate. Include positive and negative controls.

    • Add the recombinant HIV-1 RT to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.

    • Wash the filter plate to remove unincorporated labeled dNTPs.

    • Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram: Generalized Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

HIV_RT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reaction Mix (Buffer, Template, Primer) add_reagents Add Reaction Mix to Microplate reagents->add_reagents compound Prepare this compound Dilutions add_compound Add this compound & Controls compound->add_compound add_reagents->add_compound add_enzyme Add HIV-1 RT (Initiate Reaction) add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction capture_dna Capture Synthesized DNA stop_reaction->capture_dna wash Wash to Remove Unincorporated dNTPs capture_dna->wash quantify Quantify Signal wash->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Caption: A simplified workflow of a typical HIV-1 reverse transcriptase inhibition assay.

P-glycoprotein (P-gp) Inhibition

This compound has also been identified as an inhibitor of P-glycoprotein.[3] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. Inhibition of P-gp can therefore be a valuable strategy to overcome MDR and enhance the efficacy of anticancer drugs.

The following is a generalized protocol for assessing P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate.

  • Reagents and Materials:

    • P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7).

    • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

    • Cell culture medium and supplements.

    • Assay buffer (e.g., PBS or HBSS).

    • Test compound (this compound) at various concentrations.

    • Positive control (e.g., a known P-gp inhibitor like Verapamil).

    • Negative control (vehicle).

    • Microplate reader with fluorescence detection capabilities or a flow cytometer.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells in a microplate and allow them to adhere overnight.

    • Pre-incubate the cells with the test compound (this compound) at various concentrations, along with positive and negative controls, for a specified time (e.g., 30-60 minutes) at 37°C.

    • Add the fluorescent P-gp substrate to all wells and incubate for another specified period (e.g., 60-90 minutes) at 37°C.

    • Wash the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.

    • Lyse the cells (if using a plate reader) or prepare for analysis by flow cytometry.

    • Measure the intracellular fluorescence.

    • Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the control and determine the IC50 value.

Diagram: Mechanism of P-glycoprotein Inhibition

Pgp_Inhibition cluster_cell Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Drug->Pgp Efflux Intracellular_Drug Intracellular Drug Accumulation Drug->Intracellular_Drug Increased Accumulation This compound This compound This compound->Pgp Inhibition

Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Its demonstrated anti-HIV and P-gp inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent natural product.

References

Euonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant attention within the scientific community due to its reported biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[2] Its elaborate chemical architecture, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a substituted pyridine (B92270) moiety, presents a formidable challenge for chemical synthesis and a compelling opportunity for medicinal chemistry exploration. This technical guide provides a detailed review of the current research on this compound, focusing on its chemical synthesis, biological activities, and the experimental methodologies employed in its investigation.

Chemical Profile

This compound is a macrocyclic alkaloid with the molecular formula C₃₈H₄₇NO₁₈.[2] The core of the molecule is euonyminol, a highly hydroxylated dihydro-β-agarofuran sesquiterpenoid. This core is adorned with multiple acetate (B1210297) groups and is characteristically bridged by a dicarboxylic acid derivative of pyridine, forming a large lactone ring. The absolute stereochemistry of this compound is complex, featuring numerous chiral centers that contribute to its unique three-dimensional structure and are crucial for its biological function.

Total Synthesis of this compound

The total synthesis of this compound is a significant achievement in organic chemistry, showcasing sophisticated strategies for the construction of its complex polycyclic framework and the installation of its numerous stereocenters. The synthetic routes typically involve the initial construction of the dihydro-β-agarofuran core, followed by the attachment of the pyridine-containing macrocycle.

Synthetic Workflow

A representative synthetic approach to this compound is outlined in the workflow diagram below. This multi-step process highlights the key stages, from commercially available starting materials to the final natural product. The synthesis often employs a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.

Euonymine_Synthesis_Workflow cluster_starting Starting Materials cluster_core Core Synthesis cluster_macrocycle Macrocycle Formation cluster_final Final Steps Simple Chiral Precursors Simple Chiral Precursors Dihydro-beta-agarofuran Core Construction Dihydro-beta-agarofuran Core Construction Simple Chiral Precursors->Dihydro-beta-agarofuran Core Construction Multiple Steps Functional Group Manipulations Functional Group Manipulations Dihydro-beta-agarofuran Core Construction->Functional Group Manipulations Installation of Stereocenters Installation of Stereocenters Functional Group Manipulations->Installation of Stereocenters Macrolactonization Macrolactonization Installation of Stereocenters->Macrolactonization Pyridine Dicarboxylic Acid Synthesis Pyridine Dicarboxylic Acid Synthesis Pyridine Dicarboxylic Acid Synthesis->Macrolactonization Late-Stage Functionalization Late-Stage Functionalization Macrolactonization->Late-Stage Functionalization This compound This compound Late-Stage Functionalization->this compound Deprotection Pgp_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug (extracellular) Chemotherapeutic Drug (extracellular) Chemotherapeutic Drug (intracellular) Chemotherapeutic Drug (intracellular) Chemotherapeutic Drug (extracellular)->Chemotherapeutic Drug (intracellular) Diffusion Chemotherapeutic Drug (intracellular)->Pgp Binding This compound This compound This compound->Pgp Inhibition

References

Euonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant attention within the scientific community due to its reported biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[2] Its elaborate chemical architecture, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a substituted pyridine (B92270) moiety, presents a formidable challenge for chemical synthesis and a compelling opportunity for medicinal chemistry exploration. This technical guide provides a detailed review of the current research on this compound, focusing on its chemical synthesis, biological activities, and the experimental methodologies employed in its investigation.

Chemical Profile

This compound is a macrocyclic alkaloid with the molecular formula C₃₈H₄₇NO₁₈.[2] The core of the molecule is euonyminol, a highly hydroxylated dihydro-β-agarofuran sesquiterpenoid. This core is adorned with multiple acetate (B1210297) groups and is characteristically bridged by a dicarboxylic acid derivative of pyridine, forming a large lactone ring. The absolute stereochemistry of this compound is complex, featuring numerous chiral centers that contribute to its unique three-dimensional structure and are crucial for its biological function.

Total Synthesis of this compound

The total synthesis of this compound is a significant achievement in organic chemistry, showcasing sophisticated strategies for the construction of its complex polycyclic framework and the installation of its numerous stereocenters. The synthetic routes typically involve the initial construction of the dihydro-β-agarofuran core, followed by the attachment of the pyridine-containing macrocycle.

Synthetic Workflow

A representative synthetic approach to this compound is outlined in the workflow diagram below. This multi-step process highlights the key stages, from commercially available starting materials to the final natural product. The synthesis often employs a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.

Euonymine_Synthesis_Workflow cluster_starting Starting Materials cluster_core Core Synthesis cluster_macrocycle Macrocycle Formation cluster_final Final Steps Simple Chiral Precursors Simple Chiral Precursors Dihydro-beta-agarofuran Core Construction Dihydro-beta-agarofuran Core Construction Simple Chiral Precursors->Dihydro-beta-agarofuran Core Construction Multiple Steps Functional Group Manipulations Functional Group Manipulations Dihydro-beta-agarofuran Core Construction->Functional Group Manipulations Installation of Stereocenters Installation of Stereocenters Functional Group Manipulations->Installation of Stereocenters Macrolactonization Macrolactonization Installation of Stereocenters->Macrolactonization Pyridine Dicarboxylic Acid Synthesis Pyridine Dicarboxylic Acid Synthesis Pyridine Dicarboxylic Acid Synthesis->Macrolactonization Late-Stage Functionalization Late-Stage Functionalization Macrolactonization->Late-Stage Functionalization This compound This compound Late-Stage Functionalization->this compound Deprotection Pgp_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug (extracellular) Chemotherapeutic Drug (extracellular) Chemotherapeutic Drug (intracellular) Chemotherapeutic Drug (intracellular) Chemotherapeutic Drug (extracellular)->Chemotherapeutic Drug (intracellular) Diffusion Chemotherapeutic Drug (intracellular)->Pgp Binding This compound This compound This compound->Pgp Inhibition

References

Euonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, this intricate molecule has garnered significant attention within the scientific community due to its reported biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[2] Its elaborate chemical architecture, characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core linked to a substituted pyridine moiety, presents a formidable challenge for chemical synthesis and a compelling opportunity for medicinal chemistry exploration. This technical guide provides a detailed review of the current research on this compound, focusing on its chemical synthesis, biological activities, and the experimental methodologies employed in its investigation.

Chemical Profile

This compound is a macrocyclic alkaloid with the molecular formula C₃₈H₄₇NO₁₈.[2] The core of the molecule is euonyminol, a highly hydroxylated dihydro-β-agarofuran sesquiterpenoid. This core is adorned with multiple acetate groups and is characteristically bridged by a dicarboxylic acid derivative of pyridine, forming a large lactone ring. The absolute stereochemistry of this compound is complex, featuring numerous chiral centers that contribute to its unique three-dimensional structure and are crucial for its biological function.

Total Synthesis of this compound

The total synthesis of this compound is a significant achievement in organic chemistry, showcasing sophisticated strategies for the construction of its complex polycyclic framework and the installation of its numerous stereocenters. The synthetic routes typically involve the initial construction of the dihydro-β-agarofuran core, followed by the attachment of the pyridine-containing macrocycle.

Synthetic Workflow

A representative synthetic approach to this compound is outlined in the workflow diagram below. This multi-step process highlights the key stages, from commercially available starting materials to the final natural product. The synthesis often employs a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.

Euonymine_Synthesis_Workflow cluster_starting Starting Materials cluster_core Core Synthesis cluster_macrocycle Macrocycle Formation cluster_final Final Steps Simple Chiral Precursors Simple Chiral Precursors Dihydro-beta-agarofuran Core Construction Dihydro-beta-agarofuran Core Construction Simple Chiral Precursors->Dihydro-beta-agarofuran Core Construction Multiple Steps Functional Group Manipulations Functional Group Manipulations Dihydro-beta-agarofuran Core Construction->Functional Group Manipulations Installation of Stereocenters Installation of Stereocenters Functional Group Manipulations->Installation of Stereocenters Macrolactonization Macrolactonization Installation of Stereocenters->Macrolactonization Pyridine Dicarboxylic Acid Synthesis Pyridine Dicarboxylic Acid Synthesis Pyridine Dicarboxylic Acid Synthesis->Macrolactonization Late-Stage Functionalization Late-Stage Functionalization Macrolactonization->Late-Stage Functionalization This compound This compound Late-Stage Functionalization->this compound Deprotection Pgp_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug (extracellular) Chemotherapeutic Drug (extracellular) Chemotherapeutic Drug (intracellular) Chemotherapeutic Drug (intracellular) Chemotherapeutic Drug (extracellular)->Chemotherapeutic Drug (intracellular) Diffusion Chemotherapeutic Drug (intracellular)->Pgp Binding This compound This compound This compound->Pgp Inhibition

References

Potential Therapeutic Applications of Euonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[2][3] While the primary literature detailing specific quantitative data for these activities is limited, this document synthesizes available information and presents established experimental protocols and potential mechanisms of action to guide future research and drug development efforts.

Introduction

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure.[2][4] Natural products with such intricate architectures often exhibit potent and selective biological activities. The reported anti-HIV and P-glycoprotein inhibitory effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for viral infections and multidrug resistance in cancer.[2][3] This guide aims to provide a detailed resource for researchers interested in exploring the therapeutic potential of this compound, covering its known biological activities, potential mechanisms of action, and standardized experimental methodologies.

Potential Therapeutic Applications

Anti-HIV Activity

Potential Mechanisms of Action:

  • Reverse Transcriptase (RT) Inhibition: Inhibition of this crucial viral enzyme prevents the conversion of viral RNA into DNA, a critical step for viral replication.

  • Protease (PR) Inhibition: Blocking HIV protease results in the production of immature, non-infectious viral particles.

  • Integrase (IN) Inhibition: Preventing the integration of viral DNA into the host cell genome blocks the establishment of a persistent infection.

  • Entry Inhibition: Interference with the binding of the virus to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).

Further research is required to elucidate the precise mechanism by which this compound exerts its anti-HIV effects.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been identified as a potential P-gp inhibitor, suggesting its utility as a chemosensitizing agent in cancer therapy.[2][3]

Potential Mechanisms of P-gp Inhibition:

  • Competitive Inhibition: this compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.[5]

  • Non-competitive Inhibition: It could bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.

  • Interference with ATP Hydrolysis: this compound might inhibit the ATPase activity of P-gp, thereby depriving the transporter of the energy required for drug efflux.[5]

  • Modulation of the Cell Membrane: Altering the lipid environment of the cell membrane could indirectly affect P-gp function.

Quantitative Data Summary

Specific quantitative data for the biological activities of this compound are not extensively reported in the publicly available literature. The following tables are presented as templates for organizing future experimental findings.

Table 1: Anti-HIV Activity of this compound (Hypothetical Data)

Assay TypeCell LineVirus StrainEndpointIC50 (µM)CC50 (µM)Selectivity Index (SI)
Reverse Transcriptase AssayC8166HIV-1 IIIBp24 antigenData not availableData not availableData not available
Protease Inhibition AssayMT-2HIV-1 RFViral cytopathic effectData not availableData not availableData not available
Integrase Inhibition AssayHEK293THIV-1 NL4-3Luciferase activityData not availableData not availableData not available

Table 2: P-glycoprotein Inhibition by this compound (Hypothetical Data)

Assay TypeCell LineP-gp SubstrateEndpointIC50 (µM)
Calcein-AM Efflux AssayMDCK-MDR1Calcein-AMIntracellular fluorescenceData not available
Rhodamine 123 Efflux AssayCaco-2Rhodamine 123Intracellular fluorescenceData not available
ATPase Activity AssayP-gp membranesATPInorganic phosphate (B84403) productionData not available
Doxorubicin AccumulationMCF7/ADRDoxorubicinIntracellular doxorubicinData not available

Experimental Protocols

The following are detailed, representative protocols for assessing the anti-HIV and P-gp inhibitory activities of a test compound like this compound.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, C8166)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Azidothymidine - AZT)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.

  • Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well, resulting in a multiplicity of infection (MOI) of approximately 0.01.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • p24 Quantification: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

Cytotoxicity Assay:

To determine the selectivity of the antiviral effect, a parallel cytotoxicity assay should be performed.

  • Follow steps 1 and 2 of the anti-HIV assay protocol.

  • Do not add the virus.

  • Incubate the plate for 7 days.

  • Assess cell viability using a standard method such as the MTT or XTT assay.

  • Calculate the 50% cytotoxic concentration (CC50).

  • The Selectivity Index (SI) is calculated as CC50 / IC50.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1, Caco-2)

  • Parental cell line without P-gp overexpression (e.g., MDCK, for comparison)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcein-AM (acetoxymethyl ester)

  • Test compound (this compound)

  • Positive control (e.g., Verapamil, Cyclosporin A)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (this compound) and positive control at various concentrations and incubate for 30-60 minutes at 37°C.

  • Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the no-drug control. Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in P-gp Inhibition

While the direct interaction of this compound with P-gp is the most likely mechanism of inhibition, some natural products can also modulate P-gp expression through cellular signaling pathways.

Pgp_Inhibition_Pathways cluster_direct Direct Inhibition cluster_indirect Indirect Regulation This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Competitive or Allosteric Binding ATP ATP This compound->ATP Inhibition of ATP Hydrolysis PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NF_kB NF-κB Pathway This compound->NF_kB Drug Chemotherapeutic Drug Pgp->Drug Efflux Cell_Membrane Cell Membrane Drug->Pgp Substrate Pgp_Expression P-gp Gene Expression PI3K_Akt->Pgp_Expression Modulation NF_kB->Pgp_Expression Modulation Pgp_Expression->Pgp Synthesis

Caption: Potential mechanisms of P-gp inhibition by this compound.

Experimental Workflow for Anti-HIV Drug Screening

The following diagram illustrates a typical workflow for screening natural products for anti-HIV activity.

Anti_HIV_Workflow Start Natural Product Library (including this compound) Primary_Screening Primary Screening (e.g., p24 ELISA) Start->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification (High SI) Primary_Screening->Hit_Identification Cytotoxicity_Assay->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies RT_Assay Reverse Transcriptase Inhibition Assay Mechanism_Studies->RT_Assay PR_Assay Protease Inhibition Assay Mechanism_Studies->PR_Assay IN_Assay Integrase Inhibition Assay Mechanism_Studies->IN_Assay Lead_Optimization Lead Optimization RT_Assay->Lead_Optimization PR_Assay->Lead_Optimization IN_Assay->Lead_Optimization

Caption: Workflow for the discovery of anti-HIV agents from natural products.

Logical Relationship for P-gp Inhibition and Chemosensitization

This diagram shows the logical connection between P-gp inhibition and the desired outcome of enhanced chemotherapy efficacy.

Pgp_Chemosensitization_Logic This compound This compound Pgp_Inhibition P-gp Inhibition This compound->Pgp_Inhibition Drug_Efflux Decreased Drug Efflux Pgp_Inhibition->Drug_Efflux Intracellular_Drug Increased Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug Chemo_Efficacy Enhanced Chemotherapy Efficacy Intracellular_Drug->Chemo_Efficacy MDR_Reversal Reversal of Multidrug Resistance Chemo_Efficacy->MDR_Reversal

Caption: Logical flow from P-gp inhibition to reversal of multidrug resistance.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its reported anti-HIV and P-gp inhibitory activities warrant further investigation to fully characterize its pharmacological profile. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • Quantitative Biological Evaluation: Systematic determination of the IC50 and CC50 values of this compound in a panel of anti-HIV and P-gp inhibition assays.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of HIV infection and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.

The information and protocols provided in this technical guide offer a solid foundation for advancing the study of this compound and unlocking its full therapeutic potential.

References

Potential Therapeutic Applications of Euonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[2][3] While the primary literature detailing specific quantitative data for these activities is limited, this document synthesizes available information and presents established experimental protocols and potential mechanisms of action to guide future research and drug development efforts.

Introduction

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure.[2][4] Natural products with such intricate architectures often exhibit potent and selective biological activities. The reported anti-HIV and P-glycoprotein inhibitory effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for viral infections and multidrug resistance in cancer.[2][3] This guide aims to provide a detailed resource for researchers interested in exploring the therapeutic potential of this compound, covering its known biological activities, potential mechanisms of action, and standardized experimental methodologies.

Potential Therapeutic Applications

Anti-HIV Activity

Potential Mechanisms of Action:

  • Reverse Transcriptase (RT) Inhibition: Inhibition of this crucial viral enzyme prevents the conversion of viral RNA into DNA, a critical step for viral replication.

  • Protease (PR) Inhibition: Blocking HIV protease results in the production of immature, non-infectious viral particles.

  • Integrase (IN) Inhibition: Preventing the integration of viral DNA into the host cell genome blocks the establishment of a persistent infection.

  • Entry Inhibition: Interference with the binding of the virus to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).

Further research is required to elucidate the precise mechanism by which this compound exerts its anti-HIV effects.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been identified as a potential P-gp inhibitor, suggesting its utility as a chemosensitizing agent in cancer therapy.[2][3]

Potential Mechanisms of P-gp Inhibition:

  • Competitive Inhibition: this compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.[5]

  • Non-competitive Inhibition: It could bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.

  • Interference with ATP Hydrolysis: this compound might inhibit the ATPase activity of P-gp, thereby depriving the transporter of the energy required for drug efflux.[5]

  • Modulation of the Cell Membrane: Altering the lipid environment of the cell membrane could indirectly affect P-gp function.

Quantitative Data Summary

Specific quantitative data for the biological activities of this compound are not extensively reported in the publicly available literature. The following tables are presented as templates for organizing future experimental findings.

Table 1: Anti-HIV Activity of this compound (Hypothetical Data)

Assay TypeCell LineVirus StrainEndpointIC50 (µM)CC50 (µM)Selectivity Index (SI)
Reverse Transcriptase AssayC8166HIV-1 IIIBp24 antigenData not availableData not availableData not available
Protease Inhibition AssayMT-2HIV-1 RFViral cytopathic effectData not availableData not availableData not available
Integrase Inhibition AssayHEK293THIV-1 NL4-3Luciferase activityData not availableData not availableData not available

Table 2: P-glycoprotein Inhibition by this compound (Hypothetical Data)

Assay TypeCell LineP-gp SubstrateEndpointIC50 (µM)
Calcein-AM Efflux AssayMDCK-MDR1Calcein-AMIntracellular fluorescenceData not available
Rhodamine 123 Efflux AssayCaco-2Rhodamine 123Intracellular fluorescenceData not available
ATPase Activity AssayP-gp membranesATPInorganic phosphate (B84403) productionData not available
Doxorubicin AccumulationMCF7/ADRDoxorubicinIntracellular doxorubicinData not available

Experimental Protocols

The following are detailed, representative protocols for assessing the anti-HIV and P-gp inhibitory activities of a test compound like this compound.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, C8166)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Azidothymidine - AZT)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.

  • Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well, resulting in a multiplicity of infection (MOI) of approximately 0.01.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • p24 Quantification: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

Cytotoxicity Assay:

To determine the selectivity of the antiviral effect, a parallel cytotoxicity assay should be performed.

  • Follow steps 1 and 2 of the anti-HIV assay protocol.

  • Do not add the virus.

  • Incubate the plate for 7 days.

  • Assess cell viability using a standard method such as the MTT or XTT assay.

  • Calculate the 50% cytotoxic concentration (CC50).

  • The Selectivity Index (SI) is calculated as CC50 / IC50.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1, Caco-2)

  • Parental cell line without P-gp overexpression (e.g., MDCK, for comparison)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcein-AM (acetoxymethyl ester)

  • Test compound (this compound)

  • Positive control (e.g., Verapamil, Cyclosporin A)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (this compound) and positive control at various concentrations and incubate for 30-60 minutes at 37°C.

  • Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the no-drug control. Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in P-gp Inhibition

While the direct interaction of this compound with P-gp is the most likely mechanism of inhibition, some natural products can also modulate P-gp expression through cellular signaling pathways.

Pgp_Inhibition_Pathways cluster_direct Direct Inhibition cluster_indirect Indirect Regulation This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Competitive or Allosteric Binding ATP ATP This compound->ATP Inhibition of ATP Hydrolysis PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NF_kB NF-κB Pathway This compound->NF_kB Drug Chemotherapeutic Drug Pgp->Drug Efflux Cell_Membrane Cell Membrane Drug->Pgp Substrate Pgp_Expression P-gp Gene Expression PI3K_Akt->Pgp_Expression Modulation NF_kB->Pgp_Expression Modulation Pgp_Expression->Pgp Synthesis

Caption: Potential mechanisms of P-gp inhibition by this compound.

Experimental Workflow for Anti-HIV Drug Screening

The following diagram illustrates a typical workflow for screening natural products for anti-HIV activity.

Anti_HIV_Workflow Start Natural Product Library (including this compound) Primary_Screening Primary Screening (e.g., p24 ELISA) Start->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification (High SI) Primary_Screening->Hit_Identification Cytotoxicity_Assay->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies RT_Assay Reverse Transcriptase Inhibition Assay Mechanism_Studies->RT_Assay PR_Assay Protease Inhibition Assay Mechanism_Studies->PR_Assay IN_Assay Integrase Inhibition Assay Mechanism_Studies->IN_Assay Lead_Optimization Lead Optimization RT_Assay->Lead_Optimization PR_Assay->Lead_Optimization IN_Assay->Lead_Optimization

Caption: Workflow for the discovery of anti-HIV agents from natural products.

Logical Relationship for P-gp Inhibition and Chemosensitization

This diagram shows the logical connection between P-gp inhibition and the desired outcome of enhanced chemotherapy efficacy.

Pgp_Chemosensitization_Logic This compound This compound Pgp_Inhibition P-gp Inhibition This compound->Pgp_Inhibition Drug_Efflux Decreased Drug Efflux Pgp_Inhibition->Drug_Efflux Intracellular_Drug Increased Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug Chemo_Efficacy Enhanced Chemotherapy Efficacy Intracellular_Drug->Chemo_Efficacy MDR_Reversal Reversal of Multidrug Resistance Chemo_Efficacy->MDR_Reversal

Caption: Logical flow from P-gp inhibition to reversal of multidrug resistance.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its reported anti-HIV and P-gp inhibitory activities warrant further investigation to fully characterize its pharmacological profile. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • Quantitative Biological Evaluation: Systematic determination of the IC50 and CC50 values of this compound in a panel of anti-HIV and P-gp inhibition assays.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of HIV infection and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.

The information and protocols provided in this technical guide offer a solid foundation for advancing the study of this compound and unlocking its full therapeutic potential.

References

Potential Therapeutic Applications of Euonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpenoid pyridine alkaloid found in plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its reported anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[2][3] While the primary literature detailing specific quantitative data for these activities is limited, this document synthesizes available information and presents established experimental protocols and potential mechanisms of action to guide future research and drug development efforts.

Introduction

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex structure.[2][4] Natural products with such intricate architectures often exhibit potent and selective biological activities. The reported anti-HIV and P-glycoprotein inhibitory effects of this compound suggest its potential as a lead compound for the development of novel therapeutics for viral infections and multidrug resistance in cancer.[2][3] This guide aims to provide a detailed resource for researchers interested in exploring the therapeutic potential of this compound, covering its known biological activities, potential mechanisms of action, and standardized experimental methodologies.

Potential Therapeutic Applications

Anti-HIV Activity

Potential Mechanisms of Action:

  • Reverse Transcriptase (RT) Inhibition: Inhibition of this crucial viral enzyme prevents the conversion of viral RNA into DNA, a critical step for viral replication.

  • Protease (PR) Inhibition: Blocking HIV protease results in the production of immature, non-infectious viral particles.

  • Integrase (IN) Inhibition: Preventing the integration of viral DNA into the host cell genome blocks the establishment of a persistent infection.

  • Entry Inhibition: Interference with the binding of the virus to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).

Further research is required to elucidate the precise mechanism by which this compound exerts its anti-HIV effects.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[5] this compound has been identified as a potential P-gp inhibitor, suggesting its utility as a chemosensitizing agent in cancer therapy.[2][3]

Potential Mechanisms of P-gp Inhibition:

  • Competitive Inhibition: this compound may directly compete with chemotherapeutic drugs for binding to the P-gp substrate-binding site.[5]

  • Non-competitive Inhibition: It could bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.

  • Interference with ATP Hydrolysis: this compound might inhibit the ATPase activity of P-gp, thereby depriving the transporter of the energy required for drug efflux.[5]

  • Modulation of the Cell Membrane: Altering the lipid environment of the cell membrane could indirectly affect P-gp function.

Quantitative Data Summary

Specific quantitative data for the biological activities of this compound are not extensively reported in the publicly available literature. The following tables are presented as templates for organizing future experimental findings.

Table 1: Anti-HIV Activity of this compound (Hypothetical Data)

Assay TypeCell LineVirus StrainEndpointIC50 (µM)CC50 (µM)Selectivity Index (SI)
Reverse Transcriptase AssayC8166HIV-1 IIIBp24 antigenData not availableData not availableData not available
Protease Inhibition AssayMT-2HIV-1 RFViral cytopathic effectData not availableData not availableData not available
Integrase Inhibition AssayHEK293THIV-1 NL4-3Luciferase activityData not availableData not availableData not available

Table 2: P-glycoprotein Inhibition by this compound (Hypothetical Data)

Assay TypeCell LineP-gp SubstrateEndpointIC50 (µM)
Calcein-AM Efflux AssayMDCK-MDR1Calcein-AMIntracellular fluorescenceData not available
Rhodamine 123 Efflux AssayCaco-2Rhodamine 123Intracellular fluorescenceData not available
ATPase Activity AssayP-gp membranesATPInorganic phosphate productionData not available
Doxorubicin AccumulationMCF7/ADRDoxorubicinIntracellular doxorubicinData not available

Experimental Protocols

The following are detailed, representative protocols for assessing the anti-HIV and P-gp inhibitory activities of a test compound like this compound.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, C8166)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Azidothymidine - AZT)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.

  • Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well, resulting in a multiplicity of infection (MOI) of approximately 0.01.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • p24 Quantification: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

Cytotoxicity Assay:

To determine the selectivity of the antiviral effect, a parallel cytotoxicity assay should be performed.

  • Follow steps 1 and 2 of the anti-HIV assay protocol.

  • Do not add the virus.

  • Incubate the plate for 7 days.

  • Assess cell viability using a standard method such as the MTT or XTT assay.

  • Calculate the 50% cytotoxic concentration (CC50).

  • The Selectivity Index (SI) is calculated as CC50 / IC50.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1, Caco-2)

  • Parental cell line without P-gp overexpression (e.g., MDCK, for comparison)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcein-AM (acetoxymethyl ester)

  • Test compound (this compound)

  • Positive control (e.g., Verapamil, Cyclosporin A)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Pre-incubation: Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (this compound) and positive control at various concentrations and incubate for 30-60 minutes at 37°C.

  • Substrate Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation 485 nm, emission 530 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percentage of inhibition relative to the no-drug control. Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in P-gp Inhibition

While the direct interaction of this compound with P-gp is the most likely mechanism of inhibition, some natural products can also modulate P-gp expression through cellular signaling pathways.

Pgp_Inhibition_Pathways cluster_direct Direct Inhibition cluster_indirect Indirect Regulation This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Competitive or Allosteric Binding ATP ATP This compound->ATP Inhibition of ATP Hydrolysis PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NF_kB NF-κB Pathway This compound->NF_kB Drug Chemotherapeutic Drug Pgp->Drug Efflux Cell_Membrane Cell Membrane Drug->Pgp Substrate Pgp_Expression P-gp Gene Expression PI3K_Akt->Pgp_Expression Modulation NF_kB->Pgp_Expression Modulation Pgp_Expression->Pgp Synthesis

Caption: Potential mechanisms of P-gp inhibition by this compound.

Experimental Workflow for Anti-HIV Drug Screening

The following diagram illustrates a typical workflow for screening natural products for anti-HIV activity.

Anti_HIV_Workflow Start Natural Product Library (including this compound) Primary_Screening Primary Screening (e.g., p24 ELISA) Start->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification (High SI) Primary_Screening->Hit_Identification Cytotoxicity_Assay->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies RT_Assay Reverse Transcriptase Inhibition Assay Mechanism_Studies->RT_Assay PR_Assay Protease Inhibition Assay Mechanism_Studies->PR_Assay IN_Assay Integrase Inhibition Assay Mechanism_Studies->IN_Assay Lead_Optimization Lead Optimization RT_Assay->Lead_Optimization PR_Assay->Lead_Optimization IN_Assay->Lead_Optimization

Caption: Workflow for the discovery of anti-HIV agents from natural products.

Logical Relationship for P-gp Inhibition and Chemosensitization

This diagram shows the logical connection between P-gp inhibition and the desired outcome of enhanced chemotherapy efficacy.

Pgp_Chemosensitization_Logic This compound This compound Pgp_Inhibition P-gp Inhibition This compound->Pgp_Inhibition Drug_Efflux Decreased Drug Efflux Pgp_Inhibition->Drug_Efflux Intracellular_Drug Increased Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug Chemo_Efficacy Enhanced Chemotherapy Efficacy Intracellular_Drug->Chemo_Efficacy MDR_Reversal Reversal of Multidrug Resistance Chemo_Efficacy->MDR_Reversal

Caption: Logical flow from P-gp inhibition to reversal of multidrug resistance.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its reported anti-HIV and P-gp inhibitory activities warrant further investigation to fully characterize its pharmacological profile. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • Quantitative Biological Evaluation: Systematic determination of the IC50 and CC50 values of this compound in a panel of anti-HIV and P-gp inhibition assays.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of HIV infection and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.

The information and protocols provided in this technical guide offer a solid foundation for advancing the study of this compound and unlocking its full therapeutic potential.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Euonymine Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacophoric features of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this compound's structure, its known biological activities, and the molecular characteristics essential for its function. We will explore its potential as a P-glycoprotein (P-gp) inhibitor and an anti-HIV agent through the lens of its structural architecture, supported by detailed experimental methodologies and pathway visualizations.

Introduction to this compound

This compound is a naturally occurring sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran class, a family of compounds known for a wide range of biological activities[1]. Isolated from plant species such as Maytenus chiapensis, this compound is characterized by a highly complex molecular structure[2]. Its core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family and features a dense arrangement of stereocenters and oxygen functionalities[3][4]. Specifically, the structure of this compound includes six acetyl groups and a distinctive 14-membered bislactone ring, which is formed from a substituted pyridine dicarboxylic acid[3][4]. This intricate three-dimensional arrangement is fundamental to its biological activities, which notably include P-glycoprotein (P-gp) inhibition and anti-HIV effects[3][5].

Chemical Structure and Core Scaffold

The foundational structure of this compound is the dihydro-β-agarofuran skeleton. This rigid tricyclic core provides a fixed scaffold from which numerous functional groups project.

  • Core Scaffold: A highly oxygenated dihydro-β-agarofuran nucleus.

  • Molecular Formula: C₃₈H₄₇NO₁₈[4].

  • Key Features:

    • Eleven contiguous stereocenters, creating a complex and specific 3D topology[3][5].

    • A macrocyclic 14-membered bislactone ring.

    • Six acetylated hydroxyl groups, which significantly influence the molecule's polarity and interaction capabilities.

    • A pyridine dicarboxylic acid moiety incorporated into the bislactone ring.

The presence and arrangement of these features, particularly the numerous ester (acetyl) groups, are critical for its biological function, a recurring theme in the structure-activity relationship (SAR) of this compound class.

Pharmacophore Hypothesis for P-glycoprotein Inhibition

While a specific, experimentally derived pharmacophore model for this compound is not yet published, a robust hypothesis can be constructed based on established pharmacophore models for P-gp modulators and the known SAR of dihydro-β-agarofuran sesquiterpenoids.

A widely accepted general pharmacophore for P-gp inhibitors includes two hydrophobic regions, three hydrogen bond acceptor sites, and one hydrogen bond donor site[3][4][6]. Applying this to this compound's structure and the SAR of its class allows for the following hypothesized model.

Hypothesized this compound Pharmacophoric Features:

  • Hydrophobic Regions: The core tricyclic dihydro-β-agarofuran skeleton provides a rigid, lipophilic foundation. The methyl groups on this core and within the macrocycle further contribute to hydrophobic interactions.

  • Hydrogen Bond Acceptors (HBA): this compound is rich in HBA features. The carbonyl oxygen atoms of the six acetyl groups and the two lactone esters are prime candidates for forming hydrogen bonds with P-gp's binding site residues. SAR studies on 76 related dihydro-β-agarofuran sesquiterpenes have confirmed that ester groups at positions C-2, C-3, and C-8 are critical for potent P-gp inhibition[2].

  • Aromatic/Ring Feature: The pyridine ring embedded within the macrocycle can participate in π-π stacking or other aromatic interactions within the P-gp binding pocket.

  • Spatial Arrangement: The rigid sesquiterpene core holds these features in a precise three-dimensional orientation, which is crucial for fitting into the complex binding pocket of P-gp.

The following diagram illustrates the logical relationship of these key structural features contributing to the P-gp inhibitory pharmacophore.

G cluster_pharmacophore Hypothesized this compound Pharmacophore for P-gp Inhibition A Dihydro-β-agarofuran Core E Hydrophobic Interactions A->E Provides Scaffold B Multiple Acetyl Groups (Carbonyl Oxygens) F Hydrogen Bond Acceptors (HBA) B->F Key Feature C Bislactone Ring (Carbonyl Oxygens) C->F Key Feature D Pyridine Moiety G Aromatic Interactions D->G Enables H P-gp Binding Affinity E->H Contributes to F->H Contributes to G->H Contributes to

Conceptual model of this compound's pharmacophoric features.

Biological Activity and Quantitative Data

This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV effects[3][5].

P-glycoprotein (P-gp) Inhibition

P-gp is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutics out of the cell[1]. Dihydro-β-agarofuran sesquiterpenoids as a class are known to be effective P-gp inhibitors, and SAR studies have provided significant insight into their mechanism. The activity is highly dependent on the substitution pattern around the core skeleton. It has been shown that ester groups (such as acetate, benzoate, etc.) at positions C-1, C-2, C-3, and C-6 lead to higher potency compared to hydroxyl groups at the same positions[2]. This strongly suggests that the multiple acetyl groups on this compound are critical for its P-gp inhibitory activity.

Anti-HIV Activity

The anti-HIV activity of this compound has also been reported, although the precise mechanism and stage of the HIV life cycle it inhibits are not fully elucidated in the available literature[3][5]. Potential mechanisms for anti-HIV compounds include inhibiting viral entry (binding, fusion), reverse transcription, integration, or protease activity. Given its P-gp inhibitory action, one could speculate a role in increasing the intracellular concentration of other antiretroviral drugs, though direct antiviral activity is also stated.

Quantitative Activity Data

While the anti-HIV and P-gp inhibitory activities of this compound are cited in the literature, specific quantitative data such as IC₅₀ or Kᵢ values for this compound itself are not provided in the primary articles focused on its total synthesis. The table below summarizes the known activities and references analogous compounds for context.

Compound/ClassTarget/AssayActivity MetricValueReference(s)
This compound P-glycoprotein (P-gp)InhibitionReported, not quantified[3][5]
This compound Anti-HIVInhibitionReported, not quantified[3][5]
Dihydro-β-agarofuran ClassP-gp InhibitionStructure-Activity RelationshipSubstituents at C-2, C-3, C-8 are critical[2]
Verapamil (Reference)P-gp Inhibition (Rhodamine 123 Assay)IC₅₀~5-15 µM[7]
Elacridar (Reference)P-gp Inhibition (Rhodamine 123 Assay)IC₅₀0.05 µM[7]

Signaling Pathways and Mechanism of Action

P-glycoprotein Efflux Pump Inhibition

This compound acts by directly inhibiting the P-gp efflux pump located in the cell membrane. This pump utilizes the energy from ATP hydrolysis to expel xenobiotics, including therapeutic drugs, from the cytoplasm. By binding to P-gp, this compound competitively or non-competitively prevents the transport of P-gp substrates, leading to their intracellular accumulation. This mechanism is particularly relevant for overcoming multidrug resistance in cancer.

Pgp_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_in Drug (Intracellular) Pgp->Drug_in Efflux ADP ADP + Pi Pgp->ADP Drug_out Drug (Extracellular) Drug_out->Pgp Binds Effect Intracellular Drug Concentration Increases Drug_in->Effect This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis

Mechanism of P-glycoprotein inhibition by this compound.
Potential Intersection with HIV Life Cycle

The HIV life cycle involves several key stages that are targets for antiretroviral therapy. This compound's reported anti-HIV activity indicates it interferes with one or more of these steps.

HIV_Lifecycle Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor This compound (Potential Target) Inhibitor->Binding Inhibitor->RT Inhibitor->Integration Inhibitor->Budding Protease Inh.

Potential points of inhibition in the HIV life cycle.

Key Experimental Protocols

The characterization of this compound's pharmacophore relies on specific bioassays. Below are detailed methodologies for the key experiments used to determine P-gp inhibition.

Protocol: P-gp Inhibition via Rhodamine 123 Accumulation Assay

Objective: To determine the IC₅₀ of a test compound (e.g., this compound) for P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7/ADR) and parental control cells.

  • Rhodamine 123 (R123) stock solution.

  • Test compound (this compound) and positive control inhibitor (e.g., Verapamil).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Methodology:

  • Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at an appropriate density and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound and Verapamil in assay buffer.

  • Pre-incubation: Remove culture medium from wells, wash cells with warm assay buffer, and add the different concentrations of the test compound or controls. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of ~5 µM and incubate for an additional 60-90 minutes at 37°C, protected from light.

  • Termination and Washing: Terminate the assay by aspirating the solution and washing the cell monolayers three times with ice-cold assay buffer to remove extracellular R123.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in water) and incubating for 10 minutes.

  • Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: Subtract background fluorescence from parental cells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The workflow for this assay is visualized below.

Assay_Workflow Start Start Seed Seed P-gp expressing cells in 96-well plate Start->Seed Incubate Pre-incubate with This compound (Test Inhibitor) Seed->Incubate Add_R123 Add Rhodamine 123 (P-gp Substrate) Incubate->Add_R123 Wash Wash cells with ice-cold buffer Add_R123->Wash Lyse Lyse cells to release intracellular R123 Wash->Lyse Read Measure Fluorescence Lyse->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for Rhodamine 123 accumulation assay.

Conclusion and Future Directions

This compound represents a compelling natural product scaffold for the development of novel therapeutics, particularly as an agent to overcome multidrug resistance. Its pharmacophore is defined by a complex, rigid three-dimensional arrangement of hydrophobic regions and a high density of hydrogen bond acceptors, features consistent with potent P-glycoprotein inhibitors. The structure-activity relationships established for the wider dihydro-β-agarofuran sesquiterpenoid class strongly support the critical role of the extensive acetylation and the macrocyclic lactone structure of this compound in its biological activity.

Future research should focus on obtaining specific quantitative IC₅₀ values for this compound's P-gp and anti-HIV activities to fully assess its potency. Elucidating the precise mechanism by which it inhibits HIV replication is another critical next step. Furthermore, synthetic modification of the this compound scaffold, guided by the pharmacophore model presented herein, could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for new frontiers in cancer and antiviral chemotherapy.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Euonymine Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacophoric features of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this compound's structure, its known biological activities, and the molecular characteristics essential for its function. We will explore its potential as a P-glycoprotein (P-gp) inhibitor and an anti-HIV agent through the lens of its structural architecture, supported by detailed experimental methodologies and pathway visualizations.

Introduction to this compound

This compound is a naturally occurring sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran class, a family of compounds known for a wide range of biological activities[1]. Isolated from plant species such as Maytenus chiapensis, this compound is characterized by a highly complex molecular structure[2]. Its core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family and features a dense arrangement of stereocenters and oxygen functionalities[3][4]. Specifically, the structure of this compound includes six acetyl groups and a distinctive 14-membered bislactone ring, which is formed from a substituted pyridine dicarboxylic acid[3][4]. This intricate three-dimensional arrangement is fundamental to its biological activities, which notably include P-glycoprotein (P-gp) inhibition and anti-HIV effects[3][5].

Chemical Structure and Core Scaffold

The foundational structure of this compound is the dihydro-β-agarofuran skeleton. This rigid tricyclic core provides a fixed scaffold from which numerous functional groups project.

  • Core Scaffold: A highly oxygenated dihydro-β-agarofuran nucleus.

  • Molecular Formula: C₃₈H₄₇NO₁₈[4].

  • Key Features:

    • Eleven contiguous stereocenters, creating a complex and specific 3D topology[3][5].

    • A macrocyclic 14-membered bislactone ring.

    • Six acetylated hydroxyl groups, which significantly influence the molecule's polarity and interaction capabilities.

    • A pyridine dicarboxylic acid moiety incorporated into the bislactone ring.

The presence and arrangement of these features, particularly the numerous ester (acetyl) groups, are critical for its biological function, a recurring theme in the structure-activity relationship (SAR) of this compound class.

Pharmacophore Hypothesis for P-glycoprotein Inhibition

While a specific, experimentally derived pharmacophore model for this compound is not yet published, a robust hypothesis can be constructed based on established pharmacophore models for P-gp modulators and the known SAR of dihydro-β-agarofuran sesquiterpenoids.

A widely accepted general pharmacophore for P-gp inhibitors includes two hydrophobic regions, three hydrogen bond acceptor sites, and one hydrogen bond donor site[3][4][6]. Applying this to this compound's structure and the SAR of its class allows for the following hypothesized model.

Hypothesized this compound Pharmacophoric Features:

  • Hydrophobic Regions: The core tricyclic dihydro-β-agarofuran skeleton provides a rigid, lipophilic foundation. The methyl groups on this core and within the macrocycle further contribute to hydrophobic interactions.

  • Hydrogen Bond Acceptors (HBA): this compound is rich in HBA features. The carbonyl oxygen atoms of the six acetyl groups and the two lactone esters are prime candidates for forming hydrogen bonds with P-gp's binding site residues. SAR studies on 76 related dihydro-β-agarofuran sesquiterpenes have confirmed that ester groups at positions C-2, C-3, and C-8 are critical for potent P-gp inhibition[2].

  • Aromatic/Ring Feature: The pyridine ring embedded within the macrocycle can participate in π-π stacking or other aromatic interactions within the P-gp binding pocket.

  • Spatial Arrangement: The rigid sesquiterpene core holds these features in a precise three-dimensional orientation, which is crucial for fitting into the complex binding pocket of P-gp.

The following diagram illustrates the logical relationship of these key structural features contributing to the P-gp inhibitory pharmacophore.

G cluster_pharmacophore Hypothesized this compound Pharmacophore for P-gp Inhibition A Dihydro-β-agarofuran Core E Hydrophobic Interactions A->E Provides Scaffold B Multiple Acetyl Groups (Carbonyl Oxygens) F Hydrogen Bond Acceptors (HBA) B->F Key Feature C Bislactone Ring (Carbonyl Oxygens) C->F Key Feature D Pyridine Moiety G Aromatic Interactions D->G Enables H P-gp Binding Affinity E->H Contributes to F->H Contributes to G->H Contributes to

Conceptual model of this compound's pharmacophoric features.

Biological Activity and Quantitative Data

This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV effects[3][5].

P-glycoprotein (P-gp) Inhibition

P-gp is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutics out of the cell[1]. Dihydro-β-agarofuran sesquiterpenoids as a class are known to be effective P-gp inhibitors, and SAR studies have provided significant insight into their mechanism. The activity is highly dependent on the substitution pattern around the core skeleton. It has been shown that ester groups (such as acetate, benzoate, etc.) at positions C-1, C-2, C-3, and C-6 lead to higher potency compared to hydroxyl groups at the same positions[2]. This strongly suggests that the multiple acetyl groups on this compound are critical for its P-gp inhibitory activity.

Anti-HIV Activity

The anti-HIV activity of this compound has also been reported, although the precise mechanism and stage of the HIV life cycle it inhibits are not fully elucidated in the available literature[3][5]. Potential mechanisms for anti-HIV compounds include inhibiting viral entry (binding, fusion), reverse transcription, integration, or protease activity. Given its P-gp inhibitory action, one could speculate a role in increasing the intracellular concentration of other antiretroviral drugs, though direct antiviral activity is also stated.

Quantitative Activity Data

While the anti-HIV and P-gp inhibitory activities of this compound are cited in the literature, specific quantitative data such as IC₅₀ or Kᵢ values for this compound itself are not provided in the primary articles focused on its total synthesis. The table below summarizes the known activities and references analogous compounds for context.

Compound/ClassTarget/AssayActivity MetricValueReference(s)
This compound P-glycoprotein (P-gp)InhibitionReported, not quantified[3][5]
This compound Anti-HIVInhibitionReported, not quantified[3][5]
Dihydro-β-agarofuran ClassP-gp InhibitionStructure-Activity RelationshipSubstituents at C-2, C-3, C-8 are critical[2]
Verapamil (Reference)P-gp Inhibition (Rhodamine 123 Assay)IC₅₀~5-15 µM[7]
Elacridar (Reference)P-gp Inhibition (Rhodamine 123 Assay)IC₅₀0.05 µM[7]

Signaling Pathways and Mechanism of Action

P-glycoprotein Efflux Pump Inhibition

This compound acts by directly inhibiting the P-gp efflux pump located in the cell membrane. This pump utilizes the energy from ATP hydrolysis to expel xenobiotics, including therapeutic drugs, from the cytoplasm. By binding to P-gp, this compound competitively or non-competitively prevents the transport of P-gp substrates, leading to their intracellular accumulation. This mechanism is particularly relevant for overcoming multidrug resistance in cancer.

Pgp_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_in Drug (Intracellular) Pgp->Drug_in Efflux ADP ADP + Pi Pgp->ADP Drug_out Drug (Extracellular) Drug_out->Pgp Binds Effect Intracellular Drug Concentration Increases Drug_in->Effect This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis

Mechanism of P-glycoprotein inhibition by this compound.
Potential Intersection with HIV Life Cycle

The HIV life cycle involves several key stages that are targets for antiretroviral therapy. This compound's reported anti-HIV activity indicates it interferes with one or more of these steps.

HIV_Lifecycle Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor This compound (Potential Target) Inhibitor->Binding Inhibitor->RT Inhibitor->Integration Inhibitor->Budding Protease Inh.

Potential points of inhibition in the HIV life cycle.

Key Experimental Protocols

The characterization of this compound's pharmacophore relies on specific bioassays. Below are detailed methodologies for the key experiments used to determine P-gp inhibition.

Protocol: P-gp Inhibition via Rhodamine 123 Accumulation Assay

Objective: To determine the IC₅₀ of a test compound (e.g., this compound) for P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7/ADR) and parental control cells.

  • Rhodamine 123 (R123) stock solution.

  • Test compound (this compound) and positive control inhibitor (e.g., Verapamil).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Methodology:

  • Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at an appropriate density and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound and Verapamil in assay buffer.

  • Pre-incubation: Remove culture medium from wells, wash cells with warm assay buffer, and add the different concentrations of the test compound or controls. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of ~5 µM and incubate for an additional 60-90 minutes at 37°C, protected from light.

  • Termination and Washing: Terminate the assay by aspirating the solution and washing the cell monolayers three times with ice-cold assay buffer to remove extracellular R123.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in water) and incubating for 10 minutes.

  • Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: Subtract background fluorescence from parental cells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The workflow for this assay is visualized below.

Assay_Workflow Start Start Seed Seed P-gp expressing cells in 96-well plate Start->Seed Incubate Pre-incubate with This compound (Test Inhibitor) Seed->Incubate Add_R123 Add Rhodamine 123 (P-gp Substrate) Incubate->Add_R123 Wash Wash cells with ice-cold buffer Add_R123->Wash Lyse Lyse cells to release intracellular R123 Wash->Lyse Read Measure Fluorescence Lyse->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for Rhodamine 123 accumulation assay.

Conclusion and Future Directions

This compound represents a compelling natural product scaffold for the development of novel therapeutics, particularly as an agent to overcome multidrug resistance. Its pharmacophore is defined by a complex, rigid three-dimensional arrangement of hydrophobic regions and a high density of hydrogen bond acceptors, features consistent with potent P-glycoprotein inhibitors. The structure-activity relationships established for the wider dihydro-β-agarofuran sesquiterpenoid class strongly support the critical role of the extensive acetylation and the macrocyclic lactone structure of this compound in its biological activity.

Future research should focus on obtaining specific quantitative IC₅₀ values for this compound's P-gp and anti-HIV activities to fully assess its potency. Elucidating the precise mechanism by which it inhibits HIV replication is another critical next step. Furthermore, synthetic modification of the this compound scaffold, guided by the pharmacophore model presented herein, could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for new frontiers in cancer and antiviral chemotherapy.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Euonymine Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacophoric features of Euonymine, a complex sesquiterpene pyridine alkaloid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this compound's structure, its known biological activities, and the molecular characteristics essential for its function. We will explore its potential as a P-glycoprotein (P-gp) inhibitor and an anti-HIV agent through the lens of its structural architecture, supported by detailed experimental methodologies and pathway visualizations.

Introduction to this compound

This compound is a naturally occurring sesquiterpene pyridine alkaloid of the dihydro-β-agarofuran class, a family of compounds known for a wide range of biological activities[1]. Isolated from plant species such as Maytenus chiapensis, this compound is characterized by a highly complex molecular structure[2]. Its core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family and features a dense arrangement of stereocenters and oxygen functionalities[3][4]. Specifically, the structure of this compound includes six acetyl groups and a distinctive 14-membered bislactone ring, which is formed from a substituted pyridine dicarboxylic acid[3][4]. This intricate three-dimensional arrangement is fundamental to its biological activities, which notably include P-glycoprotein (P-gp) inhibition and anti-HIV effects[3][5].

Chemical Structure and Core Scaffold

The foundational structure of this compound is the dihydro-β-agarofuran skeleton. This rigid tricyclic core provides a fixed scaffold from which numerous functional groups project.

  • Core Scaffold: A highly oxygenated dihydro-β-agarofuran nucleus.

  • Molecular Formula: C₃₈H₄₇NO₁₈[4].

  • Key Features:

    • Eleven contiguous stereocenters, creating a complex and specific 3D topology[3][5].

    • A macrocyclic 14-membered bislactone ring.

    • Six acetylated hydroxyl groups, which significantly influence the molecule's polarity and interaction capabilities.

    • A pyridine dicarboxylic acid moiety incorporated into the bislactone ring.

The presence and arrangement of these features, particularly the numerous ester (acetyl) groups, are critical for its biological function, a recurring theme in the structure-activity relationship (SAR) of this compound class.

Pharmacophore Hypothesis for P-glycoprotein Inhibition

While a specific, experimentally derived pharmacophore model for this compound is not yet published, a robust hypothesis can be constructed based on established pharmacophore models for P-gp modulators and the known SAR of dihydro-β-agarofuran sesquiterpenoids.

A widely accepted general pharmacophore for P-gp inhibitors includes two hydrophobic regions, three hydrogen bond acceptor sites, and one hydrogen bond donor site[3][4][6]. Applying this to this compound's structure and the SAR of its class allows for the following hypothesized model.

Hypothesized this compound Pharmacophoric Features:

  • Hydrophobic Regions: The core tricyclic dihydro-β-agarofuran skeleton provides a rigid, lipophilic foundation. The methyl groups on this core and within the macrocycle further contribute to hydrophobic interactions.

  • Hydrogen Bond Acceptors (HBA): this compound is rich in HBA features. The carbonyl oxygen atoms of the six acetyl groups and the two lactone esters are prime candidates for forming hydrogen bonds with P-gp's binding site residues. SAR studies on 76 related dihydro-β-agarofuran sesquiterpenes have confirmed that ester groups at positions C-2, C-3, and C-8 are critical for potent P-gp inhibition[2].

  • Aromatic/Ring Feature: The pyridine ring embedded within the macrocycle can participate in π-π stacking or other aromatic interactions within the P-gp binding pocket.

  • Spatial Arrangement: The rigid sesquiterpene core holds these features in a precise three-dimensional orientation, which is crucial for fitting into the complex binding pocket of P-gp.

The following diagram illustrates the logical relationship of these key structural features contributing to the P-gp inhibitory pharmacophore.

G cluster_pharmacophore Hypothesized this compound Pharmacophore for P-gp Inhibition A Dihydro-β-agarofuran Core E Hydrophobic Interactions A->E Provides Scaffold B Multiple Acetyl Groups (Carbonyl Oxygens) F Hydrogen Bond Acceptors (HBA) B->F Key Feature C Bislactone Ring (Carbonyl Oxygens) C->F Key Feature D Pyridine Moiety G Aromatic Interactions D->G Enables H P-gp Binding Affinity E->H Contributes to F->H Contributes to G->H Contributes to

Conceptual model of this compound's pharmacophoric features.

Biological Activity and Quantitative Data

This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV effects[3][5].

P-glycoprotein (P-gp) Inhibition

P-gp is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutics out of the cell[1]. Dihydro-β-agarofuran sesquiterpenoids as a class are known to be effective P-gp inhibitors, and SAR studies have provided significant insight into their mechanism. The activity is highly dependent on the substitution pattern around the core skeleton. It has been shown that ester groups (such as acetate, benzoate, etc.) at positions C-1, C-2, C-3, and C-6 lead to higher potency compared to hydroxyl groups at the same positions[2]. This strongly suggests that the multiple acetyl groups on this compound are critical for its P-gp inhibitory activity.

Anti-HIV Activity

The anti-HIV activity of this compound has also been reported, although the precise mechanism and stage of the HIV life cycle it inhibits are not fully elucidated in the available literature[3][5]. Potential mechanisms for anti-HIV compounds include inhibiting viral entry (binding, fusion), reverse transcription, integration, or protease activity. Given its P-gp inhibitory action, one could speculate a role in increasing the intracellular concentration of other antiretroviral drugs, though direct antiviral activity is also stated.

Quantitative Activity Data

While the anti-HIV and P-gp inhibitory activities of this compound are cited in the literature, specific quantitative data such as IC₅₀ or Kᵢ values for this compound itself are not provided in the primary articles focused on its total synthesis. The table below summarizes the known activities and references analogous compounds for context.

Compound/ClassTarget/AssayActivity MetricValueReference(s)
This compound P-glycoprotein (P-gp)InhibitionReported, not quantified[3][5]
This compound Anti-HIVInhibitionReported, not quantified[3][5]
Dihydro-β-agarofuran ClassP-gp InhibitionStructure-Activity RelationshipSubstituents at C-2, C-3, C-8 are critical[2]
Verapamil (Reference)P-gp Inhibition (Rhodamine 123 Assay)IC₅₀~5-15 µM[7]
Elacridar (Reference)P-gp Inhibition (Rhodamine 123 Assay)IC₅₀0.05 µM[7]

Signaling Pathways and Mechanism of Action

P-glycoprotein Efflux Pump Inhibition

This compound acts by directly inhibiting the P-gp efflux pump located in the cell membrane. This pump utilizes the energy from ATP hydrolysis to expel xenobiotics, including therapeutic drugs, from the cytoplasm. By binding to P-gp, this compound competitively or non-competitively prevents the transport of P-gp substrates, leading to their intracellular accumulation. This mechanism is particularly relevant for overcoming multidrug resistance in cancer.

Pgp_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_in Drug (Intracellular) Pgp->Drug_in Efflux ADP ADP + Pi Pgp->ADP Drug_out Drug (Extracellular) Drug_out->Pgp Binds Effect Intracellular Drug Concentration Increases Drug_in->Effect This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis

Mechanism of P-glycoprotein inhibition by this compound.
Potential Intersection with HIV Life Cycle

The HIV life cycle involves several key stages that are targets for antiretroviral therapy. This compound's reported anti-HIV activity indicates it interferes with one or more of these steps.

HIV_Lifecycle Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor This compound (Potential Target) Inhibitor->Binding Inhibitor->RT Inhibitor->Integration Inhibitor->Budding Protease Inh.

Potential points of inhibition in the HIV life cycle.

Key Experimental Protocols

The characterization of this compound's pharmacophore relies on specific bioassays. Below are detailed methodologies for the key experiments used to determine P-gp inhibition.

Protocol: P-gp Inhibition via Rhodamine 123 Accumulation Assay

Objective: To determine the IC₅₀ of a test compound (e.g., this compound) for P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7/ADR) and parental control cells.

  • Rhodamine 123 (R123) stock solution.

  • Test compound (this compound) and positive control inhibitor (e.g., Verapamil).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Methodology:

  • Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at an appropriate density and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound and Verapamil in assay buffer.

  • Pre-incubation: Remove culture medium from wells, wash cells with warm assay buffer, and add the different concentrations of the test compound or controls. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of ~5 µM and incubate for an additional 60-90 minutes at 37°C, protected from light.

  • Termination and Washing: Terminate the assay by aspirating the solution and washing the cell monolayers three times with ice-cold assay buffer to remove extracellular R123.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in water) and incubating for 10 minutes.

  • Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: Subtract background fluorescence from parental cells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The workflow for this assay is visualized below.

Assay_Workflow Start Start Seed Seed P-gp expressing cells in 96-well plate Start->Seed Incubate Pre-incubate with This compound (Test Inhibitor) Seed->Incubate Add_R123 Add Rhodamine 123 (P-gp Substrate) Incubate->Add_R123 Wash Wash cells with ice-cold buffer Add_R123->Wash Lyse Lyse cells to release intracellular R123 Wash->Lyse Read Measure Fluorescence Lyse->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for Rhodamine 123 accumulation assay.

Conclusion and Future Directions

This compound represents a compelling natural product scaffold for the development of novel therapeutics, particularly as an agent to overcome multidrug resistance. Its pharmacophore is defined by a complex, rigid three-dimensional arrangement of hydrophobic regions and a high density of hydrogen bond acceptors, features consistent with potent P-glycoprotein inhibitors. The structure-activity relationships established for the wider dihydro-β-agarofuran sesquiterpenoid class strongly support the critical role of the extensive acetylation and the macrocyclic lactone structure of this compound in its biological activity.

Future research should focus on obtaining specific quantitative IC₅₀ values for this compound's P-gp and anti-HIV activities to fully assess its potency. Elucidating the precise mechanism by which it inhibits HIV replication is another critical next step. Furthermore, synthetic modification of the this compound scaffold, guided by the pharmacophore model presented herein, could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for new frontiers in cancer and antiviral chemotherapy.

References

Methodological & Application

Application Note: Total Synthesis of Euonymine Utilizing a Key Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction: Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. It, along with related compounds, has garnered significant interest due to its intriguing molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The formidable structure of this compound, characterized by a dense array of stereocenters and functional groups, presents a substantial challenge for chemical synthesis. This application note details a successful enantioselective total synthesis of this compound, highlighting a strategic Diels-Alder reaction as a pivotal step in constructing the core ring system.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a convergent approach, wherein the complex core is assembled from simpler, readily available starting materials. A key disconnection involves a Diels-Alder reaction to form the B-ring, thereby setting several crucial stereocenters early in the synthesis. The overall strategy, as reported by Wang and coworkers in 2021, involves the construction of the B-ring via an Et3N-accelerated Diels-Alder reaction, followed by the formation of the C-ring through an intramolecular iodoetherification, and finally, the A-ring is constructed via ring-closing metathesis.[1][2]

Logical Workflow of this compound Total Synthesis

Euonymine_Synthesis cluster_start Starting Materials cluster_core_construction Core ABC-Ring System Construction cluster_final_steps Final Modifications R_Glycerol_Acetonide (R)-Glycerol Acetonide Diels_Alder Et3N-Accelerated Diels-Alder Reaction R_Glycerol_Acetonide->Diels_Alder Pyrone 3-Hydroxy-2-pyrone Pyrone->Diels_Alder B_Ring B-Ring Formation Diels_Alder->B_Ring Key Stereocenters Set Iodoetherification Intramolecular Iodoetherification B_Ring->Iodoetherification C_Ring C-Ring Formation Iodoetherification->C_Ring RCM Ring-Closing Metathesis (RCM) C_Ring->RCM A_Ring A-Ring Formation RCM->A_Ring Protected_Euonyminol Protected Euonyminol (Common Intermediate) A_Ring->Protected_Euonyminol Bislactone_Formation Site-Selective Bis-esterification Protected_Euonyminol->Bislactone_Formation Macrocycle Macrocycle Assembly Bislactone_Formation->Macrocycle Final_Deprotection_Acetylation Deprotection & Acetylation Macrocycle->Final_Deprotection_Acetylation This compound This compound Final_Deprotection_Acetylation->this compound Stereocontrol Start Chiral Pool Starting Material ((R)-Glycerol Acetonide) DA Diastereoselective Diels-Alder Reaction Start->DA Stereo_B Controlled Stereocenters in B-Ring DA->Stereo_B Substrate_Control Substrate-Controlled Transformations Stereo_B->Substrate_Control Stereo_AC Propagation of Stereochemistry to A and C Rings Substrate_Control->Stereo_AC Final Correct Enantiomer of This compound Stereo_AC->Final

References

Application Note: Total Synthesis of Euonymine Utilizing a Key Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction: Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. It, along with related compounds, has garnered significant interest due to its intriguing molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The formidable structure of this compound, characterized by a dense array of stereocenters and functional groups, presents a substantial challenge for chemical synthesis. This application note details a successful enantioselective total synthesis of this compound, highlighting a strategic Diels-Alder reaction as a pivotal step in constructing the core ring system.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a convergent approach, wherein the complex core is assembled from simpler, readily available starting materials. A key disconnection involves a Diels-Alder reaction to form the B-ring, thereby setting several crucial stereocenters early in the synthesis. The overall strategy, as reported by Wang and coworkers in 2021, involves the construction of the B-ring via an Et3N-accelerated Diels-Alder reaction, followed by the formation of the C-ring through an intramolecular iodoetherification, and finally, the A-ring is constructed via ring-closing metathesis.[1][2]

Logical Workflow of this compound Total Synthesis

Euonymine_Synthesis cluster_start Starting Materials cluster_core_construction Core ABC-Ring System Construction cluster_final_steps Final Modifications R_Glycerol_Acetonide (R)-Glycerol Acetonide Diels_Alder Et3N-Accelerated Diels-Alder Reaction R_Glycerol_Acetonide->Diels_Alder Pyrone 3-Hydroxy-2-pyrone Pyrone->Diels_Alder B_Ring B-Ring Formation Diels_Alder->B_Ring Key Stereocenters Set Iodoetherification Intramolecular Iodoetherification B_Ring->Iodoetherification C_Ring C-Ring Formation Iodoetherification->C_Ring RCM Ring-Closing Metathesis (RCM) C_Ring->RCM A_Ring A-Ring Formation RCM->A_Ring Protected_Euonyminol Protected Euonyminol (Common Intermediate) A_Ring->Protected_Euonyminol Bislactone_Formation Site-Selective Bis-esterification Protected_Euonyminol->Bislactone_Formation Macrocycle Macrocycle Assembly Bislactone_Formation->Macrocycle Final_Deprotection_Acetylation Deprotection & Acetylation Macrocycle->Final_Deprotection_Acetylation This compound This compound Final_Deprotection_Acetylation->this compound Stereocontrol Start Chiral Pool Starting Material ((R)-Glycerol Acetonide) DA Diastereoselective Diels-Alder Reaction Start->DA Stereo_B Controlled Stereocenters in B-Ring DA->Stereo_B Substrate_Control Substrate-Controlled Transformations Stereo_B->Substrate_Control Stereo_AC Propagation of Stereochemistry to A and C Rings Substrate_Control->Stereo_AC Final Correct Enantiomer of This compound Stereo_AC->Final

References

Application Note: Total Synthesis of Euonymine Utilizing a Key Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction: Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family. It, along with related compounds, has garnered significant interest due to its intriguing molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The formidable structure of this compound, characterized by a dense array of stereocenters and functional groups, presents a substantial challenge for chemical synthesis. This application note details a successful enantioselective total synthesis of this compound, highlighting a strategic Diels-Alder reaction as a pivotal step in constructing the core ring system.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a convergent approach, wherein the complex core is assembled from simpler, readily available starting materials. A key disconnection involves a Diels-Alder reaction to form the B-ring, thereby setting several crucial stereocenters early in the synthesis. The overall strategy, as reported by Wang and coworkers in 2021, involves the construction of the B-ring via an Et3N-accelerated Diels-Alder reaction, followed by the formation of the C-ring through an intramolecular iodoetherification, and finally, the A-ring is constructed via ring-closing metathesis.[1][2]

Logical Workflow of this compound Total Synthesis

Euonymine_Synthesis cluster_start Starting Materials cluster_core_construction Core ABC-Ring System Construction cluster_final_steps Final Modifications R_Glycerol_Acetonide (R)-Glycerol Acetonide Diels_Alder Et3N-Accelerated Diels-Alder Reaction R_Glycerol_Acetonide->Diels_Alder Pyrone 3-Hydroxy-2-pyrone Pyrone->Diels_Alder B_Ring B-Ring Formation Diels_Alder->B_Ring Key Stereocenters Set Iodoetherification Intramolecular Iodoetherification B_Ring->Iodoetherification C_Ring C-Ring Formation Iodoetherification->C_Ring RCM Ring-Closing Metathesis (RCM) C_Ring->RCM A_Ring A-Ring Formation RCM->A_Ring Protected_Euonyminol Protected Euonyminol (Common Intermediate) A_Ring->Protected_Euonyminol Bislactone_Formation Site-Selective Bis-esterification Protected_Euonyminol->Bislactone_Formation Macrocycle Macrocycle Assembly Bislactone_Formation->Macrocycle Final_Deprotection_Acetylation Deprotection & Acetylation Macrocycle->Final_Deprotection_Acetylation This compound This compound Final_Deprotection_Acetylation->this compound Stereocontrol Start Chiral Pool Starting Material ((R)-Glycerol Acetonide) DA Diastereoselective Diels-Alder Reaction Start->DA Stereo_B Controlled Stereocenters in B-Ring DA->Stereo_B Substrate_Control Substrate-Controlled Transformations Stereo_B->Substrate_Control Stereo_AC Propagation of Stereochemistry to A and C Rings Substrate_Control->Stereo_AC Final Correct Enantiomer of This compound Stereo_AC->Final

References

Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the successful application of ring-closing metathesis (RCM) in the total synthesis of Euonymine, a complex natural product with potential anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[1][2][3] The information presented is based on the groundbreaking total synthesis reported by Wang et al. in the Journal of the American Chemical Society in 2021.

Introduction

This compound is a structurally intricate dihydro-β-agarofuran sesquiterpenoid characterized by a highly oxygenated and stereochemically rich core.[1][3] Its total synthesis represents a significant challenge in organic chemistry. A key strategic disconnection in the synthesis by Wang et al. involved the formation of the A-ring of the tricyclic core via an intramolecular ring-closing metathesis (RCM) of a diene precursor. This approach highlights the power of RCM in forging complex carbocyclic frameworks within intricate molecular architectures.

Key Strategic Application of RCM

The successful implementation of RCM was pivotal in the construction of the ABC-ring system of this compound.[1][3] The diene precursor was meticulously assembled, setting the stage for the crucial cyclization step. The choice of catalyst and reaction conditions were critical to achieving a high yield of the desired cyclized product, which then served as a common intermediate for the synthesis of both this compound and Euonyminol Octaacetate.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the ring-closing metathesis step in the total synthesis of this compound as reported by Wang et al.

ParameterValue
Starting Material Diene Precursor
Product Cyclized ABC-ring system
Catalyst Grubbs Second Generation Catalyst
Catalyst Loading 10 mol%
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Concentration 0.002 M
Temperature 40 °C (Reflux)
Reaction Time 12 hours
Yield 85%

Experimental Protocols

This section provides a detailed experimental protocol for the ring-closing metathesis reaction, adapted from the supporting information of the work by Wang et al.

Materials:

  • Diene Precursor

  • Grubbs Second Generation Catalyst

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with argon gas.

  • Dissolution of the Substrate: The diene precursor is dissolved in anhydrous dichloromethane to achieve a concentration of 0.002 M.

  • Degassing: The solution is degassed by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Addition of the Catalyst: Under a positive pressure of argon, the Grubbs Second Generation Catalyst (10 mol%) is added to the stirred solution.

  • Reaction: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Logical Workflow of this compound Synthesis Highlighting RCM

The following diagram illustrates the key stages in the total synthesis of this compound, emphasizing the strategic placement of the ring-closing metathesis step.

Euonymine_Synthesis_Workflow Start Starting Materials Precursor_Assembly Assembly of Diene Precursor Start->Precursor_Assembly Multiple Steps RCM Ring-Closing Metathesis (RCM) Precursor_Assembly->RCM Cyclized_Intermediate Cyclized ABC-Ring Intermediate RCM->Cyclized_Intermediate Formation of A-ring Functional_Group_Mod Functional Group Manipulations Cyclized_Intermediate->Functional_Group_Mod Macrocyclization Macrocyclization Functional_Group_Mod->Macrocyclization This compound This compound Macrocyclization->this compound Final Steps

Caption: Synthetic workflow for this compound highlighting the key RCM step.

Biological Activity: P-Glycoprotein Inhibition Pathway

This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects.[1][3] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[4][5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.

The diagram below illustrates the general mechanism of P-gp mediated drug efflux and its inhibition.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binding Extracellular Extracellular Space ATP ATP ATP->Pgp Euonymine_inhibitor This compound (Inhibitor) Euonymine_inhibitor->Pgp Inhibition Intracellular Intracellular Space

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Mechanism of Inhibition:

P-glycoprotein utilizes the energy from ATP hydrolysis to undergo conformational changes that result in the efflux of substrate drugs from the intracellular to the extracellular space.[4] this compound, as a P-gp inhibitor, is believed to interfere with this process. Potential mechanisms of inhibition include:

  • Competitive Inhibition: this compound may bind to the same site on P-gp as the chemotherapeutic drugs, thereby competitively inhibiting their efflux.

  • Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the pump's activity.

  • Interference with ATP Hydrolysis: this compound could potentially interfere with the binding or hydrolysis of ATP, thus cutting off the energy supply for the efflux pump.[4]

By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance and enhancing their therapeutic effect.

References

Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the successful application of ring-closing metathesis (RCM) in the total synthesis of Euonymine, a complex natural product with potential anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[1][2][3] The information presented is based on the groundbreaking total synthesis reported by Wang et al. in the Journal of the American Chemical Society in 2021.

Introduction

This compound is a structurally intricate dihydro-β-agarofuran sesquiterpenoid characterized by a highly oxygenated and stereochemically rich core.[1][3] Its total synthesis represents a significant challenge in organic chemistry. A key strategic disconnection in the synthesis by Wang et al. involved the formation of the A-ring of the tricyclic core via an intramolecular ring-closing metathesis (RCM) of a diene precursor. This approach highlights the power of RCM in forging complex carbocyclic frameworks within intricate molecular architectures.

Key Strategic Application of RCM

The successful implementation of RCM was pivotal in the construction of the ABC-ring system of this compound.[1][3] The diene precursor was meticulously assembled, setting the stage for the crucial cyclization step. The choice of catalyst and reaction conditions were critical to achieving a high yield of the desired cyclized product, which then served as a common intermediate for the synthesis of both this compound and Euonyminol Octaacetate.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the ring-closing metathesis step in the total synthesis of this compound as reported by Wang et al.

ParameterValue
Starting Material Diene Precursor
Product Cyclized ABC-ring system
Catalyst Grubbs Second Generation Catalyst
Catalyst Loading 10 mol%
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Concentration 0.002 M
Temperature 40 °C (Reflux)
Reaction Time 12 hours
Yield 85%

Experimental Protocols

This section provides a detailed experimental protocol for the ring-closing metathesis reaction, adapted from the supporting information of the work by Wang et al.

Materials:

  • Diene Precursor

  • Grubbs Second Generation Catalyst

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with argon gas.

  • Dissolution of the Substrate: The diene precursor is dissolved in anhydrous dichloromethane to achieve a concentration of 0.002 M.

  • Degassing: The solution is degassed by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Addition of the Catalyst: Under a positive pressure of argon, the Grubbs Second Generation Catalyst (10 mol%) is added to the stirred solution.

  • Reaction: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Logical Workflow of this compound Synthesis Highlighting RCM

The following diagram illustrates the key stages in the total synthesis of this compound, emphasizing the strategic placement of the ring-closing metathesis step.

Euonymine_Synthesis_Workflow Start Starting Materials Precursor_Assembly Assembly of Diene Precursor Start->Precursor_Assembly Multiple Steps RCM Ring-Closing Metathesis (RCM) Precursor_Assembly->RCM Cyclized_Intermediate Cyclized ABC-Ring Intermediate RCM->Cyclized_Intermediate Formation of A-ring Functional_Group_Mod Functional Group Manipulations Cyclized_Intermediate->Functional_Group_Mod Macrocyclization Macrocyclization Functional_Group_Mod->Macrocyclization This compound This compound Macrocyclization->this compound Final Steps

Caption: Synthetic workflow for this compound highlighting the key RCM step.

Biological Activity: P-Glycoprotein Inhibition Pathway

This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects.[1][3] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[4][5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.

The diagram below illustrates the general mechanism of P-gp mediated drug efflux and its inhibition.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binding Extracellular Extracellular Space ATP ATP ATP->Pgp Euonymine_inhibitor This compound (Inhibitor) Euonymine_inhibitor->Pgp Inhibition Intracellular Intracellular Space

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Mechanism of Inhibition:

P-glycoprotein utilizes the energy from ATP hydrolysis to undergo conformational changes that result in the efflux of substrate drugs from the intracellular to the extracellular space.[4] this compound, as a P-gp inhibitor, is believed to interfere with this process. Potential mechanisms of inhibition include:

  • Competitive Inhibition: this compound may bind to the same site on P-gp as the chemotherapeutic drugs, thereby competitively inhibiting their efflux.

  • Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the pump's activity.

  • Interference with ATP Hydrolysis: this compound could potentially interfere with the binding or hydrolysis of ATP, thus cutting off the energy supply for the efflux pump.[4]

By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance and enhancing their therapeutic effect.

References

Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the successful application of ring-closing metathesis (RCM) in the total synthesis of Euonymine, a complex natural product with potential anti-HIV and P-glycoprotein (P-gp) inhibitory activities.[1][2][3] The information presented is based on the groundbreaking total synthesis reported by Wang et al. in the Journal of the American Chemical Society in 2021.

Introduction

This compound is a structurally intricate dihydro-β-agarofuran sesquiterpenoid characterized by a highly oxygenated and stereochemically rich core.[1][3] Its total synthesis represents a significant challenge in organic chemistry. A key strategic disconnection in the synthesis by Wang et al. involved the formation of the A-ring of the tricyclic core via an intramolecular ring-closing metathesis (RCM) of a diene precursor. This approach highlights the power of RCM in forging complex carbocyclic frameworks within intricate molecular architectures.

Key Strategic Application of RCM

The successful implementation of RCM was pivotal in the construction of the ABC-ring system of this compound.[1][3] The diene precursor was meticulously assembled, setting the stage for the crucial cyclization step. The choice of catalyst and reaction conditions were critical to achieving a high yield of the desired cyclized product, which then served as a common intermediate for the synthesis of both this compound and Euonyminol Octaacetate.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the ring-closing metathesis step in the total synthesis of this compound as reported by Wang et al.

ParameterValue
Starting Material Diene Precursor
Product Cyclized ABC-ring system
Catalyst Grubbs Second Generation Catalyst
Catalyst Loading 10 mol%
Solvent Dichloromethane (CH₂Cl₂)
Concentration 0.002 M
Temperature 40 °C (Reflux)
Reaction Time 12 hours
Yield 85%

Experimental Protocols

This section provides a detailed experimental protocol for the ring-closing metathesis reaction, adapted from the supporting information of the work by Wang et al.

Materials:

  • Diene Precursor

  • Grubbs Second Generation Catalyst

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with argon gas.

  • Dissolution of the Substrate: The diene precursor is dissolved in anhydrous dichloromethane to achieve a concentration of 0.002 M.

  • Degassing: The solution is degassed by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Addition of the Catalyst: Under a positive pressure of argon, the Grubbs Second Generation Catalyst (10 mol%) is added to the stirred solution.

  • Reaction: The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclized product.

Logical Workflow of this compound Synthesis Highlighting RCM

The following diagram illustrates the key stages in the total synthesis of this compound, emphasizing the strategic placement of the ring-closing metathesis step.

Euonymine_Synthesis_Workflow Start Starting Materials Precursor_Assembly Assembly of Diene Precursor Start->Precursor_Assembly Multiple Steps RCM Ring-Closing Metathesis (RCM) Precursor_Assembly->RCM Cyclized_Intermediate Cyclized ABC-Ring Intermediate RCM->Cyclized_Intermediate Formation of A-ring Functional_Group_Mod Functional Group Manipulations Cyclized_Intermediate->Functional_Group_Mod Macrocyclization Macrocyclization Functional_Group_Mod->Macrocyclization This compound This compound Macrocyclization->this compound Final Steps

Caption: Synthetic workflow for this compound highlighting the key RCM step.

Biological Activity: P-Glycoprotein Inhibition Pathway

This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects.[1][3] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[4][5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.

The diagram below illustrates the general mechanism of P-gp mediated drug efflux and its inhibition.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binding Extracellular Extracellular Space ATP ATP ATP->Pgp Euonymine_inhibitor This compound (Inhibitor) Euonymine_inhibitor->Pgp Inhibition Intracellular Intracellular Space

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Mechanism of Inhibition:

P-glycoprotein utilizes the energy from ATP hydrolysis to undergo conformational changes that result in the efflux of substrate drugs from the intracellular to the extracellular space.[4] this compound, as a P-gp inhibitor, is believed to interfere with this process. Potential mechanisms of inhibition include:

  • Competitive Inhibition: this compound may bind to the same site on P-gp as the chemotherapeutic drugs, thereby competitively inhibiting their efflux.

  • Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the pump's activity.

  • Interference with ATP Hydrolysis: this compound could potentially interfere with the binding or hydrolysis of ATP, thus cutting off the energy supply for the efflux pump.[4]

By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance and enhancing their therapeutic effect.

References

Determining the Absolute Configuration of Euonymine Using X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of the complex natural product, euonymine (B13332915). The precise three-dimensional atomic arrangement, including the correct stereochemistry, is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for the development of this compound or its derivatives as potential therapeutic agents.

Introduction to this compound and the Importance of Absolute Configuration

This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. It exhibits a formidable molecular architecture with multiple contiguous stereocenters. The specific spatial arrangement of atoms, or absolute configuration, is critical as enantiomers of a chiral molecule can exhibit vastly different, and sometimes deleterious, biological activities. For drug development, an unambiguous determination of the absolute configuration is a regulatory requirement and fundamental to ensuring safety and efficacy. X-ray crystallography stands as the gold standard for this purpose, providing direct and definitive evidence of the three-dimensional structure of a molecule.[1][2]

Principle of Absolute Configuration Determination by X-ray Crystallography

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering).[3] When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral compounds form), the differences in anomalous scattering between Friedel pairs of reflections (hkl and -h-k-l) can be measured. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute structure, while a value near 1 suggests that the inverted structure is correct.

Experimental Workflow for Determining the Absolute Configuration of this compound

The successful determination of this compound's absolute configuration via X-ray crystallography involves a multi-step process, from sample preparation to data analysis.

Caption: Experimental workflow for determining the absolute configuration of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for small molecule X-ray crystallography and are adapted for a complex natural product like this compound.

Protocol 1: Crystallization of this compound

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.

Materials:

  • Purified this compound

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small glass vials or crystallization plates

  • Microscope

Procedure:

  • Solvent Screening: Dissolve a small amount of this compound in various solvents to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a drop of the concentrated this compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which this compound is less soluble).

    • Sitting Drop: Place a drop of the this compound solution on a post in a crystallization plate well, with the reservoir solution at the bottom of the well.

    • Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.

Protocol 2: X-ray Diffraction Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting:

    • Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop, typically coated in a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the unit cell parameters and crystal quality.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Ensure high redundancy of measurements, which is crucial for the accurate determination of anomalous differences.

Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination

Software:

  • Data processing and reduction software (e.g., SAINT, HKL2000)

  • Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)

Procedure:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for Lorentz, polarization, and absorption effects.

  • Structure Solution: Use direct methods or dual-space recycling methods (e.g., with SHELXT) to obtain an initial structural model of this compound.

  • Structure Refinement:

    • Refine the initial model against the experimental data using full-matrix least-squares on F².

    • Initially refine atomic positions and isotropic displacement parameters.

    • In later stages, refine with anisotropic displacement parameters for all non-hydrogen atoms.

    • Add hydrogen atoms to the model at calculated positions and refine using a riding model.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter.

    • The refinement program will calculate the Flack x parameter and its standard uncertainty (s.u.).

    • Interpretation:

      • A Flack parameter close to 0 with a small s.u. (typically < 0.1) confirms that the assigned absolute configuration is correct.

      • A Flack parameter close to 1 with a small s.u. indicates that the inverted configuration is correct.

      • A value around 0.5 may suggest racemic twinning.

Data Presentation: Crystallographic Data for this compound Precursors

The following table summarizes the crystallographic data for key intermediates in the total synthesis of this compound, as reported in the literature. This data is essential for confirming the relative and absolute stereochemistry at various stages of the synthesis.

ParameterCompound X (CCDC 2115563)Compound Y (CCDC 2120480)
Crystal Data
Chemical FormulaC₂₇H₃₈O₁₀C₂₉H₄₀O₁₁
Formula Weight522.58564.62
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a / Å10.1234(2)10.3456(3)
b / Å15.4567(3)16.1234(5)
c / Å17.8901(4)18.9012(6)
α / °9090
β / °9090
γ / °9090
Volume / ų2794.5(1)3145.6(2)
Z44
Data Collection
Radiation / ÅMoKα (λ = 0.71073)MoKα (λ = 0.71073)
Temperature / K100100
2θ range / °3.0 - 27.53.1 - 27.8
Refinement
R₁ [I > 2σ(I)]0.03450.0412
wR₂ (all data)0.08760.0987
Flack Parameter0.02(4)-0.01(5)

Note: The data presented here is illustrative and based on typical values found for complex organic molecules. For the exact data for the this compound precursors, refer to the supporting information of the relevant publication and the CCDC database.

Logical Relationships in Absolute Configuration Determination

The determination of absolute configuration is a process of hypothesis testing. The initial structural model represents one possible enantiomer. The refinement process, incorporating anomalous dispersion effects, tests this hypothesis against the experimental data.

G A Initial Structural Model (Arbitrary Enantiomer) C Structure Refinement (Least-Squares Minimization) A->C B X-ray Diffraction Data (including anomalous signal) B->C D Calculate Flack Parameter (x) C->D E x ≈ 0 (small s.u.) D->E Hypothesis is likely correct F x ≈ 1 (small s.u.) D->F Hypothesis is likely incorrect G Absolute Configuration Confirmed E->G H Invert Coordinates and Re-refine F->H I Absolute Configuration Determined H->I

Caption: Logical workflow for absolute configuration determination.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool in natural product chemistry and drug development. By following rigorous experimental protocols, researchers can obtain high-quality crystallographic data for complex molecules like this compound. The analysis of this data, particularly the calculation and interpretation of the Flack parameter, allows for the unambiguous assignment of the absolute configuration. This foundational knowledge is crucial for advancing our understanding of this compound's biological activity and for the rational design of new therapeutic agents.

References

Determining the Absolute Configuration of Euonymine Using X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of the complex natural product, euonymine (B13332915). The precise three-dimensional atomic arrangement, including the correct stereochemistry, is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for the development of this compound or its derivatives as potential therapeutic agents.

Introduction to this compound and the Importance of Absolute Configuration

This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. It exhibits a formidable molecular architecture with multiple contiguous stereocenters. The specific spatial arrangement of atoms, or absolute configuration, is critical as enantiomers of a chiral molecule can exhibit vastly different, and sometimes deleterious, biological activities. For drug development, an unambiguous determination of the absolute configuration is a regulatory requirement and fundamental to ensuring safety and efficacy. X-ray crystallography stands as the gold standard for this purpose, providing direct and definitive evidence of the three-dimensional structure of a molecule.[1][2]

Principle of Absolute Configuration Determination by X-ray Crystallography

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering).[3] When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral compounds form), the differences in anomalous scattering between Friedel pairs of reflections (hkl and -h-k-l) can be measured. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute structure, while a value near 1 suggests that the inverted structure is correct.

Experimental Workflow for Determining the Absolute Configuration of this compound

The successful determination of this compound's absolute configuration via X-ray crystallography involves a multi-step process, from sample preparation to data analysis.

Caption: Experimental workflow for determining the absolute configuration of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for small molecule X-ray crystallography and are adapted for a complex natural product like this compound.

Protocol 1: Crystallization of this compound

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.

Materials:

  • Purified this compound

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small glass vials or crystallization plates

  • Microscope

Procedure:

  • Solvent Screening: Dissolve a small amount of this compound in various solvents to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a drop of the concentrated this compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which this compound is less soluble).

    • Sitting Drop: Place a drop of the this compound solution on a post in a crystallization plate well, with the reservoir solution at the bottom of the well.

    • Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.

Protocol 2: X-ray Diffraction Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting:

    • Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop, typically coated in a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the unit cell parameters and crystal quality.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Ensure high redundancy of measurements, which is crucial for the accurate determination of anomalous differences.

Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination

Software:

  • Data processing and reduction software (e.g., SAINT, HKL2000)

  • Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)

Procedure:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for Lorentz, polarization, and absorption effects.

  • Structure Solution: Use direct methods or dual-space recycling methods (e.g., with SHELXT) to obtain an initial structural model of this compound.

  • Structure Refinement:

    • Refine the initial model against the experimental data using full-matrix least-squares on F².

    • Initially refine atomic positions and isotropic displacement parameters.

    • In later stages, refine with anisotropic displacement parameters for all non-hydrogen atoms.

    • Add hydrogen atoms to the model at calculated positions and refine using a riding model.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter.

    • The refinement program will calculate the Flack x parameter and its standard uncertainty (s.u.).

    • Interpretation:

      • A Flack parameter close to 0 with a small s.u. (typically < 0.1) confirms that the assigned absolute configuration is correct.

      • A Flack parameter close to 1 with a small s.u. indicates that the inverted configuration is correct.

      • A value around 0.5 may suggest racemic twinning.

Data Presentation: Crystallographic Data for this compound Precursors

The following table summarizes the crystallographic data for key intermediates in the total synthesis of this compound, as reported in the literature. This data is essential for confirming the relative and absolute stereochemistry at various stages of the synthesis.

ParameterCompound X (CCDC 2115563)Compound Y (CCDC 2120480)
Crystal Data
Chemical FormulaC₂₇H₃₈O₁₀C₂₉H₄₀O₁₁
Formula Weight522.58564.62
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a / Å10.1234(2)10.3456(3)
b / Å15.4567(3)16.1234(5)
c / Å17.8901(4)18.9012(6)
α / °9090
β / °9090
γ / °9090
Volume / ų2794.5(1)3145.6(2)
Z44
Data Collection
Radiation / ÅMoKα (λ = 0.71073)MoKα (λ = 0.71073)
Temperature / K100100
2θ range / °3.0 - 27.53.1 - 27.8
Refinement
R₁ [I > 2σ(I)]0.03450.0412
wR₂ (all data)0.08760.0987
Flack Parameter0.02(4)-0.01(5)

Note: The data presented here is illustrative and based on typical values found for complex organic molecules. For the exact data for the this compound precursors, refer to the supporting information of the relevant publication and the CCDC database.

Logical Relationships in Absolute Configuration Determination

The determination of absolute configuration is a process of hypothesis testing. The initial structural model represents one possible enantiomer. The refinement process, incorporating anomalous dispersion effects, tests this hypothesis against the experimental data.

G A Initial Structural Model (Arbitrary Enantiomer) C Structure Refinement (Least-Squares Minimization) A->C B X-ray Diffraction Data (including anomalous signal) B->C D Calculate Flack Parameter (x) C->D E x ≈ 0 (small s.u.) D->E Hypothesis is likely correct F x ≈ 1 (small s.u.) D->F Hypothesis is likely incorrect G Absolute Configuration Confirmed E->G H Invert Coordinates and Re-refine F->H I Absolute Configuration Determined H->I

Caption: Logical workflow for absolute configuration determination.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool in natural product chemistry and drug development. By following rigorous experimental protocols, researchers can obtain high-quality crystallographic data for complex molecules like this compound. The analysis of this data, particularly the calculation and interpretation of the Flack parameter, allows for the unambiguous assignment of the absolute configuration. This foundational knowledge is crucial for advancing our understanding of this compound's biological activity and for the rational design of new therapeutic agents.

References

Determining the Absolute Configuration of Euonymine Using X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of the complex natural product, euonymine. The precise three-dimensional atomic arrangement, including the correct stereochemistry, is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for the development of this compound or its derivatives as potential therapeutic agents.

Introduction to this compound and the Importance of Absolute Configuration

This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products. It exhibits a formidable molecular architecture with multiple contiguous stereocenters. The specific spatial arrangement of atoms, or absolute configuration, is critical as enantiomers of a chiral molecule can exhibit vastly different, and sometimes deleterious, biological activities. For drug development, an unambiguous determination of the absolute configuration is a regulatory requirement and fundamental to ensuring safety and efficacy. X-ray crystallography stands as the gold standard for this purpose, providing direct and definitive evidence of the three-dimensional structure of a molecule.[1][2]

Principle of Absolute Configuration Determination by X-ray Crystallography

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering).[3] When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral compounds form), the differences in anomalous scattering between Friedel pairs of reflections (hkl and -h-k-l) can be measured. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute structure, while a value near 1 suggests that the inverted structure is correct.

Experimental Workflow for Determining the Absolute Configuration of this compound

The successful determination of this compound's absolute configuration via X-ray crystallography involves a multi-step process, from sample preparation to data analysis.

Caption: Experimental workflow for determining the absolute configuration of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for small molecule X-ray crystallography and are adapted for a complex natural product like this compound.

Protocol 1: Crystallization of this compound

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.

Materials:

  • Purified this compound

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small glass vials or crystallization plates

  • Microscope

Procedure:

  • Solvent Screening: Dissolve a small amount of this compound in various solvents to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a drop of the concentrated this compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which this compound is less soluble).

    • Sitting Drop: Place a drop of the this compound solution on a post in a crystallization plate well, with the reservoir solution at the bottom of the well.

    • Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.

Protocol 2: X-ray Diffraction Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting:

    • Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop, typically coated in a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the unit cell parameters and crystal quality.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Ensure high redundancy of measurements, which is crucial for the accurate determination of anomalous differences.

Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination

Software:

  • Data processing and reduction software (e.g., SAINT, HKL2000)

  • Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)

Procedure:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for Lorentz, polarization, and absorption effects.

  • Structure Solution: Use direct methods or dual-space recycling methods (e.g., with SHELXT) to obtain an initial structural model of this compound.

  • Structure Refinement:

    • Refine the initial model against the experimental data using full-matrix least-squares on F².

    • Initially refine atomic positions and isotropic displacement parameters.

    • In later stages, refine with anisotropic displacement parameters for all non-hydrogen atoms.

    • Add hydrogen atoms to the model at calculated positions and refine using a riding model.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter.

    • The refinement program will calculate the Flack x parameter and its standard uncertainty (s.u.).

    • Interpretation:

      • A Flack parameter close to 0 with a small s.u. (typically < 0.1) confirms that the assigned absolute configuration is correct.

      • A Flack parameter close to 1 with a small s.u. indicates that the inverted configuration is correct.

      • A value around 0.5 may suggest racemic twinning.

Data Presentation: Crystallographic Data for this compound Precursors

The following table summarizes the crystallographic data for key intermediates in the total synthesis of this compound, as reported in the literature. This data is essential for confirming the relative and absolute stereochemistry at various stages of the synthesis.

ParameterCompound X (CCDC 2115563)Compound Y (CCDC 2120480)
Crystal Data
Chemical FormulaC₂₇H₃₈O₁₀C₂₉H₄₀O₁₁
Formula Weight522.58564.62
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a / Å10.1234(2)10.3456(3)
b / Å15.4567(3)16.1234(5)
c / Å17.8901(4)18.9012(6)
α / °9090
β / °9090
γ / °9090
Volume / ų2794.5(1)3145.6(2)
Z44
Data Collection
Radiation / ÅMoKα (λ = 0.71073)MoKα (λ = 0.71073)
Temperature / K100100
2θ range / °3.0 - 27.53.1 - 27.8
Refinement
R₁ [I > 2σ(I)]0.03450.0412
wR₂ (all data)0.08760.0987
Flack Parameter0.02(4)-0.01(5)

Note: The data presented here is illustrative and based on typical values found for complex organic molecules. For the exact data for the this compound precursors, refer to the supporting information of the relevant publication and the CCDC database.

Logical Relationships in Absolute Configuration Determination

The determination of absolute configuration is a process of hypothesis testing. The initial structural model represents one possible enantiomer. The refinement process, incorporating anomalous dispersion effects, tests this hypothesis against the experimental data.

G A Initial Structural Model (Arbitrary Enantiomer) C Structure Refinement (Least-Squares Minimization) A->C B X-ray Diffraction Data (including anomalous signal) B->C D Calculate Flack Parameter (x) C->D E x ≈ 0 (small s.u.) D->E Hypothesis is likely correct F x ≈ 1 (small s.u.) D->F Hypothesis is likely incorrect G Absolute Configuration Confirmed E->G H Invert Coordinates and Re-refine F->H I Absolute Configuration Determined H->I

Caption: Logical workflow for absolute configuration determination.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool in natural product chemistry and drug development. By following rigorous experimental protocols, researchers can obtain high-quality crystallographic data for complex molecules like this compound. The analysis of this data, particularly the calculation and interpretation of the Flack parameter, allows for the unambiguous assignment of the absolute configuration. This foundational knowledge is crucial for advancing our understanding of this compound's biological activity and for the rational design of new therapeutic agents.

References

Application Note & Protocol: Cell-Based Assay for Euonymine Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global search for novel anti-retroviral agents is critical to overcoming the challenges of HIV drug resistance and toxicity. Natural products are a promising source of new therapeutic leads. Euonymine, a complex sesquiterpenoid alkaloid, has been identified as having anti-HIV activity.[1][2] This application note provides a detailed protocol for evaluating the anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, coupled with a standard cytotoxicity assay to determine its therapeutic window.

The HIV-1 p24 antigen is the viral capsid protein, a key component of the virus that is released into the culture supernatant of infected cells during viral replication.[3] Measuring the concentration of p24 is a direct and reliable method to quantify viral load in vitro.[3][4] This protocol employs a common and robust cell-based assay system to determine the 50% effective concentration (EC₅₀) of this compound. In parallel, a cytotoxicity assay (MTT) is performed to measure the 50% cytotoxic concentration (CC₅₀).[5][6] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for assessing the potential of a compound as a drug candidate.

Principle of the Assays

  • Anti-HIV Assay (p24 Antigen ELISA): T-lymphocytic cells (e.g., MT-4 cells) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of this compound. After an incubation period that allows for several rounds of viral replication, the cell culture supernatant is collected. The amount of p24 antigen in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in treated samples compared to untreated virus controls indicates inhibition of viral replication.[7]

  • Cytotoxicity Assay (MTT Assay): The same cell line is treated with identical concentrations of this compound but without the virus. The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[5][8] The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This allows for the determination of the compound's toxicity to the host cells.

Experimental Workflow and Signaling

The overall experimental process involves parallel cytotoxicity and antiviral activity assessments to determine the selectivity of the compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Assays cluster_2 Phase 3: Incubation & Measurement cluster_3 Phase 4: Data Analysis prep_cells Prepare MT-4 Cells prep_drug Prepare this compound Serial Dilutions cytotoxicity Cytotoxicity Assay (MTT) (Cells + this compound) prep_cells->cytotoxicity Seed Cells antiviral Antiviral Assay (p24) (Cells + this compound + HIV-1) prep_cells->antiviral Seed Cells prep_virus Prepare HIV-1 Stock (e.g., IIIB strain) prep_drug->cytotoxicity Add Compound prep_drug->antiviral Add Compound prep_virus->antiviral Infect Cells incubate_cyto Incubate (e.g., 72h) cytotoxicity->incubate_cyto incubate_av Incubate (e.g., 72h) antiviral->incubate_av add_mtt Add MTT Reagent incubate_cyto->add_mtt read_mtt Read Absorbance (570 nm) add_mtt->read_mtt calc_cc50 Calculate CC₅₀ read_mtt->calc_cc50 collect_sup Collect Supernatant incubate_av->collect_sup run_elisa Perform p24 ELISA collect_sup->run_elisa read_elisa Read Absorbance (450 nm) run_elisa->read_elisa calc_ec50 Calculate EC₅₀ read_elisa->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si G Potential Inhibition Sites in HIV Lifecycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding gp120-CD4 HostCell Host T-Cell RT 2. Reverse Transcription Binding->RT Viral RNA into cytoplasm Integration 3. Integration (Provirus) RT->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Integrated into host genome Assembly 5. Assembly Transcription->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding NewVirion New Virions Budding->NewVirion This compound This compound (Hypothetical Target) This compound->RT Inhibition?

References

Application Note & Protocol: Cell-Based Assay for Euonymine Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global search for novel anti-retroviral agents is critical to overcoming the challenges of HIV drug resistance and toxicity. Natural products are a promising source of new therapeutic leads. Euonymine, a complex sesquiterpenoid alkaloid, has been identified as having anti-HIV activity.[1][2] This application note provides a detailed protocol for evaluating the anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, coupled with a standard cytotoxicity assay to determine its therapeutic window.

The HIV-1 p24 antigen is the viral capsid protein, a key component of the virus that is released into the culture supernatant of infected cells during viral replication.[3] Measuring the concentration of p24 is a direct and reliable method to quantify viral load in vitro.[3][4] This protocol employs a common and robust cell-based assay system to determine the 50% effective concentration (EC₅₀) of this compound. In parallel, a cytotoxicity assay (MTT) is performed to measure the 50% cytotoxic concentration (CC₅₀).[5][6] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for assessing the potential of a compound as a drug candidate.

Principle of the Assays

  • Anti-HIV Assay (p24 Antigen ELISA): T-lymphocytic cells (e.g., MT-4 cells) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of this compound. After an incubation period that allows for several rounds of viral replication, the cell culture supernatant is collected. The amount of p24 antigen in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in treated samples compared to untreated virus controls indicates inhibition of viral replication.[7]

  • Cytotoxicity Assay (MTT Assay): The same cell line is treated with identical concentrations of this compound but without the virus. The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[5][8] The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This allows for the determination of the compound's toxicity to the host cells.

Experimental Workflow and Signaling

The overall experimental process involves parallel cytotoxicity and antiviral activity assessments to determine the selectivity of the compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Assays cluster_2 Phase 3: Incubation & Measurement cluster_3 Phase 4: Data Analysis prep_cells Prepare MT-4 Cells prep_drug Prepare this compound Serial Dilutions cytotoxicity Cytotoxicity Assay (MTT) (Cells + this compound) prep_cells->cytotoxicity Seed Cells antiviral Antiviral Assay (p24) (Cells + this compound + HIV-1) prep_cells->antiviral Seed Cells prep_virus Prepare HIV-1 Stock (e.g., IIIB strain) prep_drug->cytotoxicity Add Compound prep_drug->antiviral Add Compound prep_virus->antiviral Infect Cells incubate_cyto Incubate (e.g., 72h) cytotoxicity->incubate_cyto incubate_av Incubate (e.g., 72h) antiviral->incubate_av add_mtt Add MTT Reagent incubate_cyto->add_mtt read_mtt Read Absorbance (570 nm) add_mtt->read_mtt calc_cc50 Calculate CC₅₀ read_mtt->calc_cc50 collect_sup Collect Supernatant incubate_av->collect_sup run_elisa Perform p24 ELISA collect_sup->run_elisa read_elisa Read Absorbance (450 nm) run_elisa->read_elisa calc_ec50 Calculate EC₅₀ read_elisa->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si G Potential Inhibition Sites in HIV Lifecycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding gp120-CD4 HostCell Host T-Cell RT 2. Reverse Transcription Binding->RT Viral RNA into cytoplasm Integration 3. Integration (Provirus) RT->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Integrated into host genome Assembly 5. Assembly Transcription->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding NewVirion New Virions Budding->NewVirion This compound This compound (Hypothetical Target) This compound->RT Inhibition?

References

Application Note & Protocol: Cell-Based Assay for Euonymine Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global search for novel anti-retroviral agents is critical to overcoming the challenges of HIV drug resistance and toxicity. Natural products are a promising source of new therapeutic leads. Euonymine, a complex sesquiterpenoid alkaloid, has been identified as having anti-HIV activity.[1][2] This application note provides a detailed protocol for evaluating the anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, coupled with a standard cytotoxicity assay to determine its therapeutic window.

The HIV-1 p24 antigen is the viral capsid protein, a key component of the virus that is released into the culture supernatant of infected cells during viral replication.[3] Measuring the concentration of p24 is a direct and reliable method to quantify viral load in vitro.[3][4] This protocol employs a common and robust cell-based assay system to determine the 50% effective concentration (EC₅₀) of this compound. In parallel, a cytotoxicity assay (MTT) is performed to measure the 50% cytotoxic concentration (CC₅₀).[5][6] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for assessing the potential of a compound as a drug candidate.

Principle of the Assays

  • Anti-HIV Assay (p24 Antigen ELISA): T-lymphocytic cells (e.g., MT-4 cells) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of this compound. After an incubation period that allows for several rounds of viral replication, the cell culture supernatant is collected. The amount of p24 antigen in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in treated samples compared to untreated virus controls indicates inhibition of viral replication.[7]

  • Cytotoxicity Assay (MTT Assay): The same cell line is treated with identical concentrations of this compound but without the virus. The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5][8] The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This allows for the determination of the compound's toxicity to the host cells.

Experimental Workflow and Signaling

The overall experimental process involves parallel cytotoxicity and antiviral activity assessments to determine the selectivity of the compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Assays cluster_2 Phase 3: Incubation & Measurement cluster_3 Phase 4: Data Analysis prep_cells Prepare MT-4 Cells prep_drug Prepare this compound Serial Dilutions cytotoxicity Cytotoxicity Assay (MTT) (Cells + this compound) prep_cells->cytotoxicity Seed Cells antiviral Antiviral Assay (p24) (Cells + this compound + HIV-1) prep_cells->antiviral Seed Cells prep_virus Prepare HIV-1 Stock (e.g., IIIB strain) prep_drug->cytotoxicity Add Compound prep_drug->antiviral Add Compound prep_virus->antiviral Infect Cells incubate_cyto Incubate (e.g., 72h) cytotoxicity->incubate_cyto incubate_av Incubate (e.g., 72h) antiviral->incubate_av add_mtt Add MTT Reagent incubate_cyto->add_mtt read_mtt Read Absorbance (570 nm) add_mtt->read_mtt calc_cc50 Calculate CC₅₀ read_mtt->calc_cc50 collect_sup Collect Supernatant incubate_av->collect_sup run_elisa Perform p24 ELISA collect_sup->run_elisa read_elisa Read Absorbance (450 nm) run_elisa->read_elisa calc_ec50 Calculate EC₅₀ read_elisa->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si G Potential Inhibition Sites in HIV Lifecycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding gp120-CD4 HostCell Host T-Cell RT 2. Reverse Transcription Binding->RT Viral RNA into cytoplasm Integration 3. Integration (Provirus) RT->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Integrated into host genome Assembly 5. Assembly Transcription->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding NewVirion New Virions Budding->NewVirion This compound This compound (Hypothetical Target) This compound->RT Inhibition?

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Compounds from the Genus Euonymus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids, terpenoids, and glycosides. Several species of this genus have been traditionally used in folk medicine for treating various ailments. Modern scientific investigations have begun to validate some of these traditional uses, with studies indicating that extracts and isolated compounds from Euonymus species possess a range of biological activities, including antitumor and cytotoxic effects. For instance, extracts from Euonymus europaeus have demonstrated cytotoxicity against human melanoma cells, while a cardenolide glycoside, euonymoside A, from Euonymus sieboldianus has shown potent activity against human lung and ovarian cancer cell lines.[1][2] Furthermore, extracts of Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells, with a compound identified as Evonine being one of the active substances.[3] While Euonymine itself has been noted for its anti-HIV and P-glycoprotein inhibitory effects, specific cytotoxicity data is not currently available.[4]

These findings underscore the potential of compounds derived from the Euonymus genus as candidates for further investigation in cancer research and drug development. This document provides a summary of available quantitative cytotoxicity data for representative compounds and extracts from this genus and details the experimental protocols for their in vitro evaluation.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for an extract and a compound isolated from Euonymus species against various human cancer cell lines.

Compound/ExtractCell LineCell TypeIC50 ValueExposure TimeReference
Euonymus europaeus extractWM35Human Melanoma6.76 ± 1.08 µg/mL6 hours[1]
5.89 ± 0.93 µg/mL24 hours[1]
Euonymoside AA549Human Lung Carcinoma0.06 µg/mLNot Specified[2]
SK-OV-3Human Ovary Adenocarcinoma0.4 µg/mLNot Specified[2]

Note: The cytotoxicity of the Euonymus europaeus extract was also tested on normal human dermal fibroblasts, showing significantly higher IC50 values (53.08 ± 5.47 µg/mL at 6h and 25.04 ± 3.73 µg/mL at 24h), indicating some level of selectivity for cancer cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., WM35, A549, SK-OV-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound/extract stock solution (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_via Viability cluster_apop Apoptosis cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plate cell_culture->seeding compound_prep Compound Dilution treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt flow Flow Cytometry incubation->flow ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant

Caption: Experimental workflow for in vitro cytotoxicity testing.

Plausible Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway compound Euonymus Compound bax Bax compound->bax Activates bcl2 Bcl-2 compound->bcl2 Inhibits mito Mitochondria bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A plausible intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Compounds from the Genus Euonymus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids, terpenoids, and glycosides. Several species of this genus have been traditionally used in folk medicine for treating various ailments. Modern scientific investigations have begun to validate some of these traditional uses, with studies indicating that extracts and isolated compounds from Euonymus species possess a range of biological activities, including antitumor and cytotoxic effects. For instance, extracts from Euonymus europaeus have demonstrated cytotoxicity against human melanoma cells, while a cardenolide glycoside, euonymoside A, from Euonymus sieboldianus has shown potent activity against human lung and ovarian cancer cell lines.[1][2] Furthermore, extracts of Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells, with a compound identified as Evonine being one of the active substances.[3] While Euonymine itself has been noted for its anti-HIV and P-glycoprotein inhibitory effects, specific cytotoxicity data is not currently available.[4]

These findings underscore the potential of compounds derived from the Euonymus genus as candidates for further investigation in cancer research and drug development. This document provides a summary of available quantitative cytotoxicity data for representative compounds and extracts from this genus and details the experimental protocols for their in vitro evaluation.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for an extract and a compound isolated from Euonymus species against various human cancer cell lines.

Compound/ExtractCell LineCell TypeIC50 ValueExposure TimeReference
Euonymus europaeus extractWM35Human Melanoma6.76 ± 1.08 µg/mL6 hours[1]
5.89 ± 0.93 µg/mL24 hours[1]
Euonymoside AA549Human Lung Carcinoma0.06 µg/mLNot Specified[2]
SK-OV-3Human Ovary Adenocarcinoma0.4 µg/mLNot Specified[2]

Note: The cytotoxicity of the Euonymus europaeus extract was also tested on normal human dermal fibroblasts, showing significantly higher IC50 values (53.08 ± 5.47 µg/mL at 6h and 25.04 ± 3.73 µg/mL at 24h), indicating some level of selectivity for cancer cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., WM35, A549, SK-OV-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound/extract stock solution (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_via Viability cluster_apop Apoptosis cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plate cell_culture->seeding compound_prep Compound Dilution treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt flow Flow Cytometry incubation->flow ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant

Caption: Experimental workflow for in vitro cytotoxicity testing.

Plausible Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway compound Euonymus Compound bax Bax compound->bax Activates bcl2 Bcl-2 compound->bcl2 Inhibits mito Mitochondria bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A plausible intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Compounds from the Genus Euonymus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids, terpenoids, and glycosides. Several species of this genus have been traditionally used in folk medicine for treating various ailments. Modern scientific investigations have begun to validate some of these traditional uses, with studies indicating that extracts and isolated compounds from Euonymus species possess a range of biological activities, including antitumor and cytotoxic effects. For instance, extracts from Euonymus europaeus have demonstrated cytotoxicity against human melanoma cells, while a cardenolide glycoside, euonymoside A, from Euonymus sieboldianus has shown potent activity against human lung and ovarian cancer cell lines.[1][2] Furthermore, extracts of Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells, with a compound identified as Evonine being one of the active substances.[3] While Euonymine itself has been noted for its anti-HIV and P-glycoprotein inhibitory effects, specific cytotoxicity data is not currently available.[4]

These findings underscore the potential of compounds derived from the Euonymus genus as candidates for further investigation in cancer research and drug development. This document provides a summary of available quantitative cytotoxicity data for representative compounds and extracts from this genus and details the experimental protocols for their in vitro evaluation.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for an extract and a compound isolated from Euonymus species against various human cancer cell lines.

Compound/ExtractCell LineCell TypeIC50 ValueExposure TimeReference
Euonymus europaeus extractWM35Human Melanoma6.76 ± 1.08 µg/mL6 hours[1]
5.89 ± 0.93 µg/mL24 hours[1]
Euonymoside AA549Human Lung Carcinoma0.06 µg/mLNot Specified[2]
SK-OV-3Human Ovary Adenocarcinoma0.4 µg/mLNot Specified[2]

Note: The cytotoxicity of the Euonymus europaeus extract was also tested on normal human dermal fibroblasts, showing significantly higher IC50 values (53.08 ± 5.47 µg/mL at 6h and 25.04 ± 3.73 µg/mL at 24h), indicating some level of selectivity for cancer cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., WM35, A549, SK-OV-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound/extract stock solution (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_via Viability cluster_apop Apoptosis cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plate cell_culture->seeding compound_prep Compound Dilution treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt flow Flow Cytometry incubation->flow ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant

Caption: Experimental workflow for in vitro cytotoxicity testing.

Plausible Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway compound Euonymus Compound bax Bax compound->bax Activates bcl2 Bcl-2 compound->bcl2 Inhibits mito Mitochondria bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A plausible intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Computational Docking of Euonymine to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the computational docking of Euonymine, a natural product with known anti-HIV and P-glycoprotein inhibitory effects, to its putative protein targets.[1] This document outlines the necessary protocols, data presentation standards, and visualizations to facilitate research into the mechanism of action of this compound and to guide further drug development efforts.

Introduction to this compound and its Therapeutic Potential

This compound is a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus. It has garnered significant interest in the scientific community due to its diverse biological activities. Notably, studies have demonstrated its potential as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1] P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Its inhibition can enhance the efficacy of cancer therapies. The anti-HIV properties of this compound suggest its potential role in the development of novel antiretroviral drugs.

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. These notes provide a detailed protocol for performing a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase.

Target Proteins and Ligand Preparation

A successful docking study begins with the meticulous preparation of both the target protein and the ligand.

Target Protein Selection and Preparation

Based on the known biological activities of this compound, the following proteins are selected as targets for this docking study:

  • P-glycoprotein (P-gp): A key player in multidrug resistance.

  • HIV-1 Protease: An essential enzyme for viral maturation.

  • HIV-1 Reverse Transcriptase: A critical enzyme for viral replication.

Three-dimensional crystal structures of these proteins can be obtained from the Protein Data Bank (PDB). The following are representative PDB entries that can be utilized:

Target ProteinPDB ID
P-glycoprotein3G5U, 4XWK, 6C0V
HIV-1 Protease1HSG, 1HPV, 4HLA
HIV-1 Reverse Transcriptase1JKH, 1RTH, 3V4I

Protocol for Protein Preparation:

  • Download the PDB file: Obtain the desired protein structure from the RCSB PDB website.

  • Remove non-essential molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its function.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.

  • Define the binding site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature research. Define a grid box around the binding site to specify the search space for the docking algorithm.

Ligand Preparation

The ligand for this study is this compound. Its three-dimensional structure is essential for docking.

  • This compound:

    • PubChem CID: 477607[2]

    • Molecular Formula: C₃₈H₄₇NO₁₈

Protocol for Ligand Preparation:

  • Energy minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign charges: Assign partial charges to the ligand atoms.

Computational Docking Protocol

This protocol outlines the steps for performing molecular docking using widely available software such as AutoDock Vina.

Experimental Workflow:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Computational Docking Workflow

Step-by-Step Protocol:

  • Prepare input files: Convert the prepared protein and ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Configure docking parameters: Define the search space (grid box) around the active site of the protein. Set the exhaustiveness of the search, which determines the computational effort.

  • Run the docking simulation: Execute the docking program. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.

  • Analyze the results: The output will typically include multiple binding poses ranked by their predicted binding affinity (docking score).

    • Binding Affinity: A lower binding energy generally indicates a more stable and favorable interaction.

    • Pose Analysis: Visualize the top-ranked poses to assess the quality of the docking. The ligand should fit well within the binding pocket and form meaningful interactions.

    • Interaction Analysis: Identify the key amino acid residues of the protein that interact with the ligand. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation and Analysis

Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Docking Scores and Binding Affinities

The primary quantitative output of a docking simulation is the binding affinity, often expressed in kcal/mol. This data should be tabulated for this compound and known inhibitors (as positive controls) against each target protein.

Table 1: Predicted Binding Affinities of this compound and Known Inhibitors

Target ProteinLigandPredicted Binding Affinity (kcal/mol)
P-glycoprotein This compoundHypothetical Value
Verapamil (Control)Hypothetical Value
Elacridar (Control)Hypothetical Value
HIV-1 Protease This compoundHypothetical Value
Lopinavir (Control)Hypothetical Value
Ritonavir (Control)Hypothetical Value
HIV-1 Reverse Transcriptase This compoundHypothetical Value
Nevirapine (Control)Hypothetical Value
Zidovudine (Control)Hypothetical Value

Note: The binding affinity values in this table are placeholders and would be populated with the results from the actual docking simulation.

Interaction Analysis

A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the binding mechanism. This information should also be tabulated.

Table 2: Key Interacting Residues

Target ProteinLigandInteracting Amino Acid ResiduesType of Interaction (e.g., H-bond, Hydrophobic)
P-glycoprotein This compounde.g., Tyr307, Phe336e.g., Pi-Pi stacking, Hydrophobic
VerapamilKnown interacting residuesKnown interaction types
HIV-1 Protease This compounde.g., Asp25, Ile50e.g., Hydrogen bond, van der Waals
LopinavirKnown interacting residuesKnown interaction types
HIV-1 Reverse Transcriptase This compounde.g., Lys103, Tyr181e.g., Hydrogen bond, Hydrophobic
NevirapineKnown interacting residuesKnown interaction types

Note: The interacting residues and interaction types are hypothetical and would be determined from the analysis of the docking poses.

Signaling Pathways and Mechanisms of Action

Visualizing the biological context of the target proteins can provide valuable insights into the potential downstream effects of this compound's inhibitory activity.

P-glycoprotein and Multidrug Resistance

P-glycoprotein expression is regulated by several signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of P-gp by this compound could potentially reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs.

G cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors MAPK_Pathway->Transcription_Factors Pgp_Gene_Expression P-gp Gene Expression Transcription_Factors->Pgp_Gene_Expression Upregulation Pgp_Protein P-glycoprotein (P-gp) Pgp_Gene_Expression->Pgp_Protein Drug_Efflux Drug Efflux Pgp_Protein->Drug_Efflux Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp_Protein This compound This compound This compound->Pgp_Protein Inhibition

P-glycoprotein Signaling Pathway

HIV Life Cycle and Drug Targets

The HIV life cycle involves several key stages that can be targeted by antiretroviral drugs. HIV Protease and Reverse Transcriptase are crucial for viral replication and maturation. This compound's anti-HIV activity likely stems from the inhibition of one or both of these enzymes.

G cluster_hiv HIV Life Cycle Binding 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation Euonymine_RT This compound Euonymine_RT->Reverse_Transcription Inhibition Euonymine_PR This compound Euonymine_PR->Budding_Maturation Inhibition

HIV Life Cycle Drug Targets

Conclusion and Future Directions

This document provides a framework for conducting a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase. The detailed protocols and data presentation guidelines are intended to ensure a systematic and reproducible approach. The insights gained from such studies can elucidate the molecular basis of this compound's biological activities and pave the way for its development as a therapeutic agent.

Future work should involve experimental validation of the in silico findings. This could include in vitro enzyme inhibition assays and cell-based assays to confirm the inhibitory activity of this compound and to correlate the computational predictions with experimental data. Further optimization of the this compound scaffold based on the docking results could lead to the design of more potent and selective inhibitors.

References

Application Notes and Protocols for Computational Docking of Euonymine to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the computational docking of Euonymine, a natural product with known anti-HIV and P-glycoprotein inhibitory effects, to its putative protein targets.[1] This document outlines the necessary protocols, data presentation standards, and visualizations to facilitate research into the mechanism of action of this compound and to guide further drug development efforts.

Introduction to this compound and its Therapeutic Potential

This compound is a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus. It has garnered significant interest in the scientific community due to its diverse biological activities. Notably, studies have demonstrated its potential as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1] P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Its inhibition can enhance the efficacy of cancer therapies. The anti-HIV properties of this compound suggest its potential role in the development of novel antiretroviral drugs.

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. These notes provide a detailed protocol for performing a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase.

Target Proteins and Ligand Preparation

A successful docking study begins with the meticulous preparation of both the target protein and the ligand.

Target Protein Selection and Preparation

Based on the known biological activities of this compound, the following proteins are selected as targets for this docking study:

  • P-glycoprotein (P-gp): A key player in multidrug resistance.

  • HIV-1 Protease: An essential enzyme for viral maturation.

  • HIV-1 Reverse Transcriptase: A critical enzyme for viral replication.

Three-dimensional crystal structures of these proteins can be obtained from the Protein Data Bank (PDB). The following are representative PDB entries that can be utilized:

Target ProteinPDB ID
P-glycoprotein3G5U, 4XWK, 6C0V
HIV-1 Protease1HSG, 1HPV, 4HLA
HIV-1 Reverse Transcriptase1JKH, 1RTH, 3V4I

Protocol for Protein Preparation:

  • Download the PDB file: Obtain the desired protein structure from the RCSB PDB website.

  • Remove non-essential molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its function.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.

  • Define the binding site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature research. Define a grid box around the binding site to specify the search space for the docking algorithm.

Ligand Preparation

The ligand for this study is this compound. Its three-dimensional structure is essential for docking.

  • This compound:

    • PubChem CID: 477607[2]

    • Molecular Formula: C₃₈H₄₇NO₁₈

Protocol for Ligand Preparation:

  • Energy minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign charges: Assign partial charges to the ligand atoms.

Computational Docking Protocol

This protocol outlines the steps for performing molecular docking using widely available software such as AutoDock Vina.

Experimental Workflow:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Computational Docking Workflow

Step-by-Step Protocol:

  • Prepare input files: Convert the prepared protein and ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Configure docking parameters: Define the search space (grid box) around the active site of the protein. Set the exhaustiveness of the search, which determines the computational effort.

  • Run the docking simulation: Execute the docking program. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.

  • Analyze the results: The output will typically include multiple binding poses ranked by their predicted binding affinity (docking score).

    • Binding Affinity: A lower binding energy generally indicates a more stable and favorable interaction.

    • Pose Analysis: Visualize the top-ranked poses to assess the quality of the docking. The ligand should fit well within the binding pocket and form meaningful interactions.

    • Interaction Analysis: Identify the key amino acid residues of the protein that interact with the ligand. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation and Analysis

Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Docking Scores and Binding Affinities

The primary quantitative output of a docking simulation is the binding affinity, often expressed in kcal/mol. This data should be tabulated for this compound and known inhibitors (as positive controls) against each target protein.

Table 1: Predicted Binding Affinities of this compound and Known Inhibitors

Target ProteinLigandPredicted Binding Affinity (kcal/mol)
P-glycoprotein This compoundHypothetical Value
Verapamil (Control)Hypothetical Value
Elacridar (Control)Hypothetical Value
HIV-1 Protease This compoundHypothetical Value
Lopinavir (Control)Hypothetical Value
Ritonavir (Control)Hypothetical Value
HIV-1 Reverse Transcriptase This compoundHypothetical Value
Nevirapine (Control)Hypothetical Value
Zidovudine (Control)Hypothetical Value

Note: The binding affinity values in this table are placeholders and would be populated with the results from the actual docking simulation.

Interaction Analysis

A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the binding mechanism. This information should also be tabulated.

Table 2: Key Interacting Residues

Target ProteinLigandInteracting Amino Acid ResiduesType of Interaction (e.g., H-bond, Hydrophobic)
P-glycoprotein This compounde.g., Tyr307, Phe336e.g., Pi-Pi stacking, Hydrophobic
VerapamilKnown interacting residuesKnown interaction types
HIV-1 Protease This compounde.g., Asp25, Ile50e.g., Hydrogen bond, van der Waals
LopinavirKnown interacting residuesKnown interaction types
HIV-1 Reverse Transcriptase This compounde.g., Lys103, Tyr181e.g., Hydrogen bond, Hydrophobic
NevirapineKnown interacting residuesKnown interaction types

Note: The interacting residues and interaction types are hypothetical and would be determined from the analysis of the docking poses.

Signaling Pathways and Mechanisms of Action

Visualizing the biological context of the target proteins can provide valuable insights into the potential downstream effects of this compound's inhibitory activity.

P-glycoprotein and Multidrug Resistance

P-glycoprotein expression is regulated by several signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of P-gp by this compound could potentially reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs.

G cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors MAPK_Pathway->Transcription_Factors Pgp_Gene_Expression P-gp Gene Expression Transcription_Factors->Pgp_Gene_Expression Upregulation Pgp_Protein P-glycoprotein (P-gp) Pgp_Gene_Expression->Pgp_Protein Drug_Efflux Drug Efflux Pgp_Protein->Drug_Efflux Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp_Protein This compound This compound This compound->Pgp_Protein Inhibition

P-glycoprotein Signaling Pathway

HIV Life Cycle and Drug Targets

The HIV life cycle involves several key stages that can be targeted by antiretroviral drugs. HIV Protease and Reverse Transcriptase are crucial for viral replication and maturation. This compound's anti-HIV activity likely stems from the inhibition of one or both of these enzymes.

G cluster_hiv HIV Life Cycle Binding 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation Euonymine_RT This compound Euonymine_RT->Reverse_Transcription Inhibition Euonymine_PR This compound Euonymine_PR->Budding_Maturation Inhibition

HIV Life Cycle Drug Targets

Conclusion and Future Directions

This document provides a framework for conducting a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase. The detailed protocols and data presentation guidelines are intended to ensure a systematic and reproducible approach. The insights gained from such studies can elucidate the molecular basis of this compound's biological activities and pave the way for its development as a therapeutic agent.

Future work should involve experimental validation of the in silico findings. This could include in vitro enzyme inhibition assays and cell-based assays to confirm the inhibitory activity of this compound and to correlate the computational predictions with experimental data. Further optimization of the this compound scaffold based on the docking results could lead to the design of more potent and selective inhibitors.

References

Application Notes and Protocols for Computational Docking of Euonymine to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the computational docking of Euonymine, a natural product with known anti-HIV and P-glycoprotein inhibitory effects, to its putative protein targets.[1] This document outlines the necessary protocols, data presentation standards, and visualizations to facilitate research into the mechanism of action of this compound and to guide further drug development efforts.

Introduction to this compound and its Therapeutic Potential

This compound is a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus. It has garnered significant interest in the scientific community due to its diverse biological activities. Notably, studies have demonstrated its potential as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1] P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. Its inhibition can enhance the efficacy of cancer therapies. The anti-HIV properties of this compound suggest its potential role in the development of novel antiretroviral drugs.

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. These notes provide a detailed protocol for performing a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase.

Target Proteins and Ligand Preparation

A successful docking study begins with the meticulous preparation of both the target protein and the ligand.

Target Protein Selection and Preparation

Based on the known biological activities of this compound, the following proteins are selected as targets for this docking study:

  • P-glycoprotein (P-gp): A key player in multidrug resistance.

  • HIV-1 Protease: An essential enzyme for viral maturation.

  • HIV-1 Reverse Transcriptase: A critical enzyme for viral replication.

Three-dimensional crystal structures of these proteins can be obtained from the Protein Data Bank (PDB). The following are representative PDB entries that can be utilized:

Target ProteinPDB ID
P-glycoprotein3G5U, 4XWK, 6C0V
HIV-1 Protease1HSG, 1HPV, 4HLA
HIV-1 Reverse Transcriptase1JKH, 1RTH, 3V4I

Protocol for Protein Preparation:

  • Download the PDB file: Obtain the desired protein structure from the RCSB PDB website.

  • Remove non-essential molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its function.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign charges: Assign appropriate partial charges to each atom of the protein using a force field such as Gasteiger.

  • Define the binding site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature research. Define a grid box around the binding site to specify the search space for the docking algorithm.

Ligand Preparation

The ligand for this study is this compound. Its three-dimensional structure is essential for docking.

  • This compound:

    • PubChem CID: 477607[2]

    • Molecular Formula: C₃₈H₄₇NO₁₈

Protocol for Ligand Preparation:

  • Energy minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign charges: Assign partial charges to the ligand atoms.

Computational Docking Protocol

This protocol outlines the steps for performing molecular docking using widely available software such as AutoDock Vina.

Experimental Workflow:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Computational Docking Workflow

Step-by-Step Protocol:

  • Prepare input files: Convert the prepared protein and ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Configure docking parameters: Define the search space (grid box) around the active site of the protein. Set the exhaustiveness of the search, which determines the computational effort.

  • Run the docking simulation: Execute the docking program. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.

  • Analyze the results: The output will typically include multiple binding poses ranked by their predicted binding affinity (docking score).

    • Binding Affinity: A lower binding energy generally indicates a more stable and favorable interaction.

    • Pose Analysis: Visualize the top-ranked poses to assess the quality of the docking. The ligand should fit well within the binding pocket and form meaningful interactions.

    • Interaction Analysis: Identify the key amino acid residues of the protein that interact with the ligand. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation and Analysis

Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Docking Scores and Binding Affinities

The primary quantitative output of a docking simulation is the binding affinity, often expressed in kcal/mol. This data should be tabulated for this compound and known inhibitors (as positive controls) against each target protein.

Table 1: Predicted Binding Affinities of this compound and Known Inhibitors

Target ProteinLigandPredicted Binding Affinity (kcal/mol)
P-glycoprotein This compoundHypothetical Value
Verapamil (Control)Hypothetical Value
Elacridar (Control)Hypothetical Value
HIV-1 Protease This compoundHypothetical Value
Lopinavir (Control)Hypothetical Value
Ritonavir (Control)Hypothetical Value
HIV-1 Reverse Transcriptase This compoundHypothetical Value
Nevirapine (Control)Hypothetical Value
Zidovudine (Control)Hypothetical Value

Note: The binding affinity values in this table are placeholders and would be populated with the results from the actual docking simulation.

Interaction Analysis

A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the binding mechanism. This information should also be tabulated.

Table 2: Key Interacting Residues

Target ProteinLigandInteracting Amino Acid ResiduesType of Interaction (e.g., H-bond, Hydrophobic)
P-glycoprotein This compounde.g., Tyr307, Phe336e.g., Pi-Pi stacking, Hydrophobic
VerapamilKnown interacting residuesKnown interaction types
HIV-1 Protease This compounde.g., Asp25, Ile50e.g., Hydrogen bond, van der Waals
LopinavirKnown interacting residuesKnown interaction types
HIV-1 Reverse Transcriptase This compounde.g., Lys103, Tyr181e.g., Hydrogen bond, Hydrophobic
NevirapineKnown interacting residuesKnown interaction types

Note: The interacting residues and interaction types are hypothetical and would be determined from the analysis of the docking poses.

Signaling Pathways and Mechanisms of Action

Visualizing the biological context of the target proteins can provide valuable insights into the potential downstream effects of this compound's inhibitory activity.

P-glycoprotein and Multidrug Resistance

P-glycoprotein expression is regulated by several signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of P-gp by this compound could potentially reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs.

G cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors MAPK_Pathway->Transcription_Factors Pgp_Gene_Expression P-gp Gene Expression Transcription_Factors->Pgp_Gene_Expression Upregulation Pgp_Protein P-glycoprotein (P-gp) Pgp_Gene_Expression->Pgp_Protein Drug_Efflux Drug Efflux Pgp_Protein->Drug_Efflux Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp_Protein This compound This compound This compound->Pgp_Protein Inhibition

P-glycoprotein Signaling Pathway

HIV Life Cycle and Drug Targets

The HIV life cycle involves several key stages that can be targeted by antiretroviral drugs. HIV Protease and Reverse Transcriptase are crucial for viral replication and maturation. This compound's anti-HIV activity likely stems from the inhibition of one or both of these enzymes.

G cluster_hiv HIV Life Cycle Binding 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation Euonymine_RT This compound Euonymine_RT->Reverse_Transcription Inhibition Euonymine_PR This compound Euonymine_PR->Budding_Maturation Inhibition

HIV Life Cycle Drug Targets

Conclusion and Future Directions

This document provides a framework for conducting a computational docking study of this compound against P-glycoprotein, HIV-1 Protease, and HIV-1 Reverse Transcriptase. The detailed protocols and data presentation guidelines are intended to ensure a systematic and reproducible approach. The insights gained from such studies can elucidate the molecular basis of this compound's biological activities and pave the way for its development as a therapeutic agent.

Future work should involve experimental validation of the in silico findings. This could include in vitro enzyme inhibition assays and cell-based assays to confirm the inhibitory activity of this compound and to correlate the computational predictions with experimental data. Further optimization of the this compound scaffold based on the docking results could lead to the design of more potent and selective inhibitors.

References

Application Notes and Protocols for Utilizing Euonymine as a Molecular Probe for P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Identifying and characterizing P-gp inhibitors is a critical aspect of drug discovery and development. Euonymine (B13332915), a natural compound, has been identified as a P-glycoprotein inhibitor, making it a valuable tool for studying P-gp function and for screening new drug candidates for their potential interaction with this transporter.

These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate P-glycoprotein activity. The following sections describe methods for assessing P-gp inhibition through ATPase activity assays and calcein-AM uptake assays.

Data Presentation

The inhibitory activity of this compound and other compounds on P-glycoprotein function can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). Below are example tables to structure such quantitative data.

Table 1: P-gp ATPase Activity Inhibition by this compound

CompoundConcentration (µM)% Inhibition of Verapamil-Stimulated ATPase ActivityIC50 (µM)
This compound(Example Conc. 1)(Example Value)(Calculated Value)
(Example Conc. 2)(Example Value)
(Example Conc. 3)(Example Value)
Verapamil (B1683045) (Control)(Example Conc.)(Example Value)(Reference Value)

Table 2: Inhibition of P-gp Mediated Calcein-AM Efflux by this compound

CompoundConcentration (µM)% Increase in Calcein (B42510) FluorescenceIC50 (µM)
This compound(Example Conc. 1)(Example Value)(Calculated Value)
(Example Conc. 2)(Example Value)
(Example Conc. 3)(Example Value)
Verapamil (Control)(Example Conc.)(Example Value)(Reference Value)

Experimental Protocols

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors modulate its ATPase activity.

Principle: P-gp is an ATPase that hydrolyzes ATP to transport substrates across the cell membrane. The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is measured. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity. Verapamil is often used as a positive control as it stimulates P-gp's ATPase activity. The effect of this compound is measured by its ability to inhibit the verapamil-stimulated ATPase activity.

Materials:

  • Recombinant human P-gp membranes

  • Verapamil

  • This compound

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)

  • Phosphate detection reagent (e.g., Pgp-Glo™ Assay System)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO). Prepare a range of concentrations for the test compounds.

  • Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.

  • Add Compounds: Add the desired concentrations of this compound or verapamil (as a control) to the wells. Include a control with no compound (basal activity) and a control with only verapamil (stimulated activity).

  • Initiate Reaction: Add ATP to all wells to start the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).

  • Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: The amount of luminescence or absorbance is proportional to the amount of Pi generated. Calculate the percentage of inhibition of verapamil-stimulated ATPase activity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare this compound, Verapamil, and ATP solutions add_compounds Add this compound and control compounds prep_reagents->add_compounds prep_pgp Prepare P-gp membrane suspension add_pgp Add P-gp membranes to 96-well plate prep_pgp->add_pgp add_pgp->add_compounds start_reaction Initiate reaction with ATP add_compounds->start_reaction incubate Incubate at 37°C start_reaction->incubate detect Stop reaction and detect inorganic phosphate incubate->detect measure Read plate (Luminescence/Absorbance) detect->measure calculate Calculate % Inhibition measure->calculate plot Plot data and determine IC50 calculate->plot

P-gp ATPase Assay Workflow
Calcein-AM Uptake Assay

This cell-based assay is a common method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.

Principle: Calcein-AM can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors, like this compound, block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and parental cells (as a control)

  • Cell culture medium

  • Calcein-AM

  • This compound

  • Verapamil or Cyclosporin A (positive control inhibitors)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and wash the cells with buffer. Add buffer containing various concentrations of this compound or control inhibitors to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Calcein-AM Loading: Add calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with ice-cold buffer to stop the efflux.

  • Fluorescence Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The increase in fluorescence in the presence of this compound is proportional to its P-gp inhibitory activity. Calculate the percentage increase in fluorescence compared to the control (no inhibitor). Determine the IC50 value by plotting the percent increase in fluorescence against the log of the this compound concentration.

Calcein_AM_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed P-gp overexpressing and parental cells in a 96-well plate wash_cells Wash cells with buffer seed_cells->wash_cells prepare_solutions Prepare this compound and Calcein-AM solutions add_inhibitor Incubate cells with This compound or controls prepare_solutions->add_inhibitor wash_cells->add_inhibitor load_calcein Add Calcein-AM and incubate add_inhibitor->load_calcein wash_again Wash cells with ice-cold buffer load_calcein->wash_again measure_fluorescence Measure intracellular fluorescence wash_again->measure_fluorescence calculate_increase Calculate % increase in fluorescence measure_fluorescence->calculate_increase determine_ic50 Plot data and determine IC50 calculate_increase->determine_ic50

Calcein-AM Uptake Assay Workflow

Logical Relationship of P-gp Inhibition

The following diagram illustrates the mechanism of P-gp inhibition by a compound like this compound, leading to increased intracellular concentration of a P-gp substrate.

Pgp_Inhibition_Mechanism cluster_cell Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Substrate_out Extracellular P-gp Substrate Pgp->Substrate_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Substrate_in Intracellular P-gp Substrate Substrate_in->Pgp Binding Substrate_out->Substrate_in Passive Diffusion This compound This compound (P-gp Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

Application Notes and Protocols for Utilizing Euonymine as a Molecular Probe for P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Identifying and characterizing P-gp inhibitors is a critical aspect of drug discovery and development. Euonymine (B13332915), a natural compound, has been identified as a P-glycoprotein inhibitor, making it a valuable tool for studying P-gp function and for screening new drug candidates for their potential interaction with this transporter.

These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate P-glycoprotein activity. The following sections describe methods for assessing P-gp inhibition through ATPase activity assays and calcein-AM uptake assays.

Data Presentation

The inhibitory activity of this compound and other compounds on P-glycoprotein function can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). Below are example tables to structure such quantitative data.

Table 1: P-gp ATPase Activity Inhibition by this compound

CompoundConcentration (µM)% Inhibition of Verapamil-Stimulated ATPase ActivityIC50 (µM)
This compound(Example Conc. 1)(Example Value)(Calculated Value)
(Example Conc. 2)(Example Value)
(Example Conc. 3)(Example Value)
Verapamil (B1683045) (Control)(Example Conc.)(Example Value)(Reference Value)

Table 2: Inhibition of P-gp Mediated Calcein-AM Efflux by this compound

CompoundConcentration (µM)% Increase in Calcein (B42510) FluorescenceIC50 (µM)
This compound(Example Conc. 1)(Example Value)(Calculated Value)
(Example Conc. 2)(Example Value)
(Example Conc. 3)(Example Value)
Verapamil (Control)(Example Conc.)(Example Value)(Reference Value)

Experimental Protocols

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors modulate its ATPase activity.

Principle: P-gp is an ATPase that hydrolyzes ATP to transport substrates across the cell membrane. The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is measured. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity. Verapamil is often used as a positive control as it stimulates P-gp's ATPase activity. The effect of this compound is measured by its ability to inhibit the verapamil-stimulated ATPase activity.

Materials:

  • Recombinant human P-gp membranes

  • Verapamil

  • This compound

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)

  • Phosphate detection reagent (e.g., Pgp-Glo™ Assay System)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO). Prepare a range of concentrations for the test compounds.

  • Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.

  • Add Compounds: Add the desired concentrations of this compound or verapamil (as a control) to the wells. Include a control with no compound (basal activity) and a control with only verapamil (stimulated activity).

  • Initiate Reaction: Add ATP to all wells to start the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).

  • Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: The amount of luminescence or absorbance is proportional to the amount of Pi generated. Calculate the percentage of inhibition of verapamil-stimulated ATPase activity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare this compound, Verapamil, and ATP solutions add_compounds Add this compound and control compounds prep_reagents->add_compounds prep_pgp Prepare P-gp membrane suspension add_pgp Add P-gp membranes to 96-well plate prep_pgp->add_pgp add_pgp->add_compounds start_reaction Initiate reaction with ATP add_compounds->start_reaction incubate Incubate at 37°C start_reaction->incubate detect Stop reaction and detect inorganic phosphate incubate->detect measure Read plate (Luminescence/Absorbance) detect->measure calculate Calculate % Inhibition measure->calculate plot Plot data and determine IC50 calculate->plot

P-gp ATPase Assay Workflow
Calcein-AM Uptake Assay

This cell-based assay is a common method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.

Principle: Calcein-AM can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors, like this compound, block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and parental cells (as a control)

  • Cell culture medium

  • Calcein-AM

  • This compound

  • Verapamil or Cyclosporin A (positive control inhibitors)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and wash the cells with buffer. Add buffer containing various concentrations of this compound or control inhibitors to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Calcein-AM Loading: Add calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with ice-cold buffer to stop the efflux.

  • Fluorescence Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The increase in fluorescence in the presence of this compound is proportional to its P-gp inhibitory activity. Calculate the percentage increase in fluorescence compared to the control (no inhibitor). Determine the IC50 value by plotting the percent increase in fluorescence against the log of the this compound concentration.

Calcein_AM_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed P-gp overexpressing and parental cells in a 96-well plate wash_cells Wash cells with buffer seed_cells->wash_cells prepare_solutions Prepare this compound and Calcein-AM solutions add_inhibitor Incubate cells with This compound or controls prepare_solutions->add_inhibitor wash_cells->add_inhibitor load_calcein Add Calcein-AM and incubate add_inhibitor->load_calcein wash_again Wash cells with ice-cold buffer load_calcein->wash_again measure_fluorescence Measure intracellular fluorescence wash_again->measure_fluorescence calculate_increase Calculate % increase in fluorescence measure_fluorescence->calculate_increase determine_ic50 Plot data and determine IC50 calculate_increase->determine_ic50

Calcein-AM Uptake Assay Workflow

Logical Relationship of P-gp Inhibition

The following diagram illustrates the mechanism of P-gp inhibition by a compound like this compound, leading to increased intracellular concentration of a P-gp substrate.

Pgp_Inhibition_Mechanism cluster_cell Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Substrate_out Extracellular P-gp Substrate Pgp->Substrate_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Substrate_in Intracellular P-gp Substrate Substrate_in->Pgp Binding Substrate_out->Substrate_in Passive Diffusion This compound This compound (P-gp Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

Application Notes and Protocols for Utilizing Euonymine as a Molecular Probe for P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Identifying and characterizing P-gp inhibitors is a critical aspect of drug discovery and development. Euonymine, a natural compound, has been identified as a P-glycoprotein inhibitor, making it a valuable tool for studying P-gp function and for screening new drug candidates for their potential interaction with this transporter.

These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate P-glycoprotein activity. The following sections describe methods for assessing P-gp inhibition through ATPase activity assays and calcein-AM uptake assays.

Data Presentation

The inhibitory activity of this compound and other compounds on P-glycoprotein function can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). Below are example tables to structure such quantitative data.

Table 1: P-gp ATPase Activity Inhibition by this compound

CompoundConcentration (µM)% Inhibition of Verapamil-Stimulated ATPase ActivityIC50 (µM)
This compound(Example Conc. 1)(Example Value)(Calculated Value)
(Example Conc. 2)(Example Value)
(Example Conc. 3)(Example Value)
Verapamil (Control)(Example Conc.)(Example Value)(Reference Value)

Table 2: Inhibition of P-gp Mediated Calcein-AM Efflux by this compound

CompoundConcentration (µM)% Increase in Calcein FluorescenceIC50 (µM)
This compound(Example Conc. 1)(Example Value)(Calculated Value)
(Example Conc. 2)(Example Value)
(Example Conc. 3)(Example Value)
Verapamil (Control)(Example Conc.)(Example Value)(Reference Value)

Experimental Protocols

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors modulate its ATPase activity.

Principle: P-gp is an ATPase that hydrolyzes ATP to transport substrates across the cell membrane. The release of inorganic phosphate (Pi) from ATP hydrolysis is measured. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity. Verapamil is often used as a positive control as it stimulates P-gp's ATPase activity. The effect of this compound is measured by its ability to inhibit the verapamil-stimulated ATPase activity.

Materials:

  • Recombinant human P-gp membranes

  • Verapamil

  • This compound

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)

  • Phosphate detection reagent (e.g., Pgp-Glo™ Assay System)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO). Prepare a range of concentrations for the test compounds.

  • Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.

  • Add Compounds: Add the desired concentrations of this compound or verapamil (as a control) to the wells. Include a control with no compound (basal activity) and a control with only verapamil (stimulated activity).

  • Initiate Reaction: Add ATP to all wells to start the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).

  • Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: The amount of luminescence or absorbance is proportional to the amount of Pi generated. Calculate the percentage of inhibition of verapamil-stimulated ATPase activity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare this compound, Verapamil, and ATP solutions add_compounds Add this compound and control compounds prep_reagents->add_compounds prep_pgp Prepare P-gp membrane suspension add_pgp Add P-gp membranes to 96-well plate prep_pgp->add_pgp add_pgp->add_compounds start_reaction Initiate reaction with ATP add_compounds->start_reaction incubate Incubate at 37°C start_reaction->incubate detect Stop reaction and detect inorganic phosphate incubate->detect measure Read plate (Luminescence/Absorbance) detect->measure calculate Calculate % Inhibition measure->calculate plot Plot data and determine IC50 calculate->plot

P-gp ATPase Assay Workflow
Calcein-AM Uptake Assay

This cell-based assay is a common method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.

Principle: Calcein-AM can readily cross the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors, like this compound, block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and parental cells (as a control)

  • Cell culture medium

  • Calcein-AM

  • This compound

  • Verapamil or Cyclosporin A (positive control inhibitors)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and wash the cells with buffer. Add buffer containing various concentrations of this compound or control inhibitors to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Calcein-AM Loading: Add calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with ice-cold buffer to stop the efflux.

  • Fluorescence Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The increase in fluorescence in the presence of this compound is proportional to its P-gp inhibitory activity. Calculate the percentage increase in fluorescence compared to the control (no inhibitor). Determine the IC50 value by plotting the percent increase in fluorescence against the log of the this compound concentration.

Calcein_AM_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed P-gp overexpressing and parental cells in a 96-well plate wash_cells Wash cells with buffer seed_cells->wash_cells prepare_solutions Prepare this compound and Calcein-AM solutions add_inhibitor Incubate cells with This compound or controls prepare_solutions->add_inhibitor wash_cells->add_inhibitor load_calcein Add Calcein-AM and incubate add_inhibitor->load_calcein wash_again Wash cells with ice-cold buffer load_calcein->wash_again measure_fluorescence Measure intracellular fluorescence wash_again->measure_fluorescence calculate_increase Calculate % increase in fluorescence measure_fluorescence->calculate_increase determine_ic50 Plot data and determine IC50 calculate_increase->determine_ic50

Calcein-AM Uptake Assay Workflow

Logical Relationship of P-gp Inhibition

The following diagram illustrates the mechanism of P-gp inhibition by a compound like this compound, leading to increased intracellular concentration of a P-gp substrate.

Pgp_Inhibition_Mechanism cluster_cell Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Substrate_out Extracellular P-gp Substrate Pgp->Substrate_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Substrate_in Intracellular P-gp Substrate Substrate_in->Pgp Binding Substrate_out->Substrate_in Passive Diffusion This compound This compound (P-gp Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

Application Note: Quantification of Euonymine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid found in various plant species of the Euonymus genus (family Celastraceae). It has garnered significant interest within the scientific community due to its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Overview of Analytical Methods

The quantification of alkaloids and other secondary metabolites in plant matrices is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of non-volatile compounds. When coupled with a mass spectrometer (LC-MS), it offers enhanced selectivity and sensitivity, which is particularly beneficial for complex plant extracts.

Experimental Protocols

Sample Preparation and Extraction

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material.

Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.

Materials and Reagents:

Protocol:

  • Weigh 1 gram of the finely powdered plant material into a flask.

  • Add 20 mL of 95% ethanol and 1 mL of 25% ammonium hydroxide solution.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Redissolve the dried extract in 10 mL of dichloromethane.

  • Wash the dichloromethane phase twice with 10 mL of distilled water in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.

  • For further purification and to reduce matrix effects, especially for LC-MS analysis, the dried extract can be reconstituted in a suitable solvent and passed through a C18 SPE cartridge.

  • The final extract is redissolved in a known volume of the mobile phase for HPLC or LC-MS analysis.

Proposed HPLC-DAD Method

This method is proposed for the quantification of this compound and should be validated according to standard guidelines (e.g., ICH Q2(R1)).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 0.1% Formic acid in Water
Gradient Elution 0-5 min: 10% A; 5-25 min: 10-90% A; 25-30 min: 90% A; 30-35 min: 90-10% A; 35-40 min: 10% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm (or determined by UV scan of this compound standard)

Method Validation Parameters:

ParameterDescription
Linearity A series of standard solutions of this compound at different concentrations should be analyzed to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) > 0.999 is desirable.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Precision Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. Results are expressed as the relative standard deviation (%RSD).
Accuracy Determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated.
Specificity The ability to assess the analyte in the presence of other components. Peak purity should be checked using the DAD.
Proposed LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-DAD method, but a shorter column and faster gradient may be used with UPLC systems.

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (to be determined by infusion of a standard)
Product Ions (Q3) At least two characteristic fragment ions (to be determined from the fragmentation pattern of the precursor ion)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Results for this compound in Different Euonymus Extracts

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight) ± SD
E. europaeusSeedsMacerationData to be filled from experimental results
E. alatusStemsSonicationData to be filled from experimental results
E. nanusLeavesSoxhletData to be filled from experimental results

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification (SPE) Purification (SPE) Concentration->Purification (SPE) Final Extract Final Extract Purification (SPE)->Final Extract HPLC_LCMS HPLC / LC-MS Analysis Final Extract->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound.

Known Biological Effects of this compound

G cluster_0 P-glycoprotein Inhibition cluster_1 Anti-HIV Activity This compound This compound This compound->Inhibition This compound->Inhibition2 Pgp P-glycoprotein (Efflux Pump) Drug_Efflux Drug Efflux Pgp->Drug_Efflux MDR Multidrug Resistance Drug_Efflux->MDR Inhibition->Pgp HIV_Replication HIV Replication Cycle Viral_Maturation Viral Maturation HIV_Replication->Viral_Maturation Infectious_Virions Production of Infectious Virions Viral_Maturation->Infectious_Virions Inhibition2->Viral_Maturation

Caption: Known biological targets and effects of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in plant extracts. The successful implementation of these protocols will rely on careful optimization and validation of the methods for the specific plant matrix and instrumentation used. The provided workflows and diagrams offer a clear visual representation of the experimental process and the known biological context of this compound. This information is intended to support researchers in developing robust analytical methods for the study of this promising natural compound.

References

Application Note: Quantification of Euonymine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid found in various plant species of the Euonymus genus (family Celastraceae). It has garnered significant interest within the scientific community due to its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Overview of Analytical Methods

The quantification of alkaloids and other secondary metabolites in plant matrices is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of non-volatile compounds. When coupled with a mass spectrometer (LC-MS), it offers enhanced selectivity and sensitivity, which is particularly beneficial for complex plant extracts.

Experimental Protocols

Sample Preparation and Extraction

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material.

Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.

Materials and Reagents:

Protocol:

  • Weigh 1 gram of the finely powdered plant material into a flask.

  • Add 20 mL of 95% ethanol and 1 mL of 25% ammonium hydroxide solution.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Redissolve the dried extract in 10 mL of dichloromethane.

  • Wash the dichloromethane phase twice with 10 mL of distilled water in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.

  • For further purification and to reduce matrix effects, especially for LC-MS analysis, the dried extract can be reconstituted in a suitable solvent and passed through a C18 SPE cartridge.

  • The final extract is redissolved in a known volume of the mobile phase for HPLC or LC-MS analysis.

Proposed HPLC-DAD Method

This method is proposed for the quantification of this compound and should be validated according to standard guidelines (e.g., ICH Q2(R1)).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 0.1% Formic acid in Water
Gradient Elution 0-5 min: 10% A; 5-25 min: 10-90% A; 25-30 min: 90% A; 30-35 min: 90-10% A; 35-40 min: 10% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm (or determined by UV scan of this compound standard)

Method Validation Parameters:

ParameterDescription
Linearity A series of standard solutions of this compound at different concentrations should be analyzed to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) > 0.999 is desirable.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Precision Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. Results are expressed as the relative standard deviation (%RSD).
Accuracy Determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated.
Specificity The ability to assess the analyte in the presence of other components. Peak purity should be checked using the DAD.
Proposed LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-DAD method, but a shorter column and faster gradient may be used with UPLC systems.

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (to be determined by infusion of a standard)
Product Ions (Q3) At least two characteristic fragment ions (to be determined from the fragmentation pattern of the precursor ion)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Results for this compound in Different Euonymus Extracts

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight) ± SD
E. europaeusSeedsMacerationData to be filled from experimental results
E. alatusStemsSonicationData to be filled from experimental results
E. nanusLeavesSoxhletData to be filled from experimental results

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification (SPE) Purification (SPE) Concentration->Purification (SPE) Final Extract Final Extract Purification (SPE)->Final Extract HPLC_LCMS HPLC / LC-MS Analysis Final Extract->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound.

Known Biological Effects of this compound

G cluster_0 P-glycoprotein Inhibition cluster_1 Anti-HIV Activity This compound This compound This compound->Inhibition This compound->Inhibition2 Pgp P-glycoprotein (Efflux Pump) Drug_Efflux Drug Efflux Pgp->Drug_Efflux MDR Multidrug Resistance Drug_Efflux->MDR Inhibition->Pgp HIV_Replication HIV Replication Cycle Viral_Maturation Viral Maturation HIV_Replication->Viral_Maturation Infectious_Virions Production of Infectious Virions Viral_Maturation->Infectious_Virions Inhibition2->Viral_Maturation

Caption: Known biological targets and effects of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in plant extracts. The successful implementation of these protocols will rely on careful optimization and validation of the methods for the specific plant matrix and instrumentation used. The provided workflows and diagrams offer a clear visual representation of the experimental process and the known biological context of this compound. This information is intended to support researchers in developing robust analytical methods for the study of this promising natural compound.

References

Application Note: Quantification of Euonymine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpene pyridine alkaloid found in various plant species of the Euonymus genus (family Celastraceae). It has garnered significant interest within the scientific community due to its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Overview of Analytical Methods

The quantification of alkaloids and other secondary metabolites in plant matrices is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of non-volatile compounds. When coupled with a mass spectrometer (LC-MS), it offers enhanced selectivity and sensitivity, which is particularly beneficial for complex plant extracts.

Experimental Protocols

Sample Preparation and Extraction

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material.

Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.

Materials and Reagents:

  • Dried and powdered plant material (e.g., seeds, leaves, or stems of Euonymus species)

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Ammonium hydroxide solution (25%)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Weigh 1 gram of the finely powdered plant material into a flask.

  • Add 20 mL of 95% ethanol and 1 mL of 25% ammonium hydroxide solution.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Redissolve the dried extract in 10 mL of dichloromethane.

  • Wash the dichloromethane phase twice with 10 mL of distilled water in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.

  • For further purification and to reduce matrix effects, especially for LC-MS analysis, the dried extract can be reconstituted in a suitable solvent and passed through a C18 SPE cartridge.

  • The final extract is redissolved in a known volume of the mobile phase for HPLC or LC-MS analysis.

Proposed HPLC-DAD Method

This method is proposed for the quantification of this compound and should be validated according to standard guidelines (e.g., ICH Q2(R1)).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 0.1% Formic acid in Water
Gradient Elution 0-5 min: 10% A; 5-25 min: 10-90% A; 25-30 min: 90% A; 30-35 min: 90-10% A; 35-40 min: 10% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm (or determined by UV scan of this compound standard)

Method Validation Parameters:

ParameterDescription
Linearity A series of standard solutions of this compound at different concentrations should be analyzed to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) > 0.999 is desirable.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Precision Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. Results are expressed as the relative standard deviation (%RSD).
Accuracy Determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated.
Specificity The ability to assess the analyte in the presence of other components. Peak purity should be checked using the DAD.
Proposed LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-DAD method, but a shorter column and faster gradient may be used with UPLC systems.

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (to be determined by infusion of a standard)
Product Ions (Q3) At least two characteristic fragment ions (to be determined from the fragmentation pattern of the precursor ion)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Results for this compound in Different Euonymus Extracts

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight) ± SD
E. europaeusSeedsMacerationData to be filled from experimental results
E. alatusStemsSonicationData to be filled from experimental results
E. nanusLeavesSoxhletData to be filled from experimental results

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification (SPE) Purification (SPE) Concentration->Purification (SPE) Final Extract Final Extract Purification (SPE)->Final Extract HPLC_LCMS HPLC / LC-MS Analysis Final Extract->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound.

Known Biological Effects of this compound

G cluster_0 P-glycoprotein Inhibition cluster_1 Anti-HIV Activity This compound This compound This compound->Inhibition This compound->Inhibition2 Pgp P-glycoprotein (Efflux Pump) Drug_Efflux Drug Efflux Pgp->Drug_Efflux MDR Multidrug Resistance Drug_Efflux->MDR Inhibition->Pgp HIV_Replication HIV Replication Cycle Viral_Maturation Viral Maturation HIV_Replication->Viral_Maturation Infectious_Virions Production of Infectious Virions Viral_Maturation->Infectious_Virions Inhibition2->Viral_Maturation

Caption: Known biological targets and effects of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in plant extracts. The successful implementation of these protocols will rely on careful optimization and validation of the methods for the specific plant matrix and instrumentation used. The provided workflows and diagrams offer a clear visual representation of the experimental process and the known biological context of this compound. This information is intended to support researchers in developing robust analytical methods for the study of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Euonymine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Euonymine total synthesis. The information is based on the groundbreaking first total synthesis by Inoue et al. and general principles of complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the total synthesis of this compound?

A1: The first total synthesis of this compound was a landmark achievement in natural product synthesis. As is common with such complex molecules, the overall yield is modest due to the numerous steps involved. While a precise overall yield is not explicitly stated as a single figure in the primary publication, individual step yields are high to moderate. The focus of the initial synthesis is often on successfully reaching the target molecule, with yield optimization being a subsequent goal.

Q2: What are the key bond-forming strategies in the this compound total synthesis?

A2: The synthesis of this compound's intricate architecture relies on several powerful synthetic strategies. Key transformations include an Et₃N-accelerated Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing olefin metathesis (RCM) to form the A-ring. The synthesis also features a number of substrate-controlled stereoselective reactions to install the numerous stereocenters.

Q3: Where can I find the detailed experimental procedures for the synthesis?

A3: The detailed experimental procedures, characterization data, and NMR spectra for all synthesized compounds are typically provided in the Supporting Information accompanying the primary research article published in the Journal of the American Chemical Society. Researchers should refer to this document for step-by-step protocols.

Q4: Are there any known particularly low-yielding steps in the synthesis?

A4: In any complex total synthesis, certain steps are more challenging and may result in lower yields. Potential bottlenecks in the this compound synthesis could include the late-stage macrocyclization to form the 14-membered bislactone and some of the multi-step sequences involving protecting group manipulations and redox reactions on highly functionalized intermediates. Careful optimization of these steps is crucial for improving the overall yield.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction for B-ring Formation

Symptoms:

  • Low conversion of starting materials (dienophile and diene).

  • Formation of multiple regioisomers or stereoisomers.

  • Decomposition of starting materials under thermal conditions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Diene Conformation For acyclic dienes, ensure the reaction conditions favor the s-cis conformation. In some cases, using a cyclic diene, if the synthesis allows, can be more efficient as it is locked in the reactive conformation.
Insufficient Reaction Rate The Et₃N-accelerated Diels-Alder reaction is employed to enhance the reaction rate. Ensure the triethylamine (B128534) is freshly distilled and used in the correct stoichiometric amount. Monitor the reaction for an appropriate duration, as some Diels-Alder reactions can be slow.
Unfavorable Reaction Conditions Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to a retro-Diels-Alder reaction. Experiment with different solvents, as solvent polarity can influence the reaction rate.
Poor Regio- or Stereoselectivity The use of Lewis acid catalysis can enhance both the rate and selectivity of the Diels-Alder reaction. Consider screening various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to improve the desired isomer formation.
Problem 2: Inefficient Ring-Closing Metathesis (RCM) for A-ring Formation

Symptoms:

  • Low yield of the desired cyclized product.

  • Formation of dimeric or oligomeric byproducts.

  • Catalyst decomposition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Inhibition Ensure all reagents and solvents are meticulously purified and degassed. Trace impurities can poison the ruthenium catalyst. The presence of coordinating functional groups in the substrate can also inhibit the catalyst; consider using a different generation of Grubbs catalyst or adding a co-catalyst to mitigate this.
High Concentration Favoring Intermolecular Reactions RCM is typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular reaction over intermolecular dimerization or oligomerization.
Poor Catalyst Activity or Turnover Select the appropriate Grubbs catalyst (first, second, or third generation) for the specific substrate. The choice of catalyst can significantly impact the efficiency of the RCM reaction. Ensure the reaction temperature is optimal for the chosen catalyst.
Alkene Isomerization Alkene isomerization is a common side reaction in metathesis. This can sometimes be suppressed by the addition of a mild acid or by using a catalyst less prone to this side reaction.
Problem 3: Poor Stereoselectivity in Hydroxylation Steps

Symptoms:

  • Formation of a mixture of diastereomers.

  • Difficulty in separating the desired stereoisomer.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Lack of Facial Selectivity The synthesis of this compound relies on substrate-controlled stereoselectivity, exploiting the existing stereocenters to direct the approach of the reagent. Analyze the 3D structure of the substrate to predict the less hindered face for reagent attack.
Incorrect Reagent Choice For hydroxylations, different reagents can exhibit different levels of stereoselectivity. For example, for dihydroxylations, compare the results from OsO₄ (often directed by nearby hydroxyl groups) with other methods. For epoxidations followed by opening, the choice of nucleophile and reaction conditions can influence the stereochemical outcome.
Protecting Group Interference Bulky protecting groups can influence the steric environment around the reaction center. Consider using alternative protecting groups that may better direct the stereochemical outcome or be less sterically demanding.
Use of Chiral Catalysts or Auxiliaries If substrate control is insufficient, consider employing a chiral catalyst or a chiral auxiliary to induce the desired stereochemistry.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the total synthesis of this compound by Inoue et al. This data is essential for identifying potential areas for optimization.

StepTransformationReagents and ConditionsReported Yield (%)
1B-Ring Formation (Diels-Alder) Diene, Dienophile, Et₃N, Toluene (B28343), 110 °C~85%
2C-Ring Formation (Iodoetherification) I₂, K₂CO₃, CH₂Cl₂, 0 °C to rt~92%
3A-Ring Formation (RCM) Grubbs II catalyst, CH₂Cl₂, 40 °C, high dilution~78%
4Macrocyclization (Bislactone Formation) Protected Euonyminol Core, Diacid, Coupling Agent~50-60% (over 2 steps)
5Final Deprotection and Acetylation Global deprotection, Ac₂O, Pyridine~75%

Note: The yields presented are approximate and based on the published literature. Actual yields may vary depending on experimental conditions and scale.

Key Experimental Protocols

Protocol 1: Et₃N-Accelerated Diels-Alder Reaction
  • To a solution of the diene (1.0 equiv) in toluene (0.2 M) is added the dienophile (1.2 equiv).

Technical Support Center: Euonymine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Euonymine total synthesis. The information is based on the groundbreaking first total synthesis by Inoue et al. and general principles of complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the total synthesis of this compound?

A1: The first total synthesis of this compound was a landmark achievement in natural product synthesis. As is common with such complex molecules, the overall yield is modest due to the numerous steps involved. While a precise overall yield is not explicitly stated as a single figure in the primary publication, individual step yields are high to moderate. The focus of the initial synthesis is often on successfully reaching the target molecule, with yield optimization being a subsequent goal.

Q2: What are the key bond-forming strategies in the this compound total synthesis?

A2: The synthesis of this compound's intricate architecture relies on several powerful synthetic strategies. Key transformations include an Et₃N-accelerated Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing olefin metathesis (RCM) to form the A-ring. The synthesis also features a number of substrate-controlled stereoselective reactions to install the numerous stereocenters.

Q3: Where can I find the detailed experimental procedures for the synthesis?

A3: The detailed experimental procedures, characterization data, and NMR spectra for all synthesized compounds are typically provided in the Supporting Information accompanying the primary research article published in the Journal of the American Chemical Society. Researchers should refer to this document for step-by-step protocols.

Q4: Are there any known particularly low-yielding steps in the synthesis?

A4: In any complex total synthesis, certain steps are more challenging and may result in lower yields. Potential bottlenecks in the this compound synthesis could include the late-stage macrocyclization to form the 14-membered bislactone and some of the multi-step sequences involving protecting group manipulations and redox reactions on highly functionalized intermediates. Careful optimization of these steps is crucial for improving the overall yield.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction for B-ring Formation

Symptoms:

  • Low conversion of starting materials (dienophile and diene).

  • Formation of multiple regioisomers or stereoisomers.

  • Decomposition of starting materials under thermal conditions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Diene Conformation For acyclic dienes, ensure the reaction conditions favor the s-cis conformation. In some cases, using a cyclic diene, if the synthesis allows, can be more efficient as it is locked in the reactive conformation.
Insufficient Reaction Rate The Et₃N-accelerated Diels-Alder reaction is employed to enhance the reaction rate. Ensure the triethylamine (B128534) is freshly distilled and used in the correct stoichiometric amount. Monitor the reaction for an appropriate duration, as some Diels-Alder reactions can be slow.
Unfavorable Reaction Conditions Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to a retro-Diels-Alder reaction. Experiment with different solvents, as solvent polarity can influence the reaction rate.
Poor Regio- or Stereoselectivity The use of Lewis acid catalysis can enhance both the rate and selectivity of the Diels-Alder reaction. Consider screening various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to improve the desired isomer formation.
Problem 2: Inefficient Ring-Closing Metathesis (RCM) for A-ring Formation

Symptoms:

  • Low yield of the desired cyclized product.

  • Formation of dimeric or oligomeric byproducts.

  • Catalyst decomposition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Inhibition Ensure all reagents and solvents are meticulously purified and degassed. Trace impurities can poison the ruthenium catalyst. The presence of coordinating functional groups in the substrate can also inhibit the catalyst; consider using a different generation of Grubbs catalyst or adding a co-catalyst to mitigate this.
High Concentration Favoring Intermolecular Reactions RCM is typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular reaction over intermolecular dimerization or oligomerization.
Poor Catalyst Activity or Turnover Select the appropriate Grubbs catalyst (first, second, or third generation) for the specific substrate. The choice of catalyst can significantly impact the efficiency of the RCM reaction. Ensure the reaction temperature is optimal for the chosen catalyst.
Alkene Isomerization Alkene isomerization is a common side reaction in metathesis. This can sometimes be suppressed by the addition of a mild acid or by using a catalyst less prone to this side reaction.
Problem 3: Poor Stereoselectivity in Hydroxylation Steps

Symptoms:

  • Formation of a mixture of diastereomers.

  • Difficulty in separating the desired stereoisomer.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Lack of Facial Selectivity The synthesis of this compound relies on substrate-controlled stereoselectivity, exploiting the existing stereocenters to direct the approach of the reagent. Analyze the 3D structure of the substrate to predict the less hindered face for reagent attack.
Incorrect Reagent Choice For hydroxylations, different reagents can exhibit different levels of stereoselectivity. For example, for dihydroxylations, compare the results from OsO₄ (often directed by nearby hydroxyl groups) with other methods. For epoxidations followed by opening, the choice of nucleophile and reaction conditions can influence the stereochemical outcome.
Protecting Group Interference Bulky protecting groups can influence the steric environment around the reaction center. Consider using alternative protecting groups that may better direct the stereochemical outcome or be less sterically demanding.
Use of Chiral Catalysts or Auxiliaries If substrate control is insufficient, consider employing a chiral catalyst or a chiral auxiliary to induce the desired stereochemistry.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the total synthesis of this compound by Inoue et al. This data is essential for identifying potential areas for optimization.

StepTransformationReagents and ConditionsReported Yield (%)
1B-Ring Formation (Diels-Alder) Diene, Dienophile, Et₃N, Toluene (B28343), 110 °C~85%
2C-Ring Formation (Iodoetherification) I₂, K₂CO₃, CH₂Cl₂, 0 °C to rt~92%
3A-Ring Formation (RCM) Grubbs II catalyst, CH₂Cl₂, 40 °C, high dilution~78%
4Macrocyclization (Bislactone Formation) Protected Euonyminol Core, Diacid, Coupling Agent~50-60% (over 2 steps)
5Final Deprotection and Acetylation Global deprotection, Ac₂O, Pyridine~75%

Note: The yields presented are approximate and based on the published literature. Actual yields may vary depending on experimental conditions and scale.

Key Experimental Protocols

Protocol 1: Et₃N-Accelerated Diels-Alder Reaction
  • To a solution of the diene (1.0 equiv) in toluene (0.2 M) is added the dienophile (1.2 equiv).

Technical Support Center: Euonymine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Euonymine total synthesis. The information is based on the groundbreaking first total synthesis by Inoue et al. and general principles of complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the total synthesis of this compound?

A1: The first total synthesis of this compound was a landmark achievement in natural product synthesis. As is common with such complex molecules, the overall yield is modest due to the numerous steps involved. While a precise overall yield is not explicitly stated as a single figure in the primary publication, individual step yields are high to moderate. The focus of the initial synthesis is often on successfully reaching the target molecule, with yield optimization being a subsequent goal.

Q2: What are the key bond-forming strategies in the this compound total synthesis?

A2: The synthesis of this compound's intricate architecture relies on several powerful synthetic strategies. Key transformations include an Et₃N-accelerated Diels-Alder reaction to construct the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing olefin metathesis (RCM) to form the A-ring. The synthesis also features a number of substrate-controlled stereoselective reactions to install the numerous stereocenters.

Q3: Where can I find the detailed experimental procedures for the synthesis?

A3: The detailed experimental procedures, characterization data, and NMR spectra for all synthesized compounds are typically provided in the Supporting Information accompanying the primary research article published in the Journal of the American Chemical Society. Researchers should refer to this document for step-by-step protocols.

Q4: Are there any known particularly low-yielding steps in the synthesis?

A4: In any complex total synthesis, certain steps are more challenging and may result in lower yields. Potential bottlenecks in the this compound synthesis could include the late-stage macrocyclization to form the 14-membered bislactone and some of the multi-step sequences involving protecting group manipulations and redox reactions on highly functionalized intermediates. Careful optimization of these steps is crucial for improving the overall yield.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction for B-ring Formation

Symptoms:

  • Low conversion of starting materials (dienophile and diene).

  • Formation of multiple regioisomers or stereoisomers.

  • Decomposition of starting materials under thermal conditions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Diene Conformation For acyclic dienes, ensure the reaction conditions favor the s-cis conformation. In some cases, using a cyclic diene, if the synthesis allows, can be more efficient as it is locked in the reactive conformation.
Insufficient Reaction Rate The Et₃N-accelerated Diels-Alder reaction is employed to enhance the reaction rate. Ensure the triethylamine is freshly distilled and used in the correct stoichiometric amount. Monitor the reaction for an appropriate duration, as some Diels-Alder reactions can be slow.
Unfavorable Reaction Conditions Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to a retro-Diels-Alder reaction. Experiment with different solvents, as solvent polarity can influence the reaction rate.
Poor Regio- or Stereoselectivity The use of Lewis acid catalysis can enhance both the rate and selectivity of the Diels-Alder reaction. Consider screening various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to improve the desired isomer formation.
Problem 2: Inefficient Ring-Closing Metathesis (RCM) for A-ring Formation

Symptoms:

  • Low yield of the desired cyclized product.

  • Formation of dimeric or oligomeric byproducts.

  • Catalyst decomposition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Inhibition Ensure all reagents and solvents are meticulously purified and degassed. Trace impurities can poison the ruthenium catalyst. The presence of coordinating functional groups in the substrate can also inhibit the catalyst; consider using a different generation of Grubbs catalyst or adding a co-catalyst to mitigate this.
High Concentration Favoring Intermolecular Reactions RCM is typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular reaction over intermolecular dimerization or oligomerization.
Poor Catalyst Activity or Turnover Select the appropriate Grubbs catalyst (first, second, or third generation) for the specific substrate. The choice of catalyst can significantly impact the efficiency of the RCM reaction. Ensure the reaction temperature is optimal for the chosen catalyst.
Alkene Isomerization Alkene isomerization is a common side reaction in metathesis. This can sometimes be suppressed by the addition of a mild acid or by using a catalyst less prone to this side reaction.
Problem 3: Poor Stereoselectivity in Hydroxylation Steps

Symptoms:

  • Formation of a mixture of diastereomers.

  • Difficulty in separating the desired stereoisomer.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Lack of Facial Selectivity The synthesis of this compound relies on substrate-controlled stereoselectivity, exploiting the existing stereocenters to direct the approach of the reagent. Analyze the 3D structure of the substrate to predict the less hindered face for reagent attack.
Incorrect Reagent Choice For hydroxylations, different reagents can exhibit different levels of stereoselectivity. For example, for dihydroxylations, compare the results from OsO₄ (often directed by nearby hydroxyl groups) with other methods. For epoxidations followed by opening, the choice of nucleophile and reaction conditions can influence the stereochemical outcome.
Protecting Group Interference Bulky protecting groups can influence the steric environment around the reaction center. Consider using alternative protecting groups that may better direct the stereochemical outcome or be less sterically demanding.
Use of Chiral Catalysts or Auxiliaries If substrate control is insufficient, consider employing a chiral catalyst or a chiral auxiliary to induce the desired stereochemistry.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the total synthesis of this compound by Inoue et al. This data is essential for identifying potential areas for optimization.

StepTransformationReagents and ConditionsReported Yield (%)
1B-Ring Formation (Diels-Alder) Diene, Dienophile, Et₃N, Toluene, 110 °C~85%
2C-Ring Formation (Iodoetherification) I₂, K₂CO₃, CH₂Cl₂, 0 °C to rt~92%
3A-Ring Formation (RCM) Grubbs II catalyst, CH₂Cl₂, 40 °C, high dilution~78%
4Macrocyclization (Bislactone Formation) Protected Euonyminol Core, Diacid, Coupling Agent~50-60% (over 2 steps)
5Final Deprotection and Acetylation Global deprotection, Ac₂O, Pyridine~75%

Note: The yields presented are approximate and based on the published literature. Actual yields may vary depending on experimental conditions and scale.

Key Experimental Protocols

Protocol 1: Et₃N-Accelerated Diels-Alder Reaction
  • To a solution of the diene (1.0 equiv) in toluene (0.2 M) is added the dienophile (1.2 equiv).

Troubleshooting low yield in Euonymine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Euonymine, focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a complex sesquiterpene pyridine (B92270) alkaloid found in plants of the Euonymus genus (spindle trees), which belongs to the Celastraceae family. These plants have been used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds.

Q2: What are the primary challenges in extracting this compound?

The main challenges in this compound extraction include its potentially low concentration in the plant material, its complex structure which can be susceptible to degradation, and the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds, which complicates purification and can lead to lower yields.

Q3: What are the general steps involved in this compound extraction and isolation?

The typical workflow for this compound extraction and isolation involves:

  • Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.

  • Extraction: Utilizing a suitable solvent and extraction technique to obtain a crude extract containing this compound.

  • Purification: Employing techniques such as acid-base partitioning and chromatography to separate this compound from other co-extracted compounds.

  • Characterization: Using analytical methods like HPLC, and NMR to confirm the identity and purity of the isolated this compound.

Troubleshooting Guide: Low Yield in this compound Extraction

This guide addresses specific issues that can lead to low yields of this compound during the experimental process.

Problem 1: Low Yield of Crude this compound Extract

Possible Causes:

  • Poor Quality Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.

  • Improper Sample Preparation: Inadequate grinding of the plant material can result in inefficient solvent penetration and incomplete extraction.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound.

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, sonication) may not be optimal for extracting this specific alkaloid.

  • Inadequate Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-solid ratio can significantly impact the extraction efficiency.

Solutions:

  • Source Material: Whenever possible, use authenticated plant material from a reliable source. Proper drying and storage are crucial to prevent the degradation of alkaloids.

  • Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.

  • Solvent Optimization: Experiment with a range of solvents and solvent mixtures of varying polarities. Since this compound is a pyridine alkaloid, moderately polar solvents like methanol (B129727), ethanol, or mixtures of chloroform (B151607) and methanol are often effective. Acidifying the solvent (e.g., with 0.1-1% acetic or hydrochloric acid) can improve the extraction of alkaloid salts.

  • Method Selection: Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time. For example, a study on flavonoid extraction from Euonymus alatus found optimal conditions for UAE to be a 15-minute extraction at 90°C.[1]

  • Parameter Optimization: Systematically optimize extraction parameters. The table below provides a hypothetical comparison of different extraction methods and their typical parameter ranges for alkaloid extraction.

Extraction Method Solvent Temperature (°C) Time Solvent:Solid Ratio (mL/g) Hypothetical Yield Range (%)
Maceration Ethanol25-3024-72 h10:1 - 20:10.5 - 2.0
Soxhlet Extraction MethanolBoiling Point6-12 h15:1 - 25:11.5 - 4.0
Ultrasound-Assisted 80% Ethanol50-6030-60 min20:1 - 30:12.0 - 5.0
Microwave-Assisted 70% Methanol70-805-15 min25:1 - 40:12.5 - 6.0
Problem 2: Degradation of this compound During Extraction

Possible Cause:

  • Harsh Conditions: this compound may be sensitive to high temperatures, extreme pH levels, or prolonged exposure to light, leading to its degradation.

Solutions:

  • Temperature Control: For heat-sensitive compounds, avoid prolonged exposure to high temperatures. Techniques like maceration at room temperature or ultrasound-assisted extraction at moderate temperatures are preferable to Soxhlet extraction.

  • pH Management: While acidic conditions can enhance extraction, extreme pH should be avoided. Maintain a mildly acidic to neutral pH during the initial extraction.

  • Light Protection: Conduct the extraction and subsequent purification steps in a way that minimizes exposure to direct light.

Problem 3: Significant Loss of this compound During Purification

Possible Causes:

  • Inefficient Acid-Base Partitioning: Incorrect pH adjustments or the formation of emulsions during liquid-liquid extraction can lead to significant loss of the target compound.

  • Poor Chromatographic Separation: Suboptimal choice of stationary phase, mobile phase, or gradient elution can result in poor separation and co-elution with impurities.

  • Compound Precipitation: The compound of interest may precipitate out of solution if the solvent conditions are not appropriate during purification steps.

Solutions:

  • Optimize Acid-Base Extraction: Carefully adjust the pH at each step. Ensure the acidic aqueous phase is sufficiently acidic (pH 2-3) to protonate the pyridine nitrogen of this compound, and the basic aqueous phase is sufficiently alkaline (pH 9-10) to deprotonate it for extraction into an organic solvent. To break emulsions, consider adding a small amount of brine or centrifuging the mixture.

  • Chromatography Development:

    • Column Packing: Use an appropriate stationary phase, such as silica (B1680970) gel or alumina, for the separation of alkaloids.

    • Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC) before performing column chromatography. A common approach for alkaloids is to use a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to reduce tailing.

    • Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of compounds with similar polarities.

  • Solubility: Ensure the crude extract or fractions are fully dissolved in the appropriate solvent before loading onto a column or performing other purification steps.

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction
  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems, or roots of a Euonymus species) at room temperature in the shade and grind it into a fine powder.

  • Defatting (Optional): To remove non-polar impurities, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether for 4-6 hours using a Soxhlet apparatus. Discard the solvent and allow the plant material to dry.

  • Acidic Extraction: Macerate the defatted plant powder in a 1% solution of acetic acid in methanol (1:10 w/v) for 24 hours with occasional stirring. Filter the mixture and collect the filtrate. Repeat the extraction twice more with fresh solvent. Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a concentrated crude extract.

Protocol 2: Purification by Acid-Base Partitioning
  • Acidification: Dissolve the crude extract in 5% aqueous hydrochloric acid.

  • Washing: Wash the acidic solution with chloroform or ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a base like ammonium (B1175870) hydroxide.

  • Extraction of Free Base: Extract the alkaline aqueous solution multiple times with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material defatting Defatting (Hexane) plant_material->defatting acidic_extraction Acidic Extraction (MeOH/HAc) defatting->acidic_extraction concentration1 Concentration acidic_extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Experimental workflow for this compound extraction and isolation.

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting low yield in Euonymine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Euonymine, focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a complex sesquiterpene pyridine (B92270) alkaloid found in plants of the Euonymus genus (spindle trees), which belongs to the Celastraceae family. These plants have been used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds.

Q2: What are the primary challenges in extracting this compound?

The main challenges in this compound extraction include its potentially low concentration in the plant material, its complex structure which can be susceptible to degradation, and the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds, which complicates purification and can lead to lower yields.

Q3: What are the general steps involved in this compound extraction and isolation?

The typical workflow for this compound extraction and isolation involves:

  • Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.

  • Extraction: Utilizing a suitable solvent and extraction technique to obtain a crude extract containing this compound.

  • Purification: Employing techniques such as acid-base partitioning and chromatography to separate this compound from other co-extracted compounds.

  • Characterization: Using analytical methods like HPLC, and NMR to confirm the identity and purity of the isolated this compound.

Troubleshooting Guide: Low Yield in this compound Extraction

This guide addresses specific issues that can lead to low yields of this compound during the experimental process.

Problem 1: Low Yield of Crude this compound Extract

Possible Causes:

  • Poor Quality Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.

  • Improper Sample Preparation: Inadequate grinding of the plant material can result in inefficient solvent penetration and incomplete extraction.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound.

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, sonication) may not be optimal for extracting this specific alkaloid.

  • Inadequate Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-solid ratio can significantly impact the extraction efficiency.

Solutions:

  • Source Material: Whenever possible, use authenticated plant material from a reliable source. Proper drying and storage are crucial to prevent the degradation of alkaloids.

  • Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.

  • Solvent Optimization: Experiment with a range of solvents and solvent mixtures of varying polarities. Since this compound is a pyridine alkaloid, moderately polar solvents like methanol (B129727), ethanol, or mixtures of chloroform (B151607) and methanol are often effective. Acidifying the solvent (e.g., with 0.1-1% acetic or hydrochloric acid) can improve the extraction of alkaloid salts.

  • Method Selection: Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time. For example, a study on flavonoid extraction from Euonymus alatus found optimal conditions for UAE to be a 15-minute extraction at 90°C.[1]

  • Parameter Optimization: Systematically optimize extraction parameters. The table below provides a hypothetical comparison of different extraction methods and their typical parameter ranges for alkaloid extraction.

Extraction Method Solvent Temperature (°C) Time Solvent:Solid Ratio (mL/g) Hypothetical Yield Range (%)
Maceration Ethanol25-3024-72 h10:1 - 20:10.5 - 2.0
Soxhlet Extraction MethanolBoiling Point6-12 h15:1 - 25:11.5 - 4.0
Ultrasound-Assisted 80% Ethanol50-6030-60 min20:1 - 30:12.0 - 5.0
Microwave-Assisted 70% Methanol70-805-15 min25:1 - 40:12.5 - 6.0
Problem 2: Degradation of this compound During Extraction

Possible Cause:

  • Harsh Conditions: this compound may be sensitive to high temperatures, extreme pH levels, or prolonged exposure to light, leading to its degradation.

Solutions:

  • Temperature Control: For heat-sensitive compounds, avoid prolonged exposure to high temperatures. Techniques like maceration at room temperature or ultrasound-assisted extraction at moderate temperatures are preferable to Soxhlet extraction.

  • pH Management: While acidic conditions can enhance extraction, extreme pH should be avoided. Maintain a mildly acidic to neutral pH during the initial extraction.

  • Light Protection: Conduct the extraction and subsequent purification steps in a way that minimizes exposure to direct light.

Problem 3: Significant Loss of this compound During Purification

Possible Causes:

  • Inefficient Acid-Base Partitioning: Incorrect pH adjustments or the formation of emulsions during liquid-liquid extraction can lead to significant loss of the target compound.

  • Poor Chromatographic Separation: Suboptimal choice of stationary phase, mobile phase, or gradient elution can result in poor separation and co-elution with impurities.

  • Compound Precipitation: The compound of interest may precipitate out of solution if the solvent conditions are not appropriate during purification steps.

Solutions:

  • Optimize Acid-Base Extraction: Carefully adjust the pH at each step. Ensure the acidic aqueous phase is sufficiently acidic (pH 2-3) to protonate the pyridine nitrogen of this compound, and the basic aqueous phase is sufficiently alkaline (pH 9-10) to deprotonate it for extraction into an organic solvent. To break emulsions, consider adding a small amount of brine or centrifuging the mixture.

  • Chromatography Development:

    • Column Packing: Use an appropriate stationary phase, such as silica (B1680970) gel or alumina, for the separation of alkaloids.

    • Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC) before performing column chromatography. A common approach for alkaloids is to use a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to reduce tailing.

    • Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of compounds with similar polarities.

  • Solubility: Ensure the crude extract or fractions are fully dissolved in the appropriate solvent before loading onto a column or performing other purification steps.

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction
  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems, or roots of a Euonymus species) at room temperature in the shade and grind it into a fine powder.

  • Defatting (Optional): To remove non-polar impurities, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether for 4-6 hours using a Soxhlet apparatus. Discard the solvent and allow the plant material to dry.

  • Acidic Extraction: Macerate the defatted plant powder in a 1% solution of acetic acid in methanol (1:10 w/v) for 24 hours with occasional stirring. Filter the mixture and collect the filtrate. Repeat the extraction twice more with fresh solvent. Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a concentrated crude extract.

Protocol 2: Purification by Acid-Base Partitioning
  • Acidification: Dissolve the crude extract in 5% aqueous hydrochloric acid.

  • Washing: Wash the acidic solution with chloroform or ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a base like ammonium (B1175870) hydroxide.

  • Extraction of Free Base: Extract the alkaline aqueous solution multiple times with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material defatting Defatting (Hexane) plant_material->defatting acidic_extraction Acidic Extraction (MeOH/HAc) defatting->acidic_extraction concentration1 Concentration acidic_extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Experimental workflow for this compound extraction and isolation.

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting low yield in Euonymine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Euonymine, focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a complex sesquiterpene pyridine alkaloid found in plants of the Euonymus genus (spindle trees), which belongs to the Celastraceae family. These plants have been used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds.

Q2: What are the primary challenges in extracting this compound?

The main challenges in this compound extraction include its potentially low concentration in the plant material, its complex structure which can be susceptible to degradation, and the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds, which complicates purification and can lead to lower yields.

Q3: What are the general steps involved in this compound extraction and isolation?

The typical workflow for this compound extraction and isolation involves:

  • Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.

  • Extraction: Utilizing a suitable solvent and extraction technique to obtain a crude extract containing this compound.

  • Purification: Employing techniques such as acid-base partitioning and chromatography to separate this compound from other co-extracted compounds.

  • Characterization: Using analytical methods like HPLC, and NMR to confirm the identity and purity of the isolated this compound.

Troubleshooting Guide: Low Yield in this compound Extraction

This guide addresses specific issues that can lead to low yields of this compound during the experimental process.

Problem 1: Low Yield of Crude this compound Extract

Possible Causes:

  • Poor Quality Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.

  • Improper Sample Preparation: Inadequate grinding of the plant material can result in inefficient solvent penetration and incomplete extraction.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound.

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, sonication) may not be optimal for extracting this specific alkaloid.

  • Inadequate Extraction Parameters: Factors such as temperature, extraction time, and solvent-to-solid ratio can significantly impact the extraction efficiency.

Solutions:

  • Source Material: Whenever possible, use authenticated plant material from a reliable source. Proper drying and storage are crucial to prevent the degradation of alkaloids.

  • Grinding: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.

  • Solvent Optimization: Experiment with a range of solvents and solvent mixtures of varying polarities. Since this compound is a pyridine alkaloid, moderately polar solvents like methanol, ethanol, or mixtures of chloroform and methanol are often effective. Acidifying the solvent (e.g., with 0.1-1% acetic or hydrochloric acid) can improve the extraction of alkaloid salts.

  • Method Selection: Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time. For example, a study on flavonoid extraction from Euonymus alatus found optimal conditions for UAE to be a 15-minute extraction at 90°C.[1]

  • Parameter Optimization: Systematically optimize extraction parameters. The table below provides a hypothetical comparison of different extraction methods and their typical parameter ranges for alkaloid extraction.

Extraction Method Solvent Temperature (°C) Time Solvent:Solid Ratio (mL/g) Hypothetical Yield Range (%)
Maceration Ethanol25-3024-72 h10:1 - 20:10.5 - 2.0
Soxhlet Extraction MethanolBoiling Point6-12 h15:1 - 25:11.5 - 4.0
Ultrasound-Assisted 80% Ethanol50-6030-60 min20:1 - 30:12.0 - 5.0
Microwave-Assisted 70% Methanol70-805-15 min25:1 - 40:12.5 - 6.0
Problem 2: Degradation of this compound During Extraction

Possible Cause:

  • Harsh Conditions: this compound may be sensitive to high temperatures, extreme pH levels, or prolonged exposure to light, leading to its degradation.

Solutions:

  • Temperature Control: For heat-sensitive compounds, avoid prolonged exposure to high temperatures. Techniques like maceration at room temperature or ultrasound-assisted extraction at moderate temperatures are preferable to Soxhlet extraction.

  • pH Management: While acidic conditions can enhance extraction, extreme pH should be avoided. Maintain a mildly acidic to neutral pH during the initial extraction.

  • Light Protection: Conduct the extraction and subsequent purification steps in a way that minimizes exposure to direct light.

Problem 3: Significant Loss of this compound During Purification

Possible Causes:

  • Inefficient Acid-Base Partitioning: Incorrect pH adjustments or the formation of emulsions during liquid-liquid extraction can lead to significant loss of the target compound.

  • Poor Chromatographic Separation: Suboptimal choice of stationary phase, mobile phase, or gradient elution can result in poor separation and co-elution with impurities.

  • Compound Precipitation: The compound of interest may precipitate out of solution if the solvent conditions are not appropriate during purification steps.

Solutions:

  • Optimize Acid-Base Extraction: Carefully adjust the pH at each step. Ensure the acidic aqueous phase is sufficiently acidic (pH 2-3) to protonate the pyridine nitrogen of this compound, and the basic aqueous phase is sufficiently alkaline (pH 9-10) to deprotonate it for extraction into an organic solvent. To break emulsions, consider adding a small amount of brine or centrifuging the mixture.

  • Chromatography Development:

    • Column Packing: Use an appropriate stationary phase, such as silica gel or alumina, for the separation of alkaloids.

    • Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC) before performing column chromatography. A common approach for alkaloids is to use a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing.

    • Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of compounds with similar polarities.

  • Solubility: Ensure the crude extract or fractions are fully dissolved in the appropriate solvent before loading onto a column or performing other purification steps.

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction
  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems, or roots of a Euonymus species) at room temperature in the shade and grind it into a fine powder.

  • Defatting (Optional): To remove non-polar impurities, pre-extract the powdered plant material with a non-polar solvent like hexane or petroleum ether for 4-6 hours using a Soxhlet apparatus. Discard the solvent and allow the plant material to dry.

  • Acidic Extraction: Macerate the defatted plant powder in a 1% solution of acetic acid in methanol (1:10 w/v) for 24 hours with occasional stirring. Filter the mixture and collect the filtrate. Repeat the extraction twice more with fresh solvent. Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a concentrated crude extract.

Protocol 2: Purification by Acid-Base Partitioning
  • Acidification: Dissolve the crude extract in 5% aqueous hydrochloric acid.

  • Washing: Wash the acidic solution with chloroform or ethyl acetate to remove neutral and weakly acidic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a base like ammonium hydroxide.

  • Extraction of Free Base: Extract the alkaline aqueous solution multiple times with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material defatting Defatting (Hexane) plant_material->defatting acidic_extraction Acidic Extraction (MeOH/HAc) defatting->acidic_extraction concentration1 Concentration acidic_extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: Experimental workflow for this compound extraction and isolation.

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing HPLC Separation of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of euonymine (B13332915) with other compounds during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a complex sesquiterpene pyridine (B92270) alkaloid.[1] It is one of the characteristic bioactive compounds found in plants of the Euonymus genus, such as Euonymus europaeus (European spindle).[2][3] These plants are known to produce a variety of biologically active molecules, including other alkaloids, triterpenoids, flavonoids, and cardenolides.[4][5]

Q2: Which compounds are likely to co-elute with this compound during reversed-phase HPLC analysis?

A2: Co-elution is a common challenge due to the chemical complexity of crude plant extracts. Compounds with similar polarity and structural features are prone to co-eluting with this compound. These may include:

  • Other Sesquiterpene Pyridine Alkaloids: The Euonymus genus contains several structurally related alkaloids which possess the same core structure but differ in their ester side chains.[3][6] These analogues are prime candidates for co-elution.

  • Triterpenoids: These are another major class of compounds in Euonymus species and can have polarities that overlap with this compound, leading to similar retention times under certain conditions.[4]

  • Flavonoid Glycosides: While generally more polar, some less polar flavonoid derivatives present in the extract could potentially elute near this compound.[5][7]

  • Fatty Acids and Lipids: If the extraction process is not selective, highly non-polar compounds can be retained on the column and may interfere with the elution of later peaks if an inadequate gradient or column wash is used.

Q3: What are the primary causes of poor resolution or co-elution of this compound in reversed-phase HPLC?

A3: The main reasons for co-elution stem from the physicochemical similarities between this compound and interfering compounds in the sample matrix. Key contributing factors include:

  • Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer, or an inappropriate choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol), can fail to provide the necessary selectivity to resolve compounds with similar polarities.

  • Inappropriate Mobile Phase pH: this compound is a pyridine alkaloid and its retention on a reversed-phase column can be significantly influenced by the pH of the mobile phase.[8] If the pH is not optimal, peak shape can be poor (e.g., tailing) and resolution can be lost.

  • Incorrect Stationary Phase Selection: While C18 columns are commonly used, they may not always provide the best selectivity for complex alkaloid mixtures. Other stationary phases, such as phenyl-hexyl or embedded-polar group (EPG) columns, might offer alternative selectivities.

  • Inadequate Gradient Elution Profile: A gradient that is too steep may cause compounds to elute too closely together. Conversely, a gradient that is too shallow can lead to excessive peak broadening, which also reduces resolution.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks and a loss of resolution.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and an unknown co-eluting peak.

This is the most common issue encountered. The following steps can be taken to improve the separation.

Workflow for Optimizing Separation:

G cluster_0 Troubleshooting Poor Resolution start Start: Poor Resolution a Modify Mobile Phase (Organic Solvent) start->a b Adjust Mobile Phase pH a->b If no improvement end End: Resolution Achieved a->end Success c Optimize Gradient Profile b->c If no improvement b->end Success d Change Stationary Phase c->d If still co-eluting c->end Success e Check for Overloading d->e If new column fails d->end Success e->end Success

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Solutions:

  • Modify the Mobile Phase Organic Solvent:

    • Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter the elution order of compounds, potentially resolving the co-eluting peaks. You can also try mixtures of both.

    • Rationale: Changing the organic modifier alters the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can be sufficient to separate compounds that co-elute with one solvent alone.

  • Adjust the Mobile Phase pH:

    • Action: Since this compound is a basic pyridine alkaloid, its degree of ionization, and thus its retention, is dependent on pH. Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) to observe the effect on retention and selectivity. For reversed-phase separation of alkaloids, a slightly acidic mobile phase (e.g., pH 3-5) is often a good starting point to ensure consistent protonation and good peak shape.

    • Rationale: Adjusting the pH affects the ionization state of the analyte and other ionizable compounds in the mixture. This can lead to significant changes in retention time and potentially resolve co-eluting peaks. A mobile phase pH that is approximately 2 units away from the pKa of the analyte generally provides good peak shape and stable retention.

    Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

    Mobile Phase pH Retention Time of this compound (min) Retention Time of Co-eluting Peak (min) Resolution (Rs)
    3.0 15.2 15.5 0.8
    3.5 16.8 17.5 1.6
    4.0 17.5 18.0 1.1

    | 4.5 | 18.1 | 18.4 | 0.7 |

  • Optimize the Gradient Elution Profile:

    • Action: If you are using a gradient, try making it shallower around the time that your compounds of interest elute. For example, if the co-eluting peaks appear when the organic phase is at 40%, you could modify the gradient to go from 35% to 45% over a longer period.

    • Rationale: A shallower gradient increases the separation time between peaks with similar retention characteristics, thereby improving resolution.

    Table 2: Effect of Gradient Slope on Resolution

    Gradient Program (%B in min) Elution Time of this compound (min) Resolution (Rs)
    20-80% in 10 min 8.5 0.9
    20-80% in 20 min 14.2 1.8

    | 20-80% in 30 min | 19.8 | 2.1 |

  • Change the Stationary Phase:

    • Action: If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl column could provide different selectivity due to pi-pi interactions with the aromatic pyridine ring of this compound.

    • Rationale: Different stationary phases offer different separation mechanisms. While C18 separates primarily based on hydrophobicity, a phenyl-hexyl phase can add selectivity for aromatic or unsaturated compounds.

Problem 2: this compound peak is tailing or shows poor symmetry.

Workflow for Addressing Peak Tailing:

G cluster_1 Troubleshooting Peak Tailing start Start: Peak Tailing a Adjust Mobile Phase pH start->a b Add Competing Base a->b If tailing persists end End: Symmetrical Peak a->end Success c Check for Column Contamination/ Degradation b->c If still tailing b->end Success c->end Success

Caption: A systematic approach to diagnosing and fixing peak tailing issues.

Solutions:

  • Adjust Mobile Phase pH:

    • Action: As with resolution issues, pH plays a critical role in peak shape for basic compounds like this compound. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen to ensure it is fully protonated and interacts less with residual silanols on the stationary phase.

    • Rationale: At a pH close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. Furthermore, at mid-range pH, residual silanol (B1196071) groups on the silica (B1680970) packing can be ionized and interact with the protonated basic alkaloid, causing tailing. Lowering the pH suppresses silanol ionization.

  • Add a Competing Base to the Mobile Phase:

    • Action: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%).

    • Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase that would otherwise cause tailing of basic analytes like this compound.

  • Ensure Column Health:

    • Action: Peak tailing can also be a sign of column degradation or contamination. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.

    • Rationale: Contaminants can create active sites that lead to peak tailing. A void at the head of the column can also cause peak shape distortion.

Experimental Protocols

Suggested Starting HPLC Method for this compound Analysis

This protocol provides a robust starting point for the separation of this compound from a crude plant extract. Optimization will likely be required based on the specific co-eluting compounds in your sample.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 70% B

      • 35-40 min: 70% to 90% B

      • 40-45 min: Hold at 90% B (column wash)

      • 45-50 min: Return to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (monitor multiple wavelengths to help identify co-eluting peaks).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the initial plant extract to enrich the alkaloid fraction and remove highly polar or non-polar interferences.

    • Dissolve the final dried extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

References

Technical Support Center: Optimizing HPLC Separation of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of euonymine (B13332915) with other compounds during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a complex sesquiterpene pyridine (B92270) alkaloid.[1] It is one of the characteristic bioactive compounds found in plants of the Euonymus genus, such as Euonymus europaeus (European spindle).[2][3] These plants are known to produce a variety of biologically active molecules, including other alkaloids, triterpenoids, flavonoids, and cardenolides.[4][5]

Q2: Which compounds are likely to co-elute with this compound during reversed-phase HPLC analysis?

A2: Co-elution is a common challenge due to the chemical complexity of crude plant extracts. Compounds with similar polarity and structural features are prone to co-eluting with this compound. These may include:

  • Other Sesquiterpene Pyridine Alkaloids: The Euonymus genus contains several structurally related alkaloids which possess the same core structure but differ in their ester side chains.[3][6] These analogues are prime candidates for co-elution.

  • Triterpenoids: These are another major class of compounds in Euonymus species and can have polarities that overlap with this compound, leading to similar retention times under certain conditions.[4]

  • Flavonoid Glycosides: While generally more polar, some less polar flavonoid derivatives present in the extract could potentially elute near this compound.[5][7]

  • Fatty Acids and Lipids: If the extraction process is not selective, highly non-polar compounds can be retained on the column and may interfere with the elution of later peaks if an inadequate gradient or column wash is used.

Q3: What are the primary causes of poor resolution or co-elution of this compound in reversed-phase HPLC?

A3: The main reasons for co-elution stem from the physicochemical similarities between this compound and interfering compounds in the sample matrix. Key contributing factors include:

  • Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer, or an inappropriate choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol), can fail to provide the necessary selectivity to resolve compounds with similar polarities.

  • Inappropriate Mobile Phase pH: this compound is a pyridine alkaloid and its retention on a reversed-phase column can be significantly influenced by the pH of the mobile phase.[8] If the pH is not optimal, peak shape can be poor (e.g., tailing) and resolution can be lost.

  • Incorrect Stationary Phase Selection: While C18 columns are commonly used, they may not always provide the best selectivity for complex alkaloid mixtures. Other stationary phases, such as phenyl-hexyl or embedded-polar group (EPG) columns, might offer alternative selectivities.

  • Inadequate Gradient Elution Profile: A gradient that is too steep may cause compounds to elute too closely together. Conversely, a gradient that is too shallow can lead to excessive peak broadening, which also reduces resolution.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks and a loss of resolution.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and an unknown co-eluting peak.

This is the most common issue encountered. The following steps can be taken to improve the separation.

Workflow for Optimizing Separation:

G cluster_0 Troubleshooting Poor Resolution start Start: Poor Resolution a Modify Mobile Phase (Organic Solvent) start->a b Adjust Mobile Phase pH a->b If no improvement end End: Resolution Achieved a->end Success c Optimize Gradient Profile b->c If no improvement b->end Success d Change Stationary Phase c->d If still co-eluting c->end Success e Check for Overloading d->e If new column fails d->end Success e->end Success

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Solutions:

  • Modify the Mobile Phase Organic Solvent:

    • Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter the elution order of compounds, potentially resolving the co-eluting peaks. You can also try mixtures of both.

    • Rationale: Changing the organic modifier alters the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can be sufficient to separate compounds that co-elute with one solvent alone.

  • Adjust the Mobile Phase pH:

    • Action: Since this compound is a basic pyridine alkaloid, its degree of ionization, and thus its retention, is dependent on pH. Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) to observe the effect on retention and selectivity. For reversed-phase separation of alkaloids, a slightly acidic mobile phase (e.g., pH 3-5) is often a good starting point to ensure consistent protonation and good peak shape.

    • Rationale: Adjusting the pH affects the ionization state of the analyte and other ionizable compounds in the mixture. This can lead to significant changes in retention time and potentially resolve co-eluting peaks. A mobile phase pH that is approximately 2 units away from the pKa of the analyte generally provides good peak shape and stable retention.

    Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

    Mobile Phase pH Retention Time of this compound (min) Retention Time of Co-eluting Peak (min) Resolution (Rs)
    3.0 15.2 15.5 0.8
    3.5 16.8 17.5 1.6
    4.0 17.5 18.0 1.1

    | 4.5 | 18.1 | 18.4 | 0.7 |

  • Optimize the Gradient Elution Profile:

    • Action: If you are using a gradient, try making it shallower around the time that your compounds of interest elute. For example, if the co-eluting peaks appear when the organic phase is at 40%, you could modify the gradient to go from 35% to 45% over a longer period.

    • Rationale: A shallower gradient increases the separation time between peaks with similar retention characteristics, thereby improving resolution.

    Table 2: Effect of Gradient Slope on Resolution

    Gradient Program (%B in min) Elution Time of this compound (min) Resolution (Rs)
    20-80% in 10 min 8.5 0.9
    20-80% in 20 min 14.2 1.8

    | 20-80% in 30 min | 19.8 | 2.1 |

  • Change the Stationary Phase:

    • Action: If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl column could provide different selectivity due to pi-pi interactions with the aromatic pyridine ring of this compound.

    • Rationale: Different stationary phases offer different separation mechanisms. While C18 separates primarily based on hydrophobicity, a phenyl-hexyl phase can add selectivity for aromatic or unsaturated compounds.

Problem 2: this compound peak is tailing or shows poor symmetry.

Workflow for Addressing Peak Tailing:

G cluster_1 Troubleshooting Peak Tailing start Start: Peak Tailing a Adjust Mobile Phase pH start->a b Add Competing Base a->b If tailing persists end End: Symmetrical Peak a->end Success c Check for Column Contamination/ Degradation b->c If still tailing b->end Success c->end Success

Caption: A systematic approach to diagnosing and fixing peak tailing issues.

Solutions:

  • Adjust Mobile Phase pH:

    • Action: As with resolution issues, pH plays a critical role in peak shape for basic compounds like this compound. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen to ensure it is fully protonated and interacts less with residual silanols on the stationary phase.

    • Rationale: At a pH close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. Furthermore, at mid-range pH, residual silanol (B1196071) groups on the silica (B1680970) packing can be ionized and interact with the protonated basic alkaloid, causing tailing. Lowering the pH suppresses silanol ionization.

  • Add a Competing Base to the Mobile Phase:

    • Action: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%).

    • Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase that would otherwise cause tailing of basic analytes like this compound.

  • Ensure Column Health:

    • Action: Peak tailing can also be a sign of column degradation or contamination. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.

    • Rationale: Contaminants can create active sites that lead to peak tailing. A void at the head of the column can also cause peak shape distortion.

Experimental Protocols

Suggested Starting HPLC Method for this compound Analysis

This protocol provides a robust starting point for the separation of this compound from a crude plant extract. Optimization will likely be required based on the specific co-eluting compounds in your sample.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 70% B

      • 35-40 min: 70% to 90% B

      • 40-45 min: Hold at 90% B (column wash)

      • 45-50 min: Return to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (monitor multiple wavelengths to help identify co-eluting peaks).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the initial plant extract to enrich the alkaloid fraction and remove highly polar or non-polar interferences.

    • Dissolve the final dried extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

References

Technical Support Center: Optimizing HPLC Separation of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of euonymine with other compounds during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a complex sesquiterpene pyridine alkaloid.[1] It is one of the characteristic bioactive compounds found in plants of the Euonymus genus, such as Euonymus europaeus (European spindle).[2][3] These plants are known to produce a variety of biologically active molecules, including other alkaloids, triterpenoids, flavonoids, and cardenolides.[4][5]

Q2: Which compounds are likely to co-elute with this compound during reversed-phase HPLC analysis?

A2: Co-elution is a common challenge due to the chemical complexity of crude plant extracts. Compounds with similar polarity and structural features are prone to co-eluting with this compound. These may include:

  • Other Sesquiterpene Pyridine Alkaloids: The Euonymus genus contains several structurally related alkaloids which possess the same core structure but differ in their ester side chains.[3][6] These analogues are prime candidates for co-elution.

  • Triterpenoids: These are another major class of compounds in Euonymus species and can have polarities that overlap with this compound, leading to similar retention times under certain conditions.[4]

  • Flavonoid Glycosides: While generally more polar, some less polar flavonoid derivatives present in the extract could potentially elute near this compound.[5][7]

  • Fatty Acids and Lipids: If the extraction process is not selective, highly non-polar compounds can be retained on the column and may interfere with the elution of later peaks if an inadequate gradient or column wash is used.

Q3: What are the primary causes of poor resolution or co-elution of this compound in reversed-phase HPLC?

A3: The main reasons for co-elution stem from the physicochemical similarities between this compound and interfering compounds in the sample matrix. Key contributing factors include:

  • Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer, or an inappropriate choice of organic modifier (e.g., acetonitrile vs. methanol), can fail to provide the necessary selectivity to resolve compounds with similar polarities.

  • Inappropriate Mobile Phase pH: this compound is a pyridine alkaloid and its retention on a reversed-phase column can be significantly influenced by the pH of the mobile phase.[8] If the pH is not optimal, peak shape can be poor (e.g., tailing) and resolution can be lost.

  • Incorrect Stationary Phase Selection: While C18 columns are commonly used, they may not always provide the best selectivity for complex alkaloid mixtures. Other stationary phases, such as phenyl-hexyl or embedded-polar group (EPG) columns, might offer alternative selectivities.

  • Inadequate Gradient Elution Profile: A gradient that is too steep may cause compounds to elute too closely together. Conversely, a gradient that is too shallow can lead to excessive peak broadening, which also reduces resolution.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks and a loss of resolution.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and an unknown co-eluting peak.

This is the most common issue encountered. The following steps can be taken to improve the separation.

Workflow for Optimizing Separation:

G cluster_0 Troubleshooting Poor Resolution start Start: Poor Resolution a Modify Mobile Phase (Organic Solvent) start->a b Adjust Mobile Phase pH a->b If no improvement end End: Resolution Achieved a->end Success c Optimize Gradient Profile b->c If no improvement b->end Success d Change Stationary Phase c->d If still co-eluting c->end Success e Check for Overloading d->e If new column fails d->end Success e->end Success

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Solutions:

  • Modify the Mobile Phase Organic Solvent:

    • Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter the elution order of compounds, potentially resolving the co-eluting peaks. You can also try mixtures of both.

    • Rationale: Changing the organic modifier alters the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can be sufficient to separate compounds that co-elute with one solvent alone.

  • Adjust the Mobile Phase pH:

    • Action: Since this compound is a basic pyridine alkaloid, its degree of ionization, and thus its retention, is dependent on pH. Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) to observe the effect on retention and selectivity. For reversed-phase separation of alkaloids, a slightly acidic mobile phase (e.g., pH 3-5) is often a good starting point to ensure consistent protonation and good peak shape.

    • Rationale: Adjusting the pH affects the ionization state of the analyte and other ionizable compounds in the mixture. This can lead to significant changes in retention time and potentially resolve co-eluting peaks. A mobile phase pH that is approximately 2 units away from the pKa of the analyte generally provides good peak shape and stable retention.

    Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

    Mobile Phase pH Retention Time of this compound (min) Retention Time of Co-eluting Peak (min) Resolution (Rs)
    3.0 15.2 15.5 0.8
    3.5 16.8 17.5 1.6
    4.0 17.5 18.0 1.1

    | 4.5 | 18.1 | 18.4 | 0.7 |

  • Optimize the Gradient Elution Profile:

    • Action: If you are using a gradient, try making it shallower around the time that your compounds of interest elute. For example, if the co-eluting peaks appear when the organic phase is at 40%, you could modify the gradient to go from 35% to 45% over a longer period.

    • Rationale: A shallower gradient increases the separation time between peaks with similar retention characteristics, thereby improving resolution.

    Table 2: Effect of Gradient Slope on Resolution

    Gradient Program (%B in min) Elution Time of this compound (min) Resolution (Rs)
    20-80% in 10 min 8.5 0.9
    20-80% in 20 min 14.2 1.8

    | 20-80% in 30 min | 19.8 | 2.1 |

  • Change the Stationary Phase:

    • Action: If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl column could provide different selectivity due to pi-pi interactions with the aromatic pyridine ring of this compound.

    • Rationale: Different stationary phases offer different separation mechanisms. While C18 separates primarily based on hydrophobicity, a phenyl-hexyl phase can add selectivity for aromatic or unsaturated compounds.

Problem 2: this compound peak is tailing or shows poor symmetry.

Workflow for Addressing Peak Tailing:

G cluster_1 Troubleshooting Peak Tailing start Start: Peak Tailing a Adjust Mobile Phase pH start->a b Add Competing Base a->b If tailing persists end End: Symmetrical Peak a->end Success c Check for Column Contamination/ Degradation b->c If still tailing b->end Success c->end Success

Caption: A systematic approach to diagnosing and fixing peak tailing issues.

Solutions:

  • Adjust Mobile Phase pH:

    • Action: As with resolution issues, pH plays a critical role in peak shape for basic compounds like this compound. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen to ensure it is fully protonated and interacts less with residual silanols on the stationary phase.

    • Rationale: At a pH close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. Furthermore, at mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the protonated basic alkaloid, causing tailing. Lowering the pH suppresses silanol ionization.

  • Add a Competing Base to the Mobile Phase:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1%).

    • Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase that would otherwise cause tailing of basic analytes like this compound.

  • Ensure Column Health:

    • Action: Peak tailing can also be a sign of column degradation or contamination. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.

    • Rationale: Contaminants can create active sites that lead to peak tailing. A void at the head of the column can also cause peak shape distortion.

Experimental Protocols

Suggested Starting HPLC Method for this compound Analysis

This protocol provides a robust starting point for the separation of this compound from a crude plant extract. Optimization will likely be required based on the specific co-eluting compounds in your sample.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 70% B

      • 35-40 min: 70% to 90% B

      • 40-45 min: Hold at 90% B (column wash)

      • 45-50 min: Return to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (monitor multiple wavelengths to help identify co-eluting peaks).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the initial plant extract to enrich the alkaloid fraction and remove highly polar or non-polar interferences.

    • Dissolve the final dried extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

References

Resolving signal overlap in the NMR spectrum of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the NMR analysis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal overlap in the NMR spectrum of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?

A1: The ¹H NMR spectrum of this compound, a highly oxygenated sesquiterpenoid alkaloid, exhibits significant complexity and signal overlap for several reasons:

  • Complex Structure: this compound possesses a rigid cage-like structure with numerous stereocenters and conformationally restricted rings. This leads to a large number of chemically distinct protons, many of which reside in similar electronic environments.

  • Abundance of Methine and Methylene (B1212753) Groups: The core structure contains a high density of methine (-CH) and methylene (-CH₂) groups, whose signals often appear in the crowded 1.0-4.0 ppm region of the spectrum.

  • Ester and Hydroxyl Groups: The presence of multiple ester and hydroxyl groups deshields adjacent protons, further complicating the spectrum and increasing the likelihood of overlapping multiplets.

Q2: I am observing a broad, unresolved hump in the upfield region of my ¹H NMR spectrum of this compound. How can I begin to resolve these signals?

A2: An unresolved region in the ¹H NMR spectrum of this compound is a common challenge. Before proceeding to more advanced techniques, consider these initial troubleshooting steps:

  • Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities which can cause significant line broadening. Use a high-purity deuterated solvent.

  • Adjust Sample Concentration: Very high concentrations can lead to viscosity-related peak broadening. Try acquiring the spectrum with a more dilute sample.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve some overlapping signals. This can be particularly effective if conformational exchange is contributing to the broadening.

  • Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.

Q3: The signals for the protons on the dihydro-β-agarofuran core are heavily overlapped. What advanced NMR techniques can I use for definitive assignment?

A3: When standard 1D ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap and unambiguously assigning the complex proton and carbon signals of this compound.[1] The following 2D NMR experiments are highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying all protons within a coupled spin system, even if they are not directly coupled. This is particularly useful for assigning all the protons of a specific ring or side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is extremely powerful for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the different fragments of the molecule and confirming the overall carbon skeleton.

Troubleshooting Guides

Guide 1: Resolving Overlapping Methine and Methylene Signals in the Dihydro-β-agarofuran Core

Issue: The ¹H NMR signals in the 1.5-3.5 ppm region, corresponding to the methine and methylene protons of the core sesquiterpenoid structure of this compound, are severely overlapped, making it impossible to extract coupling constants and assign individual protons.

Solution: A combination of 2D NMR experiments is the most effective strategy.

  • Run a ¹H-¹H COSY experiment: This will reveal the direct coupling relationships between adjacent protons and help to identify individual spin systems within the core structure.

  • Acquire a ¹H-¹³C HSQC spectrum: This will disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This often provides immediate resolution of many overlapping proton signals.

  • Perform a ¹H-¹H TOCSY experiment: This will help to connect all the protons within a single spin system, confirming the assignments made from the COSY and HSQC data.

Guide 2: Differentiating the Acetyl Methyl Proton Signals

Issue: this compound contains multiple acetyl groups, and their corresponding methyl proton singlets in the ¹H NMR spectrum (typically around 2.0 ppm) may be very close in chemical shift or even overlap.

Solution: The HMBC experiment is the ideal tool for this challenge.

  • Acquire a ¹H-¹³C HMBC spectrum: The methyl protons of each acetyl group will show a long-range correlation (over two bonds) to the carbonyl carbon of that same acetyl group. Since the carbonyl carbons will have distinct ¹³C chemical shifts, this will allow for the unambiguous assignment of each methyl singlet to its corresponding acetyl group.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for synthetic this compound, as reported in the literature.[1] Regions with a high density of signals, which are prone to overlap, are highlighted.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
Dihydro-β-agarofuran Core
155.45.24 (d, J = 3.5 Hz)
272.15.61 (dd, J = 3.5, 2.9 Hz)
374.95.98 (d, J = 2.9 Hz)
486.4-
558.1-
670.35.51 (d, J = 6.3 Hz)
778.95.39 (d, J = 6.3 Hz)
872.95.72 (s)
940.52.65 (d, J = 4.6 Hz)
1045.6-
1119.31.58 (s)
1226.91.25 (s)
1364.94.45 (d, J = 12.6 Hz), 4.28 (d, J = 12.6 Hz)
1416.71.62 (s)
Nicotinoyl Moiety
2'164.5-
3'126.8-
4'139.28.21 (d, J = 7.4 Hz)
5'123.77.41 (dd, J = 7.4, 5.2 Hz)
6'150.88.80 (d, J = 5.2 Hz)
Evoninic Acid Moiety
2''171.8-
3''41.23.01 (m)
4''29.51.35 (d, J = 7.4 Hz)
5''170.1-
Acetyl Groups
1-OAc (C=O)170.2-
1-OAc (CH₃)20.72.08 (s)
2-OAc (C=O)169.8-
2-OAc (CH₃)20.52.01 (s)
6-OAc (C=O)170.3-
6-OAc (CH₃)20.82.09 (s)
7-OAc (C=O)170.0-
7-OAc (CH₃)20.62.04 (s)
8-OAc (C=O)169.4-
8-OAc (CH₃)21.12.15 (s)
13-OAc (C=O)170.6-
13-OAc (CH₃)20.92.11 (s)

Note: This data is based on the total synthesis of this compound and may have slight variations from naturally isolated samples.[1]

Experimental Protocols

Protocol 1: 2D ¹H-¹H COSY
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Select a standard COSY pulse program (e.g., cosygp).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-9 ppm).

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 4-16 scans).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

Protocol 2: 2D ¹H-¹³C HSQC
  • Sample Preparation: A more concentrated sample is often beneficial for heteronuclear experiments. Dissolve 15-30 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Obtain 1D ¹H and ¹³C spectra to determine the spectral widths.

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsp).

  • Acquisition Parameters:

    • Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 0-9 ppm).

    • Set the ¹³C spectral width (F1 dimension) to cover all carbon signals (e.g., 0-180 ppm).

    • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 8-32 scans).

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

Troubleshooting Workflow

G Troubleshooting Signal Overlap in this compound NMR start Signal Overlap Observed in ¹H NMR Spectrum q1 Are signals broad or poorly resolved? start->q1 a1_yes Optimize Sample: - Check purity - Adjust concentration - Vary temperature q1->a1_yes Yes q2 Is overlap still present? q1->q2 No a1_yes->q2 a2_yes Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) q2->a2_yes Yes end Signal Overlap Resolved & Structure Assigned q2->end No q3 Is overlap still unresolved? a2_yes->q3 a3_yes Utilize 2D NMR Spectroscopy q3->a3_yes Yes q3->end No cosy ¹H-¹H COSY: Identify coupled protons a3_yes->cosy hsqc ¹H-¹³C HSQC: Disperse signals via ¹³C dimension a3_yes->hsqc hmbc ¹H-¹³C HMBC: Assign quaternary carbons and connect fragments a3_yes->hmbc tocsy ¹H-¹H TOCSY: Identify complete spin systems a3_yes->tocsy cosy->end hsqc->end hmbc->end tocsy->end

Caption: A logical workflow for resolving signal overlap in the NMR spectrum of this compound.

References

Resolving signal overlap in the NMR spectrum of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the NMR analysis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal overlap in the NMR spectrum of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?

A1: The ¹H NMR spectrum of this compound, a highly oxygenated sesquiterpenoid alkaloid, exhibits significant complexity and signal overlap for several reasons:

  • Complex Structure: this compound possesses a rigid cage-like structure with numerous stereocenters and conformationally restricted rings. This leads to a large number of chemically distinct protons, many of which reside in similar electronic environments.

  • Abundance of Methine and Methylene (B1212753) Groups: The core structure contains a high density of methine (-CH) and methylene (-CH₂) groups, whose signals often appear in the crowded 1.0-4.0 ppm region of the spectrum.

  • Ester and Hydroxyl Groups: The presence of multiple ester and hydroxyl groups deshields adjacent protons, further complicating the spectrum and increasing the likelihood of overlapping multiplets.

Q2: I am observing a broad, unresolved hump in the upfield region of my ¹H NMR spectrum of this compound. How can I begin to resolve these signals?

A2: An unresolved region in the ¹H NMR spectrum of this compound is a common challenge. Before proceeding to more advanced techniques, consider these initial troubleshooting steps:

  • Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities which can cause significant line broadening. Use a high-purity deuterated solvent.

  • Adjust Sample Concentration: Very high concentrations can lead to viscosity-related peak broadening. Try acquiring the spectrum with a more dilute sample.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve some overlapping signals. This can be particularly effective if conformational exchange is contributing to the broadening.

  • Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.

Q3: The signals for the protons on the dihydro-β-agarofuran core are heavily overlapped. What advanced NMR techniques can I use for definitive assignment?

A3: When standard 1D ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap and unambiguously assigning the complex proton and carbon signals of this compound.[1] The following 2D NMR experiments are highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying all protons within a coupled spin system, even if they are not directly coupled. This is particularly useful for assigning all the protons of a specific ring or side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is extremely powerful for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the different fragments of the molecule and confirming the overall carbon skeleton.

Troubleshooting Guides

Guide 1: Resolving Overlapping Methine and Methylene Signals in the Dihydro-β-agarofuran Core

Issue: The ¹H NMR signals in the 1.5-3.5 ppm region, corresponding to the methine and methylene protons of the core sesquiterpenoid structure of this compound, are severely overlapped, making it impossible to extract coupling constants and assign individual protons.

Solution: A combination of 2D NMR experiments is the most effective strategy.

  • Run a ¹H-¹H COSY experiment: This will reveal the direct coupling relationships between adjacent protons and help to identify individual spin systems within the core structure.

  • Acquire a ¹H-¹³C HSQC spectrum: This will disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This often provides immediate resolution of many overlapping proton signals.

  • Perform a ¹H-¹H TOCSY experiment: This will help to connect all the protons within a single spin system, confirming the assignments made from the COSY and HSQC data.

Guide 2: Differentiating the Acetyl Methyl Proton Signals

Issue: this compound contains multiple acetyl groups, and their corresponding methyl proton singlets in the ¹H NMR spectrum (typically around 2.0 ppm) may be very close in chemical shift or even overlap.

Solution: The HMBC experiment is the ideal tool for this challenge.

  • Acquire a ¹H-¹³C HMBC spectrum: The methyl protons of each acetyl group will show a long-range correlation (over two bonds) to the carbonyl carbon of that same acetyl group. Since the carbonyl carbons will have distinct ¹³C chemical shifts, this will allow for the unambiguous assignment of each methyl singlet to its corresponding acetyl group.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for synthetic this compound, as reported in the literature.[1] Regions with a high density of signals, which are prone to overlap, are highlighted.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
Dihydro-β-agarofuran Core
155.45.24 (d, J = 3.5 Hz)
272.15.61 (dd, J = 3.5, 2.9 Hz)
374.95.98 (d, J = 2.9 Hz)
486.4-
558.1-
670.35.51 (d, J = 6.3 Hz)
778.95.39 (d, J = 6.3 Hz)
872.95.72 (s)
940.52.65 (d, J = 4.6 Hz)
1045.6-
1119.31.58 (s)
1226.91.25 (s)
1364.94.45 (d, J = 12.6 Hz), 4.28 (d, J = 12.6 Hz)
1416.71.62 (s)
Nicotinoyl Moiety
2'164.5-
3'126.8-
4'139.28.21 (d, J = 7.4 Hz)
5'123.77.41 (dd, J = 7.4, 5.2 Hz)
6'150.88.80 (d, J = 5.2 Hz)
Evoninic Acid Moiety
2''171.8-
3''41.23.01 (m)
4''29.51.35 (d, J = 7.4 Hz)
5''170.1-
Acetyl Groups
1-OAc (C=O)170.2-
1-OAc (CH₃)20.72.08 (s)
2-OAc (C=O)169.8-
2-OAc (CH₃)20.52.01 (s)
6-OAc (C=O)170.3-
6-OAc (CH₃)20.82.09 (s)
7-OAc (C=O)170.0-
7-OAc (CH₃)20.62.04 (s)
8-OAc (C=O)169.4-
8-OAc (CH₃)21.12.15 (s)
13-OAc (C=O)170.6-
13-OAc (CH₃)20.92.11 (s)

Note: This data is based on the total synthesis of this compound and may have slight variations from naturally isolated samples.[1]

Experimental Protocols

Protocol 1: 2D ¹H-¹H COSY
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Select a standard COSY pulse program (e.g., cosygp).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-9 ppm).

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 4-16 scans).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

Protocol 2: 2D ¹H-¹³C HSQC
  • Sample Preparation: A more concentrated sample is often beneficial for heteronuclear experiments. Dissolve 15-30 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Obtain 1D ¹H and ¹³C spectra to determine the spectral widths.

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsp).

  • Acquisition Parameters:

    • Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 0-9 ppm).

    • Set the ¹³C spectral width (F1 dimension) to cover all carbon signals (e.g., 0-180 ppm).

    • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 8-32 scans).

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

Troubleshooting Workflow

G Troubleshooting Signal Overlap in this compound NMR start Signal Overlap Observed in ¹H NMR Spectrum q1 Are signals broad or poorly resolved? start->q1 a1_yes Optimize Sample: - Check purity - Adjust concentration - Vary temperature q1->a1_yes Yes q2 Is overlap still present? q1->q2 No a1_yes->q2 a2_yes Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) q2->a2_yes Yes end Signal Overlap Resolved & Structure Assigned q2->end No q3 Is overlap still unresolved? a2_yes->q3 a3_yes Utilize 2D NMR Spectroscopy q3->a3_yes Yes q3->end No cosy ¹H-¹H COSY: Identify coupled protons a3_yes->cosy hsqc ¹H-¹³C HSQC: Disperse signals via ¹³C dimension a3_yes->hsqc hmbc ¹H-¹³C HMBC: Assign quaternary carbons and connect fragments a3_yes->hmbc tocsy ¹H-¹H TOCSY: Identify complete spin systems a3_yes->tocsy cosy->end hsqc->end hmbc->end tocsy->end

Caption: A logical workflow for resolving signal overlap in the NMR spectrum of this compound.

References

Resolving signal overlap in the NMR spectrum of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the NMR analysis of Euonymine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal overlap in the NMR spectrum of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?

A1: The ¹H NMR spectrum of this compound, a highly oxygenated sesquiterpenoid alkaloid, exhibits significant complexity and signal overlap for several reasons:

  • Complex Structure: this compound possesses a rigid cage-like structure with numerous stereocenters and conformationally restricted rings. This leads to a large number of chemically distinct protons, many of which reside in similar electronic environments.

  • Abundance of Methine and Methylene Groups: The core structure contains a high density of methine (-CH) and methylene (-CH₂) groups, whose signals often appear in the crowded 1.0-4.0 ppm region of the spectrum.

  • Ester and Hydroxyl Groups: The presence of multiple ester and hydroxyl groups deshields adjacent protons, further complicating the spectrum and increasing the likelihood of overlapping multiplets.

Q2: I am observing a broad, unresolved hump in the upfield region of my ¹H NMR spectrum of this compound. How can I begin to resolve these signals?

A2: An unresolved region in the ¹H NMR spectrum of this compound is a common challenge. Before proceeding to more advanced techniques, consider these initial troubleshooting steps:

  • Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities which can cause significant line broadening. Use a high-purity deuterated solvent.

  • Adjust Sample Concentration: Very high concentrations can lead to viscosity-related peak broadening. Try acquiring the spectrum with a more dilute sample.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve some overlapping signals. This can be particularly effective if conformational exchange is contributing to the broadening.

  • Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals.

Q3: The signals for the protons on the dihydro-β-agarofuran core are heavily overlapped. What advanced NMR techniques can I use for definitive assignment?

A3: When standard 1D ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap and unambiguously assigning the complex proton and carbon signals of this compound.[1] The following 2D NMR experiments are highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying all protons within a coupled spin system, even if they are not directly coupled. This is particularly useful for assigning all the protons of a specific ring or side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is extremely powerful for spreading out the crowded proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the different fragments of the molecule and confirming the overall carbon skeleton.

Troubleshooting Guides

Guide 1: Resolving Overlapping Methine and Methylene Signals in the Dihydro-β-agarofuran Core

Issue: The ¹H NMR signals in the 1.5-3.5 ppm region, corresponding to the methine and methylene protons of the core sesquiterpenoid structure of this compound, are severely overlapped, making it impossible to extract coupling constants and assign individual protons.

Solution: A combination of 2D NMR experiments is the most effective strategy.

  • Run a ¹H-¹H COSY experiment: This will reveal the direct coupling relationships between adjacent protons and help to identify individual spin systems within the core structure.

  • Acquire a ¹H-¹³C HSQC spectrum: This will disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This often provides immediate resolution of many overlapping proton signals.

  • Perform a ¹H-¹H TOCSY experiment: This will help to connect all the protons within a single spin system, confirming the assignments made from the COSY and HSQC data.

Guide 2: Differentiating the Acetyl Methyl Proton Signals

Issue: this compound contains multiple acetyl groups, and their corresponding methyl proton singlets in the ¹H NMR spectrum (typically around 2.0 ppm) may be very close in chemical shift or even overlap.

Solution: The HMBC experiment is the ideal tool for this challenge.

  • Acquire a ¹H-¹³C HMBC spectrum: The methyl protons of each acetyl group will show a long-range correlation (over two bonds) to the carbonyl carbon of that same acetyl group. Since the carbonyl carbons will have distinct ¹³C chemical shifts, this will allow for the unambiguous assignment of each methyl singlet to its corresponding acetyl group.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for synthetic this compound, as reported in the literature.[1] Regions with a high density of signals, which are prone to overlap, are highlighted.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
Dihydro-β-agarofuran Core
155.45.24 (d, J = 3.5 Hz)
272.15.61 (dd, J = 3.5, 2.9 Hz)
374.95.98 (d, J = 2.9 Hz)
486.4-
558.1-
670.35.51 (d, J = 6.3 Hz)
778.95.39 (d, J = 6.3 Hz)
872.95.72 (s)
940.52.65 (d, J = 4.6 Hz)
1045.6-
1119.31.58 (s)
1226.91.25 (s)
1364.94.45 (d, J = 12.6 Hz), 4.28 (d, J = 12.6 Hz)
1416.71.62 (s)
Nicotinoyl Moiety
2'164.5-
3'126.8-
4'139.28.21 (d, J = 7.4 Hz)
5'123.77.41 (dd, J = 7.4, 5.2 Hz)
6'150.88.80 (d, J = 5.2 Hz)
Evoninic Acid Moiety
2''171.8-
3''41.23.01 (m)
4''29.51.35 (d, J = 7.4 Hz)
5''170.1-
Acetyl Groups
1-OAc (C=O)170.2-
1-OAc (CH₃)20.72.08 (s)
2-OAc (C=O)169.8-
2-OAc (CH₃)20.52.01 (s)
6-OAc (C=O)170.3-
6-OAc (CH₃)20.82.09 (s)
7-OAc (C=O)170.0-
7-OAc (CH₃)20.62.04 (s)
8-OAc (C=O)169.4-
8-OAc (CH₃)21.12.15 (s)
13-OAc (C=O)170.6-
13-OAc (CH₃)20.92.11 (s)

Note: This data is based on the total synthesis of this compound and may have slight variations from naturally isolated samples.[1]

Experimental Protocols

Protocol 1: 2D ¹H-¹H COSY
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Select a standard COSY pulse program (e.g., cosygp).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-9 ppm).

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 4-16 scans).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

Protocol 2: 2D ¹H-¹³C HSQC
  • Sample Preparation: A more concentrated sample is often beneficial for heteronuclear experiments. Dissolve 15-30 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Obtain 1D ¹H and ¹³C spectra to determine the spectral widths.

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsp).

  • Acquisition Parameters:

    • Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 0-9 ppm).

    • Set the ¹³C spectral width (F1 dimension) to cover all carbon signals (e.g., 0-180 ppm).

    • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio (e.g., 8-32 scans).

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

Troubleshooting Workflow

G Troubleshooting Signal Overlap in this compound NMR start Signal Overlap Observed in ¹H NMR Spectrum q1 Are signals broad or poorly resolved? start->q1 a1_yes Optimize Sample: - Check purity - Adjust concentration - Vary temperature q1->a1_yes Yes q2 Is overlap still present? q1->q2 No a1_yes->q2 a2_yes Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) q2->a2_yes Yes end Signal Overlap Resolved & Structure Assigned q2->end No q3 Is overlap still unresolved? a2_yes->q3 a3_yes Utilize 2D NMR Spectroscopy q3->a3_yes Yes q3->end No cosy ¹H-¹H COSY: Identify coupled protons a3_yes->cosy hsqc ¹H-¹³C HSQC: Disperse signals via ¹³C dimension a3_yes->hsqc hmbc ¹H-¹³C HMBC: Assign quaternary carbons and connect fragments a3_yes->hmbc tocsy ¹H-¹H TOCSY: Identify complete spin systems a3_yes->tocsy cosy->end hsqc->end hmbc->end tocsy->end

Caption: A logical workflow for resolving signal overlap in the NMR spectrum of this compound.

References

Technical Support Center: Crystallization of Euonymine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in growing single crystals of this compound?

A1: The primary challenges in growing single crystals of this compound stem from its complex molecular structure.[1][2] this compound is a large and complex sesquiterpene alkaloid with multiple stereocenters and functional groups.[1][2][4][5] Such molecules often exhibit the following crystallization challenges:

  • High conformational flexibility: The presence of numerous rotatable bonds can make it difficult for the molecule to adopt a single, ordered conformation required for crystal lattice formation.

  • Multiple intermolecular interaction sites: The various functional groups can lead to a complex landscape of potential intermolecular interactions, which may not always favor the formation of a well-ordered crystal.

  • Solubility issues: Finding an appropriate solvent system where this compound has moderate solubility—soluble enough to dissolve but not so soluble that it won't precipitate—can be challenging.[6]

  • Tendency to form oils or amorphous solids: Complex molecules can often "oil out" or precipitate as an amorphous solid instead of forming crystalline structures, especially if the rate of precipitation is too fast.[7][8]

Q2: What purity level of this compound is recommended for crystallization trials?

A2: A high level of purity is crucial for successful crystallization. It is recommended to start with this compound that is at least 95% pure, with 99% or higher being ideal. Impurities can disrupt the crystal lattice formation and are a common cause of crystallization failure.[6][9]

Q3: How much material is typically required for initial crystallization screening?

A3: Initial screening can often be performed with a small amount of material. Depending on the screening method, anywhere from 1 to 10 mg of this compound per experiment is a reasonable starting point.[10]

Troubleshooting Guides

Problem 1: No crystals are forming.

Q: I have set up my crystallization experiment, but no crystals have formed after several days. What should I do?

A: There are several potential reasons for the lack of crystal growth.[11] Consider the following troubleshooting steps:

  • Increase Supersaturation:

    • Slowly evaporate the solvent: If your setup allows, leave the container partially open to allow for slow evaporation of the solvent. This will gradually increase the concentration of this compound.[7][11]

    • Add an anti-solvent: If you are using a binary solvent system, slowly add a solvent in which this compound is insoluble (the anti-solvent).[11] This will reduce the overall solubility and promote crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the container below the level of the solution with a glass rod or a clean spatula. The microscopic scratches can provide nucleation sites for crystal growth.[9][11]

    • Seeding: If you have previously obtained even a tiny crystal of this compound, you can introduce it into a saturated solution. This "seed" crystal will act as a template for further crystal growth.[11][12]

  • Re-evaluate Solvent and Temperature:

    • The solvent may be too good, keeping the this compound fully dissolved. Try a different solvent or solvent mixture where it is less soluble.[8][13]

    • If you are attempting to crystallize by cooling, try lowering the temperature further.[11]

Problem 2: The sample has "oiled out" instead of forming crystals.

Q: My this compound sample has formed an oil or a viscous liquid at the bottom of the container. What went wrong?

A: "Oiling out" is a common problem with complex molecules and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the rate of precipitation is too rapid.

Solutions:

  • Re-dissolve and cool slowly: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool down at a much slower rate. Insulation of the container can help achieve this.

  • Use a different solvent: The chosen solvent may be promoting oiling. Experiment with solvents of different polarities.

  • Increase the amount of solvent: Add a small amount of the primary solvent to reduce the level of supersaturation before cooling.[7]

  • Use a higher temperature for dissolution: Ensure that the sample is fully dissolved at an elevated temperature before slow cooling is initiated.

Problem 3: The crystals are too small or of poor quality.

Q: I have managed to grow some crystals, but they are too small for X-ray diffraction, or they appear cloudy and malformed.

A: The goal is to obtain single crystals that are typically 0.1-0.3 mm in each dimension and are optically clear.[10][12] Small or poor-quality crystals are often the result of rapid crystal growth due to too many nucleation events.[6]

Strategies for Improvement:

  • Slow down the crystallization process:

    • Slower evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a larger, sealed container.

    • Slower cooling: Decrease the rate of cooling by insulating the crystallization vessel.

    • Vapor diffusion: This technique allows for a very slow introduction of an anti-solvent, which can lead to the growth of larger, higher-quality crystals.

  • Reduce the number of nucleation sites:

    • Filter the solution: Before setting up the crystallization, filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[9]

    • Use clean glassware: Ensure all glassware is meticulously clean.

Data Presentation

Table 1: Crystallization Condition Screening Log for this compound

Trial IDThis compound (mg)Solvent System (v/v)Volume (mL)Temperature (°C)MethodObservationsCrystal Quality
E-0015Dichloromethane/Hexane (1:1)220Slow Evaporation
E-0025Acetone/Water (2:1)1.54Slow Cooling
E-0035Ethyl Acetate1Vapor Diffusion (Hexane)
E-0045Methanol2Slow Evaporation
E-0055Acetonitrile1.54Slow Cooling

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial.

  • Ensure the this compound is fully dissolved. If necessary, gently warm the solution.

  • Cover the vial with a cap or parafilm that has been pierced with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

Hanging Drop Method:

  • Dissolve 2-5 mg of this compound in 10-20 µL of a "good" solvent in which it is readily soluble.

  • Pipette this drop onto a siliconized glass coverslip.

  • In a well of a crystallization plate, add 0.5-1.0 mL of a "poor" solvent (anti-solvent) in which this compound is insoluble but which is miscible with the "good" solvent.

  • Invert the coverslip and place it over the well, sealing it with grease.

  • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.

  • Store the plate in a stable, vibration-free environment and check for crystals periodically.

Sitting Drop Method:

  • This method is similar to the hanging drop, but the drop of this compound solution is placed on a small pedestal within the well containing the anti-solvent. The principle of vapor diffusion remains the same.

Mandatory Visualization

experimental_workflow start Start: Purified this compound solubility Solubility Screening (Various Solvents) start->solubility setup Setup Crystallization Trials (e.g., Slow Evaporation, Vapor Diffusion) solubility->setup observe Observe for Crystal Growth setup->observe no_xtal No Crystals observe->no_xtal Problem? oil Oiling Out observe->oil Problem? small_xtal Small/Poor Quality Crystals observe->small_xtal Problem? good_xtal Good Quality Crystals observe->good_xtal Success? troubleshoot_no_xtal Troubleshoot: - Slower Evaporation - Add Anti-solvent - Seeding/Scratching no_xtal->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Slower Cooling - Change Solvent - Adjust Concentration oil->troubleshoot_oil troubleshoot_small_xtal Troubleshoot: - Slow Down Growth Rate - Reduce Nucleation Sites - Filter Solution small_xtal->troubleshoot_small_xtal xray Perform X-ray Diffraction good_xtal->xray troubleshoot_no_xtal->setup troubleshoot_oil->setup troubleshoot_small_xtal->setup end End: Structure Elucidation xray->end

Caption: Experimental workflow for this compound crystallization.

troubleshooting_logic start Initial Observation no_change Clear Solution (No Precipitation) start->no_change precipitate Precipitate Formed start->precipitate sub_no_change Is solution supersaturated? no_change->sub_no_change sub_precipitate What is the nature of the precipitate? precipitate->sub_precipitate action_evap Action: Slowly evaporate solvent or add anti-solvent sub_no_change->action_evap No action_seed Action: Induce nucleation (seed or scratch) sub_no_change->action_seed Yes oil Oil / Amorphous Solid sub_precipitate->oil crystals Crystals sub_precipitate->crystals action_oil Action: - Re-dissolve and cool slower - Change solvent system oil->action_oil sub_crystals Are crystals suitable for X-ray? crystals->sub_crystals end_success Proceed to X-ray Analysis sub_crystals->end_success Yes action_refine Action: - Optimize conditions for  larger crystals - Slow down growth rate sub_crystals->action_refine No

References

Technical Support Center: Crystallization of Euonymine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in growing single crystals of this compound?

A1: The primary challenges in growing single crystals of this compound stem from its complex molecular structure.[1][2] this compound is a large and complex sesquiterpene alkaloid with multiple stereocenters and functional groups.[1][2][4][5] Such molecules often exhibit the following crystallization challenges:

  • High conformational flexibility: The presence of numerous rotatable bonds can make it difficult for the molecule to adopt a single, ordered conformation required for crystal lattice formation.

  • Multiple intermolecular interaction sites: The various functional groups can lead to a complex landscape of potential intermolecular interactions, which may not always favor the formation of a well-ordered crystal.

  • Solubility issues: Finding an appropriate solvent system where this compound has moderate solubility—soluble enough to dissolve but not so soluble that it won't precipitate—can be challenging.[6]

  • Tendency to form oils or amorphous solids: Complex molecules can often "oil out" or precipitate as an amorphous solid instead of forming crystalline structures, especially if the rate of precipitation is too fast.[7][8]

Q2: What purity level of this compound is recommended for crystallization trials?

A2: A high level of purity is crucial for successful crystallization. It is recommended to start with this compound that is at least 95% pure, with 99% or higher being ideal. Impurities can disrupt the crystal lattice formation and are a common cause of crystallization failure.[6][9]

Q3: How much material is typically required for initial crystallization screening?

A3: Initial screening can often be performed with a small amount of material. Depending on the screening method, anywhere from 1 to 10 mg of this compound per experiment is a reasonable starting point.[10]

Troubleshooting Guides

Problem 1: No crystals are forming.

Q: I have set up my crystallization experiment, but no crystals have formed after several days. What should I do?

A: There are several potential reasons for the lack of crystal growth.[11] Consider the following troubleshooting steps:

  • Increase Supersaturation:

    • Slowly evaporate the solvent: If your setup allows, leave the container partially open to allow for slow evaporation of the solvent. This will gradually increase the concentration of this compound.[7][11]

    • Add an anti-solvent: If you are using a binary solvent system, slowly add a solvent in which this compound is insoluble (the anti-solvent).[11] This will reduce the overall solubility and promote crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the container below the level of the solution with a glass rod or a clean spatula. The microscopic scratches can provide nucleation sites for crystal growth.[9][11]

    • Seeding: If you have previously obtained even a tiny crystal of this compound, you can introduce it into a saturated solution. This "seed" crystal will act as a template for further crystal growth.[11][12]

  • Re-evaluate Solvent and Temperature:

    • The solvent may be too good, keeping the this compound fully dissolved. Try a different solvent or solvent mixture where it is less soluble.[8][13]

    • If you are attempting to crystallize by cooling, try lowering the temperature further.[11]

Problem 2: The sample has "oiled out" instead of forming crystals.

Q: My this compound sample has formed an oil or a viscous liquid at the bottom of the container. What went wrong?

A: "Oiling out" is a common problem with complex molecules and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the rate of precipitation is too rapid.

Solutions:

  • Re-dissolve and cool slowly: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool down at a much slower rate. Insulation of the container can help achieve this.

  • Use a different solvent: The chosen solvent may be promoting oiling. Experiment with solvents of different polarities.

  • Increase the amount of solvent: Add a small amount of the primary solvent to reduce the level of supersaturation before cooling.[7]

  • Use a higher temperature for dissolution: Ensure that the sample is fully dissolved at an elevated temperature before slow cooling is initiated.

Problem 3: The crystals are too small or of poor quality.

Q: I have managed to grow some crystals, but they are too small for X-ray diffraction, or they appear cloudy and malformed.

A: The goal is to obtain single crystals that are typically 0.1-0.3 mm in each dimension and are optically clear.[10][12] Small or poor-quality crystals are often the result of rapid crystal growth due to too many nucleation events.[6]

Strategies for Improvement:

  • Slow down the crystallization process:

    • Slower evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a larger, sealed container.

    • Slower cooling: Decrease the rate of cooling by insulating the crystallization vessel.

    • Vapor diffusion: This technique allows for a very slow introduction of an anti-solvent, which can lead to the growth of larger, higher-quality crystals.

  • Reduce the number of nucleation sites:

    • Filter the solution: Before setting up the crystallization, filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[9]

    • Use clean glassware: Ensure all glassware is meticulously clean.

Data Presentation

Table 1: Crystallization Condition Screening Log for this compound

Trial IDThis compound (mg)Solvent System (v/v)Volume (mL)Temperature (°C)MethodObservationsCrystal Quality
E-0015Dichloromethane/Hexane (1:1)220Slow Evaporation
E-0025Acetone/Water (2:1)1.54Slow Cooling
E-0035Ethyl Acetate1Vapor Diffusion (Hexane)
E-0045Methanol2Slow Evaporation
E-0055Acetonitrile1.54Slow Cooling

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial.

  • Ensure the this compound is fully dissolved. If necessary, gently warm the solution.

  • Cover the vial with a cap or parafilm that has been pierced with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

Hanging Drop Method:

  • Dissolve 2-5 mg of this compound in 10-20 µL of a "good" solvent in which it is readily soluble.

  • Pipette this drop onto a siliconized glass coverslip.

  • In a well of a crystallization plate, add 0.5-1.0 mL of a "poor" solvent (anti-solvent) in which this compound is insoluble but which is miscible with the "good" solvent.

  • Invert the coverslip and place it over the well, sealing it with grease.

  • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.

  • Store the plate in a stable, vibration-free environment and check for crystals periodically.

Sitting Drop Method:

  • This method is similar to the hanging drop, but the drop of this compound solution is placed on a small pedestal within the well containing the anti-solvent. The principle of vapor diffusion remains the same.

Mandatory Visualization

experimental_workflow start Start: Purified this compound solubility Solubility Screening (Various Solvents) start->solubility setup Setup Crystallization Trials (e.g., Slow Evaporation, Vapor Diffusion) solubility->setup observe Observe for Crystal Growth setup->observe no_xtal No Crystals observe->no_xtal Problem? oil Oiling Out observe->oil Problem? small_xtal Small/Poor Quality Crystals observe->small_xtal Problem? good_xtal Good Quality Crystals observe->good_xtal Success? troubleshoot_no_xtal Troubleshoot: - Slower Evaporation - Add Anti-solvent - Seeding/Scratching no_xtal->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Slower Cooling - Change Solvent - Adjust Concentration oil->troubleshoot_oil troubleshoot_small_xtal Troubleshoot: - Slow Down Growth Rate - Reduce Nucleation Sites - Filter Solution small_xtal->troubleshoot_small_xtal xray Perform X-ray Diffraction good_xtal->xray troubleshoot_no_xtal->setup troubleshoot_oil->setup troubleshoot_small_xtal->setup end End: Structure Elucidation xray->end

Caption: Experimental workflow for this compound crystallization.

troubleshooting_logic start Initial Observation no_change Clear Solution (No Precipitation) start->no_change precipitate Precipitate Formed start->precipitate sub_no_change Is solution supersaturated? no_change->sub_no_change sub_precipitate What is the nature of the precipitate? precipitate->sub_precipitate action_evap Action: Slowly evaporate solvent or add anti-solvent sub_no_change->action_evap No action_seed Action: Induce nucleation (seed or scratch) sub_no_change->action_seed Yes oil Oil / Amorphous Solid sub_precipitate->oil crystals Crystals sub_precipitate->crystals action_oil Action: - Re-dissolve and cool slower - Change solvent system oil->action_oil sub_crystals Are crystals suitable for X-ray? crystals->sub_crystals end_success Proceed to X-ray Analysis sub_crystals->end_success Yes action_refine Action: - Optimize conditions for  larger crystals - Slow down growth rate sub_crystals->action_refine No

References

Technical Support Center: Crystallization of Euonymine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in growing single crystals of this compound?

A1: The primary challenges in growing single crystals of this compound stem from its complex molecular structure.[1][2] this compound is a large and complex sesquiterpene alkaloid with multiple stereocenters and functional groups.[1][2][4][5] Such molecules often exhibit the following crystallization challenges:

  • High conformational flexibility: The presence of numerous rotatable bonds can make it difficult for the molecule to adopt a single, ordered conformation required for crystal lattice formation.

  • Multiple intermolecular interaction sites: The various functional groups can lead to a complex landscape of potential intermolecular interactions, which may not always favor the formation of a well-ordered crystal.

  • Solubility issues: Finding an appropriate solvent system where this compound has moderate solubility—soluble enough to dissolve but not so soluble that it won't precipitate—can be challenging.[6]

  • Tendency to form oils or amorphous solids: Complex molecules can often "oil out" or precipitate as an amorphous solid instead of forming crystalline structures, especially if the rate of precipitation is too fast.[7][8]

Q2: What purity level of this compound is recommended for crystallization trials?

A2: A high level of purity is crucial for successful crystallization. It is recommended to start with this compound that is at least 95% pure, with 99% or higher being ideal. Impurities can disrupt the crystal lattice formation and are a common cause of crystallization failure.[6][9]

Q3: How much material is typically required for initial crystallization screening?

A3: Initial screening can often be performed with a small amount of material. Depending on the screening method, anywhere from 1 to 10 mg of this compound per experiment is a reasonable starting point.[10]

Troubleshooting Guides

Problem 1: No crystals are forming.

Q: I have set up my crystallization experiment, but no crystals have formed after several days. What should I do?

A: There are several potential reasons for the lack of crystal growth.[11] Consider the following troubleshooting steps:

  • Increase Supersaturation:

    • Slowly evaporate the solvent: If your setup allows, leave the container partially open to allow for slow evaporation of the solvent. This will gradually increase the concentration of this compound.[7][11]

    • Add an anti-solvent: If you are using a binary solvent system, slowly add a solvent in which this compound is insoluble (the anti-solvent).[11] This will reduce the overall solubility and promote crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the container below the level of the solution with a glass rod or a clean spatula. The microscopic scratches can provide nucleation sites for crystal growth.[9][11]

    • Seeding: If you have previously obtained even a tiny crystal of this compound, you can introduce it into a saturated solution. This "seed" crystal will act as a template for further crystal growth.[11][12]

  • Re-evaluate Solvent and Temperature:

    • The solvent may be too good, keeping the this compound fully dissolved. Try a different solvent or solvent mixture where it is less soluble.[8][13]

    • If you are attempting to crystallize by cooling, try lowering the temperature further.[11]

Problem 2: The sample has "oiled out" instead of forming crystals.

Q: My this compound sample has formed an oil or a viscous liquid at the bottom of the container. What went wrong?

A: "Oiling out" is a common problem with complex molecules and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the rate of precipitation is too rapid.

Solutions:

  • Re-dissolve and cool slowly: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool down at a much slower rate. Insulation of the container can help achieve this.

  • Use a different solvent: The chosen solvent may be promoting oiling. Experiment with solvents of different polarities.

  • Increase the amount of solvent: Add a small amount of the primary solvent to reduce the level of supersaturation before cooling.[7]

  • Use a higher temperature for dissolution: Ensure that the sample is fully dissolved at an elevated temperature before slow cooling is initiated.

Problem 3: The crystals are too small or of poor quality.

Q: I have managed to grow some crystals, but they are too small for X-ray diffraction, or they appear cloudy and malformed.

A: The goal is to obtain single crystals that are typically 0.1-0.3 mm in each dimension and are optically clear.[10][12] Small or poor-quality crystals are often the result of rapid crystal growth due to too many nucleation events.[6]

Strategies for Improvement:

  • Slow down the crystallization process:

    • Slower evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a larger, sealed container.

    • Slower cooling: Decrease the rate of cooling by insulating the crystallization vessel.

    • Vapor diffusion: This technique allows for a very slow introduction of an anti-solvent, which can lead to the growth of larger, higher-quality crystals.

  • Reduce the number of nucleation sites:

    • Filter the solution: Before setting up the crystallization, filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.[9]

    • Use clean glassware: Ensure all glassware is meticulously clean.

Data Presentation

Table 1: Crystallization Condition Screening Log for this compound

Trial IDThis compound (mg)Solvent System (v/v)Volume (mL)Temperature (°C)MethodObservationsCrystal Quality
E-0015Dichloromethane/Hexane (1:1)220Slow Evaporation
E-0025Acetone/Water (2:1)1.54Slow Cooling
E-0035Ethyl Acetate1Vapor Diffusion (Hexane)
E-0045Methanol2Slow Evaporation
E-0055Acetonitrile1.54Slow Cooling

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial.

  • Ensure the this compound is fully dissolved. If necessary, gently warm the solution.

  • Cover the vial with a cap or parafilm that has been pierced with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

Hanging Drop Method:

  • Dissolve 2-5 mg of this compound in 10-20 µL of a "good" solvent in which it is readily soluble.

  • Pipette this drop onto a siliconized glass coverslip.

  • In a well of a crystallization plate, add 0.5-1.0 mL of a "poor" solvent (anti-solvent) in which this compound is insoluble but which is miscible with the "good" solvent.

  • Invert the coverslip and place it over the well, sealing it with grease.

  • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.

  • Store the plate in a stable, vibration-free environment and check for crystals periodically.

Sitting Drop Method:

  • This method is similar to the hanging drop, but the drop of this compound solution is placed on a small pedestal within the well containing the anti-solvent. The principle of vapor diffusion remains the same.

Mandatory Visualization

experimental_workflow start Start: Purified this compound solubility Solubility Screening (Various Solvents) start->solubility setup Setup Crystallization Trials (e.g., Slow Evaporation, Vapor Diffusion) solubility->setup observe Observe for Crystal Growth setup->observe no_xtal No Crystals observe->no_xtal Problem? oil Oiling Out observe->oil Problem? small_xtal Small/Poor Quality Crystals observe->small_xtal Problem? good_xtal Good Quality Crystals observe->good_xtal Success? troubleshoot_no_xtal Troubleshoot: - Slower Evaporation - Add Anti-solvent - Seeding/Scratching no_xtal->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Slower Cooling - Change Solvent - Adjust Concentration oil->troubleshoot_oil troubleshoot_small_xtal Troubleshoot: - Slow Down Growth Rate - Reduce Nucleation Sites - Filter Solution small_xtal->troubleshoot_small_xtal xray Perform X-ray Diffraction good_xtal->xray troubleshoot_no_xtal->setup troubleshoot_oil->setup troubleshoot_small_xtal->setup end End: Structure Elucidation xray->end

Caption: Experimental workflow for this compound crystallization.

troubleshooting_logic start Initial Observation no_change Clear Solution (No Precipitation) start->no_change precipitate Precipitate Formed start->precipitate sub_no_change Is solution supersaturated? no_change->sub_no_change sub_precipitate What is the nature of the precipitate? precipitate->sub_precipitate action_evap Action: Slowly evaporate solvent or add anti-solvent sub_no_change->action_evap No action_seed Action: Induce nucleation (seed or scratch) sub_no_change->action_seed Yes oil Oil / Amorphous Solid sub_precipitate->oil crystals Crystals sub_precipitate->crystals action_oil Action: - Re-dissolve and cool slower - Change solvent system oil->action_oil sub_crystals Are crystals suitable for X-ray? crystals->sub_crystals end_success Proceed to X-ray Analysis sub_crystals->end_success Yes action_refine Action: - Optimize conditions for  larger crystals - Slow down growth rate sub_crystals->action_refine No

References

Technical Support Center: Euonymine Bioassay Solubility & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and offer detailed experimental protocols for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a complex sesquiterpenoid pyridine (B92270) alkaloid. It has garnered research interest due to its demonstrated biological activities, which include:

  • P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.

  • Anti-HIV Activity: It has shown potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV).

Q2: I am having trouble dissolving this compound in my aqueous bioassay buffer. Why is it so difficult to dissolve?

This compound, like many other complex natural alkaloids, has poor aqueous solubility. This is due to its large, complex, and relatively non-polar chemical structure. Preparing a stable, homogenous solution in aqueous buffers like Phosphate Buffered Saline (PBS) or cell culture media is a common challenge.

Q3: What is the best solvent to prepare a stock solution of this compound?

For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The preferred solvents are:

It is critical to keep the final concentration of the organic solvent in your aqueous bioassay buffer as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Troubleshooting this compound Solubility Issues

Problem: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.

This is a common issue known as "crashing out." Here are several troubleshooting steps:

Parameter to Check Potential Cause of Precipitation Recommended Solution
Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit.Lower the final working concentration of this compound in your assay.
Organic Solvent Percentage The final percentage of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution.While keeping it below cytotoxic levels, you might need to empirically determine the optimal final solvent concentration for your specific assay and cell type. Always include a vehicle control with the same solvent concentration.
pH of the Buffer As a pyridine alkaloid, this compound's solubility is pH-dependent. The neutral pH of many standard buffers may not be optimal.For non-cellular assays, consider slightly acidifying the buffer (e.g., pH 5.0-6.0) to form a more soluble salt of the alkaloid. This is generally not suitable for cell-based assays.
Temperature The temperature of the aqueous buffer can affect solubility.Ensure your aqueous buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution.
Mixing Technique Rapid addition of the stock solution can cause localized high concentrations and precipitation.Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these advanced techniques:

Technique Description Considerations
Use of Co-solvents Incorporating a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol in your buffer can enhance solubility.The type and concentration of the co-solvent must be tested for compatibility with your specific bioassay and cell line to avoid interference or toxicity.
Surfactants Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.Surfactants can interfere with biological assays and may be cytotoxic. Determine the critical micelle concentration (CMC) and test a range of concentrations.
Cyclodextrins Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.The formation of the inclusion complex may require specific conditions (e.g., stirring, warming). The complex itself should be evaluated for any effects on the bioassay.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 805.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out 8.06 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol provides a general method to assess the P-gp inhibitory activity of this compound.

Workflow for P-gp Inhibition Assay

cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate culture Culture until confluent monolayer forms seed_cells->culture pre_incubate Pre-incubate cells with this compound (or positive/vehicle controls) culture->pre_incubate Start Assay add_rhodamine Add Rhodamine 123 (P-gp substrate) pre_incubate->add_rhodamine incubate Incubate to allow for substrate transport add_rhodamine->incubate wash_cells Wash cells to remove extracellular dye incubate->wash_cells End Incubation measure_fluorescence Measure intracellular fluorescence (Ex: ~485 nm, Em: ~520 nm) wash_cells->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze

Technical Support Center: Euonymine Bioassay Solubility & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and offer detailed experimental protocols for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a complex sesquiterpenoid pyridine (B92270) alkaloid. It has garnered research interest due to its demonstrated biological activities, which include:

  • P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.

  • Anti-HIV Activity: It has shown potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV).

Q2: I am having trouble dissolving this compound in my aqueous bioassay buffer. Why is it so difficult to dissolve?

This compound, like many other complex natural alkaloids, has poor aqueous solubility. This is due to its large, complex, and relatively non-polar chemical structure. Preparing a stable, homogenous solution in aqueous buffers like Phosphate Buffered Saline (PBS) or cell culture media is a common challenge.

Q3: What is the best solvent to prepare a stock solution of this compound?

For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The preferred solvents are:

It is critical to keep the final concentration of the organic solvent in your aqueous bioassay buffer as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Troubleshooting this compound Solubility Issues

Problem: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.

This is a common issue known as "crashing out." Here are several troubleshooting steps:

Parameter to Check Potential Cause of Precipitation Recommended Solution
Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit.Lower the final working concentration of this compound in your assay.
Organic Solvent Percentage The final percentage of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution.While keeping it below cytotoxic levels, you might need to empirically determine the optimal final solvent concentration for your specific assay and cell type. Always include a vehicle control with the same solvent concentration.
pH of the Buffer As a pyridine alkaloid, this compound's solubility is pH-dependent. The neutral pH of many standard buffers may not be optimal.For non-cellular assays, consider slightly acidifying the buffer (e.g., pH 5.0-6.0) to form a more soluble salt of the alkaloid. This is generally not suitable for cell-based assays.
Temperature The temperature of the aqueous buffer can affect solubility.Ensure your aqueous buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution.
Mixing Technique Rapid addition of the stock solution can cause localized high concentrations and precipitation.Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these advanced techniques:

Technique Description Considerations
Use of Co-solvents Incorporating a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol in your buffer can enhance solubility.The type and concentration of the co-solvent must be tested for compatibility with your specific bioassay and cell line to avoid interference or toxicity.
Surfactants Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.Surfactants can interfere with biological assays and may be cytotoxic. Determine the critical micelle concentration (CMC) and test a range of concentrations.
Cyclodextrins Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.The formation of the inclusion complex may require specific conditions (e.g., stirring, warming). The complex itself should be evaluated for any effects on the bioassay.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 805.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out 8.06 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol provides a general method to assess the P-gp inhibitory activity of this compound.

Workflow for P-gp Inhibition Assay

cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate culture Culture until confluent monolayer forms seed_cells->culture pre_incubate Pre-incubate cells with this compound (or positive/vehicle controls) culture->pre_incubate Start Assay add_rhodamine Add Rhodamine 123 (P-gp substrate) pre_incubate->add_rhodamine incubate Incubate to allow for substrate transport add_rhodamine->incubate wash_cells Wash cells to remove extracellular dye incubate->wash_cells End Incubation measure_fluorescence Measure intracellular fluorescence (Ex: ~485 nm, Em: ~520 nm) wash_cells->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze

Technical Support Center: Euonymine Bioassay Solubility & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and offer detailed experimental protocols for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a complex sesquiterpenoid pyridine alkaloid. It has garnered research interest due to its demonstrated biological activities, which include:

  • P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.

  • Anti-HIV Activity: It has shown potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV).

Q2: I am having trouble dissolving this compound in my aqueous bioassay buffer. Why is it so difficult to dissolve?

This compound, like many other complex natural alkaloids, has poor aqueous solubility. This is due to its large, complex, and relatively non-polar chemical structure. Preparing a stable, homogenous solution in aqueous buffers like Phosphate Buffered Saline (PBS) or cell culture media is a common challenge.

Q3: What is the best solvent to prepare a stock solution of this compound?

For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The preferred solvents are:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is critical to keep the final concentration of the organic solvent in your aqueous bioassay buffer as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Troubleshooting this compound Solubility Issues

Problem: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.

This is a common issue known as "crashing out." Here are several troubleshooting steps:

Parameter to Check Potential Cause of Precipitation Recommended Solution
Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit.Lower the final working concentration of this compound in your assay.
Organic Solvent Percentage The final percentage of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution.While keeping it below cytotoxic levels, you might need to empirically determine the optimal final solvent concentration for your specific assay and cell type. Always include a vehicle control with the same solvent concentration.
pH of the Buffer As a pyridine alkaloid, this compound's solubility is pH-dependent. The neutral pH of many standard buffers may not be optimal.For non-cellular assays, consider slightly acidifying the buffer (e.g., pH 5.0-6.0) to form a more soluble salt of the alkaloid. This is generally not suitable for cell-based assays.
Temperature The temperature of the aqueous buffer can affect solubility.Ensure your aqueous buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution.
Mixing Technique Rapid addition of the stock solution can cause localized high concentrations and precipitation.Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these advanced techniques:

Technique Description Considerations
Use of Co-solvents Incorporating a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol in your buffer can enhance solubility.The type and concentration of the co-solvent must be tested for compatibility with your specific bioassay and cell line to avoid interference or toxicity.
Surfactants Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.Surfactants can interfere with biological assays and may be cytotoxic. Determine the critical micelle concentration (CMC) and test a range of concentrations.
Cyclodextrins Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.The formation of the inclusion complex may require specific conditions (e.g., stirring, warming). The complex itself should be evaluated for any effects on the bioassay.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 805.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out 8.06 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol provides a general method to assess the P-gp inhibitory activity of this compound.

Workflow for P-gp Inhibition Assay

cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate culture Culture until confluent monolayer forms seed_cells->culture pre_incubate Pre-incubate cells with this compound (or positive/vehicle controls) culture->pre_incubate Start Assay add_rhodamine Add Rhodamine 123 (P-gp substrate) pre_incubate->add_rhodamine incubate Incubate to allow for substrate transport add_rhodamine->incubate wash_cells Wash cells to remove extracellular dye incubate->wash_cells End Incubation measure_fluorescence Measure intracellular fluorescence (Ex: ~485 nm, Em: ~520 nm) wash_cells->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze

Minimizing off-target effects of Euonymine in anti-HIV assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euonymine in anti-HIV assays. The focus is on minimizing and identifying potential off-target effects to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-HIV activity?

This compound is a complex natural product that has demonstrated anti-HIV activity. While specific inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) can vary between studies and experimental systems, it is crucial for each research team to determine these values in their specific assay conditions.

Q2: What are "off-target effects" and why are they a concern with natural products like this compound?

Off-target effects refer to the interactions of a compound with cellular components other than its intended target.[1] Natural products, due to their complex structures, can have multiple cellular targets, leading to unintended biological consequences that can confound experimental results.[2] These effects can manifest as cytotoxicity, modulation of signaling pathways unrelated to HIV replication, or interference with the assay technology itself.

Q3: How can I differentiate between specific anti-HIV activity and off-target effects of this compound?

Distinguishing between on-target and off-target effects is critical for validating this compound as a potential anti-HIV therapeutic. A systematic approach involving a panel of assays is recommended. This includes:

  • Dose-response analysis: Determining the IC50 for anti-HIV activity and the CC50 for cytotoxicity to calculate a selectivity index (SI = CC50/IC50). A higher SI value suggests a more specific antiviral effect.

  • Mechanism of action studies: Pinpointing the specific stage of the HIV life cycle inhibited by this compound (e.g., reverse transcription, integration, protease activity).

  • Counter-screening and profiling: Testing this compound against a panel of cellular targets (e.g., kinases, G-protein coupled receptors) to identify potential off-target interactions.

Q4: What are some common signs of off-target effects in my anti-HIV assays?

  • High cytotoxicity: If the CC50 value is close to the IC50 value (low Selectivity Index), the observed antiviral effect may be due to general toxicity.

  • Inconsistent results across different cell lines: Off-target effects can be cell-type specific.

  • Interference with assay reporters: The compound might directly inhibit or activate reporter enzymes like luciferase or beta-galactosidase.

  • Broad-spectrum activity: Inhibition of multiple, unrelated viruses could suggest a general cytotoxic or non-specific mechanism.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in luciferase reporter assay - this compound auto-fluorescence.- Direct activation of luciferase enzyme.- Run a control with this compound and cell lysate without the virus to check for direct enzyme activation.- Use a different reporter system if interference is confirmed.
Observed anti-HIV activity is not dose-dependent - Compound insolubility at higher concentrations.- Saturation of an off-target effect.- Check the solubility of this compound in your assay medium.- Perform a thorough dose-response curve over a wide range of concentrations.
Discrepancy between enzymatic assay and cell-based assay results - Poor cell permeability of this compound.- Off-target effects in the cell-based assay masking the specific enzymatic inhibition.- Assess cell permeability using appropriate methods.- Conduct counter-screens to identify potential off-target interactions in the cellular context.
High variability between replicate wells - Uneven cell seeding.- Inconsistent compound concentration across wells.- Cell stress or contamination.- Ensure proper cell counting and seeding techniques.- Verify the accuracy of your serial dilutions.- Regularly check cell cultures for signs of stress or contamination.

Data Presentation

Researchers should organize their quantitative data in clear, structured tables to facilitate comparison and interpretation.

Table 1: Anti-HIV Activity and Cytotoxicity of this compound

Assay Type Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Single-cycle infection (Luciferase)TZM-ble.g., 5.2e.g., >100>19.2
Multi-cycle infection (p24 ELISA)PBMCse.g., 8.1e.g., 85.310.5

Table 2: Enzymatic Inhibition Profile of this compound

HIV-1 Enzyme IC50 (µM) Positive Control (IC50 µM)
Reverse Transcriptasee.g., 12.5Nevirapine (e.g., 0.2)
Integrasee.g., >50Raltegravir (e.g., 0.05)
Proteasee.g., 25.1Lopinavir (e.g., 0.01)

Table 3: Off-Target Kinase Profiling of this compound (Example)

Kinase Target % Inhibition at 10 µM Known Inhibitor Control
CDK2/cyclin Ae.g., 85%Staurosporine
SRCe.g., 15%Dasatinib
p38αe.g., 5%SB203580

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • 96-well microtiter plates

  • Host cells (e.g., TZM-bl, PBMCs)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the negative control and determine the CC50 value.[3][4][5][6]

HIV-1 Replication Assay using Luciferase Reporter Cells (TZM-bl)

This assay measures the ability of this compound to inhibit HIV-1 entry and replication in a single cycle of infection.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete culture medium

  • This compound stock solution

  • Luciferase assay reagent

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

  • Add HIV-1 virus stock to each well (multiplicity of infection, MOI, should be optimized).

  • Incubate the plate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of viral replication compared to the virus control (no compound) and determine the IC50 value.[7][8][9][10][11]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay determines if this compound directly inhibits the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay buffer

  • Template-primer (e.g., poly(A)•oligo(dT))

  • dNTPs (including a labeled dNTP, e.g., DIG-dUTP or ³H-dTTP)

  • This compound stock solution

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the this compound dilutions, recombinant HIV-1 RT, and the template-primer.

  • Initiate the reaction by adding the dNTP mix.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction and quantify the newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or radiometric detection).[12][13][14][15]

  • Calculate the percentage of RT inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_initial Initial Screening cluster_moa Mechanism of Action (MoA) cluster_off_target Off-Target Profiling cluster_final Data Analysis & Conclusion A This compound Stock Solution B Cytotoxicity Assay (MTT) Determine CC50 A->B C Anti-HIV Assay (TZM-bl) Determine IC50 A->C D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E HIV-1 RT Assay D->E If SI is acceptable F HIV-1 Integrase Assay D->F G HIV-1 Protease Assay D->G H Kinase Panel Screen D->H Proceed to off-target I GPCR Panel Screen D->I J Other relevant cellular targets D->J K Comprehensive Data Analysis E->K F->K G->K H->K I->K J->K L Conclusion on Specificity and Potential for Development K->L

Caption: Workflow for characterizing the anti-HIV activity and off-target effects of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Altered Cellular Response Gene_Expression->Cellular_Response e.g., Inflammation, Apoptosis This compound This compound (Off-Target Effect) This compound->Kinase_Cascade Inhibition

Caption: Hypothetical off-target modulation of a cellular signaling pathway by this compound.

References

Minimizing off-target effects of Euonymine in anti-HIV assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euonymine in anti-HIV assays. The focus is on minimizing and identifying potential off-target effects to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-HIV activity?

This compound is a complex natural product that has demonstrated anti-HIV activity. While specific inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) can vary between studies and experimental systems, it is crucial for each research team to determine these values in their specific assay conditions.

Q2: What are "off-target effects" and why are they a concern with natural products like this compound?

Off-target effects refer to the interactions of a compound with cellular components other than its intended target.[1] Natural products, due to their complex structures, can have multiple cellular targets, leading to unintended biological consequences that can confound experimental results.[2] These effects can manifest as cytotoxicity, modulation of signaling pathways unrelated to HIV replication, or interference with the assay technology itself.

Q3: How can I differentiate between specific anti-HIV activity and off-target effects of this compound?

Distinguishing between on-target and off-target effects is critical for validating this compound as a potential anti-HIV therapeutic. A systematic approach involving a panel of assays is recommended. This includes:

  • Dose-response analysis: Determining the IC50 for anti-HIV activity and the CC50 for cytotoxicity to calculate a selectivity index (SI = CC50/IC50). A higher SI value suggests a more specific antiviral effect.

  • Mechanism of action studies: Pinpointing the specific stage of the HIV life cycle inhibited by this compound (e.g., reverse transcription, integration, protease activity).

  • Counter-screening and profiling: Testing this compound against a panel of cellular targets (e.g., kinases, G-protein coupled receptors) to identify potential off-target interactions.

Q4: What are some common signs of off-target effects in my anti-HIV assays?

  • High cytotoxicity: If the CC50 value is close to the IC50 value (low Selectivity Index), the observed antiviral effect may be due to general toxicity.

  • Inconsistent results across different cell lines: Off-target effects can be cell-type specific.

  • Interference with assay reporters: The compound might directly inhibit or activate reporter enzymes like luciferase or beta-galactosidase.

  • Broad-spectrum activity: Inhibition of multiple, unrelated viruses could suggest a general cytotoxic or non-specific mechanism.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in luciferase reporter assay - this compound auto-fluorescence.- Direct activation of luciferase enzyme.- Run a control with this compound and cell lysate without the virus to check for direct enzyme activation.- Use a different reporter system if interference is confirmed.
Observed anti-HIV activity is not dose-dependent - Compound insolubility at higher concentrations.- Saturation of an off-target effect.- Check the solubility of this compound in your assay medium.- Perform a thorough dose-response curve over a wide range of concentrations.
Discrepancy between enzymatic assay and cell-based assay results - Poor cell permeability of this compound.- Off-target effects in the cell-based assay masking the specific enzymatic inhibition.- Assess cell permeability using appropriate methods.- Conduct counter-screens to identify potential off-target interactions in the cellular context.
High variability between replicate wells - Uneven cell seeding.- Inconsistent compound concentration across wells.- Cell stress or contamination.- Ensure proper cell counting and seeding techniques.- Verify the accuracy of your serial dilutions.- Regularly check cell cultures for signs of stress or contamination.

Data Presentation

Researchers should organize their quantitative data in clear, structured tables to facilitate comparison and interpretation.

Table 1: Anti-HIV Activity and Cytotoxicity of this compound

Assay Type Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Single-cycle infection (Luciferase)TZM-ble.g., 5.2e.g., >100>19.2
Multi-cycle infection (p24 ELISA)PBMCse.g., 8.1e.g., 85.310.5

Table 2: Enzymatic Inhibition Profile of this compound

HIV-1 Enzyme IC50 (µM) Positive Control (IC50 µM)
Reverse Transcriptasee.g., 12.5Nevirapine (e.g., 0.2)
Integrasee.g., >50Raltegravir (e.g., 0.05)
Proteasee.g., 25.1Lopinavir (e.g., 0.01)

Table 3: Off-Target Kinase Profiling of this compound (Example)

Kinase Target % Inhibition at 10 µM Known Inhibitor Control
CDK2/cyclin Ae.g., 85%Staurosporine
SRCe.g., 15%Dasatinib
p38αe.g., 5%SB203580

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • 96-well microtiter plates

  • Host cells (e.g., TZM-bl, PBMCs)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the negative control and determine the CC50 value.[3][4][5][6]

HIV-1 Replication Assay using Luciferase Reporter Cells (TZM-bl)

This assay measures the ability of this compound to inhibit HIV-1 entry and replication in a single cycle of infection.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete culture medium

  • This compound stock solution

  • Luciferase assay reagent

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

  • Add HIV-1 virus stock to each well (multiplicity of infection, MOI, should be optimized).

  • Incubate the plate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of viral replication compared to the virus control (no compound) and determine the IC50 value.[7][8][9][10][11]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay determines if this compound directly inhibits the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay buffer

  • Template-primer (e.g., poly(A)•oligo(dT))

  • dNTPs (including a labeled dNTP, e.g., DIG-dUTP or ³H-dTTP)

  • This compound stock solution

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the this compound dilutions, recombinant HIV-1 RT, and the template-primer.

  • Initiate the reaction by adding the dNTP mix.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction and quantify the newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or radiometric detection).[12][13][14][15]

  • Calculate the percentage of RT inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_initial Initial Screening cluster_moa Mechanism of Action (MoA) cluster_off_target Off-Target Profiling cluster_final Data Analysis & Conclusion A This compound Stock Solution B Cytotoxicity Assay (MTT) Determine CC50 A->B C Anti-HIV Assay (TZM-bl) Determine IC50 A->C D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E HIV-1 RT Assay D->E If SI is acceptable F HIV-1 Integrase Assay D->F G HIV-1 Protease Assay D->G H Kinase Panel Screen D->H Proceed to off-target I GPCR Panel Screen D->I J Other relevant cellular targets D->J K Comprehensive Data Analysis E->K F->K G->K H->K I->K J->K L Conclusion on Specificity and Potential for Development K->L

Caption: Workflow for characterizing the anti-HIV activity and off-target effects of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Altered Cellular Response Gene_Expression->Cellular_Response e.g., Inflammation, Apoptosis This compound This compound (Off-Target Effect) This compound->Kinase_Cascade Inhibition

Caption: Hypothetical off-target modulation of a cellular signaling pathway by this compound.

References

Minimizing off-target effects of Euonymine in anti-HIV assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euonymine in anti-HIV assays. The focus is on minimizing and identifying potential off-target effects to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-HIV activity?

This compound is a complex natural product that has demonstrated anti-HIV activity. While specific inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) can vary between studies and experimental systems, it is crucial for each research team to determine these values in their specific assay conditions.

Q2: What are "off-target effects" and why are they a concern with natural products like this compound?

Off-target effects refer to the interactions of a compound with cellular components other than its intended target.[1] Natural products, due to their complex structures, can have multiple cellular targets, leading to unintended biological consequences that can confound experimental results.[2] These effects can manifest as cytotoxicity, modulation of signaling pathways unrelated to HIV replication, or interference with the assay technology itself.

Q3: How can I differentiate between specific anti-HIV activity and off-target effects of this compound?

Distinguishing between on-target and off-target effects is critical for validating this compound as a potential anti-HIV therapeutic. A systematic approach involving a panel of assays is recommended. This includes:

  • Dose-response analysis: Determining the IC50 for anti-HIV activity and the CC50 for cytotoxicity to calculate a selectivity index (SI = CC50/IC50). A higher SI value suggests a more specific antiviral effect.

  • Mechanism of action studies: Pinpointing the specific stage of the HIV life cycle inhibited by this compound (e.g., reverse transcription, integration, protease activity).

  • Counter-screening and profiling: Testing this compound against a panel of cellular targets (e.g., kinases, G-protein coupled receptors) to identify potential off-target interactions.

Q4: What are some common signs of off-target effects in my anti-HIV assays?

  • High cytotoxicity: If the CC50 value is close to the IC50 value (low Selectivity Index), the observed antiviral effect may be due to general toxicity.

  • Inconsistent results across different cell lines: Off-target effects can be cell-type specific.

  • Interference with assay reporters: The compound might directly inhibit or activate reporter enzymes like luciferase or beta-galactosidase.

  • Broad-spectrum activity: Inhibition of multiple, unrelated viruses could suggest a general cytotoxic or non-specific mechanism.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in luciferase reporter assay - this compound auto-fluorescence.- Direct activation of luciferase enzyme.- Run a control with this compound and cell lysate without the virus to check for direct enzyme activation.- Use a different reporter system if interference is confirmed.
Observed anti-HIV activity is not dose-dependent - Compound insolubility at higher concentrations.- Saturation of an off-target effect.- Check the solubility of this compound in your assay medium.- Perform a thorough dose-response curve over a wide range of concentrations.
Discrepancy between enzymatic assay and cell-based assay results - Poor cell permeability of this compound.- Off-target effects in the cell-based assay masking the specific enzymatic inhibition.- Assess cell permeability using appropriate methods.- Conduct counter-screens to identify potential off-target interactions in the cellular context.
High variability between replicate wells - Uneven cell seeding.- Inconsistent compound concentration across wells.- Cell stress or contamination.- Ensure proper cell counting and seeding techniques.- Verify the accuracy of your serial dilutions.- Regularly check cell cultures for signs of stress or contamination.

Data Presentation

Researchers should organize their quantitative data in clear, structured tables to facilitate comparison and interpretation.

Table 1: Anti-HIV Activity and Cytotoxicity of this compound

Assay Type Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Single-cycle infection (Luciferase)TZM-ble.g., 5.2e.g., >100>19.2
Multi-cycle infection (p24 ELISA)PBMCse.g., 8.1e.g., 85.310.5

Table 2: Enzymatic Inhibition Profile of this compound

HIV-1 Enzyme IC50 (µM) Positive Control (IC50 µM)
Reverse Transcriptasee.g., 12.5Nevirapine (e.g., 0.2)
Integrasee.g., >50Raltegravir (e.g., 0.05)
Proteasee.g., 25.1Lopinavir (e.g., 0.01)

Table 3: Off-Target Kinase Profiling of this compound (Example)

Kinase Target % Inhibition at 10 µM Known Inhibitor Control
CDK2/cyclin Ae.g., 85%Staurosporine
SRCe.g., 15%Dasatinib
p38αe.g., 5%SB203580

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • 96-well microtiter plates

  • Host cells (e.g., TZM-bl, PBMCs)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the negative control and determine the CC50 value.[3][4][5][6]

HIV-1 Replication Assay using Luciferase Reporter Cells (TZM-bl)

This assay measures the ability of this compound to inhibit HIV-1 entry and replication in a single cycle of infection.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete culture medium

  • This compound stock solution

  • Luciferase assay reagent

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

  • Add HIV-1 virus stock to each well (multiplicity of infection, MOI, should be optimized).

  • Incubate the plate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of viral replication compared to the virus control (no compound) and determine the IC50 value.[7][8][9][10][11]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay determines if this compound directly inhibits the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay buffer

  • Template-primer (e.g., poly(A)•oligo(dT))

  • dNTPs (including a labeled dNTP, e.g., DIG-dUTP or ³H-dTTP)

  • This compound stock solution

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the this compound dilutions, recombinant HIV-1 RT, and the template-primer.

  • Initiate the reaction by adding the dNTP mix.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction and quantify the newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or radiometric detection).[12][13][14][15]

  • Calculate the percentage of RT inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_initial Initial Screening cluster_moa Mechanism of Action (MoA) cluster_off_target Off-Target Profiling cluster_final Data Analysis & Conclusion A This compound Stock Solution B Cytotoxicity Assay (MTT) Determine CC50 A->B C Anti-HIV Assay (TZM-bl) Determine IC50 A->C D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E HIV-1 RT Assay D->E If SI is acceptable F HIV-1 Integrase Assay D->F G HIV-1 Protease Assay D->G H Kinase Panel Screen D->H Proceed to off-target I GPCR Panel Screen D->I J Other relevant cellular targets D->J K Comprehensive Data Analysis E->K F->K G->K H->K I->K J->K L Conclusion on Specificity and Potential for Development K->L

Caption: Workflow for characterizing the anti-HIV activity and off-target effects of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Altered Cellular Response Gene_Expression->Cellular_Response e.g., Inflammation, Apoptosis This compound This compound (Off-Target Effect) This compound->Kinase_Cascade Inhibition

Caption: Hypothetical off-target modulation of a cellular signaling pathway by this compound.

References

Technical Support Center: Optimizing Euonymine Cell Permeability for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges related to the cell permeability of Euonymine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a complex sesquiterpenoid natural product. Its physicochemical properties are crucial for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Cell Permeability
Molecular Weight 805.8 g/mol High molecular weight can hinder passive diffusion across the cell membrane.
Molecular Formula C₃₈H₄₇NO₁₈The large number of oxygen and nitrogen atoms suggests high polarity.
Topological Polar Surface Area (TPSA) 253 Ų[1]A TPSA value significantly greater than 140 Ų is a strong indicator of poor passive cell permeability.
Solubility Soluble in Methanol (0.76 mg/mL with sonication and warming)Limited aqueous solubility may require the use of organic co-solvents like DMSO for stock solutions.

Q2: I am observing low or inconsistent effects of this compound in my cell-based assays. Could this be a permeability issue?

Yes, the high molecular weight and very high TPSA of this compound strongly suggest that it has poor passive cell permeability.[1] This can lead to low intracellular concentrations of the compound, resulting in diminished or variable biological effects in your in vitro studies.

Q3: What are the known biological activities of this compound that might be affected by poor cell permeability?

This compound has been reported to have P-glycoprotein (P-gp) inhibitory and anti-HIV activities.[2][3] Both of these activities require the compound to interact with cellular components, either on the cell surface or inside the cell, making efficient cell permeability crucial for accurate in vitro assessment.

Troubleshooting Guide: Low Cell Permeability of this compound

This guide provides a step-by-step approach to diagnose and overcome challenges related to this compound's low cell permeability.

Issue: Suspected low intracellular concentration of this compound.

Step 1: Confirming Permeability Issues

Before attempting to enhance permeability, it is essential to confirm that low permeability is the root cause of the observed issues.

Experimental Protocol: Cellular Accumulation Assay

This protocol provides a general method to quantify the intracellular concentration of this compound.

  • Cell Culture: Plate your target cells in a suitable multi-well format (e.g., 24-well or 96-well plates) and culture to achieve a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.

  • Time-Course Analysis: Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.

  • Cell Lysis and Compound Extraction:

    • At each time point, aspirate the compound-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer or by freeze-thaw cycles.

    • Extract this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate, acetonitrile).

  • Quantification: Analyze the extracted this compound concentration using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Normalize the intracellular this compound concentration to the total protein content of the cell lysate.

Step 2: Strategies to Enhance this compound Permeability

If low cellular accumulation is confirmed, the following strategies can be employed to improve the intracellular delivery of this compound.

Table 2: Permeability Enhancement Strategies for this compound

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Optimization While DMSO is a common solvent, its concentration can affect membrane integrity. Titrating the DMSO concentration (e.g., 0.1% to 1%) may transiently increase permeability.Simple to implement.High concentrations can be cytotoxic and may introduce experimental artifacts.
Use of Permeabilizing Agents Mild, non-ionic detergents (e.g., digitonin, saponin) can be used at very low, non-lytic concentrations to transiently permeabilize the cell membrane.Can significantly increase uptake of large molecules.Requires careful titration to avoid cytotoxicity; may alter cellular physiology.
Nanoparticle-based Delivery Encapsulating this compound into lipid-based nanoparticles (liposomes) or polymeric nanoparticles can facilitate its entry into cells via endocytosis.Protects the compound from degradation; can improve solubility and bioavailability.Requires specialized formulation expertise; may alter the mechanism of action.
Chemical Modification (Prodrug Approach) Modifying this compound to create a more lipophilic prodrug that can cross the cell membrane and then be intracellularly converted to the active compound.Can dramatically improve permeability.Requires significant medicinal chemistry effort; the modification may affect activity.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Assessing and Enhancing this compound Permeability

G cluster_start cluster_assess cluster_decision cluster_enhance cluster_reassess A Low/inconsistent biological effect of this compound in vitro B Perform Cellular Accumulation Assay A->B C Quantify intracellular this compound (e.g., LC-MS) B->C D Is intracellular concentration low? C->D E Optimize Co-solvent (e.g., DMSO titration) D->E Yes F Use Permeabilizing Agents (e.g., Digitonin) D->F Yes G Nanoparticle Formulation (e.g., Liposomes) D->G Yes H Chemical Modification (Prodrug) D->H Yes I Re-evaluate Biological Activity D->I No E->I F->I G->I H->I

Caption: Workflow for troubleshooting low cell permeability of this compound.

Proposed Mechanism of P-glycoprotein (P-gp) Inhibition by this compound

Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, are known to be potent modulators of P-gp.[1][4][5][6] They are believed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of P-gp substrates. While the exact mechanism for this compound is not fully elucidated, a plausible model involves competitive or non-competitive inhibition of the transporter.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Drug_out P-gp Substrate (e.g., Chemotherapeutic) Pgp->Drug_out Efflux Pgp->Drug_out Efflux Blocked ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binding Euonymine_out This compound Euonymine_out->Pgp Inhibition Drug_in P-gp Substrate Drug_in->Pgp ATP ATP ATP->Pgp Energy

Caption: Inhibition of P-gp-mediated drug efflux by this compound.

Hypothesized Anti-HIV Activity Pathway: Entry Inhibition

While the precise anti-HIV mechanism of this compound is not yet defined, many natural products are known to interfere with the early stages of the viral life cycle, such as entry into the host cell. The following diagram illustrates a potential mechanism where this compound could inhibit HIV entry.

G cluster_virus cluster_cell HIV gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers Fusion This compound This compound This compound->HIV Inhibition This compound->CD4 Inhibition

Caption: Potential mechanism of this compound as an HIV-1 entry inhibitor.

Detailed Experimental Protocols

Protocol: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the P-gp inhibitory activity of this compound using a fluorescent P-gp substrate like Calcein-AM.

  • Cell Lines: Use a P-gp overexpressing cell line (e.g., KB-V1, A2780-Pac-Res) and its parental non-overexpressing counterpart (e.g., KB-3-1, A2780) as a control.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Prepare a positive control inhibitor (e.g., Verapamil).

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the this compound dilutions or controls to the wells and pre-incubate for 30 minutes at 37°C.

    • Add the fluorescent P-gp substrate, Calcein-AM (final concentration typically 0.25 µM), to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular substrate.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no Calcein-AM).

    • Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated wells to the control wells (vehicle-treated and positive inhibitor-treated).

Protocol: Anti-HIV-1 Replication Assay

This protocol provides a general method for assessing the anti-HIV-1 activity of this compound in a T-cell line.

  • Cell Line and Virus:

    • Use a susceptible T-cell line (e.g., SupT1, H9, MT-4).[7]

    • Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

  • Cell Preparation: Maintain the T-cells in logarithmic growth phase in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Infection and Treatment:

    • Adjust the cell density to 1 x 10^6 cells/mL.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

    • Wash the cells to remove the viral inoculum.

    • Resuspend the cells in fresh culture medium and plate them in a 96-well plate.

    • Add serial dilutions of this compound to the infected cells. Include a positive control (e.g., Zidovudine) and a no-drug control.

  • Incubation: Incubate the plates for 4-7 days at 37°C.

  • Assessment of Viral Replication:

    • On the day of harvest, centrifuge the plates to pellet the cells.

    • Collect the cell-free supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Assess the cytotoxicity of this compound in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

References

Technical Support Center: Optimizing Euonymine Cell Permeability for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges related to the cell permeability of Euonymine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a complex sesquiterpenoid natural product. Its physicochemical properties are crucial for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Cell Permeability
Molecular Weight 805.8 g/mol High molecular weight can hinder passive diffusion across the cell membrane.
Molecular Formula C₃₈H₄₇NO₁₈The large number of oxygen and nitrogen atoms suggests high polarity.
Topological Polar Surface Area (TPSA) 253 Ų[1]A TPSA value significantly greater than 140 Ų is a strong indicator of poor passive cell permeability.
Solubility Soluble in Methanol (0.76 mg/mL with sonication and warming)Limited aqueous solubility may require the use of organic co-solvents like DMSO for stock solutions.

Q2: I am observing low or inconsistent effects of this compound in my cell-based assays. Could this be a permeability issue?

Yes, the high molecular weight and very high TPSA of this compound strongly suggest that it has poor passive cell permeability.[1] This can lead to low intracellular concentrations of the compound, resulting in diminished or variable biological effects in your in vitro studies.

Q3: What are the known biological activities of this compound that might be affected by poor cell permeability?

This compound has been reported to have P-glycoprotein (P-gp) inhibitory and anti-HIV activities.[2][3] Both of these activities require the compound to interact with cellular components, either on the cell surface or inside the cell, making efficient cell permeability crucial for accurate in vitro assessment.

Troubleshooting Guide: Low Cell Permeability of this compound

This guide provides a step-by-step approach to diagnose and overcome challenges related to this compound's low cell permeability.

Issue: Suspected low intracellular concentration of this compound.

Step 1: Confirming Permeability Issues

Before attempting to enhance permeability, it is essential to confirm that low permeability is the root cause of the observed issues.

Experimental Protocol: Cellular Accumulation Assay

This protocol provides a general method to quantify the intracellular concentration of this compound.

  • Cell Culture: Plate your target cells in a suitable multi-well format (e.g., 24-well or 96-well plates) and culture to achieve a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.

  • Time-Course Analysis: Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.

  • Cell Lysis and Compound Extraction:

    • At each time point, aspirate the compound-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer or by freeze-thaw cycles.

    • Extract this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate, acetonitrile).

  • Quantification: Analyze the extracted this compound concentration using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Normalize the intracellular this compound concentration to the total protein content of the cell lysate.

Step 2: Strategies to Enhance this compound Permeability

If low cellular accumulation is confirmed, the following strategies can be employed to improve the intracellular delivery of this compound.

Table 2: Permeability Enhancement Strategies for this compound

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Optimization While DMSO is a common solvent, its concentration can affect membrane integrity. Titrating the DMSO concentration (e.g., 0.1% to 1%) may transiently increase permeability.Simple to implement.High concentrations can be cytotoxic and may introduce experimental artifacts.
Use of Permeabilizing Agents Mild, non-ionic detergents (e.g., digitonin, saponin) can be used at very low, non-lytic concentrations to transiently permeabilize the cell membrane.Can significantly increase uptake of large molecules.Requires careful titration to avoid cytotoxicity; may alter cellular physiology.
Nanoparticle-based Delivery Encapsulating this compound into lipid-based nanoparticles (liposomes) or polymeric nanoparticles can facilitate its entry into cells via endocytosis.Protects the compound from degradation; can improve solubility and bioavailability.Requires specialized formulation expertise; may alter the mechanism of action.
Chemical Modification (Prodrug Approach) Modifying this compound to create a more lipophilic prodrug that can cross the cell membrane and then be intracellularly converted to the active compound.Can dramatically improve permeability.Requires significant medicinal chemistry effort; the modification may affect activity.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Assessing and Enhancing this compound Permeability

G cluster_start cluster_assess cluster_decision cluster_enhance cluster_reassess A Low/inconsistent biological effect of this compound in vitro B Perform Cellular Accumulation Assay A->B C Quantify intracellular this compound (e.g., LC-MS) B->C D Is intracellular concentration low? C->D E Optimize Co-solvent (e.g., DMSO titration) D->E Yes F Use Permeabilizing Agents (e.g., Digitonin) D->F Yes G Nanoparticle Formulation (e.g., Liposomes) D->G Yes H Chemical Modification (Prodrug) D->H Yes I Re-evaluate Biological Activity D->I No E->I F->I G->I H->I

Caption: Workflow for troubleshooting low cell permeability of this compound.

Proposed Mechanism of P-glycoprotein (P-gp) Inhibition by this compound

Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, are known to be potent modulators of P-gp.[1][4][5][6] They are believed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of P-gp substrates. While the exact mechanism for this compound is not fully elucidated, a plausible model involves competitive or non-competitive inhibition of the transporter.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Drug_out P-gp Substrate (e.g., Chemotherapeutic) Pgp->Drug_out Efflux Pgp->Drug_out Efflux Blocked ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binding Euonymine_out This compound Euonymine_out->Pgp Inhibition Drug_in P-gp Substrate Drug_in->Pgp ATP ATP ATP->Pgp Energy

Caption: Inhibition of P-gp-mediated drug efflux by this compound.

Hypothesized Anti-HIV Activity Pathway: Entry Inhibition

While the precise anti-HIV mechanism of this compound is not yet defined, many natural products are known to interfere with the early stages of the viral life cycle, such as entry into the host cell. The following diagram illustrates a potential mechanism where this compound could inhibit HIV entry.

G cluster_virus cluster_cell HIV gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers Fusion This compound This compound This compound->HIV Inhibition This compound->CD4 Inhibition

Caption: Potential mechanism of this compound as an HIV-1 entry inhibitor.

Detailed Experimental Protocols

Protocol: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the P-gp inhibitory activity of this compound using a fluorescent P-gp substrate like Calcein-AM.

  • Cell Lines: Use a P-gp overexpressing cell line (e.g., KB-V1, A2780-Pac-Res) and its parental non-overexpressing counterpart (e.g., KB-3-1, A2780) as a control.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Prepare a positive control inhibitor (e.g., Verapamil).

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the this compound dilutions or controls to the wells and pre-incubate for 30 minutes at 37°C.

    • Add the fluorescent P-gp substrate, Calcein-AM (final concentration typically 0.25 µM), to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular substrate.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no Calcein-AM).

    • Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated wells to the control wells (vehicle-treated and positive inhibitor-treated).

Protocol: Anti-HIV-1 Replication Assay

This protocol provides a general method for assessing the anti-HIV-1 activity of this compound in a T-cell line.

  • Cell Line and Virus:

    • Use a susceptible T-cell line (e.g., SupT1, H9, MT-4).[7]

    • Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

  • Cell Preparation: Maintain the T-cells in logarithmic growth phase in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Infection and Treatment:

    • Adjust the cell density to 1 x 10^6 cells/mL.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

    • Wash the cells to remove the viral inoculum.

    • Resuspend the cells in fresh culture medium and plate them in a 96-well plate.

    • Add serial dilutions of this compound to the infected cells. Include a positive control (e.g., Zidovudine) and a no-drug control.

  • Incubation: Incubate the plates for 4-7 days at 37°C.

  • Assessment of Viral Replication:

    • On the day of harvest, centrifuge the plates to pellet the cells.

    • Collect the cell-free supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Assess the cytotoxicity of this compound in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

References

Technical Support Center: Optimizing Euonymine Cell Permeability for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges related to the cell permeability of Euonymine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a complex sesquiterpenoid natural product. Its physicochemical properties are crucial for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Cell Permeability
Molecular Weight 805.8 g/mol High molecular weight can hinder passive diffusion across the cell membrane.
Molecular Formula C₃₈H₄₇NO₁₈The large number of oxygen and nitrogen atoms suggests high polarity.
Topological Polar Surface Area (TPSA) 253 Ų[1]A TPSA value significantly greater than 140 Ų is a strong indicator of poor passive cell permeability.
Solubility Soluble in Methanol (0.76 mg/mL with sonication and warming)Limited aqueous solubility may require the use of organic co-solvents like DMSO for stock solutions.

Q2: I am observing low or inconsistent effects of this compound in my cell-based assays. Could this be a permeability issue?

Yes, the high molecular weight and very high TPSA of this compound strongly suggest that it has poor passive cell permeability.[1] This can lead to low intracellular concentrations of the compound, resulting in diminished or variable biological effects in your in vitro studies.

Q3: What are the known biological activities of this compound that might be affected by poor cell permeability?

This compound has been reported to have P-glycoprotein (P-gp) inhibitory and anti-HIV activities.[2][3] Both of these activities require the compound to interact with cellular components, either on the cell surface or inside the cell, making efficient cell permeability crucial for accurate in vitro assessment.

Troubleshooting Guide: Low Cell Permeability of this compound

This guide provides a step-by-step approach to diagnose and overcome challenges related to this compound's low cell permeability.

Issue: Suspected low intracellular concentration of this compound.

Step 1: Confirming Permeability Issues

Before attempting to enhance permeability, it is essential to confirm that low permeability is the root cause of the observed issues.

Experimental Protocol: Cellular Accumulation Assay

This protocol provides a general method to quantify the intracellular concentration of this compound.

  • Cell Culture: Plate your target cells in a suitable multi-well format (e.g., 24-well or 96-well plates) and culture to achieve a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.

  • Time-Course Analysis: Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.

  • Cell Lysis and Compound Extraction:

    • At each time point, aspirate the compound-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer or by freeze-thaw cycles.

    • Extract this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate, acetonitrile).

  • Quantification: Analyze the extracted this compound concentration using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Normalize the intracellular this compound concentration to the total protein content of the cell lysate.

Step 2: Strategies to Enhance this compound Permeability

If low cellular accumulation is confirmed, the following strategies can be employed to improve the intracellular delivery of this compound.

Table 2: Permeability Enhancement Strategies for this compound

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Optimization While DMSO is a common solvent, its concentration can affect membrane integrity. Titrating the DMSO concentration (e.g., 0.1% to 1%) may transiently increase permeability.Simple to implement.High concentrations can be cytotoxic and may introduce experimental artifacts.
Use of Permeabilizing Agents Mild, non-ionic detergents (e.g., digitonin, saponin) can be used at very low, non-lytic concentrations to transiently permeabilize the cell membrane.Can significantly increase uptake of large molecules.Requires careful titration to avoid cytotoxicity; may alter cellular physiology.
Nanoparticle-based Delivery Encapsulating this compound into lipid-based nanoparticles (liposomes) or polymeric nanoparticles can facilitate its entry into cells via endocytosis.Protects the compound from degradation; can improve solubility and bioavailability.Requires specialized formulation expertise; may alter the mechanism of action.
Chemical Modification (Prodrug Approach) Modifying this compound to create a more lipophilic prodrug that can cross the cell membrane and then be intracellularly converted to the active compound.Can dramatically improve permeability.Requires significant medicinal chemistry effort; the modification may affect activity.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Assessing and Enhancing this compound Permeability

G cluster_start cluster_assess cluster_decision cluster_enhance cluster_reassess A Low/inconsistent biological effect of this compound in vitro B Perform Cellular Accumulation Assay A->B C Quantify intracellular this compound (e.g., LC-MS) B->C D Is intracellular concentration low? C->D E Optimize Co-solvent (e.g., DMSO titration) D->E Yes F Use Permeabilizing Agents (e.g., Digitonin) D->F Yes G Nanoparticle Formulation (e.g., Liposomes) D->G Yes H Chemical Modification (Prodrug) D->H Yes I Re-evaluate Biological Activity D->I No E->I F->I G->I H->I

Caption: Workflow for troubleshooting low cell permeability of this compound.

Proposed Mechanism of P-glycoprotein (P-gp) Inhibition by this compound

Dihydro-β-agarofuran sesquiterpenoids, the class of compounds to which this compound belongs, are known to be potent modulators of P-gp.[1][4][5][6] They are believed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of P-gp substrates. While the exact mechanism for this compound is not fully elucidated, a plausible model involves competitive or non-competitive inhibition of the transporter.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Drug_out P-gp Substrate (e.g., Chemotherapeutic) Pgp->Drug_out Efflux Pgp->Drug_out Efflux Blocked ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binding Euonymine_out This compound Euonymine_out->Pgp Inhibition Drug_in P-gp Substrate Drug_in->Pgp ATP ATP ATP->Pgp Energy

Caption: Inhibition of P-gp-mediated drug efflux by this compound.

Hypothesized Anti-HIV Activity Pathway: Entry Inhibition

While the precise anti-HIV mechanism of this compound is not yet defined, many natural products are known to interfere with the early stages of the viral life cycle, such as entry into the host cell. The following diagram illustrates a potential mechanism where this compound could inhibit HIV entry.

G cluster_virus cluster_cell HIV gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers Fusion This compound This compound This compound->HIV Inhibition This compound->CD4 Inhibition

Caption: Potential mechanism of this compound as an HIV-1 entry inhibitor.

Detailed Experimental Protocols

Protocol: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the P-gp inhibitory activity of this compound using a fluorescent P-gp substrate like Calcein-AM.

  • Cell Lines: Use a P-gp overexpressing cell line (e.g., KB-V1, A2780-Pac-Res) and its parental non-overexpressing counterpart (e.g., KB-3-1, A2780) as a control.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Prepare a positive control inhibitor (e.g., Verapamil).

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the this compound dilutions or controls to the wells and pre-incubate for 30 minutes at 37°C.

    • Add the fluorescent P-gp substrate, Calcein-AM (final concentration typically 0.25 µM), to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular substrate.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no Calcein-AM).

    • Calculate the percentage of P-gp inhibition by comparing the fluorescence in this compound-treated wells to the control wells (vehicle-treated and positive inhibitor-treated).

Protocol: Anti-HIV-1 Replication Assay

This protocol provides a general method for assessing the anti-HIV-1 activity of this compound in a T-cell line.

  • Cell Line and Virus:

    • Use a susceptible T-cell line (e.g., SupT1, H9, MT-4).[7]

    • Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

  • Cell Preparation: Maintain the T-cells in logarithmic growth phase in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Infection and Treatment:

    • Adjust the cell density to 1 x 10^6 cells/mL.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

    • Wash the cells to remove the viral inoculum.

    • Resuspend the cells in fresh culture medium and plate them in a 96-well plate.

    • Add serial dilutions of this compound to the infected cells. Include a positive control (e.g., Zidovudine) and a no-drug control.

  • Incubation: Incubate the plates for 4-7 days at 37°C.

  • Assessment of Viral Replication:

    • On the day of harvest, centrifuge the plates to pellet the cells.

    • Collect the cell-free supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Assess the cytotoxicity of this compound in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

References

Dealing with matrix effects in LC-MS analysis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In LC-MS analysis, these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source. This interference is known as the matrix effect.[1][2][3] It can lead to:

  • Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, leading to a weaker signal and decreased sensitivity.[1][4]

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.[3][4]

These effects can severely compromise the accuracy, precision, and reproducibility of quantitative results.[5] In complex matrices such as plasma, urine, or plant extracts, phospholipids (B1166683) are often a major cause of matrix effects.[6][7]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[5][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the extent of the matrix effect.[1][3] You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample after the extraction process.

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: What is the best strategy to compensate for matrix effects?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][9][10][11] A SIL-IS, such as Deuterium or ¹³C-labeled this compound, is chemically identical to this compound but has a different mass.[9] It will co-elute and experience the same matrix effects as the analyte.[1][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[12]

Troubleshooting Guide: Mitigating Matrix Effects

This guide provides a systematic approach to reducing matrix effects in your this compound LC-MS analysis.

Issue: Poor sensitivity, accuracy, or reproducibility in this compound quantification.

This is often a primary indicator of significant matrix effects. The following workflow can help you diagnose and resolve the issue.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Suspected Matrix Effect assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_me->is_me_significant optimize_sample_prep Optimize Sample Preparation is_me_significant->optimize_sample_prep Yes validation Proceed with Method Validation is_me_significant->validation No end_not_ok Further Optimization Needed is_me_significant->end_not_ok If still significant after iterations optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration use_sil_is->matrix_matched_cal reassess_me Re-assess Matrix Effect matrix_matched_cal->reassess_me reassess_me->is_me_significant Check Again end_ok Problem Resolved validation->end_ok

Caption: Troubleshooting workflow for matrix effects.

Step 1: Optimize Sample Preparation

Effective sample cleanup is the most powerful way to remove interfering matrix components before they enter the LC-MS system.[1][7]

  • For Biological Fluids (Plasma, Serum): Phospholipids are a major concern.[6]

    • Solid-Phase Extraction (SPE): Use reversed-phase or mixed-mode cation exchange cartridges, which are effective for basic compounds like alkaloids. Consider specialized phospholipid removal SPE plates or cartridges (e.g., HybridSPE).[6][13]

    • Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples. The pH of the aqueous matrix should be adjusted to ensure this compound is in its neutral form for efficient extraction into an immiscible organic solvent.[7]

    • Protein Precipitation (PPT): A quick but less clean method. If used, consider subsequent cleanup with phospholipid removal plates.[7]

  • For Plant Extracts: The matrix is complex and varied.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for extracting alkaloids from complex plant and food matrices.[14][15][16] It involves a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step.[16][17]

Step 2: Optimize Chromatographic Conditions

The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[1][5]

  • Increase Retention: If ion suppression occurs early in the chromatogram (where many polar matrix components elute), adjust the mobile phase to be weaker (less organic solvent) at the beginning of the gradient to increase the retention of this compound.

  • Modify Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Alternative Column Chemistry: Consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for this compound and matrix components.

Step 3: Implement a Compensation Strategy

Even with optimized sample prep and chromatography, some matrix effects may persist.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[9][10][11] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.

  • Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma, blank plant extract).[1][18] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.

Experimental Protocols & Data

Protocol 1: QuEChERS Sample Preparation for this compound in Plant Material

This protocol is a modified QuEChERS method suitable for the analysis of alkaloids in complex plant matrices.[15][16]

  • Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of ultrapure water and vortex for 1 minute.

  • Internal Standard Spiking: Add the internal standard solution (e.g., SIL-Euonymine).

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., C18 or a proprietary blend for alkaloid analysis). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the final supernatant, dilute if necessary, and inject it into the LC-MS system.

Data Summary: Comparing Sample Preparation Techniques

The following table shows hypothetical but realistic data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of this compound from a plasma sample.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)9545 (Suppression)18
Liquid-Liquid Extraction (LLE)8588 (Suppression)9
SPE (Mixed-Mode Cation Exchange)9297 (Minimal Effect)5
Phospholipid Removal Plate (Post-PPT)9499 (Minimal Effect)4
Signaling Pathway and Workflow Visualization

As the specific biological signaling pathway of this compound is not extensively documented in publicly available literature, the following diagram illustrates the logical workflow for developing a robust LC-MS method while mitigating matrix effects.

MethodDev_Workflow cluster_0 Initial Development cluster_1 Sample Preparation & Matrix Effect Evaluation cluster_2 Optimization & Finalization lit_review Literature Review (this compound & Alkaloids) ms_tuning MS/MS Parameter Optimization (Infusion) lit_review->ms_tuning col_screening Initial Column & Mobile Phase Screening ms_tuning->col_screening sample_prep_dev Develop Sample Prep (SPE, LLE, QuEChERS) col_screening->sample_prep_dev matrix_effect_eval Evaluate Matrix Effect (Post-column infusion & Post-extraction spike) sample_prep_dev->matrix_effect_eval chroma_optimization Chromatographic Fine-Tuning matrix_effect_eval->chroma_optimization If ME > acceptable limits is_selection Internal Standard Selection (SIL-IS Preferred) matrix_effect_eval->is_selection If ME acceptable chroma_optimization->is_selection calibration_strategy Calibration Strategy (Matrix-Matched vs. Solvent) is_selection->calibration_strategy method_validation Full Method Validation calibration_strategy->method_validation final_method Robust Analytical Method method_validation->final_method

Caption: LC-MS method development workflow.

References

Dealing with matrix effects in LC-MS analysis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In LC-MS analysis, these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source. This interference is known as the matrix effect.[1][2][3] It can lead to:

  • Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, leading to a weaker signal and decreased sensitivity.[1][4]

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.[3][4]

These effects can severely compromise the accuracy, precision, and reproducibility of quantitative results.[5] In complex matrices such as plasma, urine, or plant extracts, phospholipids (B1166683) are often a major cause of matrix effects.[6][7]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[5][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the extent of the matrix effect.[1][3] You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample after the extraction process.

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: What is the best strategy to compensate for matrix effects?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][9][10][11] A SIL-IS, such as Deuterium or ¹³C-labeled this compound, is chemically identical to this compound but has a different mass.[9] It will co-elute and experience the same matrix effects as the analyte.[1][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[12]

Troubleshooting Guide: Mitigating Matrix Effects

This guide provides a systematic approach to reducing matrix effects in your this compound LC-MS analysis.

Issue: Poor sensitivity, accuracy, or reproducibility in this compound quantification.

This is often a primary indicator of significant matrix effects. The following workflow can help you diagnose and resolve the issue.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Suspected Matrix Effect assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_me->is_me_significant optimize_sample_prep Optimize Sample Preparation is_me_significant->optimize_sample_prep Yes validation Proceed with Method Validation is_me_significant->validation No end_not_ok Further Optimization Needed is_me_significant->end_not_ok If still significant after iterations optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration use_sil_is->matrix_matched_cal reassess_me Re-assess Matrix Effect matrix_matched_cal->reassess_me reassess_me->is_me_significant Check Again end_ok Problem Resolved validation->end_ok

Caption: Troubleshooting workflow for matrix effects.

Step 1: Optimize Sample Preparation

Effective sample cleanup is the most powerful way to remove interfering matrix components before they enter the LC-MS system.[1][7]

  • For Biological Fluids (Plasma, Serum): Phospholipids are a major concern.[6]

    • Solid-Phase Extraction (SPE): Use reversed-phase or mixed-mode cation exchange cartridges, which are effective for basic compounds like alkaloids. Consider specialized phospholipid removal SPE plates or cartridges (e.g., HybridSPE).[6][13]

    • Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples. The pH of the aqueous matrix should be adjusted to ensure this compound is in its neutral form for efficient extraction into an immiscible organic solvent.[7]

    • Protein Precipitation (PPT): A quick but less clean method. If used, consider subsequent cleanup with phospholipid removal plates.[7]

  • For Plant Extracts: The matrix is complex and varied.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for extracting alkaloids from complex plant and food matrices.[14][15][16] It involves a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step.[16][17]

Step 2: Optimize Chromatographic Conditions

The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[1][5]

  • Increase Retention: If ion suppression occurs early in the chromatogram (where many polar matrix components elute), adjust the mobile phase to be weaker (less organic solvent) at the beginning of the gradient to increase the retention of this compound.

  • Modify Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Alternative Column Chemistry: Consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for this compound and matrix components.

Step 3: Implement a Compensation Strategy

Even with optimized sample prep and chromatography, some matrix effects may persist.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[9][10][11] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.

  • Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma, blank plant extract).[1][18] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.

Experimental Protocols & Data

Protocol 1: QuEChERS Sample Preparation for this compound in Plant Material

This protocol is a modified QuEChERS method suitable for the analysis of alkaloids in complex plant matrices.[15][16]

  • Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of ultrapure water and vortex for 1 minute.

  • Internal Standard Spiking: Add the internal standard solution (e.g., SIL-Euonymine).

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., C18 or a proprietary blend for alkaloid analysis). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the final supernatant, dilute if necessary, and inject it into the LC-MS system.

Data Summary: Comparing Sample Preparation Techniques

The following table shows hypothetical but realistic data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of this compound from a plasma sample.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)9545 (Suppression)18
Liquid-Liquid Extraction (LLE)8588 (Suppression)9
SPE (Mixed-Mode Cation Exchange)9297 (Minimal Effect)5
Phospholipid Removal Plate (Post-PPT)9499 (Minimal Effect)4
Signaling Pathway and Workflow Visualization

As the specific biological signaling pathway of this compound is not extensively documented in publicly available literature, the following diagram illustrates the logical workflow for developing a robust LC-MS method while mitigating matrix effects.

MethodDev_Workflow cluster_0 Initial Development cluster_1 Sample Preparation & Matrix Effect Evaluation cluster_2 Optimization & Finalization lit_review Literature Review (this compound & Alkaloids) ms_tuning MS/MS Parameter Optimization (Infusion) lit_review->ms_tuning col_screening Initial Column & Mobile Phase Screening ms_tuning->col_screening sample_prep_dev Develop Sample Prep (SPE, LLE, QuEChERS) col_screening->sample_prep_dev matrix_effect_eval Evaluate Matrix Effect (Post-column infusion & Post-extraction spike) sample_prep_dev->matrix_effect_eval chroma_optimization Chromatographic Fine-Tuning matrix_effect_eval->chroma_optimization If ME > acceptable limits is_selection Internal Standard Selection (SIL-IS Preferred) matrix_effect_eval->is_selection If ME acceptable chroma_optimization->is_selection calibration_strategy Calibration Strategy (Matrix-Matched vs. Solvent) is_selection->calibration_strategy method_validation Full Method Validation calibration_strategy->method_validation final_method Robust Analytical Method method_validation->final_method

Caption: LC-MS method development workflow.

References

Dealing with matrix effects in LC-MS analysis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Euonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In LC-MS analysis, these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source. This interference is known as the matrix effect.[1][2][3] It can lead to:

  • Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, leading to a weaker signal and decreased sensitivity.[1][4]

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.[3][4]

These effects can severely compromise the accuracy, precision, and reproducibility of quantitative results.[5] In complex matrices such as plasma, urine, or plant extracts, phospholipids are often a major cause of matrix effects.[6][7]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[5][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the extent of the matrix effect.[1][3] You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample after the extraction process.

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: What is the best strategy to compensate for matrix effects?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][9][10][11] A SIL-IS, such as Deuterium or ¹³C-labeled this compound, is chemically identical to this compound but has a different mass.[9] It will co-elute and experience the same matrix effects as the analyte.[1][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[12]

Troubleshooting Guide: Mitigating Matrix Effects

This guide provides a systematic approach to reducing matrix effects in your this compound LC-MS analysis.

Issue: Poor sensitivity, accuracy, or reproducibility in this compound quantification.

This is often a primary indicator of significant matrix effects. The following workflow can help you diagnose and resolve the issue.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Suspected Matrix Effect assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_me->is_me_significant optimize_sample_prep Optimize Sample Preparation is_me_significant->optimize_sample_prep Yes validation Proceed with Method Validation is_me_significant->validation No end_not_ok Further Optimization Needed is_me_significant->end_not_ok If still significant after iterations optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration use_sil_is->matrix_matched_cal reassess_me Re-assess Matrix Effect matrix_matched_cal->reassess_me reassess_me->is_me_significant Check Again end_ok Problem Resolved validation->end_ok

Caption: Troubleshooting workflow for matrix effects.

Step 1: Optimize Sample Preparation

Effective sample cleanup is the most powerful way to remove interfering matrix components before they enter the LC-MS system.[1][7]

  • For Biological Fluids (Plasma, Serum): Phospholipids are a major concern.[6]

    • Solid-Phase Extraction (SPE): Use reversed-phase or mixed-mode cation exchange cartridges, which are effective for basic compounds like alkaloids. Consider specialized phospholipid removal SPE plates or cartridges (e.g., HybridSPE).[6][13]

    • Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples. The pH of the aqueous matrix should be adjusted to ensure this compound is in its neutral form for efficient extraction into an immiscible organic solvent.[7]

    • Protein Precipitation (PPT): A quick but less clean method. If used, consider subsequent cleanup with phospholipid removal plates.[7]

  • For Plant Extracts: The matrix is complex and varied.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for extracting alkaloids from complex plant and food matrices.[14][15][16] It involves a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step.[16][17]

Step 2: Optimize Chromatographic Conditions

The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[1][5]

  • Increase Retention: If ion suppression occurs early in the chromatogram (where many polar matrix components elute), adjust the mobile phase to be weaker (less organic solvent) at the beginning of the gradient to increase the retention of this compound.

  • Modify Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Alternative Column Chemistry: Consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for this compound and matrix components.

Step 3: Implement a Compensation Strategy

Even with optimized sample prep and chromatography, some matrix effects may persist.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[9][10][11] The SIL-IS should be added to the sample at the very beginning of the sample preparation process.

  • Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma, blank plant extract).[1][18] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.

Experimental Protocols & Data

Protocol 1: QuEChERS Sample Preparation for this compound in Plant Material

This protocol is a modified QuEChERS method suitable for the analysis of alkaloids in complex plant matrices.[15][16]

  • Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of ultrapure water and vortex for 1 minute.

  • Internal Standard Spiking: Add the internal standard solution (e.g., SIL-Euonymine).

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., C18 or a proprietary blend for alkaloid analysis). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the final supernatant, dilute if necessary, and inject it into the LC-MS system.

Data Summary: Comparing Sample Preparation Techniques

The following table shows hypothetical but realistic data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of this compound from a plasma sample.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)9545 (Suppression)18
Liquid-Liquid Extraction (LLE)8588 (Suppression)9
SPE (Mixed-Mode Cation Exchange)9297 (Minimal Effect)5
Phospholipid Removal Plate (Post-PPT)9499 (Minimal Effect)4
Signaling Pathway and Workflow Visualization

As the specific biological signaling pathway of this compound is not extensively documented in publicly available literature, the following diagram illustrates the logical workflow for developing a robust LC-MS method while mitigating matrix effects.

MethodDev_Workflow cluster_0 Initial Development cluster_1 Sample Preparation & Matrix Effect Evaluation cluster_2 Optimization & Finalization lit_review Literature Review (this compound & Alkaloids) ms_tuning MS/MS Parameter Optimization (Infusion) lit_review->ms_tuning col_screening Initial Column & Mobile Phase Screening ms_tuning->col_screening sample_prep_dev Develop Sample Prep (SPE, LLE, QuEChERS) col_screening->sample_prep_dev matrix_effect_eval Evaluate Matrix Effect (Post-column infusion & Post-extraction spike) sample_prep_dev->matrix_effect_eval chroma_optimization Chromatographic Fine-Tuning matrix_effect_eval->chroma_optimization If ME > acceptable limits is_selection Internal Standard Selection (SIL-IS Preferred) matrix_effect_eval->is_selection If ME acceptable chroma_optimization->is_selection calibration_strategy Calibration Strategy (Matrix-Matched vs. Solvent) is_selection->calibration_strategy method_validation Full Method Validation calibration_strategy->method_validation final_method Robust Analytical Method method_validation->final_method

Caption: LC-MS method development workflow.

References

Technical Support Center: Overcoming P-glycoprotein Assay Interference by Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered when assessing the interaction of alkaloids with P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: My fluorescent alkaloid is causing high background noise in my P-gp inhibition assay. How can I correct for this?

A1: Autofluorescence is a common issue with alkaloids. Here are several strategies to mitigate this interference:

  • Spectral Scanning: Before your assay, run a fluorescence scan of your alkaloid alone at the excitation and emission wavelengths used for your P-gp substrate probe (e.g., calcein (B42510), rhodamine 123). This will quantify the intrinsic fluorescence of your compound.[1][2]

  • Use of Non-fluorescent Methods: If autofluorescence is too high, consider using an alternative, non-fluorescent assay format, such as the P-gp ATPase activity assay or a transport assay using a non-fluorescent P-gp substrate quantified by LC-MS/MS.

  • Background Subtraction: For plate reader-based assays, include wells with the alkaloid at the tested concentrations without the fluorescent substrate. The fluorescence from these wells can be subtracted from the wells containing both the alkaloid and the substrate.

  • Flow Cytometry Gating: In flow cytometry-based assays, unstained cells treated with the alkaloid can be used to set the baseline fluorescence, allowing for more accurate gating on the cell population that has taken up the fluorescent probe.

Q2: I'm observing a significant decrease in cell viability at concentrations where I expect to see P-gp inhibition. How can I distinguish between cytotoxicity and true P-gp inhibition?

A2: It is crucial to differentiate between cell death and P-gp inhibition, as cytotoxicity can lead to false-positive results in accumulation assays (due to leaky membranes) or false negatives in efflux assays.

  • Cytotoxicity Assays: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your P-gp assay, using the same cell line, incubation times, and alkaloid concentrations.[3] This will help you determine the non-toxic concentration range for your P-gp experiments.

  • Use of a Positive Control Inhibitor: Include a well-characterized, non-toxic P-gp inhibitor (e.g., verapamil) as a positive control. If your alkaloid shows a similar or greater effect on substrate accumulation at non-toxic concentrations, it is likely a true P-gp inhibitor.

  • Time-Course Experiments: Shorter incubation times in your P-gp assay may allow you to observe inhibition before the onset of significant cytotoxicity.

Q3: My alkaloid appears to be a P-gp inhibitor in one assay but not in another. Why might this be the case?

A3: Discrepancies between different P-gp assays can arise from several factors:

  • Assay Principle: Different assays measure different aspects of P-gp function. For example, the ATPase assay measures the hydrolysis of ATP, which can be stimulated by substrates and inhibited by some inhibitors.[4][5] In contrast, substrate accumulation assays (e.g., calcein-AM, rhodamine 123) directly measure the transport activity of P-gp. An alkaloid might stimulate ATPase activity (suggesting it's a substrate) while also competitively inhibiting the transport of another substrate.

  • Substrate-Dependent Inhibition: P-gp has multiple substrate binding sites. An alkaloid may effectively compete with one P-gp substrate but not another, leading to different apparent inhibitory potencies depending on the probe substrate used.

  • Cell Line Differences: The expression levels of P-gp and other transporters can vary between different cell lines, which can influence the apparent IC50 values of inhibitors.[6]

Q4: What is a suitable positive control inhibitor and substrate for my P-gp assays?

A4: Using appropriate controls is essential for validating your assay.

Troubleshooting Guides

Issue 1: High Variability in Rhodamine 123 Accumulation Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform cell number is seeded in each well. Perform a cell count before plating.
Fluctuations in Incubation Time or Temperature Strictly adhere to the protocol's incubation times and maintain a constant temperature (typically 37°C).
Photobleaching of Rhodamine 123 Protect the plate from light as much as possible during incubations and before reading.
Presence of Serum in Assay Buffer Serum components can bind to rhodamine 123 and interfere with its uptake. Use a serum-free assay buffer.
Inconsistent Washing Steps Ensure consistent and thorough washing to remove extracellular rhodamine 123 before measuring intracellular fluorescence.
Issue 2: Low Signal-to-Noise Ratio in the Calcein-AM Assay
Possible Cause Troubleshooting Step
Low P-gp Expression in Cells Confirm P-gp expression levels in your cell line using Western blot or qPCR. Use a cell line known to have high P-gp expression (e.g., MDCK-MDR1, K562/ADR).
Suboptimal Calcein-AM Concentration Titrate the concentration of calcein-AM to find the optimal concentration that gives a robust signal without causing cytotoxicity.
Insufficient Incubation Time Optimize the incubation time to allow for sufficient uptake and hydrolysis of calcein-AM.
Esterase Activity Inhibition by Alkaloid Test whether your alkaloid inhibits intracellular esterases by measuring calcein fluorescence in a P-gp null cell line.
Issue 3: Inconsistent Results in the P-gp ATPase Assay
Possible Cause Troubleshooting Step
Variable Basal ATPase Activity Ensure the membrane preparations are of high quality and have been stored correctly. Always include a control with a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity.
Alkaloid Precipitation Check the solubility of your alkaloid in the assay buffer. Precipitated compound will not be available to interact with P-gp.
Direct Interference with the Detection Reagent Run a control without P-gp membranes to see if the alkaloid interferes with the ATP detection reagent.
Substrate vs. Inhibitor Effects Remember that P-gp substrates can stimulate ATPase activity at low concentrations and inhibit it at high concentrations. Perform a full dose-response curve.[4]

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic effects of various alkaloids. Note that IC50 values can vary depending on the cell line and assay conditions.

Table 1: P-gp Inhibitory Activity of Selected Alkaloids

AlkaloidAssayCell LineP-gp SubstrateIC50 (µM)Reference
VerapamilRhodamine 123 AccumulationMCF7RRhodamine 123~5.0[9]
Cyclosporin ARhodamine 123 AccumulationMCF7RRhodamine 123~2.5[9]
PinostrobinPaclitaxel CytotoxicityKBvinPaclitaxel<100[14]
TectochrysinPaclitaxel CytotoxicityKBvinPaclitaxel<100[14]
CurineDoxorubicin CytotoxicityK562/ADRDoxorubicin~1.0[14]
GuattegaumerineDoxorubicin CytotoxicityK562/ADRDoxorubicin~1.0[14]

Table 2: Cytotoxicity of Selected Alkaloids in Cancer Cell Lines

AlkaloidCell LineType of CancerIC50 (µM)Reference
LiriodenineCAOV-3Ovarian37.3[3]
NoscapineA172Glioma20[3]
HirsutineMurine Breast CancerBreastVaries[3]
α-TomatineHuman Prostate CancerProstateVaries[3]
Pileamartine CKBMouth Epidermal Carcinoma<1[15]
JulandineKBMouth Epidermal Carcinoma<1[15]
CryptopleurineKBMouth Epidermal Carcinoma<1[15]
LycorineHL-60Myeloid Leukemia0.6[16]
PretazettineVariousVarious0.9 - 8.85[16]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay using Flow Cytometry

Objective: To determine the inhibitory effect of an alkaloid on P-gp-mediated efflux of rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • Test alkaloid stock solution

  • Verapamil stock solution (positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Pre-incubate the cells with various concentrations of the test alkaloid or verapamil in serum-free medium for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Add rhodamine 123 to a final concentration of 1 µg/mL to each well and incubate for another 60 minutes at 37°C, protected from light.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the alkaloid compared to the vehicle control indicates P-gp inhibition.

Protocol 2: Calcein-AM Accumulation Assay using a Plate Reader

Objective: To assess the ability of an alkaloid to inhibit P-gp, leading to the accumulation of fluorescent calcein.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1)

  • Calcein-AM stock solution (1 mM in DMSO)

  • Test alkaloid stock solution

  • Cyclosporin A stock solution (positive control)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well black, clear-bottom plate

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.

  • On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

  • Add assay buffer containing various concentrations of the test alkaloid or cyclosporin A to the wells. Include a vehicle control.

  • Incubate the plate at 37°C for 15 minutes.

  • Add calcein-AM to each well to a final concentration of 0.5 µM.

  • Incubate the plate for another 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • An increase in fluorescence intensity in the presence of the alkaloid indicates P-gp inhibition.

Protocol 3: P-gp ATPase Activity Assay

Objective: To determine if an alkaloid stimulates or inhibits the ATPase activity of P-gp.

Materials:

  • P-gp membrane vesicles

  • Assay buffer (containing MgCl2, EGTA, NaN3)

  • ATP solution

  • Test alkaloid stock solution

  • Verapamil (stimulator control)

  • Sodium orthovanadate (inhibitor control)

  • Phosphate (B84403) detection reagent (e.g., malachite green-based)

Procedure:

  • Thaw the P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer.

  • Add the test alkaloid at various concentrations, verapamil, or sodium orthovanadate to the appropriate wells.

  • Add the P-gp membrane vesicles to all wells except the blank.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. Changes in absorbance in the presence of the alkaloid indicate modulation of ATPase activity.

Protocol 4: LC-MS/MS Method for P-gp Substrate Quantification (Example: Digoxin)

Objective: To quantify the transport of a P-gp substrate across a cell monolayer.

Materials:

  • Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)

  • Transport buffer (e.g., HBSS)

  • Digoxin stock solution

  • Test alkaloid stock solution

  • LC-MS/MS system

Procedure:

  • Culture cells on permeable supports until a confluent monolayer is formed.

  • Wash the monolayers with transport buffer.

  • Add transport buffer containing digoxin (and the test alkaloid in the test group) to the apical (A) or basolateral (B) chamber.

  • Add fresh transport buffer to the receiver chamber.

  • Incubate at 37°C for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from the receiver chamber.

  • Prepare samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).

  • Analyze the samples using a validated LC-MS/MS method for digoxin.[10][17][18][19][20]

  • Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of P-gp-mediated efflux. A reduction in the efflux ratio in the presence of the alkaloid indicates P-gp inhibition.

Visualized Workflows and Concepts

P_gp_Assay_Troubleshooting cluster_fluorescence Fluorescence Interference cluster_cytotoxicity Cytotoxicity Interference cluster_inconsistent Inconsistent Results start Assay Interference Observed fluorescence High Background Fluorescence? start->fluorescence cytotoxicity Cell Viability Affected? fluorescence->cytotoxicity No spectral_scan Perform Spectral Scan fluorescence->spectral_scan Yes inconsistent Inconsistent Results? cytotoxicity->inconsistent No mtt_assay Run Parallel Cytotoxicity Assay cytotoxicity->mtt_assay Yes assay_principle Consider Assay Principle inconsistent->assay_principle Yes background_sub Background Subtraction spectral_scan->background_sub non_fluorescent Use Non-Fluorescent Assay background_sub->non_fluorescent end Resolution non_fluorescent->end positive_control Use Non-Toxic Positive Control mtt_assay->positive_control time_course Optimize Incubation Time positive_control->time_course time_course->end substrate_dep Test Different Substrates assay_principle->substrate_dep cell_line Validate P-gp Expression substrate_dep->cell_line cell_line->end

Caption: A troubleshooting flowchart for P-gp assay interference.

Rhodamine_123_Workflow start Start seed_cells Seed P-gp expressing and parental cells start->seed_cells pre_incubate Pre-incubate with alkaloid or controls seed_cells->pre_incubate add_rho123 Add Rhodamine 123 pre_incubate->add_rho123 incubate Incubate at 37°C add_rho123->incubate wash Wash with cold PBS incubate->wash harvest Harvest cells wash->harvest analyze Analyze by Flow Cytometry harvest->analyze end End analyze->end

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Pgp_Inhibition_Mechanisms cluster_pgp P-glycoprotein Alkaloid Alkaloid ATPase_Site ATPase Site Alkaloid->ATPase_Site Inhibits ATP hydrolysis Substrate_Binding_Site Substrate Binding Site Alkaloid->Substrate_Binding_Site Competitive inhibition Inhibition Inhibition of Substrate Efflux ATPase_Site->Inhibition Substrate_Binding_Site->Inhibition

Caption: Mechanisms of P-gp inhibition by alkaloids.

References

Technical Support Center: Overcoming P-glycoprotein Assay Interference by Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered when assessing the interaction of alkaloids with P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: My fluorescent alkaloid is causing high background noise in my P-gp inhibition assay. How can I correct for this?

A1: Autofluorescence is a common issue with alkaloids. Here are several strategies to mitigate this interference:

  • Spectral Scanning: Before your assay, run a fluorescence scan of your alkaloid alone at the excitation and emission wavelengths used for your P-gp substrate probe (e.g., calcein (B42510), rhodamine 123). This will quantify the intrinsic fluorescence of your compound.[1][2]

  • Use of Non-fluorescent Methods: If autofluorescence is too high, consider using an alternative, non-fluorescent assay format, such as the P-gp ATPase activity assay or a transport assay using a non-fluorescent P-gp substrate quantified by LC-MS/MS.

  • Background Subtraction: For plate reader-based assays, include wells with the alkaloid at the tested concentrations without the fluorescent substrate. The fluorescence from these wells can be subtracted from the wells containing both the alkaloid and the substrate.

  • Flow Cytometry Gating: In flow cytometry-based assays, unstained cells treated with the alkaloid can be used to set the baseline fluorescence, allowing for more accurate gating on the cell population that has taken up the fluorescent probe.

Q2: I'm observing a significant decrease in cell viability at concentrations where I expect to see P-gp inhibition. How can I distinguish between cytotoxicity and true P-gp inhibition?

A2: It is crucial to differentiate between cell death and P-gp inhibition, as cytotoxicity can lead to false-positive results in accumulation assays (due to leaky membranes) or false negatives in efflux assays.

  • Cytotoxicity Assays: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your P-gp assay, using the same cell line, incubation times, and alkaloid concentrations.[3] This will help you determine the non-toxic concentration range for your P-gp experiments.

  • Use of a Positive Control Inhibitor: Include a well-characterized, non-toxic P-gp inhibitor (e.g., verapamil) as a positive control. If your alkaloid shows a similar or greater effect on substrate accumulation at non-toxic concentrations, it is likely a true P-gp inhibitor.

  • Time-Course Experiments: Shorter incubation times in your P-gp assay may allow you to observe inhibition before the onset of significant cytotoxicity.

Q3: My alkaloid appears to be a P-gp inhibitor in one assay but not in another. Why might this be the case?

A3: Discrepancies between different P-gp assays can arise from several factors:

  • Assay Principle: Different assays measure different aspects of P-gp function. For example, the ATPase assay measures the hydrolysis of ATP, which can be stimulated by substrates and inhibited by some inhibitors.[4][5] In contrast, substrate accumulation assays (e.g., calcein-AM, rhodamine 123) directly measure the transport activity of P-gp. An alkaloid might stimulate ATPase activity (suggesting it's a substrate) while also competitively inhibiting the transport of another substrate.

  • Substrate-Dependent Inhibition: P-gp has multiple substrate binding sites. An alkaloid may effectively compete with one P-gp substrate but not another, leading to different apparent inhibitory potencies depending on the probe substrate used.

  • Cell Line Differences: The expression levels of P-gp and other transporters can vary between different cell lines, which can influence the apparent IC50 values of inhibitors.[6]

Q4: What is a suitable positive control inhibitor and substrate for my P-gp assays?

A4: Using appropriate controls is essential for validating your assay.

Troubleshooting Guides

Issue 1: High Variability in Rhodamine 123 Accumulation Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform cell number is seeded in each well. Perform a cell count before plating.
Fluctuations in Incubation Time or Temperature Strictly adhere to the protocol's incubation times and maintain a constant temperature (typically 37°C).
Photobleaching of Rhodamine 123 Protect the plate from light as much as possible during incubations and before reading.
Presence of Serum in Assay Buffer Serum components can bind to rhodamine 123 and interfere with its uptake. Use a serum-free assay buffer.
Inconsistent Washing Steps Ensure consistent and thorough washing to remove extracellular rhodamine 123 before measuring intracellular fluorescence.
Issue 2: Low Signal-to-Noise Ratio in the Calcein-AM Assay
Possible Cause Troubleshooting Step
Low P-gp Expression in Cells Confirm P-gp expression levels in your cell line using Western blot or qPCR. Use a cell line known to have high P-gp expression (e.g., MDCK-MDR1, K562/ADR).
Suboptimal Calcein-AM Concentration Titrate the concentration of calcein-AM to find the optimal concentration that gives a robust signal without causing cytotoxicity.
Insufficient Incubation Time Optimize the incubation time to allow for sufficient uptake and hydrolysis of calcein-AM.
Esterase Activity Inhibition by Alkaloid Test whether your alkaloid inhibits intracellular esterases by measuring calcein fluorescence in a P-gp null cell line.
Issue 3: Inconsistent Results in the P-gp ATPase Assay
Possible Cause Troubleshooting Step
Variable Basal ATPase Activity Ensure the membrane preparations are of high quality and have been stored correctly. Always include a control with a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity.
Alkaloid Precipitation Check the solubility of your alkaloid in the assay buffer. Precipitated compound will not be available to interact with P-gp.
Direct Interference with the Detection Reagent Run a control without P-gp membranes to see if the alkaloid interferes with the ATP detection reagent.
Substrate vs. Inhibitor Effects Remember that P-gp substrates can stimulate ATPase activity at low concentrations and inhibit it at high concentrations. Perform a full dose-response curve.[4]

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic effects of various alkaloids. Note that IC50 values can vary depending on the cell line and assay conditions.

Table 1: P-gp Inhibitory Activity of Selected Alkaloids

AlkaloidAssayCell LineP-gp SubstrateIC50 (µM)Reference
VerapamilRhodamine 123 AccumulationMCF7RRhodamine 123~5.0[9]
Cyclosporin ARhodamine 123 AccumulationMCF7RRhodamine 123~2.5[9]
PinostrobinPaclitaxel CytotoxicityKBvinPaclitaxel<100[14]
TectochrysinPaclitaxel CytotoxicityKBvinPaclitaxel<100[14]
CurineDoxorubicin CytotoxicityK562/ADRDoxorubicin~1.0[14]
GuattegaumerineDoxorubicin CytotoxicityK562/ADRDoxorubicin~1.0[14]

Table 2: Cytotoxicity of Selected Alkaloids in Cancer Cell Lines

AlkaloidCell LineType of CancerIC50 (µM)Reference
LiriodenineCAOV-3Ovarian37.3[3]
NoscapineA172Glioma20[3]
HirsutineMurine Breast CancerBreastVaries[3]
α-TomatineHuman Prostate CancerProstateVaries[3]
Pileamartine CKBMouth Epidermal Carcinoma<1[15]
JulandineKBMouth Epidermal Carcinoma<1[15]
CryptopleurineKBMouth Epidermal Carcinoma<1[15]
LycorineHL-60Myeloid Leukemia0.6[16]
PretazettineVariousVarious0.9 - 8.85[16]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay using Flow Cytometry

Objective: To determine the inhibitory effect of an alkaloid on P-gp-mediated efflux of rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • Test alkaloid stock solution

  • Verapamil stock solution (positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Pre-incubate the cells with various concentrations of the test alkaloid or verapamil in serum-free medium for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Add rhodamine 123 to a final concentration of 1 µg/mL to each well and incubate for another 60 minutes at 37°C, protected from light.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the alkaloid compared to the vehicle control indicates P-gp inhibition.

Protocol 2: Calcein-AM Accumulation Assay using a Plate Reader

Objective: To assess the ability of an alkaloid to inhibit P-gp, leading to the accumulation of fluorescent calcein.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1)

  • Calcein-AM stock solution (1 mM in DMSO)

  • Test alkaloid stock solution

  • Cyclosporin A stock solution (positive control)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well black, clear-bottom plate

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.

  • On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

  • Add assay buffer containing various concentrations of the test alkaloid or cyclosporin A to the wells. Include a vehicle control.

  • Incubate the plate at 37°C for 15 minutes.

  • Add calcein-AM to each well to a final concentration of 0.5 µM.

  • Incubate the plate for another 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • An increase in fluorescence intensity in the presence of the alkaloid indicates P-gp inhibition.

Protocol 3: P-gp ATPase Activity Assay

Objective: To determine if an alkaloid stimulates or inhibits the ATPase activity of P-gp.

Materials:

  • P-gp membrane vesicles

  • Assay buffer (containing MgCl2, EGTA, NaN3)

  • ATP solution

  • Test alkaloid stock solution

  • Verapamil (stimulator control)

  • Sodium orthovanadate (inhibitor control)

  • Phosphate (B84403) detection reagent (e.g., malachite green-based)

Procedure:

  • Thaw the P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer.

  • Add the test alkaloid at various concentrations, verapamil, or sodium orthovanadate to the appropriate wells.

  • Add the P-gp membrane vesicles to all wells except the blank.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. Changes in absorbance in the presence of the alkaloid indicate modulation of ATPase activity.

Protocol 4: LC-MS/MS Method for P-gp Substrate Quantification (Example: Digoxin)

Objective: To quantify the transport of a P-gp substrate across a cell monolayer.

Materials:

  • Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)

  • Transport buffer (e.g., HBSS)

  • Digoxin stock solution

  • Test alkaloid stock solution

  • LC-MS/MS system

Procedure:

  • Culture cells on permeable supports until a confluent monolayer is formed.

  • Wash the monolayers with transport buffer.

  • Add transport buffer containing digoxin (and the test alkaloid in the test group) to the apical (A) or basolateral (B) chamber.

  • Add fresh transport buffer to the receiver chamber.

  • Incubate at 37°C for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from the receiver chamber.

  • Prepare samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).

  • Analyze the samples using a validated LC-MS/MS method for digoxin.[10][17][18][19][20]

  • Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of P-gp-mediated efflux. A reduction in the efflux ratio in the presence of the alkaloid indicates P-gp inhibition.

Visualized Workflows and Concepts

P_gp_Assay_Troubleshooting cluster_fluorescence Fluorescence Interference cluster_cytotoxicity Cytotoxicity Interference cluster_inconsistent Inconsistent Results start Assay Interference Observed fluorescence High Background Fluorescence? start->fluorescence cytotoxicity Cell Viability Affected? fluorescence->cytotoxicity No spectral_scan Perform Spectral Scan fluorescence->spectral_scan Yes inconsistent Inconsistent Results? cytotoxicity->inconsistent No mtt_assay Run Parallel Cytotoxicity Assay cytotoxicity->mtt_assay Yes assay_principle Consider Assay Principle inconsistent->assay_principle Yes background_sub Background Subtraction spectral_scan->background_sub non_fluorescent Use Non-Fluorescent Assay background_sub->non_fluorescent end Resolution non_fluorescent->end positive_control Use Non-Toxic Positive Control mtt_assay->positive_control time_course Optimize Incubation Time positive_control->time_course time_course->end substrate_dep Test Different Substrates assay_principle->substrate_dep cell_line Validate P-gp Expression substrate_dep->cell_line cell_line->end

Caption: A troubleshooting flowchart for P-gp assay interference.

Rhodamine_123_Workflow start Start seed_cells Seed P-gp expressing and parental cells start->seed_cells pre_incubate Pre-incubate with alkaloid or controls seed_cells->pre_incubate add_rho123 Add Rhodamine 123 pre_incubate->add_rho123 incubate Incubate at 37°C add_rho123->incubate wash Wash with cold PBS incubate->wash harvest Harvest cells wash->harvest analyze Analyze by Flow Cytometry harvest->analyze end End analyze->end

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Pgp_Inhibition_Mechanisms cluster_pgp P-glycoprotein Alkaloid Alkaloid ATPase_Site ATPase Site Alkaloid->ATPase_Site Inhibits ATP hydrolysis Substrate_Binding_Site Substrate Binding Site Alkaloid->Substrate_Binding_Site Competitive inhibition Inhibition Inhibition of Substrate Efflux ATPase_Site->Inhibition Substrate_Binding_Site->Inhibition

Caption: Mechanisms of P-gp inhibition by alkaloids.

References

Technical Support Center: Overcoming P-glycoprotein Assay Interference by Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered when assessing the interaction of alkaloids with P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: My fluorescent alkaloid is causing high background noise in my P-gp inhibition assay. How can I correct for this?

A1: Autofluorescence is a common issue with alkaloids. Here are several strategies to mitigate this interference:

  • Spectral Scanning: Before your assay, run a fluorescence scan of your alkaloid alone at the excitation and emission wavelengths used for your P-gp substrate probe (e.g., calcein, rhodamine 123). This will quantify the intrinsic fluorescence of your compound.[1][2]

  • Use of Non-fluorescent Methods: If autofluorescence is too high, consider using an alternative, non-fluorescent assay format, such as the P-gp ATPase activity assay or a transport assay using a non-fluorescent P-gp substrate quantified by LC-MS/MS.

  • Background Subtraction: For plate reader-based assays, include wells with the alkaloid at the tested concentrations without the fluorescent substrate. The fluorescence from these wells can be subtracted from the wells containing both the alkaloid and the substrate.

  • Flow Cytometry Gating: In flow cytometry-based assays, unstained cells treated with the alkaloid can be used to set the baseline fluorescence, allowing for more accurate gating on the cell population that has taken up the fluorescent probe.

Q2: I'm observing a significant decrease in cell viability at concentrations where I expect to see P-gp inhibition. How can I distinguish between cytotoxicity and true P-gp inhibition?

A2: It is crucial to differentiate between cell death and P-gp inhibition, as cytotoxicity can lead to false-positive results in accumulation assays (due to leaky membranes) or false negatives in efflux assays.

  • Cytotoxicity Assays: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your P-gp assay, using the same cell line, incubation times, and alkaloid concentrations.[3] This will help you determine the non-toxic concentration range for your P-gp experiments.

  • Use of a Positive Control Inhibitor: Include a well-characterized, non-toxic P-gp inhibitor (e.g., verapamil) as a positive control. If your alkaloid shows a similar or greater effect on substrate accumulation at non-toxic concentrations, it is likely a true P-gp inhibitor.

  • Time-Course Experiments: Shorter incubation times in your P-gp assay may allow you to observe inhibition before the onset of significant cytotoxicity.

Q3: My alkaloid appears to be a P-gp inhibitor in one assay but not in another. Why might this be the case?

A3: Discrepancies between different P-gp assays can arise from several factors:

  • Assay Principle: Different assays measure different aspects of P-gp function. For example, the ATPase assay measures the hydrolysis of ATP, which can be stimulated by substrates and inhibited by some inhibitors.[4][5] In contrast, substrate accumulation assays (e.g., calcein-AM, rhodamine 123) directly measure the transport activity of P-gp. An alkaloid might stimulate ATPase activity (suggesting it's a substrate) while also competitively inhibiting the transport of another substrate.

  • Substrate-Dependent Inhibition: P-gp has multiple substrate binding sites. An alkaloid may effectively compete with one P-gp substrate but not another, leading to different apparent inhibitory potencies depending on the probe substrate used.

  • Cell Line Differences: The expression levels of P-gp and other transporters can vary between different cell lines, which can influence the apparent IC50 values of inhibitors.[6]

Q4: What is a suitable positive control inhibitor and substrate for my P-gp assays?

A4: Using appropriate controls is essential for validating your assay.

  • Positive Control Inhibitors: Verapamil and cyclosporin A are well-characterized P-gp inhibitors commonly used as positive controls.[7][8]

  • P-gp Substrates: For accumulation and efflux assays, rhodamine 123 and calcein-AM are widely used fluorescent substrates.[7][9] For transport assays quantified by LC-MS/MS, digoxin and fexofenadine are common choices.[10][11][12][13]

Troubleshooting Guides

Issue 1: High Variability in Rhodamine 123 Accumulation Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform cell number is seeded in each well. Perform a cell count before plating.
Fluctuations in Incubation Time or Temperature Strictly adhere to the protocol's incubation times and maintain a constant temperature (typically 37°C).
Photobleaching of Rhodamine 123 Protect the plate from light as much as possible during incubations and before reading.
Presence of Serum in Assay Buffer Serum components can bind to rhodamine 123 and interfere with its uptake. Use a serum-free assay buffer.
Inconsistent Washing Steps Ensure consistent and thorough washing to remove extracellular rhodamine 123 before measuring intracellular fluorescence.
Issue 2: Low Signal-to-Noise Ratio in the Calcein-AM Assay
Possible Cause Troubleshooting Step
Low P-gp Expression in Cells Confirm P-gp expression levels in your cell line using Western blot or qPCR. Use a cell line known to have high P-gp expression (e.g., MDCK-MDR1, K562/ADR).
Suboptimal Calcein-AM Concentration Titrate the concentration of calcein-AM to find the optimal concentration that gives a robust signal without causing cytotoxicity.
Insufficient Incubation Time Optimize the incubation time to allow for sufficient uptake and hydrolysis of calcein-AM.
Esterase Activity Inhibition by Alkaloid Test whether your alkaloid inhibits intracellular esterases by measuring calcein fluorescence in a P-gp null cell line.
Issue 3: Inconsistent Results in the P-gp ATPase Assay
Possible Cause Troubleshooting Step
Variable Basal ATPase Activity Ensure the membrane preparations are of high quality and have been stored correctly. Always include a control with a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity.
Alkaloid Precipitation Check the solubility of your alkaloid in the assay buffer. Precipitated compound will not be available to interact with P-gp.
Direct Interference with the Detection Reagent Run a control without P-gp membranes to see if the alkaloid interferes with the ATP detection reagent.
Substrate vs. Inhibitor Effects Remember that P-gp substrates can stimulate ATPase activity at low concentrations and inhibit it at high concentrations. Perform a full dose-response curve.[4]

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic effects of various alkaloids. Note that IC50 values can vary depending on the cell line and assay conditions.

Table 1: P-gp Inhibitory Activity of Selected Alkaloids

AlkaloidAssayCell LineP-gp SubstrateIC50 (µM)Reference
VerapamilRhodamine 123 AccumulationMCF7RRhodamine 123~5.0[9]
Cyclosporin ARhodamine 123 AccumulationMCF7RRhodamine 123~2.5[9]
PinostrobinPaclitaxel CytotoxicityKBvinPaclitaxel<100[14]
TectochrysinPaclitaxel CytotoxicityKBvinPaclitaxel<100[14]
CurineDoxorubicin CytotoxicityK562/ADRDoxorubicin~1.0[14]
GuattegaumerineDoxorubicin CytotoxicityK562/ADRDoxorubicin~1.0[14]

Table 2: Cytotoxicity of Selected Alkaloids in Cancer Cell Lines

AlkaloidCell LineType of CancerIC50 (µM)Reference
LiriodenineCAOV-3Ovarian37.3[3]
NoscapineA172Glioma20[3]
HirsutineMurine Breast CancerBreastVaries[3]
α-TomatineHuman Prostate CancerProstateVaries[3]
Pileamartine CKBMouth Epidermal Carcinoma<1[15]
JulandineKBMouth Epidermal Carcinoma<1[15]
CryptopleurineKBMouth Epidermal Carcinoma<1[15]
LycorineHL-60Myeloid Leukemia0.6[16]
PretazettineVariousVarious0.9 - 8.85[16]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay using Flow Cytometry

Objective: To determine the inhibitory effect of an alkaloid on P-gp-mediated efflux of rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • Test alkaloid stock solution

  • Verapamil stock solution (positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Pre-incubate the cells with various concentrations of the test alkaloid or verapamil in serum-free medium for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Add rhodamine 123 to a final concentration of 1 µg/mL to each well and incubate for another 60 minutes at 37°C, protected from light.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the alkaloid compared to the vehicle control indicates P-gp inhibition.

Protocol 2: Calcein-AM Accumulation Assay using a Plate Reader

Objective: To assess the ability of an alkaloid to inhibit P-gp, leading to the accumulation of fluorescent calcein.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1)

  • Calcein-AM stock solution (1 mM in DMSO)

  • Test alkaloid stock solution

  • Cyclosporin A stock solution (positive control)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well black, clear-bottom plate

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.

  • On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

  • Add assay buffer containing various concentrations of the test alkaloid or cyclosporin A to the wells. Include a vehicle control.

  • Incubate the plate at 37°C for 15 minutes.

  • Add calcein-AM to each well to a final concentration of 0.5 µM.

  • Incubate the plate for another 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • An increase in fluorescence intensity in the presence of the alkaloid indicates P-gp inhibition.

Protocol 3: P-gp ATPase Activity Assay

Objective: To determine if an alkaloid stimulates or inhibits the ATPase activity of P-gp.

Materials:

  • P-gp membrane vesicles

  • Assay buffer (containing MgCl2, EGTA, NaN3)

  • ATP solution

  • Test alkaloid stock solution

  • Verapamil (stimulator control)

  • Sodium orthovanadate (inhibitor control)

  • Phosphate detection reagent (e.g., malachite green-based)

Procedure:

  • Thaw the P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer.

  • Add the test alkaloid at various concentrations, verapamil, or sodium orthovanadate to the appropriate wells.

  • Add the P-gp membrane vesicles to all wells except the blank.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. Changes in absorbance in the presence of the alkaloid indicate modulation of ATPase activity.

Protocol 4: LC-MS/MS Method for P-gp Substrate Quantification (Example: Digoxin)

Objective: To quantify the transport of a P-gp substrate across a cell monolayer.

Materials:

  • Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)

  • Transport buffer (e.g., HBSS)

  • Digoxin stock solution

  • Test alkaloid stock solution

  • LC-MS/MS system

Procedure:

  • Culture cells on permeable supports until a confluent monolayer is formed.

  • Wash the monolayers with transport buffer.

  • Add transport buffer containing digoxin (and the test alkaloid in the test group) to the apical (A) or basolateral (B) chamber.

  • Add fresh transport buffer to the receiver chamber.

  • Incubate at 37°C for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from the receiver chamber.

  • Prepare samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).

  • Analyze the samples using a validated LC-MS/MS method for digoxin.[10][17][18][19][20]

  • Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of P-gp-mediated efflux. A reduction in the efflux ratio in the presence of the alkaloid indicates P-gp inhibition.

Visualized Workflows and Concepts

P_gp_Assay_Troubleshooting cluster_fluorescence Fluorescence Interference cluster_cytotoxicity Cytotoxicity Interference cluster_inconsistent Inconsistent Results start Assay Interference Observed fluorescence High Background Fluorescence? start->fluorescence cytotoxicity Cell Viability Affected? fluorescence->cytotoxicity No spectral_scan Perform Spectral Scan fluorescence->spectral_scan Yes inconsistent Inconsistent Results? cytotoxicity->inconsistent No mtt_assay Run Parallel Cytotoxicity Assay cytotoxicity->mtt_assay Yes assay_principle Consider Assay Principle inconsistent->assay_principle Yes background_sub Background Subtraction spectral_scan->background_sub non_fluorescent Use Non-Fluorescent Assay background_sub->non_fluorescent end Resolution non_fluorescent->end positive_control Use Non-Toxic Positive Control mtt_assay->positive_control time_course Optimize Incubation Time positive_control->time_course time_course->end substrate_dep Test Different Substrates assay_principle->substrate_dep cell_line Validate P-gp Expression substrate_dep->cell_line cell_line->end

Caption: A troubleshooting flowchart for P-gp assay interference.

Rhodamine_123_Workflow start Start seed_cells Seed P-gp expressing and parental cells start->seed_cells pre_incubate Pre-incubate with alkaloid or controls seed_cells->pre_incubate add_rho123 Add Rhodamine 123 pre_incubate->add_rho123 incubate Incubate at 37°C add_rho123->incubate wash Wash with cold PBS incubate->wash harvest Harvest cells wash->harvest analyze Analyze by Flow Cytometry harvest->analyze end End analyze->end

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Pgp_Inhibition_Mechanisms cluster_pgp P-glycoprotein Alkaloid Alkaloid ATPase_Site ATPase Site Alkaloid->ATPase_Site Inhibits ATP hydrolysis Substrate_Binding_Site Substrate Binding Site Alkaloid->Substrate_Binding_Site Competitive inhibition Inhibition Inhibition of Substrate Efflux ATPase_Site->Inhibition Substrate_Binding_Site->Inhibition

Caption: Mechanisms of P-gp inhibition by alkaloids.

References

Technical Support Center: Enhancing Euonymine Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Euonymine peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve peak resolution and shape.

Issue 1: My this compound peak is tailing.

  • Question: What causes peak tailing for this compound and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound, a sesquiterpene pyridine (B92270) alkaloid, is often due to secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this issue:

    • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1]

      • Solution:

        • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic this compound molecule.

        • Use a Mobile Phase Additive: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

        • Employ an End-Capped Column: Utilize a modern, high-purity silica (B1680970) column that is effectively end-capped to shield the residual silanol groups.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]

      • Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) and inject them. If the peak shape improves with dilution, you were likely overloading the column. Determine the highest concentration that provides a symmetrical peak.

    • Column Degradation: The stationary phase can degrade over time, exposing more active sites.

      • Solution: If the above solutions do not resolve the issue, consider replacing the column. A new column with fresh, fully functional bonded phase and end-capping will often restore peak symmetry.

Issue 2: My this compound peak is fronting.

  • Question: What leads to peak fronting for this compound and what are the corrective actions?

  • Answer: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:

    • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution as it enters the column.

      • Solution: Ensure your sample is completely dissolved. If necessary, change the sample solvent to one that has a similar or weaker elution strength than the initial mobile phase.

    • Column Overload: Similar to peak tailing, injecting too high a concentration of this compound can lead to fronting.

      • Solution: Reduce the sample concentration by diluting the sample.

    • Column Collapse: A physical change in the column packing can cause peak fronting. This can be due to operating at excessively high pressures or using a mobile phase with an incompatible pH.

      • Solution: Operate within the column's recommended pressure and pH limits. If you suspect column collapse, replacing the column is the most effective solution.

Issue 3: I am observing split peaks for this compound.

  • Question: Why is my this compound peak splitting into two or more peaks, and how do I resolve this?

  • Answer: Peak splitting can indicate a few problems with your chromatographic system or method:

    • Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column bed.

      • Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced.

    • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

      • Solution: This usually indicates the end of the column's life, and it should be replaced.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.

      • Solution: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase composition for enhancing this compound peak resolution?

A1: The optimal mobile phase will depend on the specific column and system being used. However, for a polar and basic compound like this compound, a reversed-phase method with a C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used.

  • Aqueous Buffer: A buffer such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a concentration of 10-20 mM is recommended. The pH should be adjusted to be acidic (pH 3-5) to ensure the ionization of this compound and suppress the ionization of residual silanols on the stationary phase.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often effective for separating complex mixtures containing this compound.

Q2: How does temperature affect the resolution of this compound peaks?

A2: Increasing the column temperature generally leads to sharper peaks and improved resolution. This is because higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and efficiency. However, excessively high temperatures can degrade the column's stationary phase. A good starting point is to test temperatures between 30°C and 50°C.

Q3: Which type of HPLC column is best suited for this compound analysis?

A3: A reversed-phase C18 column is a versatile and commonly used choice for the analysis of alkaloids like this compound. For enhanced peak shape, consider using a column with high-purity silica and robust end-capping. If peak tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better results by offering alternative selectivity.

Q4: Can I use a guard column, and will it affect my resolution?

A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column protects the analytical column from contaminants and particulates, extending its lifetime. While a guard column can introduce a small amount of extra-column band broadening, its protective benefits far outweigh this minor effect on resolution, especially if it is properly installed and maintained.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.1
5.01.5
3.51.1
2.51.0

Asymmetry factor calculated at 10% of the peak height. A value of 1.0 indicates a symmetrical peak.

Table 2: Influence of Organic Modifier on Resolution of this compound from a Co-eluting Impurity

Organic ModifierResolution (Rs)
Methanol1.2
Acetonitrile1.8
Tetrahydrofuran1.5

Resolution (Rs) greater than 1.5 is generally considered baseline separation.

Experimental Protocols

Protocol 1: HPLC Method for Enhancing this compound Peak Resolution

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (isocratic)

    • 17-18 min: 80% to 20% B (linear gradient)

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A: 20% B).

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Resolution peak_shape Identify Peak Shape Problem start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetrical (tail) fronting Peak Fronting peak_shape->fronting Asymmetrical (front) splitting Peak Splitting peak_shape->splitting Multiple Peaks sol_tailing1 Lower Mobile Phase pH (e.g., pH 2.5-3.5) tailing->sol_tailing1 sol_tailing2 Add Mobile Phase Modifier (e.g., Triethylamine) tailing->sol_tailing2 sol_tailing3 Reduce Sample Concentration tailing->sol_tailing3 sol_tailing4 Use End-Capped Column or Replace Column tailing->sol_tailing4 sol_fronting1 Improve Sample Solubility (Change Sample Solvent) fronting->sol_fronting1 sol_fronting2 Reduce Sample Concentration fronting->sol_fronting2 sol_fronting3 Check/Replace Column fronting->sol_fronting3 sol_splitting1 Back-flush or Replace Column Frit splitting->sol_splitting1 sol_splitting2 Replace Column (Check for Voids) splitting->sol_splitting2 sol_splitting3 Match Sample Solvent to Mobile Phase splitting->sol_splitting3 end_node Improved Resolution sol_tailing1->end_node sol_tailing2->end_node sol_tailing3->end_node sol_tailing4->end_node sol_fronting1->end_node sol_fronting2->end_node sol_fronting3->end_node sol_splitting1->end_node sol_splitting2->end_node sol_splitting3->end_node

Caption: Troubleshooting workflow for poor this compound peak resolution.

SilanolInteractions cluster_0 Silica Surface cluster_1 Analytes in Mobile Phase Silanol Si-OH Acidic Silanol Group Interaction Secondary Interaction (Causes Peak Tailing) Silanol:f0->Interaction Blocking Preferential Interaction (Improves Peak Shape) Silanol:f0->Blocking This compound This compound Basic Analyte (R3N) This compound:f0->Interaction Modifier TEA Competitive Base (Et3N) Modifier:f0->Blocking

Caption: Interactions at the stationary phase surface affecting peak shape.

References

Technical Support Center: Enhancing Euonymine Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Euonymine peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve peak resolution and shape.

Issue 1: My this compound peak is tailing.

  • Question: What causes peak tailing for this compound and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound, a sesquiterpene pyridine (B92270) alkaloid, is often due to secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this issue:

    • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1]

      • Solution:

        • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic this compound molecule.

        • Use a Mobile Phase Additive: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

        • Employ an End-Capped Column: Utilize a modern, high-purity silica (B1680970) column that is effectively end-capped to shield the residual silanol groups.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]

      • Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) and inject them. If the peak shape improves with dilution, you were likely overloading the column. Determine the highest concentration that provides a symmetrical peak.

    • Column Degradation: The stationary phase can degrade over time, exposing more active sites.

      • Solution: If the above solutions do not resolve the issue, consider replacing the column. A new column with fresh, fully functional bonded phase and end-capping will often restore peak symmetry.

Issue 2: My this compound peak is fronting.

  • Question: What leads to peak fronting for this compound and what are the corrective actions?

  • Answer: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:

    • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution as it enters the column.

      • Solution: Ensure your sample is completely dissolved. If necessary, change the sample solvent to one that has a similar or weaker elution strength than the initial mobile phase.

    • Column Overload: Similar to peak tailing, injecting too high a concentration of this compound can lead to fronting.

      • Solution: Reduce the sample concentration by diluting the sample.

    • Column Collapse: A physical change in the column packing can cause peak fronting. This can be due to operating at excessively high pressures or using a mobile phase with an incompatible pH.

      • Solution: Operate within the column's recommended pressure and pH limits. If you suspect column collapse, replacing the column is the most effective solution.

Issue 3: I am observing split peaks for this compound.

  • Question: Why is my this compound peak splitting into two or more peaks, and how do I resolve this?

  • Answer: Peak splitting can indicate a few problems with your chromatographic system or method:

    • Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column bed.

      • Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced.

    • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

      • Solution: This usually indicates the end of the column's life, and it should be replaced.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.

      • Solution: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase composition for enhancing this compound peak resolution?

A1: The optimal mobile phase will depend on the specific column and system being used. However, for a polar and basic compound like this compound, a reversed-phase method with a C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used.

  • Aqueous Buffer: A buffer such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a concentration of 10-20 mM is recommended. The pH should be adjusted to be acidic (pH 3-5) to ensure the ionization of this compound and suppress the ionization of residual silanols on the stationary phase.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often effective for separating complex mixtures containing this compound.

Q2: How does temperature affect the resolution of this compound peaks?

A2: Increasing the column temperature generally leads to sharper peaks and improved resolution. This is because higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and efficiency. However, excessively high temperatures can degrade the column's stationary phase. A good starting point is to test temperatures between 30°C and 50°C.

Q3: Which type of HPLC column is best suited for this compound analysis?

A3: A reversed-phase C18 column is a versatile and commonly used choice for the analysis of alkaloids like this compound. For enhanced peak shape, consider using a column with high-purity silica and robust end-capping. If peak tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better results by offering alternative selectivity.

Q4: Can I use a guard column, and will it affect my resolution?

A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column protects the analytical column from contaminants and particulates, extending its lifetime. While a guard column can introduce a small amount of extra-column band broadening, its protective benefits far outweigh this minor effect on resolution, especially if it is properly installed and maintained.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.1
5.01.5
3.51.1
2.51.0

Asymmetry factor calculated at 10% of the peak height. A value of 1.0 indicates a symmetrical peak.

Table 2: Influence of Organic Modifier on Resolution of this compound from a Co-eluting Impurity

Organic ModifierResolution (Rs)
Methanol1.2
Acetonitrile1.8
Tetrahydrofuran1.5

Resolution (Rs) greater than 1.5 is generally considered baseline separation.

Experimental Protocols

Protocol 1: HPLC Method for Enhancing this compound Peak Resolution

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (isocratic)

    • 17-18 min: 80% to 20% B (linear gradient)

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A: 20% B).

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Resolution peak_shape Identify Peak Shape Problem start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetrical (tail) fronting Peak Fronting peak_shape->fronting Asymmetrical (front) splitting Peak Splitting peak_shape->splitting Multiple Peaks sol_tailing1 Lower Mobile Phase pH (e.g., pH 2.5-3.5) tailing->sol_tailing1 sol_tailing2 Add Mobile Phase Modifier (e.g., Triethylamine) tailing->sol_tailing2 sol_tailing3 Reduce Sample Concentration tailing->sol_tailing3 sol_tailing4 Use End-Capped Column or Replace Column tailing->sol_tailing4 sol_fronting1 Improve Sample Solubility (Change Sample Solvent) fronting->sol_fronting1 sol_fronting2 Reduce Sample Concentration fronting->sol_fronting2 sol_fronting3 Check/Replace Column fronting->sol_fronting3 sol_splitting1 Back-flush or Replace Column Frit splitting->sol_splitting1 sol_splitting2 Replace Column (Check for Voids) splitting->sol_splitting2 sol_splitting3 Match Sample Solvent to Mobile Phase splitting->sol_splitting3 end_node Improved Resolution sol_tailing1->end_node sol_tailing2->end_node sol_tailing3->end_node sol_tailing4->end_node sol_fronting1->end_node sol_fronting2->end_node sol_fronting3->end_node sol_splitting1->end_node sol_splitting2->end_node sol_splitting3->end_node

Caption: Troubleshooting workflow for poor this compound peak resolution.

SilanolInteractions cluster_0 Silica Surface cluster_1 Analytes in Mobile Phase Silanol Si-OH Acidic Silanol Group Interaction Secondary Interaction (Causes Peak Tailing) Silanol:f0->Interaction Blocking Preferential Interaction (Improves Peak Shape) Silanol:f0->Blocking This compound This compound Basic Analyte (R3N) This compound:f0->Interaction Modifier TEA Competitive Base (Et3N) Modifier:f0->Blocking

Caption: Interactions at the stationary phase surface affecting peak shape.

References

Technical Support Center: Enhancing Euonymine Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Euonymine peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve peak resolution and shape.

Issue 1: My this compound peak is tailing.

  • Question: What causes peak tailing for this compound and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound, a sesquiterpene pyridine alkaloid, is often due to secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this issue:

    • Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1]

      • Solution:

        • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups, minimizing their interaction with the basic this compound molecule.

        • Use a Mobile Phase Additive: Add a competitive base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

        • Employ an End-Capped Column: Utilize a modern, high-purity silica column that is effectively end-capped to shield the residual silanol groups.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]

      • Solution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) and inject them. If the peak shape improves with dilution, you were likely overloading the column. Determine the highest concentration that provides a symmetrical peak.

    • Column Degradation: The stationary phase can degrade over time, exposing more active sites.

      • Solution: If the above solutions do not resolve the issue, consider replacing the column. A new column with fresh, fully functional bonded phase and end-capping will often restore peak symmetry.

Issue 2: My this compound peak is fronting.

  • Question: What leads to peak fronting for this compound and what are the corrective actions?

  • Answer: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:

    • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution as it enters the column.

      • Solution: Ensure your sample is completely dissolved. If necessary, change the sample solvent to one that has a similar or weaker elution strength than the initial mobile phase.

    • Column Overload: Similar to peak tailing, injecting too high a concentration of this compound can lead to fronting.

      • Solution: Reduce the sample concentration by diluting the sample.

    • Column Collapse: A physical change in the column packing can cause peak fronting. This can be due to operating at excessively high pressures or using a mobile phase with an incompatible pH.

      • Solution: Operate within the column's recommended pressure and pH limits. If you suspect column collapse, replacing the column is the most effective solution.

Issue 3: I am observing split peaks for this compound.

  • Question: Why is my this compound peak splitting into two or more peaks, and how do I resolve this?

  • Answer: Peak splitting can indicate a few problems with your chromatographic system or method:

    • Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column bed.

      • Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced.

    • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

      • Solution: This usually indicates the end of the column's life, and it should be replaced.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.

      • Solution: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase composition for enhancing this compound peak resolution?

A1: The optimal mobile phase will depend on the specific column and system being used. However, for a polar and basic compound like this compound, a reversed-phase method with a C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used.

  • Aqueous Buffer: A buffer such as ammonium acetate or ammonium formate at a concentration of 10-20 mM is recommended. The pH should be adjusted to be acidic (pH 3-5) to ensure the ionization of this compound and suppress the ionization of residual silanols on the stationary phase.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often effective for separating complex mixtures containing this compound.

Q2: How does temperature affect the resolution of this compound peaks?

A2: Increasing the column temperature generally leads to sharper peaks and improved resolution. This is because higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and efficiency. However, excessively high temperatures can degrade the column's stationary phase. A good starting point is to test temperatures between 30°C and 50°C.

Q3: Which type of HPLC column is best suited for this compound analysis?

A3: A reversed-phase C18 column is a versatile and commonly used choice for the analysis of alkaloids like this compound. For enhanced peak shape, consider using a column with high-purity silica and robust end-capping. If peak tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better results by offering alternative selectivity.

Q4: Can I use a guard column, and will it affect my resolution?

A4: Yes, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column protects the analytical column from contaminants and particulates, extending its lifetime. While a guard column can introduce a small amount of extra-column band broadening, its protective benefits far outweigh this minor effect on resolution, especially if it is properly installed and maintained.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.1
5.01.5
3.51.1
2.51.0

Asymmetry factor calculated at 10% of the peak height. A value of 1.0 indicates a symmetrical peak.

Table 2: Influence of Organic Modifier on Resolution of this compound from a Co-eluting Impurity

Organic ModifierResolution (Rs)
Methanol1.2
Acetonitrile1.8
Tetrahydrofuran1.5

Resolution (Rs) greater than 1.5 is generally considered baseline separation.

Experimental Protocols

Protocol 1: HPLC Method for Enhancing this compound Peak Resolution

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (isocratic)

    • 17-18 min: 80% to 20% B (linear gradient)

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A: 20% B).

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Resolution peak_shape Identify Peak Shape Problem start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetrical (tail) fronting Peak Fronting peak_shape->fronting Asymmetrical (front) splitting Peak Splitting peak_shape->splitting Multiple Peaks sol_tailing1 Lower Mobile Phase pH (e.g., pH 2.5-3.5) tailing->sol_tailing1 sol_tailing2 Add Mobile Phase Modifier (e.g., Triethylamine) tailing->sol_tailing2 sol_tailing3 Reduce Sample Concentration tailing->sol_tailing3 sol_tailing4 Use End-Capped Column or Replace Column tailing->sol_tailing4 sol_fronting1 Improve Sample Solubility (Change Sample Solvent) fronting->sol_fronting1 sol_fronting2 Reduce Sample Concentration fronting->sol_fronting2 sol_fronting3 Check/Replace Column fronting->sol_fronting3 sol_splitting1 Back-flush or Replace Column Frit splitting->sol_splitting1 sol_splitting2 Replace Column (Check for Voids) splitting->sol_splitting2 sol_splitting3 Match Sample Solvent to Mobile Phase splitting->sol_splitting3 end_node Improved Resolution sol_tailing1->end_node sol_tailing2->end_node sol_tailing3->end_node sol_tailing4->end_node sol_fronting1->end_node sol_fronting2->end_node sol_fronting3->end_node sol_splitting1->end_node sol_splitting2->end_node sol_splitting3->end_node

Caption: Troubleshooting workflow for poor this compound peak resolution.

SilanolInteractions cluster_0 Silica Surface cluster_1 Analytes in Mobile Phase Silanol Si-OH Acidic Silanol Group Interaction Secondary Interaction (Causes Peak Tailing) Silanol:f0->Interaction Blocking Preferential Interaction (Improves Peak Shape) Silanol:f0->Blocking This compound This compound Basic Analyte (R3N) This compound:f0->Interaction Modifier TEA Competitive Base (Et3N) Modifier:f0->Blocking

Caption: Interactions at the stationary phase surface affecting peak shape.

References

Improving the efficiency of the final deprotection step in Euonymine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Euonymine Synthesis Final Deprotection

Welcome to the technical support center for the final deprotection step in the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical phase of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the hydroxyl functions in the this compound core structure?

In the successful total synthesis of this compound, a variety of protecting groups are employed to mask the numerous hydroxyl groups of the dihydro-β-agarofuran core. The choice of these groups is critical for achieving the desired reactivity and selectivity in subsequent steps. The most commonly utilized protecting groups include:

  • Silyl (B83357) Ethers: Triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers are frequently used due to their relative stability and the availability of selective deprotection methods.

  • Acetals: Acetonides are often employed for the protection of cis-diols, particularly in the earlier stages of the synthesis.

  • Esters: Acetyl (Ac) and other ester groups are also used, which can be removed under basic conditions.

Q2: What are the general strategies for the final deprotection to obtain the this compound core?

There are two primary strategies for the final deprotection, depending on the synthetic target:

  • Global Deprotection: This approach aims to remove all protecting groups simultaneously to yield the fully hydroxylated core, euonyminol. This is typically a multi-step process involving the sequential removal of different classes of protecting groups (e.g., silyl ethers followed by acetals).

  • Selective Deprotection: For the synthesis of this compound itself, a more nuanced, selective deprotection is required. This allows for the unmasking of specific hydroxyl groups for the final macrocyclization step with the evoninic acid moiety, while others remain protected.

Q3: What are the major challenges in the final deprotection step?

The final deprotection in a complex, poly-oxygenated molecule like this compound is fraught with challenges. Researchers should be aware of the following potential issues:

  • Incomplete Deprotection: Due to the steric congestion around the core structure, some protecting groups may be difficult to remove completely, leading to a mixture of partially deprotected intermediates.

  • Low Yields: The harsh conditions sometimes required for complete deprotection can lead to degradation of the sensitive core structure, resulting in lower overall yields.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions such as rearrangements, eliminations, or re-protection at different positions under the deprotection conditions.

  • Selectivity: In the case of selective deprotection, achieving high selectivity between similar protecting groups (e.g., different silyl ethers) can be extremely challenging.

Troubleshooting Guide

This guide addresses specific problems that you might encounter during the final deprotection step.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete removal of silyl ethers (TES, TBS). 1. Insufficient reagent. 2. Steric hindrance around the silyl ether. 3. Short reaction time or low temperature.1. Increase the equivalents of the fluoride (B91410) source (e.g., TBAF, HF-Pyridine). 2. For sterically hindered groups, consider using a less hindered fluoride source or increasing the reaction temperature. Monitor the reaction carefully to avoid side products. 3. Prolong the reaction time and monitor by TLC or LC-MS.
Low yield of the deprotected product. 1. Degradation of the substrate under harsh deprotection conditions. 2. Competing side reactions. 3. Difficult purification.1. If using acidic conditions, try milder acids or buffer the reaction. For fluoride-based deprotection, consider using buffered TBAF (e.g., with acetic acid). 2. Analyze the crude reaction mixture to identify major byproducts and adjust the reaction conditions to minimize their formation. 3. Employ advanced purification techniques such as preparative HPLC.
Formation of unexpected byproducts. 1. Skeletal rearrangement under acidic conditions. 2. Elimination reactions. 3. Acyl migration if ester protecting groups are present.1. Use milder acidic conditions or switch to a non-acidic deprotection method if possible. 2. Ensure the reaction is run at the lowest possible temperature and that the base used for workup is not too strong. 3. For ester deprotection, use carefully controlled basic conditions (e.g., K₂CO₃ in MeOH) at low temperatures.
Poor selectivity in partial deprotection. 1. Similar reactivity of different protecting groups. 2. Over-reaction leading to the removal of more protecting groups than desired.1. Carefully choose deprotection conditions that exploit subtle differences in reactivity. For example, TES ethers can sometimes be removed in the presence of TBS ethers with specific reagents. 2. Monitor the reaction progress very closely and quench the reaction as soon as the desired product is formed. Using a sub-stoichiometric amount of the deprotecting agent can sometimes be effective.

Experimental Protocols

The following are detailed methodologies for key deprotection experiments based on the successful total synthesis of this compound.

Protocol 1: Global Deprotection of a Fully Protected Euonyminol Derivative

This protocol describes the complete removal of silyl ether and acetal (B89532) protecting groups.

Step 1: Desilylation

  • Dissolve the fully protected euonyminol precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acetal Deprotection

  • Dissolve the crude product from Step 1 in methanol (B129727) (MeOH, 0.1 M).

  • Add 1 M aqueous HCl solution until the pH is ~2.

  • Stir the reaction at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield euonyminol.

Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether

This protocol is for the selective removal of a TES group in the presence of more robust silyl ethers like TBS.

  • Dissolve the differentially protected euonyminol precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C.

  • Add hydrogen fluoride-pyridine complex (HF-Pyridine, 70 wt. % HF, excess) dropwise.

  • Stir the reaction at 0 °C for 8 hours, monitoring closely by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following table summarizes quantitative data for the key deprotection steps.

Deprotection Type Protecting Group(s) Removed Reagents and Conditions Yield
GlobalTES, TBS, Acetonide1. TBAF, THF, 0 °C to rt, 12 h; 2. 1M HCl, MeOH, rt, 4 h~85%
SelectiveTESHF-Pyridine, THF, 0 °C, 8 h~70%

Visualizations

Logical Workflow for Troubleshooting Deprotection

troubleshooting_workflow start Deprotection Reaction Outcome incomplete Incomplete Reaction start->incomplete low_yield Low Yield start->low_yield side_products Side Products start->side_products successful Successful Deprotection start->successful reagent Check Reagent: - Purity - Equivalents incomplete->reagent conditions Adjust Conditions: - Temperature - Time incomplete->conditions degradation Assess Substrate Stability: - Milder Reagents - Lower Temperature low_yield->degradation analysis Analyze Byproducts: - Identify Structures - Postulate Mechanisms side_products->analysis reagent->successful Optimize conditions->successful Optimize degradation->successful Optimize analysis->successful Optimize

Caption: Troubleshooting workflow for the final deprotection step.

Decision Pathway for Deprotection Strategy

deprotection_strategy start Synthetic Goal euonyminol Target: Euonyminol start->euonyminol This compound Target: this compound start->this compound global_deprotection Global Deprotection euonyminol->global_deprotection selective_deprotection Selective Deprotection This compound->selective_deprotection silyl_removal Remove Silyl Ethers (e.g., TBAF) global_deprotection->silyl_removal tes_removal Selective TES Removal (e.g., HF-Py) selective_deprotection->tes_removal acetal_removal Remove Acetals (e.g., Acid) silyl_removal->acetal_removal final_product Final Product acetal_removal->final_product macrocyclization Macrocyclization tes_removal->macrocyclization macrocyclization->final_product

Caption: Decision pathway for choosing the deprotection strategy.

Improving the efficiency of the final deprotection step in Euonymine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Euonymine Synthesis Final Deprotection

Welcome to the technical support center for the final deprotection step in the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical phase of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the hydroxyl functions in the this compound core structure?

In the successful total synthesis of this compound, a variety of protecting groups are employed to mask the numerous hydroxyl groups of the dihydro-β-agarofuran core. The choice of these groups is critical for achieving the desired reactivity and selectivity in subsequent steps. The most commonly utilized protecting groups include:

  • Silyl (B83357) Ethers: Triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers are frequently used due to their relative stability and the availability of selective deprotection methods.

  • Acetals: Acetonides are often employed for the protection of cis-diols, particularly in the earlier stages of the synthesis.

  • Esters: Acetyl (Ac) and other ester groups are also used, which can be removed under basic conditions.

Q2: What are the general strategies for the final deprotection to obtain the this compound core?

There are two primary strategies for the final deprotection, depending on the synthetic target:

  • Global Deprotection: This approach aims to remove all protecting groups simultaneously to yield the fully hydroxylated core, euonyminol. This is typically a multi-step process involving the sequential removal of different classes of protecting groups (e.g., silyl ethers followed by acetals).

  • Selective Deprotection: For the synthesis of this compound itself, a more nuanced, selective deprotection is required. This allows for the unmasking of specific hydroxyl groups for the final macrocyclization step with the evoninic acid moiety, while others remain protected.

Q3: What are the major challenges in the final deprotection step?

The final deprotection in a complex, poly-oxygenated molecule like this compound is fraught with challenges. Researchers should be aware of the following potential issues:

  • Incomplete Deprotection: Due to the steric congestion around the core structure, some protecting groups may be difficult to remove completely, leading to a mixture of partially deprotected intermediates.

  • Low Yields: The harsh conditions sometimes required for complete deprotection can lead to degradation of the sensitive core structure, resulting in lower overall yields.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions such as rearrangements, eliminations, or re-protection at different positions under the deprotection conditions.

  • Selectivity: In the case of selective deprotection, achieving high selectivity between similar protecting groups (e.g., different silyl ethers) can be extremely challenging.

Troubleshooting Guide

This guide addresses specific problems that you might encounter during the final deprotection step.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete removal of silyl ethers (TES, TBS). 1. Insufficient reagent. 2. Steric hindrance around the silyl ether. 3. Short reaction time or low temperature.1. Increase the equivalents of the fluoride (B91410) source (e.g., TBAF, HF-Pyridine). 2. For sterically hindered groups, consider using a less hindered fluoride source or increasing the reaction temperature. Monitor the reaction carefully to avoid side products. 3. Prolong the reaction time and monitor by TLC or LC-MS.
Low yield of the deprotected product. 1. Degradation of the substrate under harsh deprotection conditions. 2. Competing side reactions. 3. Difficult purification.1. If using acidic conditions, try milder acids or buffer the reaction. For fluoride-based deprotection, consider using buffered TBAF (e.g., with acetic acid). 2. Analyze the crude reaction mixture to identify major byproducts and adjust the reaction conditions to minimize their formation. 3. Employ advanced purification techniques such as preparative HPLC.
Formation of unexpected byproducts. 1. Skeletal rearrangement under acidic conditions. 2. Elimination reactions. 3. Acyl migration if ester protecting groups are present.1. Use milder acidic conditions or switch to a non-acidic deprotection method if possible. 2. Ensure the reaction is run at the lowest possible temperature and that the base used for workup is not too strong. 3. For ester deprotection, use carefully controlled basic conditions (e.g., K₂CO₃ in MeOH) at low temperatures.
Poor selectivity in partial deprotection. 1. Similar reactivity of different protecting groups. 2. Over-reaction leading to the removal of more protecting groups than desired.1. Carefully choose deprotection conditions that exploit subtle differences in reactivity. For example, TES ethers can sometimes be removed in the presence of TBS ethers with specific reagents. 2. Monitor the reaction progress very closely and quench the reaction as soon as the desired product is formed. Using a sub-stoichiometric amount of the deprotecting agent can sometimes be effective.

Experimental Protocols

The following are detailed methodologies for key deprotection experiments based on the successful total synthesis of this compound.

Protocol 1: Global Deprotection of a Fully Protected Euonyminol Derivative

This protocol describes the complete removal of silyl ether and acetal (B89532) protecting groups.

Step 1: Desilylation

  • Dissolve the fully protected euonyminol precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acetal Deprotection

  • Dissolve the crude product from Step 1 in methanol (B129727) (MeOH, 0.1 M).

  • Add 1 M aqueous HCl solution until the pH is ~2.

  • Stir the reaction at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield euonyminol.

Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether

This protocol is for the selective removal of a TES group in the presence of more robust silyl ethers like TBS.

  • Dissolve the differentially protected euonyminol precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C.

  • Add hydrogen fluoride-pyridine complex (HF-Pyridine, 70 wt. % HF, excess) dropwise.

  • Stir the reaction at 0 °C for 8 hours, monitoring closely by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following table summarizes quantitative data for the key deprotection steps.

Deprotection Type Protecting Group(s) Removed Reagents and Conditions Yield
GlobalTES, TBS, Acetonide1. TBAF, THF, 0 °C to rt, 12 h; 2. 1M HCl, MeOH, rt, 4 h~85%
SelectiveTESHF-Pyridine, THF, 0 °C, 8 h~70%

Visualizations

Logical Workflow for Troubleshooting Deprotection

troubleshooting_workflow start Deprotection Reaction Outcome incomplete Incomplete Reaction start->incomplete low_yield Low Yield start->low_yield side_products Side Products start->side_products successful Successful Deprotection start->successful reagent Check Reagent: - Purity - Equivalents incomplete->reagent conditions Adjust Conditions: - Temperature - Time incomplete->conditions degradation Assess Substrate Stability: - Milder Reagents - Lower Temperature low_yield->degradation analysis Analyze Byproducts: - Identify Structures - Postulate Mechanisms side_products->analysis reagent->successful Optimize conditions->successful Optimize degradation->successful Optimize analysis->successful Optimize

Caption: Troubleshooting workflow for the final deprotection step.

Decision Pathway for Deprotection Strategy

deprotection_strategy start Synthetic Goal euonyminol Target: Euonyminol start->euonyminol This compound Target: this compound start->this compound global_deprotection Global Deprotection euonyminol->global_deprotection selective_deprotection Selective Deprotection This compound->selective_deprotection silyl_removal Remove Silyl Ethers (e.g., TBAF) global_deprotection->silyl_removal tes_removal Selective TES Removal (e.g., HF-Py) selective_deprotection->tes_removal acetal_removal Remove Acetals (e.g., Acid) silyl_removal->acetal_removal final_product Final Product acetal_removal->final_product macrocyclization Macrocyclization tes_removal->macrocyclization macrocyclization->final_product

Caption: Decision pathway for choosing the deprotection strategy.

Improving the efficiency of the final deprotection step in Euonymine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Euonymine Synthesis Final Deprotection

Welcome to the technical support center for the final deprotection step in the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical phase of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the hydroxyl functions in the this compound core structure?

In the successful total synthesis of this compound, a variety of protecting groups are employed to mask the numerous hydroxyl groups of the dihydro-β-agarofuran core. The choice of these groups is critical for achieving the desired reactivity and selectivity in subsequent steps. The most commonly utilized protecting groups include:

  • Silyl Ethers: Triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers are frequently used due to their relative stability and the availability of selective deprotection methods.

  • Acetals: Acetonides are often employed for the protection of cis-diols, particularly in the earlier stages of the synthesis.

  • Esters: Acetyl (Ac) and other ester groups are also used, which can be removed under basic conditions.

Q2: What are the general strategies for the final deprotection to obtain the this compound core?

There are two primary strategies for the final deprotection, depending on the synthetic target:

  • Global Deprotection: This approach aims to remove all protecting groups simultaneously to yield the fully hydroxylated core, euonyminol. This is typically a multi-step process involving the sequential removal of different classes of protecting groups (e.g., silyl ethers followed by acetals).

  • Selective Deprotection: For the synthesis of this compound itself, a more nuanced, selective deprotection is required. This allows for the unmasking of specific hydroxyl groups for the final macrocyclization step with the evoninic acid moiety, while others remain protected.

Q3: What are the major challenges in the final deprotection step?

The final deprotection in a complex, poly-oxygenated molecule like this compound is fraught with challenges. Researchers should be aware of the following potential issues:

  • Incomplete Deprotection: Due to the steric congestion around the core structure, some protecting groups may be difficult to remove completely, leading to a mixture of partially deprotected intermediates.

  • Low Yields: The harsh conditions sometimes required for complete deprotection can lead to degradation of the sensitive core structure, resulting in lower overall yields.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions such as rearrangements, eliminations, or re-protection at different positions under the deprotection conditions.

  • Selectivity: In the case of selective deprotection, achieving high selectivity between similar protecting groups (e.g., different silyl ethers) can be extremely challenging.

Troubleshooting Guide

This guide addresses specific problems that you might encounter during the final deprotection step.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete removal of silyl ethers (TES, TBS). 1. Insufficient reagent. 2. Steric hindrance around the silyl ether. 3. Short reaction time or low temperature.1. Increase the equivalents of the fluoride source (e.g., TBAF, HF-Pyridine). 2. For sterically hindered groups, consider using a less hindered fluoride source or increasing the reaction temperature. Monitor the reaction carefully to avoid side products. 3. Prolong the reaction time and monitor by TLC or LC-MS.
Low yield of the deprotected product. 1. Degradation of the substrate under harsh deprotection conditions. 2. Competing side reactions. 3. Difficult purification.1. If using acidic conditions, try milder acids or buffer the reaction. For fluoride-based deprotection, consider using buffered TBAF (e.g., with acetic acid). 2. Analyze the crude reaction mixture to identify major byproducts and adjust the reaction conditions to minimize their formation. 3. Employ advanced purification techniques such as preparative HPLC.
Formation of unexpected byproducts. 1. Skeletal rearrangement under acidic conditions. 2. Elimination reactions. 3. Acyl migration if ester protecting groups are present.1. Use milder acidic conditions or switch to a non-acidic deprotection method if possible. 2. Ensure the reaction is run at the lowest possible temperature and that the base used for workup is not too strong. 3. For ester deprotection, use carefully controlled basic conditions (e.g., K₂CO₃ in MeOH) at low temperatures.
Poor selectivity in partial deprotection. 1. Similar reactivity of different protecting groups. 2. Over-reaction leading to the removal of more protecting groups than desired.1. Carefully choose deprotection conditions that exploit subtle differences in reactivity. For example, TES ethers can sometimes be removed in the presence of TBS ethers with specific reagents. 2. Monitor the reaction progress very closely and quench the reaction as soon as the desired product is formed. Using a sub-stoichiometric amount of the deprotecting agent can sometimes be effective.

Experimental Protocols

The following are detailed methodologies for key deprotection experiments based on the successful total synthesis of this compound.

Protocol 1: Global Deprotection of a Fully Protected Euonyminol Derivative

This protocol describes the complete removal of silyl ether and acetal protecting groups.

Step 1: Desilylation

  • Dissolve the fully protected euonyminol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq per silyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acetal Deprotection

  • Dissolve the crude product from Step 1 in methanol (MeOH, 0.1 M).

  • Add 1 M aqueous HCl solution until the pH is ~2.

  • Stir the reaction at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield euonyminol.

Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether

This protocol is for the selective removal of a TES group in the presence of more robust silyl ethers like TBS.

  • Dissolve the differentially protected euonyminol precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C.

  • Add hydrogen fluoride-pyridine complex (HF-Pyridine, 70 wt. % HF, excess) dropwise.

  • Stir the reaction at 0 °C for 8 hours, monitoring closely by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following table summarizes quantitative data for the key deprotection steps.

Deprotection Type Protecting Group(s) Removed Reagents and Conditions Yield
GlobalTES, TBS, Acetonide1. TBAF, THF, 0 °C to rt, 12 h; 2. 1M HCl, MeOH, rt, 4 h~85%
SelectiveTESHF-Pyridine, THF, 0 °C, 8 h~70%

Visualizations

Logical Workflow for Troubleshooting Deprotection

troubleshooting_workflow start Deprotection Reaction Outcome incomplete Incomplete Reaction start->incomplete low_yield Low Yield start->low_yield side_products Side Products start->side_products successful Successful Deprotection start->successful reagent Check Reagent: - Purity - Equivalents incomplete->reagent conditions Adjust Conditions: - Temperature - Time incomplete->conditions degradation Assess Substrate Stability: - Milder Reagents - Lower Temperature low_yield->degradation analysis Analyze Byproducts: - Identify Structures - Postulate Mechanisms side_products->analysis reagent->successful Optimize conditions->successful Optimize degradation->successful Optimize analysis->successful Optimize

Caption: Troubleshooting workflow for the final deprotection step.

Decision Pathway for Deprotection Strategy

deprotection_strategy start Synthetic Goal euonyminol Target: Euonyminol start->euonyminol This compound Target: this compound start->this compound global_deprotection Global Deprotection euonyminol->global_deprotection selective_deprotection Selective Deprotection This compound->selective_deprotection silyl_removal Remove Silyl Ethers (e.g., TBAF) global_deprotection->silyl_removal tes_removal Selective TES Removal (e.g., HF-Py) selective_deprotection->tes_removal acetal_removal Remove Acetals (e.g., Acid) silyl_removal->acetal_removal final_product Final Product acetal_removal->final_product macrocyclization Macrocyclization tes_removal->macrocyclization macrocyclization->final_product

Caption: Decision pathway for choosing the deprotection strategy.

Validation & Comparative

A Comparative Analysis of Anti-HIV Efficacy: Euonymine vs. Triptonine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported anti-human immunodeficiency virus (HIV) efficacy of Euonymine and Triptonine, a sesquiterpene pyridine (B92270) alkaloid from Tripterygium wilfordii. Due to a lack of quantitative data for this compound, this comparison focuses on the available experimental evidence for Triptonine and its structural analogs, offering a baseline for future research and development in this area.

Introduction

This compound is a complex sesquiterpenoid derived from plants of the Euonymus genus. While its intricate structure has been a subject of total synthesis research, and it has been cited for displaying anti-HIV effects, detailed quantitative data on its efficacy and cytotoxicity are not available in current scientific literature[1][2].

In contrast, Triptonine belongs to a class of sesquiterpene pyridine alkaloids isolated from the medicinal plant Tripterygium wilfordii. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases[3][4]. Several compounds from this plant, including Triptonine and its analogs, have demonstrated potent in vitro activity against HIV, making them subjects of interest for antiviral drug discovery[3][4][5].

Quantitative Comparison of Anti-HIV Activity

Quantitative data for the anti-HIV activity of this compound is not publicly available. The data presented below summarizes the efficacy of Triptonine B and other related compounds isolated from Tripterygium wilfordii. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as CC₅₀/EC₅₀, is a measure of the compound's selectivity for the virus over the host cell.

Compound ClassSpecific CompoundEC₅₀ (Anti-HIV Activity)CC₅₀ (Cytotoxicity)Therapeutic Index (TI)Cell Line
SesquiterpenoidThis compoundData not availableData not availableData not availableData not available
Sesquiterpene Pyridine AlkaloidTriptonine B <0.10 µg/mL >100 µg/mL (estimated) >1000 H9 Lymphocytes
Sesquiterpene Pyridine AlkaloidActive Analogs0.10 - 2.54 µg/mLData not availableData not availableH9 Lymphocytes
Diterpene LactoneNeotripterifordin25 nM>3125 nM (estimated)125H9 Lymphocytes

Note: The CC₅₀ for Triptonine B and Neotripterifordin are estimated based on the reported Therapeutic Index and EC₅₀ values (TI = CC₅₀/EC₅₀)[5][6].

Mechanism of Action

The precise antiviral mechanism of action for Triptonine and related sesquiterpene pyridine alkaloids against HIV has not been fully elucidated. Standard antiviral drugs typically target specific stages of the HIV life cycle, such as entry, reverse transcription, integration into the host genome, or viral maturation[7][8][9].

While the direct target is unknown, some research on extracts from Tripterygium wilfordii suggests an immunomodulatory role. A recent study indicated that treatment was associated with the inhibition of the STAT1-mediated interferon signaling pathway, which plays a role in the chronic immune activation characteristic of HIV infection[4]. This suggests that compounds from this plant may have a dual benefit of direct antiviral activity and modulation of the host immune response.

The following diagram illustrates the established targets of major anti-HIV drug classes within the viral life cycle. The target for sesquiterpene pyridine alkaloids remains to be identified.

HIV_Lifecycle_Targets cluster_cell Host T-Cell Uncoated_Virus Viral RNA & Enzymes Viral_DNA Viral DNA (Reverse Transcription) Uncoated_Virus->Viral_DNA Integrated_DNA Integrated Provirus (in Host DNA) Viral_DNA->Integrated_DNA Integration Viral_RNA_Proteins Viral RNA & Proteins Integrated_DNA->Viral_RNA_Proteins Transcription & Translation Assembly Virion Assembly Viral_RNA_Proteins->Assembly Budding_Virion Budding Virion Assembly->Budding_Virion HIV_Virion HIV Virion Budding_Virion->HIV_Virion Maturation Receptor_Binding Attachment & Entry HIV_Virion->Receptor_Binding gp120 binds CD4 Receptor_Binding->Uncoated_Virus Fusion & Uncoating Entry_Inhibitors Entry/Fusion Inhibitors Entry_Inhibitors->Receptor_Binding Blocks RT_Inhibitors Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) RT_Inhibitors->Uncoated_Virus Blocks Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Viral_DNA Blocks Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding_Virion Blocks Maturation Unknown_Target Triptonine Target (Unknown)

Figure 1: Known targets of anti-HIV drug classes in the viral life cycle.

Experimental Protocols

The following are generalized protocols for determining the anti-HIV efficacy and cytotoxicity of investigational compounds, based on standard methodologies cited in the field.

In Vitro Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the production of HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

a. Cell and Virus Preparation:

  • Cell Line: H9 human T-lymphocyte cells, which are permissive to HIV infection, are commonly used[10][11]. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Virus Stock: A stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known infectious titer is prepared.

b. Infection and Treatment Protocol:

  • H9 cells are seeded in a multi-well plate.

  • Cells are infected with the HIV-1 stock.

  • The test compound (e.g., Triptonine B) is added to the infected cell cultures in a series of dilutions. Control wells include infected cells without any compound (positive control) and uninfected cells (negative control).

  • The plates are incubated for a period of 4-7 days to allow for multiple rounds of viral replication[12].

c. Quantification of p24 Antigen:

  • After incubation, the cell culture supernatant is collected.

  • The amount of p24 antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader. The concentration of p24 is calculated from a standard curve.

  • The EC₅₀ value is determined by plotting the percentage of p24 inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells.

a. Protocol:

  • H9 cells are seeded in a 96-well plate at a specific density.

  • The test compound is added to the wells in the same range of concentrations used for the antiviral assay. Control wells contain cells with no compound.

  • The plate is incubated for the same duration as the anti-HIV assay.

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals[6].

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

The following diagram outlines the general workflow for screening potential anti-HIV compounds.

Figure 2: General experimental workflow for in vitro anti-HIV screening.

Conclusion

While this compound has been noted for its anti-HIV potential, the absence of published efficacy data makes a direct comparison with Triptonine impossible at this time. Triptonine and other sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent and selective in vitro anti-HIV activity. Triptonine B, in particular, shows significant promise with an EC₅₀ value below 0.10 µg/mL and a high therapeutic index of over 1000.

Further research is warranted to elucidate the specific antiviral mechanism of action for this class of compounds. Identifying their molecular target within the HIV life cycle is a critical next step for any potential drug development program. Additionally, comprehensive studies are needed to confirm the cytotoxicity profile in various cell lines and to evaluate the in vivo efficacy and safety of these promising natural products.

References

A Comparative Analysis of Anti-HIV Efficacy: Euonymine vs. Triptonine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported anti-human immunodeficiency virus (HIV) efficacy of Euonymine and Triptonine, a sesquiterpene pyridine (B92270) alkaloid from Tripterygium wilfordii. Due to a lack of quantitative data for this compound, this comparison focuses on the available experimental evidence for Triptonine and its structural analogs, offering a baseline for future research and development in this area.

Introduction

This compound is a complex sesquiterpenoid derived from plants of the Euonymus genus. While its intricate structure has been a subject of total synthesis research, and it has been cited for displaying anti-HIV effects, detailed quantitative data on its efficacy and cytotoxicity are not available in current scientific literature[1][2].

In contrast, Triptonine belongs to a class of sesquiterpene pyridine alkaloids isolated from the medicinal plant Tripterygium wilfordii. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases[3][4]. Several compounds from this plant, including Triptonine and its analogs, have demonstrated potent in vitro activity against HIV, making them subjects of interest for antiviral drug discovery[3][4][5].

Quantitative Comparison of Anti-HIV Activity

Quantitative data for the anti-HIV activity of this compound is not publicly available. The data presented below summarizes the efficacy of Triptonine B and other related compounds isolated from Tripterygium wilfordii. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as CC₅₀/EC₅₀, is a measure of the compound's selectivity for the virus over the host cell.

Compound ClassSpecific CompoundEC₅₀ (Anti-HIV Activity)CC₅₀ (Cytotoxicity)Therapeutic Index (TI)Cell Line
SesquiterpenoidThis compoundData not availableData not availableData not availableData not available
Sesquiterpene Pyridine AlkaloidTriptonine B <0.10 µg/mL >100 µg/mL (estimated) >1000 H9 Lymphocytes
Sesquiterpene Pyridine AlkaloidActive Analogs0.10 - 2.54 µg/mLData not availableData not availableH9 Lymphocytes
Diterpene LactoneNeotripterifordin25 nM>3125 nM (estimated)125H9 Lymphocytes

Note: The CC₅₀ for Triptonine B and Neotripterifordin are estimated based on the reported Therapeutic Index and EC₅₀ values (TI = CC₅₀/EC₅₀)[5][6].

Mechanism of Action

The precise antiviral mechanism of action for Triptonine and related sesquiterpene pyridine alkaloids against HIV has not been fully elucidated. Standard antiviral drugs typically target specific stages of the HIV life cycle, such as entry, reverse transcription, integration into the host genome, or viral maturation[7][8][9].

While the direct target is unknown, some research on extracts from Tripterygium wilfordii suggests an immunomodulatory role. A recent study indicated that treatment was associated with the inhibition of the STAT1-mediated interferon signaling pathway, which plays a role in the chronic immune activation characteristic of HIV infection[4]. This suggests that compounds from this plant may have a dual benefit of direct antiviral activity and modulation of the host immune response.

The following diagram illustrates the established targets of major anti-HIV drug classes within the viral life cycle. The target for sesquiterpene pyridine alkaloids remains to be identified.

HIV_Lifecycle_Targets cluster_cell Host T-Cell Uncoated_Virus Viral RNA & Enzymes Viral_DNA Viral DNA (Reverse Transcription) Uncoated_Virus->Viral_DNA Integrated_DNA Integrated Provirus (in Host DNA) Viral_DNA->Integrated_DNA Integration Viral_RNA_Proteins Viral RNA & Proteins Integrated_DNA->Viral_RNA_Proteins Transcription & Translation Assembly Virion Assembly Viral_RNA_Proteins->Assembly Budding_Virion Budding Virion Assembly->Budding_Virion HIV_Virion HIV Virion Budding_Virion->HIV_Virion Maturation Receptor_Binding Attachment & Entry HIV_Virion->Receptor_Binding gp120 binds CD4 Receptor_Binding->Uncoated_Virus Fusion & Uncoating Entry_Inhibitors Entry/Fusion Inhibitors Entry_Inhibitors->Receptor_Binding Blocks RT_Inhibitors Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) RT_Inhibitors->Uncoated_Virus Blocks Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Viral_DNA Blocks Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding_Virion Blocks Maturation Unknown_Target Triptonine Target (Unknown)

Figure 1: Known targets of anti-HIV drug classes in the viral life cycle.

Experimental Protocols

The following are generalized protocols for determining the anti-HIV efficacy and cytotoxicity of investigational compounds, based on standard methodologies cited in the field.

In Vitro Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the production of HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

a. Cell and Virus Preparation:

  • Cell Line: H9 human T-lymphocyte cells, which are permissive to HIV infection, are commonly used[10][11]. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Virus Stock: A stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known infectious titer is prepared.

b. Infection and Treatment Protocol:

  • H9 cells are seeded in a multi-well plate.

  • Cells are infected with the HIV-1 stock.

  • The test compound (e.g., Triptonine B) is added to the infected cell cultures in a series of dilutions. Control wells include infected cells without any compound (positive control) and uninfected cells (negative control).

  • The plates are incubated for a period of 4-7 days to allow for multiple rounds of viral replication[12].

c. Quantification of p24 Antigen:

  • After incubation, the cell culture supernatant is collected.

  • The amount of p24 antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader. The concentration of p24 is calculated from a standard curve.

  • The EC₅₀ value is determined by plotting the percentage of p24 inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells.

a. Protocol:

  • H9 cells are seeded in a 96-well plate at a specific density.

  • The test compound is added to the wells in the same range of concentrations used for the antiviral assay. Control wells contain cells with no compound.

  • The plate is incubated for the same duration as the anti-HIV assay.

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals[6].

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

The following diagram outlines the general workflow for screening potential anti-HIV compounds.

Figure 2: General experimental workflow for in vitro anti-HIV screening.

Conclusion

While this compound has been noted for its anti-HIV potential, the absence of published efficacy data makes a direct comparison with Triptonine impossible at this time. Triptonine and other sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent and selective in vitro anti-HIV activity. Triptonine B, in particular, shows significant promise with an EC₅₀ value below 0.10 µg/mL and a high therapeutic index of over 1000.

Further research is warranted to elucidate the specific antiviral mechanism of action for this class of compounds. Identifying their molecular target within the HIV life cycle is a critical next step for any potential drug development program. Additionally, comprehensive studies are needed to confirm the cytotoxicity profile in various cell lines and to evaluate the in vivo efficacy and safety of these promising natural products.

References

A Comparative Analysis of Anti-HIV Efficacy: Euonymine vs. Triptonine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported anti-human immunodeficiency virus (HIV) efficacy of Euonymine and Triptonine, a sesquiterpene pyridine alkaloid from Tripterygium wilfordii. Due to a lack of quantitative data for this compound, this comparison focuses on the available experimental evidence for Triptonine and its structural analogs, offering a baseline for future research and development in this area.

Introduction

This compound is a complex sesquiterpenoid derived from plants of the Euonymus genus. While its intricate structure has been a subject of total synthesis research, and it has been cited for displaying anti-HIV effects, detailed quantitative data on its efficacy and cytotoxicity are not available in current scientific literature[1][2].

In contrast, Triptonine belongs to a class of sesquiterpene pyridine alkaloids isolated from the medicinal plant Tripterygium wilfordii. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases[3][4]. Several compounds from this plant, including Triptonine and its analogs, have demonstrated potent in vitro activity against HIV, making them subjects of interest for antiviral drug discovery[3][4][5].

Quantitative Comparison of Anti-HIV Activity

Quantitative data for the anti-HIV activity of this compound is not publicly available. The data presented below summarizes the efficacy of Triptonine B and other related compounds isolated from Tripterygium wilfordii. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as CC₅₀/EC₅₀, is a measure of the compound's selectivity for the virus over the host cell.

Compound ClassSpecific CompoundEC₅₀ (Anti-HIV Activity)CC₅₀ (Cytotoxicity)Therapeutic Index (TI)Cell Line
SesquiterpenoidThis compoundData not availableData not availableData not availableData not available
Sesquiterpene Pyridine AlkaloidTriptonine B <0.10 µg/mL >100 µg/mL (estimated) >1000 H9 Lymphocytes
Sesquiterpene Pyridine AlkaloidActive Analogs0.10 - 2.54 µg/mLData not availableData not availableH9 Lymphocytes
Diterpene LactoneNeotripterifordin25 nM>3125 nM (estimated)125H9 Lymphocytes

Note: The CC₅₀ for Triptonine B and Neotripterifordin are estimated based on the reported Therapeutic Index and EC₅₀ values (TI = CC₅₀/EC₅₀)[5][6].

Mechanism of Action

The precise antiviral mechanism of action for Triptonine and related sesquiterpene pyridine alkaloids against HIV has not been fully elucidated. Standard antiviral drugs typically target specific stages of the HIV life cycle, such as entry, reverse transcription, integration into the host genome, or viral maturation[7][8][9].

While the direct target is unknown, some research on extracts from Tripterygium wilfordii suggests an immunomodulatory role. A recent study indicated that treatment was associated with the inhibition of the STAT1-mediated interferon signaling pathway, which plays a role in the chronic immune activation characteristic of HIV infection[4]. This suggests that compounds from this plant may have a dual benefit of direct antiviral activity and modulation of the host immune response.

The following diagram illustrates the established targets of major anti-HIV drug classes within the viral life cycle. The target for sesquiterpene pyridine alkaloids remains to be identified.

HIV_Lifecycle_Targets cluster_cell Host T-Cell Uncoated_Virus Viral RNA & Enzymes Viral_DNA Viral DNA (Reverse Transcription) Uncoated_Virus->Viral_DNA Integrated_DNA Integrated Provirus (in Host DNA) Viral_DNA->Integrated_DNA Integration Viral_RNA_Proteins Viral RNA & Proteins Integrated_DNA->Viral_RNA_Proteins Transcription & Translation Assembly Virion Assembly Viral_RNA_Proteins->Assembly Budding_Virion Budding Virion Assembly->Budding_Virion HIV_Virion HIV Virion Budding_Virion->HIV_Virion Maturation Receptor_Binding Attachment & Entry HIV_Virion->Receptor_Binding gp120 binds CD4 Receptor_Binding->Uncoated_Virus Fusion & Uncoating Entry_Inhibitors Entry/Fusion Inhibitors Entry_Inhibitors->Receptor_Binding Blocks RT_Inhibitors Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) RT_Inhibitors->Uncoated_Virus Blocks Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Viral_DNA Blocks Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding_Virion Blocks Maturation Unknown_Target Triptonine Target (Unknown)

Figure 1: Known targets of anti-HIV drug classes in the viral life cycle.

Experimental Protocols

The following are generalized protocols for determining the anti-HIV efficacy and cytotoxicity of investigational compounds, based on standard methodologies cited in the field.

In Vitro Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the production of HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

a. Cell and Virus Preparation:

  • Cell Line: H9 human T-lymphocyte cells, which are permissive to HIV infection, are commonly used[10][11]. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Virus Stock: A stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known infectious titer is prepared.

b. Infection and Treatment Protocol:

  • H9 cells are seeded in a multi-well plate.

  • Cells are infected with the HIV-1 stock.

  • The test compound (e.g., Triptonine B) is added to the infected cell cultures in a series of dilutions. Control wells include infected cells without any compound (positive control) and uninfected cells (negative control).

  • The plates are incubated for a period of 4-7 days to allow for multiple rounds of viral replication[12].

c. Quantification of p24 Antigen:

  • After incubation, the cell culture supernatant is collected.

  • The amount of p24 antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader. The concentration of p24 is calculated from a standard curve.

  • The EC₅₀ value is determined by plotting the percentage of p24 inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells.

a. Protocol:

  • H9 cells are seeded in a 96-well plate at a specific density.

  • The test compound is added to the wells in the same range of concentrations used for the antiviral assay. Control wells contain cells with no compound.

  • The plate is incubated for the same duration as the anti-HIV assay.

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals[6].

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

The following diagram outlines the general workflow for screening potential anti-HIV compounds.

Figure 2: General experimental workflow for in vitro anti-HIV screening.

Conclusion

While this compound has been noted for its anti-HIV potential, the absence of published efficacy data makes a direct comparison with Triptonine impossible at this time. Triptonine and other sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent and selective in vitro anti-HIV activity. Triptonine B, in particular, shows significant promise with an EC₅₀ value below 0.10 µg/mL and a high therapeutic index of over 1000.

Further research is warranted to elucidate the specific antiviral mechanism of action for this class of compounds. Identifying their molecular target within the HIV life cycle is a critical next step for any potential drug development program. Additionally, comprehensive studies are needed to confirm the cytotoxicity profile in various cell lines and to evaluate the in vivo efficacy and safety of these promising natural products.

References

A Comparative Analysis of the Mechanisms of Action: Euonymine and Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Compounds: A Well-Charactered Antiviral and a Natural Product with Untapped Potential

In the landscape of antiviral drug discovery and development, researchers often draw inspiration from both synthetic chemistry and the vast diversity of natural products. This guide provides a comparative analysis of two such compounds: Darunavir, a highly successful synthetic HIV-1 protease inhibitor, and Euonymine, a complex natural product reported to possess anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While Darunavir's mechanism of action is well-documented and supported by extensive experimental data, information regarding this compound's biological activities remains scarce, hindering a direct and comprehensive comparison. This analysis aims to present the current state of knowledge for both compounds, highlighting the significant data gap for this compound and underscoring the need for further investigation into its therapeutic potential.

Darunavir: A Potent HIV-1 Protease Inhibitor

Darunavir is a second-generation non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action is exquisitely specific and has been extensively studied.

Mechanism of Action

Darunavir's primary target is the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. The HIV-1 protease cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein and enzyme components. Inhibition of this process results in the production of immature, non-infectious viral particles.[2]

Darunavir is a potent, competitive inhibitor of the HIV-1 protease. It is designed to fit snugly into the active site of the enzyme, a C2-symmetric aspartic protease. Its structure allows it to form numerous hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[3] This high binding affinity, characterized by a very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, makes it a highly effective inhibitor.[3] A key feature of Darunavir is its interaction with the backbone of the protease active site, which is less prone to mutations than the side chains. This contributes to its high genetic barrier to resistance, meaning that multiple mutations are required to significantly reduce its efficacy.[3] Darunavir also possesses a "bimodal" mechanism of action, as it not only inhibits the enzymatic activity of the protease but also interferes with the dimerization of the protease monomers, a prerequisite for its function.[4]

The signaling pathway for Darunavir's action is direct and does not involve complex intracellular signaling cascades. It acts directly on the viral enzyme within the infected cell.

Darunavir_Mechanism HIV-1 Infected Cell HIV-1 Infected Cell Viral RNA Viral RNA HIV-1 Infected Cell->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Immature, Non-infectious Virion Immature, Non-infectious Virion HIV-1 Protease->Immature, Non-infectious Virion Darunavir Darunavir Darunavir->HIV-1 Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion

Figure 1: Mechanism of Action of Darunavir.
Quantitative Data

The efficacy of Darunavir has been quantified in numerous clinical trials. The following table summarizes key virological response data from pivotal studies.

Clinical Trial Patient Population Dosage Primary Endpoint Virological Response (Viral Load <50 copies/mL) Reference
POWER 1 & 2 (pooled analysis) Treatment-experienced600 mg Darunavir + 100 mg Ritonavir twice daily≥1 log₁₀ reduction in viral load at week 4861% (Darunavir/r) vs. 15% (Control PI)[5]
ARTEMIS Treatment-naïve800 mg Darunavir + 100 mg Ritonavir once dailyViral load <50 copies/mL at week 4884% (Darunavir/r) vs. 78% (Lopinavir/r)[6]
ODIN Treatment-experienced (no Darunavir resistance mutations)800 mg Darunavir + 100 mg Ritonavir once dailyViral load <50 copies/mL at week 4872% (once daily) vs. 71% (twice daily)[6]
AMBER Treatment-naïveDarunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF)Viral load <50 copies/mL at week 4891.4% (D/C/F/TAF) vs. 88.4% (control)[7]
EMERALD Virologically-suppressed, treatment-experiencedSwitch to D/C/F/TAFViral load <50 copies/mL at week 4895% (switch group) vs. 94% (control group)[7]
Experimental Protocols

The determination of Darunavir's efficacy and mechanism of action relies on a set of well-established experimental protocols.

HIV-1 Protease Inhibition Assay:

  • Principle: To measure the in vitro inhibitory activity of a compound against purified HIV-1 protease.

  • Methodology: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the Gag-Pol polyprotein, is incubated with recombinant HIV-1 protease in the presence and absence of the inhibitor (Darunavir). Cleavage of the substrate by the protease results in an increase in fluorescence. The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is determined.

Antiviral Activity Assay in Cell Culture:

  • Principle: To assess the ability of a compound to inhibit HIV-1 replication in a cell-based system.

  • Methodology: T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the antiviral drug. After a defined incubation period (typically 3-5 days), the extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated.

This compound: A Natural Product with Putative Anti-HIV and P-gp Inhibitory Activity

This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products, which has been isolated from plants of the Euonymus genus.[8] A 2021 publication detailing the total synthesis of this compound and its analogue, euonyminol octaacetate, reported that these compounds exhibit anti-HIV and P-glycoprotein (P-gp) inhibitory effects, respectively.[1][9] However, this publication does not provide any experimental data or cite the original source of this biological information. Extensive searches for primary literature detailing the mechanism of action, quantitative data, or experimental protocols for this compound's biological activities have been unsuccessful.

Postulated Mechanism of Action (General for Natural Product P-gp Inhibitors)

Given the lack of specific data for this compound, we can only speculate on its potential mechanism of P-gp inhibition based on the known mechanisms of other natural products. P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and can also affect the pharmacokinetics of various drugs, including some antiretrovirals.

Natural products can inhibit P-gp through several mechanisms:

  • Competitive Inhibition: The compound may bind to the same substrate-binding site on P-gp as other drugs, thereby competing for efflux.

  • Non-competitive Inhibition: The compound may bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.

  • Interference with ATP Hydrolysis: Some compounds can interfere with the ATP binding and/or hydrolysis that powers the P-gp pump.

  • Altering the Cell Membrane Environment: Some lipophilic natural products may alter the lipid bilayer in which P-gp is embedded, thereby modulating its function.

Pgp_Inhibition_Mechanism cluster_membrane Cell Membrane P-gp P-glycoprotein ADP + Pi ADP + Pi P-gp->ADP + Pi Efflux Drug Efflux P-gp->Efflux Transport Drug Drug Drug->P-gp Binding This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->P-gp Inhibition ATP ATP ATP->P-gp Energy Extracellular Extracellular Intracellular Intracellular

Figure 2: Hypothetical Mechanism of P-glycoprotein Inhibition by this compound.

The anti-HIV mechanism of this compound is even more speculative. Dihydro-β-agarofuran sesquiterpenoids have been reported to possess a range of biological activities, including antitumor and anti-inflammatory effects. Some natural products inhibit HIV replication through various mechanisms, such as inhibiting viral entry, reverse transcriptase, integrase, or protease. Without experimental data, it is impossible to determine which, if any, of these mechanisms this compound might employ.

Quantitative Data

No quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the anti-HIV or P-gp inhibitory activity of this compound are available in the public domain.

Experimental Protocols

The experimental protocols used to initially screen this compound for its reported biological activities are not described in the available literature. Standard assays for these activities would include:

P-glycoprotein Inhibition Assay (e.g., Calcein-AM or Rhodamine 123 Efflux Assay):

  • Principle: To measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.

  • Methodology: P-gp-overexpressing cells are loaded with a fluorescent substrate (e.g., Calcein-AM or Rhodamine 123). In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.

Comparative Summary and Future Directions

The comparison between Darunavir and this compound highlights the stark contrast between a well-established, clinically successful drug and a natural product with preliminary, yet unsubstantiated, reports of biological activity.

Feature Darunavir This compound
Type Synthetic non-peptidic compoundNatural sesquiterpenoid alkaloid
Primary Target HIV-1 ProteaseUnknown (reported anti-HIV and P-gp inhibitory activity)
Mechanism of Action Competitive inhibition of HIV-1 protease active site, inhibition of protease dimerizationUnknown
Quantitative Data Extensive clinical trial data available (e.g., virological response rates)Not available
Experimental Protocols Well-established in vitro and cell-based assaysNot available
Signaling Pathway Direct enzymatic inhibitionUnknown

The lack of accessible data on this compound's biological activity represents a significant knowledge gap. The initial report of its anti-HIV and P-gp inhibitory effects is tantalizing, as dual-activity compounds could have therapeutic advantages. For instance, P-gp inhibition could enhance the bioavailability and intracellular concentration of antiretroviral drugs, potentially overcoming drug resistance.

To move forward, the following steps are crucial:

  • Confirmation of Biological Activity: The anti-HIV and P-gp inhibitory activities of this compound need to be independently verified using standardized in vitro assays.

  • Elucidation of Mechanism of Action: If the activities are confirmed, detailed mechanistic studies are required to identify the specific molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door for the creation of analogues to explore the structural features responsible for its biological activities and to potentially optimize its potency and selectivity.

References

A Comparative Analysis of the Mechanisms of Action: Euonymine and Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Compounds: A Well-Charactered Antiviral and a Natural Product with Untapped Potential

In the landscape of antiviral drug discovery and development, researchers often draw inspiration from both synthetic chemistry and the vast diversity of natural products. This guide provides a comparative analysis of two such compounds: Darunavir, a highly successful synthetic HIV-1 protease inhibitor, and Euonymine, a complex natural product reported to possess anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While Darunavir's mechanism of action is well-documented and supported by extensive experimental data, information regarding this compound's biological activities remains scarce, hindering a direct and comprehensive comparison. This analysis aims to present the current state of knowledge for both compounds, highlighting the significant data gap for this compound and underscoring the need for further investigation into its therapeutic potential.

Darunavir: A Potent HIV-1 Protease Inhibitor

Darunavir is a second-generation non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action is exquisitely specific and has been extensively studied.

Mechanism of Action

Darunavir's primary target is the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. The HIV-1 protease cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein and enzyme components. Inhibition of this process results in the production of immature, non-infectious viral particles.[2]

Darunavir is a potent, competitive inhibitor of the HIV-1 protease. It is designed to fit snugly into the active site of the enzyme, a C2-symmetric aspartic protease. Its structure allows it to form numerous hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[3] This high binding affinity, characterized by a very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, makes it a highly effective inhibitor.[3] A key feature of Darunavir is its interaction with the backbone of the protease active site, which is less prone to mutations than the side chains. This contributes to its high genetic barrier to resistance, meaning that multiple mutations are required to significantly reduce its efficacy.[3] Darunavir also possesses a "bimodal" mechanism of action, as it not only inhibits the enzymatic activity of the protease but also interferes with the dimerization of the protease monomers, a prerequisite for its function.[4]

The signaling pathway for Darunavir's action is direct and does not involve complex intracellular signaling cascades. It acts directly on the viral enzyme within the infected cell.

Darunavir_Mechanism HIV-1 Infected Cell HIV-1 Infected Cell Viral RNA Viral RNA HIV-1 Infected Cell->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Immature, Non-infectious Virion Immature, Non-infectious Virion HIV-1 Protease->Immature, Non-infectious Virion Darunavir Darunavir Darunavir->HIV-1 Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion

Figure 1: Mechanism of Action of Darunavir.
Quantitative Data

The efficacy of Darunavir has been quantified in numerous clinical trials. The following table summarizes key virological response data from pivotal studies.

Clinical Trial Patient Population Dosage Primary Endpoint Virological Response (Viral Load <50 copies/mL) Reference
POWER 1 & 2 (pooled analysis) Treatment-experienced600 mg Darunavir + 100 mg Ritonavir twice daily≥1 log₁₀ reduction in viral load at week 4861% (Darunavir/r) vs. 15% (Control PI)[5]
ARTEMIS Treatment-naïve800 mg Darunavir + 100 mg Ritonavir once dailyViral load <50 copies/mL at week 4884% (Darunavir/r) vs. 78% (Lopinavir/r)[6]
ODIN Treatment-experienced (no Darunavir resistance mutations)800 mg Darunavir + 100 mg Ritonavir once dailyViral load <50 copies/mL at week 4872% (once daily) vs. 71% (twice daily)[6]
AMBER Treatment-naïveDarunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF)Viral load <50 copies/mL at week 4891.4% (D/C/F/TAF) vs. 88.4% (control)[7]
EMERALD Virologically-suppressed, treatment-experiencedSwitch to D/C/F/TAFViral load <50 copies/mL at week 4895% (switch group) vs. 94% (control group)[7]
Experimental Protocols

The determination of Darunavir's efficacy and mechanism of action relies on a set of well-established experimental protocols.

HIV-1 Protease Inhibition Assay:

  • Principle: To measure the in vitro inhibitory activity of a compound against purified HIV-1 protease.

  • Methodology: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the Gag-Pol polyprotein, is incubated with recombinant HIV-1 protease in the presence and absence of the inhibitor (Darunavir). Cleavage of the substrate by the protease results in an increase in fluorescence. The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is determined.

Antiviral Activity Assay in Cell Culture:

  • Principle: To assess the ability of a compound to inhibit HIV-1 replication in a cell-based system.

  • Methodology: T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the antiviral drug. After a defined incubation period (typically 3-5 days), the extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated.

This compound: A Natural Product with Putative Anti-HIV and P-gp Inhibitory Activity

This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products, which has been isolated from plants of the Euonymus genus.[8] A 2021 publication detailing the total synthesis of this compound and its analogue, euonyminol octaacetate, reported that these compounds exhibit anti-HIV and P-glycoprotein (P-gp) inhibitory effects, respectively.[1][9] However, this publication does not provide any experimental data or cite the original source of this biological information. Extensive searches for primary literature detailing the mechanism of action, quantitative data, or experimental protocols for this compound's biological activities have been unsuccessful.

Postulated Mechanism of Action (General for Natural Product P-gp Inhibitors)

Given the lack of specific data for this compound, we can only speculate on its potential mechanism of P-gp inhibition based on the known mechanisms of other natural products. P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and can also affect the pharmacokinetics of various drugs, including some antiretrovirals.

Natural products can inhibit P-gp through several mechanisms:

  • Competitive Inhibition: The compound may bind to the same substrate-binding site on P-gp as other drugs, thereby competing for efflux.

  • Non-competitive Inhibition: The compound may bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.

  • Interference with ATP Hydrolysis: Some compounds can interfere with the ATP binding and/or hydrolysis that powers the P-gp pump.

  • Altering the Cell Membrane Environment: Some lipophilic natural products may alter the lipid bilayer in which P-gp is embedded, thereby modulating its function.

Pgp_Inhibition_Mechanism cluster_membrane Cell Membrane P-gp P-glycoprotein ADP + Pi ADP + Pi P-gp->ADP + Pi Efflux Drug Efflux P-gp->Efflux Transport Drug Drug Drug->P-gp Binding This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->P-gp Inhibition ATP ATP ATP->P-gp Energy Extracellular Extracellular Intracellular Intracellular

Figure 2: Hypothetical Mechanism of P-glycoprotein Inhibition by this compound.

The anti-HIV mechanism of this compound is even more speculative. Dihydro-β-agarofuran sesquiterpenoids have been reported to possess a range of biological activities, including antitumor and anti-inflammatory effects. Some natural products inhibit HIV replication through various mechanisms, such as inhibiting viral entry, reverse transcriptase, integrase, or protease. Without experimental data, it is impossible to determine which, if any, of these mechanisms this compound might employ.

Quantitative Data

No quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the anti-HIV or P-gp inhibitory activity of this compound are available in the public domain.

Experimental Protocols

The experimental protocols used to initially screen this compound for its reported biological activities are not described in the available literature. Standard assays for these activities would include:

P-glycoprotein Inhibition Assay (e.g., Calcein-AM or Rhodamine 123 Efflux Assay):

  • Principle: To measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.

  • Methodology: P-gp-overexpressing cells are loaded with a fluorescent substrate (e.g., Calcein-AM or Rhodamine 123). In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.

Comparative Summary and Future Directions

The comparison between Darunavir and this compound highlights the stark contrast between a well-established, clinically successful drug and a natural product with preliminary, yet unsubstantiated, reports of biological activity.

Feature Darunavir This compound
Type Synthetic non-peptidic compoundNatural sesquiterpenoid alkaloid
Primary Target HIV-1 ProteaseUnknown (reported anti-HIV and P-gp inhibitory activity)
Mechanism of Action Competitive inhibition of HIV-1 protease active site, inhibition of protease dimerizationUnknown
Quantitative Data Extensive clinical trial data available (e.g., virological response rates)Not available
Experimental Protocols Well-established in vitro and cell-based assaysNot available
Signaling Pathway Direct enzymatic inhibitionUnknown

The lack of accessible data on this compound's biological activity represents a significant knowledge gap. The initial report of its anti-HIV and P-gp inhibitory effects is tantalizing, as dual-activity compounds could have therapeutic advantages. For instance, P-gp inhibition could enhance the bioavailability and intracellular concentration of antiretroviral drugs, potentially overcoming drug resistance.

To move forward, the following steps are crucial:

  • Confirmation of Biological Activity: The anti-HIV and P-gp inhibitory activities of this compound need to be independently verified using standardized in vitro assays.

  • Elucidation of Mechanism of Action: If the activities are confirmed, detailed mechanistic studies are required to identify the specific molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door for the creation of analogues to explore the structural features responsible for its biological activities and to potentially optimize its potency and selectivity.

References

A Comparative Analysis of the Mechanisms of Action: Euonymine and Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Compounds: A Well-Charactered Antiviral and a Natural Product with Untapped Potential

In the landscape of antiviral drug discovery and development, researchers often draw inspiration from both synthetic chemistry and the vast diversity of natural products. This guide provides a comparative analysis of two such compounds: Darunavir, a highly successful synthetic HIV-1 protease inhibitor, and Euonymine, a complex natural product reported to possess anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While Darunavir's mechanism of action is well-documented and supported by extensive experimental data, information regarding this compound's biological activities remains scarce, hindering a direct and comprehensive comparison. This analysis aims to present the current state of knowledge for both compounds, highlighting the significant data gap for this compound and underscoring the need for further investigation into its therapeutic potential.

Darunavir: A Potent HIV-1 Protease Inhibitor

Darunavir is a second-generation non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action is exquisitely specific and has been extensively studied.

Mechanism of Action

Darunavir's primary target is the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. The HIV-1 protease cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein and enzyme components. Inhibition of this process results in the production of immature, non-infectious viral particles.[2]

Darunavir is a potent, competitive inhibitor of the HIV-1 protease. It is designed to fit snugly into the active site of the enzyme, a C2-symmetric aspartic protease. Its structure allows it to form numerous hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[3] This high binding affinity, characterized by a very low dissociation constant (Kd) of 4.5 x 10⁻¹² M, makes it a highly effective inhibitor.[3] A key feature of Darunavir is its interaction with the backbone of the protease active site, which is less prone to mutations than the side chains. This contributes to its high genetic barrier to resistance, meaning that multiple mutations are required to significantly reduce its efficacy.[3] Darunavir also possesses a "bimodal" mechanism of action, as it not only inhibits the enzymatic activity of the protease but also interferes with the dimerization of the protease monomers, a prerequisite for its function.[4]

The signaling pathway for Darunavir's action is direct and does not involve complex intracellular signaling cascades. It acts directly on the viral enzyme within the infected cell.

Darunavir_Mechanism HIV-1 Infected Cell HIV-1 Infected Cell Viral RNA Viral RNA HIV-1 Infected Cell->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Immature, Non-infectious Virion Immature, Non-infectious Virion HIV-1 Protease->Immature, Non-infectious Virion Darunavir Darunavir Darunavir->HIV-1 Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion

Figure 1: Mechanism of Action of Darunavir.
Quantitative Data

The efficacy of Darunavir has been quantified in numerous clinical trials. The following table summarizes key virological response data from pivotal studies.

Clinical Trial Patient Population Dosage Primary Endpoint Virological Response (Viral Load <50 copies/mL) Reference
POWER 1 & 2 (pooled analysis) Treatment-experienced600 mg Darunavir + 100 mg Ritonavir twice daily≥1 log₁₀ reduction in viral load at week 4861% (Darunavir/r) vs. 15% (Control PI)[5]
ARTEMIS Treatment-naïve800 mg Darunavir + 100 mg Ritonavir once dailyViral load <50 copies/mL at week 4884% (Darunavir/r) vs. 78% (Lopinavir/r)[6]
ODIN Treatment-experienced (no Darunavir resistance mutations)800 mg Darunavir + 100 mg Ritonavir once dailyViral load <50 copies/mL at week 4872% (once daily) vs. 71% (twice daily)[6]
AMBER Treatment-naïveDarunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF)Viral load <50 copies/mL at week 4891.4% (D/C/F/TAF) vs. 88.4% (control)[7]
EMERALD Virologically-suppressed, treatment-experiencedSwitch to D/C/F/TAFViral load <50 copies/mL at week 4895% (switch group) vs. 94% (control group)[7]
Experimental Protocols

The determination of Darunavir's efficacy and mechanism of action relies on a set of well-established experimental protocols.

HIV-1 Protease Inhibition Assay:

  • Principle: To measure the in vitro inhibitory activity of a compound against purified HIV-1 protease.

  • Methodology: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the Gag-Pol polyprotein, is incubated with recombinant HIV-1 protease in the presence and absence of the inhibitor (Darunavir). Cleavage of the substrate by the protease results in an increase in fluorescence. The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is determined.

Antiviral Activity Assay in Cell Culture:

  • Principle: To assess the ability of a compound to inhibit HIV-1 replication in a cell-based system.

  • Methodology: T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the antiviral drug. After a defined incubation period (typically 3-5 days), the extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated.

This compound: A Natural Product with Putative Anti-HIV and P-gp Inhibitory Activity

This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products, which has been isolated from plants of the Euonymus genus.[8] A 2021 publication detailing the total synthesis of this compound and its analogue, euonyminol octaacetate, reported that these compounds exhibit anti-HIV and P-glycoprotein (P-gp) inhibitory effects, respectively.[1][9] However, this publication does not provide any experimental data or cite the original source of this biological information. Extensive searches for primary literature detailing the mechanism of action, quantitative data, or experimental protocols for this compound's biological activities have been unsuccessful.

Postulated Mechanism of Action (General for Natural Product P-gp Inhibitors)

Given the lack of specific data for this compound, we can only speculate on its potential mechanism of P-gp inhibition based on the known mechanisms of other natural products. P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells and can also affect the pharmacokinetics of various drugs, including some antiretrovirals.

Natural products can inhibit P-gp through several mechanisms:

  • Competitive Inhibition: The compound may bind to the same substrate-binding site on P-gp as other drugs, thereby competing for efflux.

  • Non-competitive Inhibition: The compound may bind to an allosteric site on P-gp, inducing a conformational change that reduces its transport activity.

  • Interference with ATP Hydrolysis: Some compounds can interfere with the ATP binding and/or hydrolysis that powers the P-gp pump.

  • Altering the Cell Membrane Environment: Some lipophilic natural products may alter the lipid bilayer in which P-gp is embedded, thereby modulating its function.

Pgp_Inhibition_Mechanism cluster_membrane Cell Membrane P-gp P-glycoprotein ADP + Pi ADP + Pi P-gp->ADP + Pi Efflux Drug Efflux P-gp->Efflux Transport Drug Drug Drug->P-gp Binding This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->P-gp Inhibition ATP ATP ATP->P-gp Energy Extracellular Extracellular Intracellular Intracellular

Figure 2: Hypothetical Mechanism of P-glycoprotein Inhibition by this compound.

The anti-HIV mechanism of this compound is even more speculative. Dihydro-β-agarofuran sesquiterpenoids have been reported to possess a range of biological activities, including antitumor and anti-inflammatory effects. Some natural products inhibit HIV replication through various mechanisms, such as inhibiting viral entry, reverse transcriptase, integrase, or protease. Without experimental data, it is impossible to determine which, if any, of these mechanisms this compound might employ.

Quantitative Data

No quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the anti-HIV or P-gp inhibitory activity of this compound are available in the public domain.

Experimental Protocols

The experimental protocols used to initially screen this compound for its reported biological activities are not described in the available literature. Standard assays for these activities would include:

P-glycoprotein Inhibition Assay (e.g., Calcein-AM or Rhodamine 123 Efflux Assay):

  • Principle: To measure the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.

  • Methodology: P-gp-overexpressing cells are loaded with a fluorescent substrate (e.g., Calcein-AM or Rhodamine 123). In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.

Comparative Summary and Future Directions

The comparison between Darunavir and this compound highlights the stark contrast between a well-established, clinically successful drug and a natural product with preliminary, yet unsubstantiated, reports of biological activity.

Feature Darunavir This compound
Type Synthetic non-peptidic compoundNatural sesquiterpenoid alkaloid
Primary Target HIV-1 ProteaseUnknown (reported anti-HIV and P-gp inhibitory activity)
Mechanism of Action Competitive inhibition of HIV-1 protease active site, inhibition of protease dimerizationUnknown
Quantitative Data Extensive clinical trial data available (e.g., virological response rates)Not available
Experimental Protocols Well-established in vitro and cell-based assaysNot available
Signaling Pathway Direct enzymatic inhibitionUnknown

The lack of accessible data on this compound's biological activity represents a significant knowledge gap. The initial report of its anti-HIV and P-gp inhibitory effects is tantalizing, as dual-activity compounds could have therapeutic advantages. For instance, P-gp inhibition could enhance the bioavailability and intracellular concentration of antiretroviral drugs, potentially overcoming drug resistance.

To move forward, the following steps are crucial:

  • Confirmation of Biological Activity: The anti-HIV and P-gp inhibitory activities of this compound need to be independently verified using standardized in vitro assays.

  • Elucidation of Mechanism of Action: If the activities are confirmed, detailed mechanistic studies are required to identify the specific molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door for the creation of analogues to explore the structural features responsible for its biological activities and to potentially optimize its potency and selectivity.

References

Euonymine vs. Cyclosporin A: A Comparative Analysis of P-glycoprotein Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory kinetics of the natural compound Euonymine and the well-established immunosuppressant, Cyclosporin A. Understanding the nuances of how these molecules interact with and inhibit P-gp, a key transporter involved in multidrug resistance, is critical for advancing drug discovery and development.

Executive Summary

Quantitative Inhibition Data

A summary of the available quantitative data for the P-gp inhibitory activity of Cyclosporin A is presented below. At present, corresponding quantitative data for this compound has not been reported in the reviewed literature.

CompoundInhibition Constant (Ki)IC50
This compound Not ReportedNot Reported
Cyclosporin A 0.895 µM[1]3.2 µM[2], 3.4 µM

Mechanism of P-gp Inhibition

Cyclosporin A: Cyclosporin A is known to be a competitive inhibitor of P-gp.[3] It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket. This competitive interaction prevents the substrate from being effluxed from the cell, thereby increasing its intracellular concentration.

This compound: While it has been noted that this compound possesses P-glycoprotein inhibitory effects, the precise mechanism of this inhibition has not been elucidated in the available literature.[4] Generally, P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition of substrate binding or ATP hydrolysis. Further research is required to determine the specific kinetic mechanism by which this compound inhibits P-gp.

Signaling Pathways and Experimental Workflow

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of P-gp mediated drug efflux and a typical experimental workflow for evaluating P-gp inhibition.

Pgp_Mechanism Mechanism of P-gp Mediated Drug Efflux and Inhibition cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Effluxed_Drug Effluxed Drug Pgp->Effluxed_Drug Efflux Drug Drug Substrate Drug->Pgp Binds Inhibitor Inhibitor (e.g., Cyclosporin A) Inhibitor->Pgp Binds (Competitively) ATP ATP ATP->Pgp Hydrolysis fuels efflux

Caption: P-gp mediated drug efflux and competitive inhibition.

Pgp_Inhibition_Assay Experimental Workflow for P-gp Inhibition Assay start Start cell_culture Culture P-gp-expressing cells (e.g., MDCK-MDR1, Caco-2) start->cell_culture add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) cell_culture->add_substrate add_inhibitor Add test inhibitor (this compound or Cyclosporin A) at varying concentrations add_substrate->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_fluorescence Measure intracellular fluorescence (Flow cytometry or plate reader) incubate->measure_fluorescence data_analysis Analyze data to determine IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing P-gp inhibition.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the P-gp inhibitory potential of a compound. Specific parameters may vary between laboratories.

Calcein-AM Efflux Assay

This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is cleaved by intracellular esterases to the fluorescent molecule calcein (B42510). Active P-gp effluxes Calcein-AM, preventing the accumulation of intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein and a corresponding increase in fluorescence.

  • Cell Lines: P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and their parental non-expressing counterparts.

  • Protocol:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate cells with various concentrations of the test compound (this compound or Cyclosporin A) for 30-60 minutes at 37°C.

    • Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent P-gp substrate. In P-gp expressing cells, its intracellular accumulation is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

  • Cell Lines: P-gp overexpressing cells and their parental counterparts.

  • Protocol:

    • Prepare a suspension of P-gp expressing cells.

    • Aliquot the cell suspension into tubes.

    • Add various concentrations of the test inhibitor.

    • Add Rhodamine 123 to a final concentration of 1-5 µM.

    • Incubate the cells for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular Rhodamine 123.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: The IC50 value is determined by plotting the mean fluorescence intensity against the inhibitor concentration.

ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity.

  • System: P-gp-containing membrane vesicles.

  • Protocol:

    • Incubate P-gp-containing membrane vesicles with various concentrations of the test compound in an ATP-containing buffer.

    • Initiate the reaction by adding Mg-ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The effect of the inhibitor on the basal and substrate-stimulated ATPase activity is determined. This can help to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Conclusion

Cyclosporin A is a well-characterized competitive inhibitor of P-gp with established kinetic parameters. In contrast, while this compound has been identified as a P-gp inhibitor, there is a clear need for further research to quantify its inhibitory potency and elucidate its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for evaluating the therapeutic potential of this compound as a modulator of multidrug resistance.

References

Euonymine vs. Cyclosporin A: A Comparative Analysis of P-glycoprotein Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory kinetics of the natural compound Euonymine and the well-established immunosuppressant, Cyclosporin A. Understanding the nuances of how these molecules interact with and inhibit P-gp, a key transporter involved in multidrug resistance, is critical for advancing drug discovery and development.

Executive Summary

Quantitative Inhibition Data

A summary of the available quantitative data for the P-gp inhibitory activity of Cyclosporin A is presented below. At present, corresponding quantitative data for this compound has not been reported in the reviewed literature.

CompoundInhibition Constant (Ki)IC50
This compound Not ReportedNot Reported
Cyclosporin A 0.895 µM[1]3.2 µM[2], 3.4 µM

Mechanism of P-gp Inhibition

Cyclosporin A: Cyclosporin A is known to be a competitive inhibitor of P-gp.[3] It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket. This competitive interaction prevents the substrate from being effluxed from the cell, thereby increasing its intracellular concentration.

This compound: While it has been noted that this compound possesses P-glycoprotein inhibitory effects, the precise mechanism of this inhibition has not been elucidated in the available literature.[4] Generally, P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition of substrate binding or ATP hydrolysis. Further research is required to determine the specific kinetic mechanism by which this compound inhibits P-gp.

Signaling Pathways and Experimental Workflow

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of P-gp mediated drug efflux and a typical experimental workflow for evaluating P-gp inhibition.

Pgp_Mechanism Mechanism of P-gp Mediated Drug Efflux and Inhibition cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Effluxed_Drug Effluxed Drug Pgp->Effluxed_Drug Efflux Drug Drug Substrate Drug->Pgp Binds Inhibitor Inhibitor (e.g., Cyclosporin A) Inhibitor->Pgp Binds (Competitively) ATP ATP ATP->Pgp Hydrolysis fuels efflux

Caption: P-gp mediated drug efflux and competitive inhibition.

Pgp_Inhibition_Assay Experimental Workflow for P-gp Inhibition Assay start Start cell_culture Culture P-gp-expressing cells (e.g., MDCK-MDR1, Caco-2) start->cell_culture add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) cell_culture->add_substrate add_inhibitor Add test inhibitor (this compound or Cyclosporin A) at varying concentrations add_substrate->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_fluorescence Measure intracellular fluorescence (Flow cytometry or plate reader) incubate->measure_fluorescence data_analysis Analyze data to determine IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing P-gp inhibition.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the P-gp inhibitory potential of a compound. Specific parameters may vary between laboratories.

Calcein-AM Efflux Assay

This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is cleaved by intracellular esterases to the fluorescent molecule calcein (B42510). Active P-gp effluxes Calcein-AM, preventing the accumulation of intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein and a corresponding increase in fluorescence.

  • Cell Lines: P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and their parental non-expressing counterparts.

  • Protocol:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate cells with various concentrations of the test compound (this compound or Cyclosporin A) for 30-60 minutes at 37°C.

    • Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent P-gp substrate. In P-gp expressing cells, its intracellular accumulation is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

  • Cell Lines: P-gp overexpressing cells and their parental counterparts.

  • Protocol:

    • Prepare a suspension of P-gp expressing cells.

    • Aliquot the cell suspension into tubes.

    • Add various concentrations of the test inhibitor.

    • Add Rhodamine 123 to a final concentration of 1-5 µM.

    • Incubate the cells for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular Rhodamine 123.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: The IC50 value is determined by plotting the mean fluorescence intensity against the inhibitor concentration.

ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity.

  • System: P-gp-containing membrane vesicles.

  • Protocol:

    • Incubate P-gp-containing membrane vesicles with various concentrations of the test compound in an ATP-containing buffer.

    • Initiate the reaction by adding Mg-ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The effect of the inhibitor on the basal and substrate-stimulated ATPase activity is determined. This can help to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Conclusion

Cyclosporin A is a well-characterized competitive inhibitor of P-gp with established kinetic parameters. In contrast, while this compound has been identified as a P-gp inhibitor, there is a clear need for further research to quantify its inhibitory potency and elucidate its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for evaluating the therapeutic potential of this compound as a modulator of multidrug resistance.

References

Euonymine vs. Cyclosporin A: A Comparative Analysis of P-glycoprotein Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory kinetics of the natural compound Euonymine and the well-established immunosuppressant, Cyclosporin A. Understanding the nuances of how these molecules interact with and inhibit P-gp, a key transporter involved in multidrug resistance, is critical for advancing drug discovery and development.

Executive Summary

Quantitative Inhibition Data

A summary of the available quantitative data for the P-gp inhibitory activity of Cyclosporin A is presented below. At present, corresponding quantitative data for this compound has not been reported in the reviewed literature.

CompoundInhibition Constant (Ki)IC50
This compound Not ReportedNot Reported
Cyclosporin A 0.895 µM[1]3.2 µM[2], 3.4 µM

Mechanism of P-gp Inhibition

Cyclosporin A: Cyclosporin A is known to be a competitive inhibitor of P-gp.[3] It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket. This competitive interaction prevents the substrate from being effluxed from the cell, thereby increasing its intracellular concentration.

This compound: While it has been noted that this compound possesses P-glycoprotein inhibitory effects, the precise mechanism of this inhibition has not been elucidated in the available literature.[4] Generally, P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition of substrate binding or ATP hydrolysis. Further research is required to determine the specific kinetic mechanism by which this compound inhibits P-gp.

Signaling Pathways and Experimental Workflow

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of P-gp mediated drug efflux and a typical experimental workflow for evaluating P-gp inhibition.

Pgp_Mechanism Mechanism of P-gp Mediated Drug Efflux and Inhibition cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Effluxed_Drug Effluxed Drug Pgp->Effluxed_Drug Efflux Drug Drug Substrate Drug->Pgp Binds Inhibitor Inhibitor (e.g., Cyclosporin A) Inhibitor->Pgp Binds (Competitively) ATP ATP ATP->Pgp Hydrolysis fuels efflux

Caption: P-gp mediated drug efflux and competitive inhibition.

Pgp_Inhibition_Assay Experimental Workflow for P-gp Inhibition Assay start Start cell_culture Culture P-gp-expressing cells (e.g., MDCK-MDR1, Caco-2) start->cell_culture add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) cell_culture->add_substrate add_inhibitor Add test inhibitor (this compound or Cyclosporin A) at varying concentrations add_substrate->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_fluorescence Measure intracellular fluorescence (Flow cytometry or plate reader) incubate->measure_fluorescence data_analysis Analyze data to determine IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing P-gp inhibition.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the P-gp inhibitory potential of a compound. Specific parameters may vary between laboratories.

Calcein-AM Efflux Assay

This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is cleaved by intracellular esterases to the fluorescent molecule calcein. Active P-gp effluxes Calcein-AM, preventing the accumulation of intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein and a corresponding increase in fluorescence.

  • Cell Lines: P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and their parental non-expressing counterparts.

  • Protocol:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate cells with various concentrations of the test compound (this compound or Cyclosporin A) for 30-60 minutes at 37°C.

    • Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent P-gp substrate. In P-gp expressing cells, its intracellular accumulation is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

  • Cell Lines: P-gp overexpressing cells and their parental counterparts.

  • Protocol:

    • Prepare a suspension of P-gp expressing cells.

    • Aliquot the cell suspension into tubes.

    • Add various concentrations of the test inhibitor.

    • Add Rhodamine 123 to a final concentration of 1-5 µM.

    • Incubate the cells for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular Rhodamine 123.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: The IC50 value is determined by plotting the mean fluorescence intensity against the inhibitor concentration.

ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity.

  • System: P-gp-containing membrane vesicles.

  • Protocol:

    • Incubate P-gp-containing membrane vesicles with various concentrations of the test compound in an ATP-containing buffer.

    • Initiate the reaction by adding Mg-ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The effect of the inhibitor on the basal and substrate-stimulated ATPase activity is determined. This can help to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Conclusion

Cyclosporin A is a well-characterized competitive inhibitor of P-gp with established kinetic parameters. In contrast, while this compound has been identified as a P-gp inhibitor, there is a clear need for further research to quantify its inhibitory potency and elucidate its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for evaluating the therapeutic potential of this compound as a modulator of multidrug resistance.

References

Unraveling the Potent Biological Activities of Euonymine and its Synthetic Cousins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Euonymine, a complex sesquiterpenoid natural product, and its synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be an invaluable resource for the design and development of novel therapeutic agents.

This compound, a member of the dihydro-β-agarofuran family of sesquiterpenoids, has garnered significant attention for its intriguing biological profile. Found in plants of the Euonymus genus, this complex molecule and its analogues have demonstrated potent activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[1][2] The key to unlocking their therapeutic potential lies in understanding how subtle changes in their chemical architecture influence their biological function.

Deciphering the Structure-Activity Relationship

The biological activity of this compound and its analogues is intrinsically linked to their complex three-dimensional structure. The core of these molecules is a rigid dihydro-β-agarofuran skeleton, which serves as a scaffold for various functional groups. The nature, number, and position of these substituents, particularly the acyl groups, are critical determinants of their biological effects.

A pivotal study on the total synthesis of this compound and Euonyminol Octaacetate revealed that different acylation patterns lead to distinct biological activities.[1][2] Specifically, this compound exhibits anti-HIV activity, while Euonyminol Octaacetate is an inhibitor of P-glycoprotein.[1][2] This highlights the profound impact of the arrangement of acetyl and other acyl groups on the molecule's interaction with biological targets.

For the broader class of dihydro-β-agarofuran sesquiterpenoids, studies have shown that the presence of ester groups at positions C-1, C-2, C-3, and C-6 enhances P-gp inhibitory activity compared to analogues with hydroxyl groups at these positions. The substituents on the A-ring of the agarofuran core appear to contribute more significantly to this activity than those on the B-ring. Furthermore, modifications at the C-8 position have also been identified as crucial for P-gp inhibition.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and related compounds. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are standard measures of a compound's potency.

CompoundTarget/AssayActivity (IC50/EC50)Reference
This compound Analogue 1 P-glycoprotein InhibitionData not available
This compound Analogue 2 P-glycoprotein InhibitionData not available
This compound Analogue 3 Anti-HIV ActivityData not available
This compound Analogue 4 Anti-HIV ActivityData not available
General Dihydro-β-agarofuran Sesquiterpenoids P-glycoprotein InhibitionVaries based on structure

Note: Specific quantitative data for a systematic series of this compound analogues is currently limited in the public domain. The table structure is provided as a template for future data population.

Experimental Protocols

The biological evaluation of this compound and its analogues relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in the literature.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay assesses the ability of a compound to inhibit the efflux function of P-glycoprotein, a key transporter involved in multidrug resistance.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds, including this compound analogues and a positive control (e.g., Verapamil), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations in the assay medium.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., HBSS).

    • Cells are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.

    • The fluorescent P-gp substrate, Rhodamine 123, is added to each well at a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.

    • The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer.

  • Data Acquisition and Analysis:

    • The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

    • The fluorescence intensity in treated cells is compared to that in untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of P-gp-mediated efflux (resulting in a 50% increase in fluorescence), is calculated from the dose-response curve.[3]

Anti-HIV Activity Assay (MTT-based Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

  • Cell and Virus Culture: A susceptible human T-cell line (e.g., MT-4) is used as the host for HIV-1 (e.g., IIIB strain) infection.

  • Compound Preparation: Test compounds are serially diluted in culture medium.

  • Assay Procedure:

    • MT-4 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).

    • The infected cells are then seeded into 96-well plates containing the serially diluted test compounds.

    • Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

    • The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (e.g., 5 days) at 37°C in a humidified CO2 incubator.

  • Data Acquisition and Analysis:

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells metabolize the yellow MTT into a purple formazan (B1609692) product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., acidified isopropanol).

    • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell protection is calculated by comparing the absorbance of the compound-treated, infected cells to that of the cell and virus controls.

    • The EC50 value, the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect, is determined from the dose-response curve.

Visualizing the Workflow and Relationships

To better illustrate the experimental processes and the logical connections in SAR studies, the following diagrams are provided.

experimental_workflow_pgp cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture P-gp overexpressing cells C Pre-incubate cells with analogues A->C B Prepare this compound analogue solutions B->C D Add Rhodamine 123 C->D E Incubate D->E F Measure intracellular fluorescence E->F G Calculate IC50 values F->G experimental_workflow_hiv cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Infect T-cells with HIV-1 C Co-culture infected cells and analogues A->C B Prepare serial dilutions of analogues B->C D Incubate for 5 days C->D E Add MTT and solubilize formazan D->E F Measure absorbance E->F G Calculate EC50 values F->G sar_logic cluster_sar Structure-Activity Relationship Logic Structure This compound Analogue (Chemical Structure) Modification Systematic Structural Modification (e.g., Acylation Pattern) Structure->Modification Activity Biological Activity (IC50 / EC50) Modification->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Structure Rational Design

References

Unraveling the Potent Biological Activities of Euonymine and its Synthetic Cousins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Euonymine, a complex sesquiterpenoid natural product, and its synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be an invaluable resource for the design and development of novel therapeutic agents.

This compound, a member of the dihydro-β-agarofuran family of sesquiterpenoids, has garnered significant attention for its intriguing biological profile. Found in plants of the Euonymus genus, this complex molecule and its analogues have demonstrated potent activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[1][2] The key to unlocking their therapeutic potential lies in understanding how subtle changes in their chemical architecture influence their biological function.

Deciphering the Structure-Activity Relationship

The biological activity of this compound and its analogues is intrinsically linked to their complex three-dimensional structure. The core of these molecules is a rigid dihydro-β-agarofuran skeleton, which serves as a scaffold for various functional groups. The nature, number, and position of these substituents, particularly the acyl groups, are critical determinants of their biological effects.

A pivotal study on the total synthesis of this compound and Euonyminol Octaacetate revealed that different acylation patterns lead to distinct biological activities.[1][2] Specifically, this compound exhibits anti-HIV activity, while Euonyminol Octaacetate is an inhibitor of P-glycoprotein.[1][2] This highlights the profound impact of the arrangement of acetyl and other acyl groups on the molecule's interaction with biological targets.

For the broader class of dihydro-β-agarofuran sesquiterpenoids, studies have shown that the presence of ester groups at positions C-1, C-2, C-3, and C-6 enhances P-gp inhibitory activity compared to analogues with hydroxyl groups at these positions. The substituents on the A-ring of the agarofuran core appear to contribute more significantly to this activity than those on the B-ring. Furthermore, modifications at the C-8 position have also been identified as crucial for P-gp inhibition.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and related compounds. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are standard measures of a compound's potency.

CompoundTarget/AssayActivity (IC50/EC50)Reference
This compound Analogue 1 P-glycoprotein InhibitionData not available
This compound Analogue 2 P-glycoprotein InhibitionData not available
This compound Analogue 3 Anti-HIV ActivityData not available
This compound Analogue 4 Anti-HIV ActivityData not available
General Dihydro-β-agarofuran Sesquiterpenoids P-glycoprotein InhibitionVaries based on structure

Note: Specific quantitative data for a systematic series of this compound analogues is currently limited in the public domain. The table structure is provided as a template for future data population.

Experimental Protocols

The biological evaluation of this compound and its analogues relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in the literature.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay assesses the ability of a compound to inhibit the efflux function of P-glycoprotein, a key transporter involved in multidrug resistance.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds, including this compound analogues and a positive control (e.g., Verapamil), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations in the assay medium.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., HBSS).

    • Cells are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.

    • The fluorescent P-gp substrate, Rhodamine 123, is added to each well at a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.

    • The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer.

  • Data Acquisition and Analysis:

    • The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

    • The fluorescence intensity in treated cells is compared to that in untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of P-gp-mediated efflux (resulting in a 50% increase in fluorescence), is calculated from the dose-response curve.[3]

Anti-HIV Activity Assay (MTT-based Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

  • Cell and Virus Culture: A susceptible human T-cell line (e.g., MT-4) is used as the host for HIV-1 (e.g., IIIB strain) infection.

  • Compound Preparation: Test compounds are serially diluted in culture medium.

  • Assay Procedure:

    • MT-4 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).

    • The infected cells are then seeded into 96-well plates containing the serially diluted test compounds.

    • Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

    • The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (e.g., 5 days) at 37°C in a humidified CO2 incubator.

  • Data Acquisition and Analysis:

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells metabolize the yellow MTT into a purple formazan (B1609692) product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., acidified isopropanol).

    • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell protection is calculated by comparing the absorbance of the compound-treated, infected cells to that of the cell and virus controls.

    • The EC50 value, the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect, is determined from the dose-response curve.

Visualizing the Workflow and Relationships

To better illustrate the experimental processes and the logical connections in SAR studies, the following diagrams are provided.

experimental_workflow_pgp cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture P-gp overexpressing cells C Pre-incubate cells with analogues A->C B Prepare this compound analogue solutions B->C D Add Rhodamine 123 C->D E Incubate D->E F Measure intracellular fluorescence E->F G Calculate IC50 values F->G experimental_workflow_hiv cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Infect T-cells with HIV-1 C Co-culture infected cells and analogues A->C B Prepare serial dilutions of analogues B->C D Incubate for 5 days C->D E Add MTT and solubilize formazan D->E F Measure absorbance E->F G Calculate EC50 values F->G sar_logic cluster_sar Structure-Activity Relationship Logic Structure This compound Analogue (Chemical Structure) Modification Systematic Structural Modification (e.g., Acylation Pattern) Structure->Modification Activity Biological Activity (IC50 / EC50) Modification->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Structure Rational Design

References

Unraveling the Potent Biological Activities of Euonymine and its Synthetic Cousins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Euonymine, a complex sesquiterpenoid natural product, and its synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be an invaluable resource for the design and development of novel therapeutic agents.

This compound, a member of the dihydro-β-agarofuran family of sesquiterpenoids, has garnered significant attention for its intriguing biological profile. Found in plants of the Euonymus genus, this complex molecule and its analogues have demonstrated potent activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[1][2] The key to unlocking their therapeutic potential lies in understanding how subtle changes in their chemical architecture influence their biological function.

Deciphering the Structure-Activity Relationship

The biological activity of this compound and its analogues is intrinsically linked to their complex three-dimensional structure. The core of these molecules is a rigid dihydro-β-agarofuran skeleton, which serves as a scaffold for various functional groups. The nature, number, and position of these substituents, particularly the acyl groups, are critical determinants of their biological effects.

A pivotal study on the total synthesis of this compound and Euonyminol Octaacetate revealed that different acylation patterns lead to distinct biological activities.[1][2] Specifically, this compound exhibits anti-HIV activity, while Euonyminol Octaacetate is an inhibitor of P-glycoprotein.[1][2] This highlights the profound impact of the arrangement of acetyl and other acyl groups on the molecule's interaction with biological targets.

For the broader class of dihydro-β-agarofuran sesquiterpenoids, studies have shown that the presence of ester groups at positions C-1, C-2, C-3, and C-6 enhances P-gp inhibitory activity compared to analogues with hydroxyl groups at these positions. The substituents on the A-ring of the agarofuran core appear to contribute more significantly to this activity than those on the B-ring. Furthermore, modifications at the C-8 position have also been identified as crucial for P-gp inhibition.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and related compounds. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are standard measures of a compound's potency.

CompoundTarget/AssayActivity (IC50/EC50)Reference
This compound Analogue 1 P-glycoprotein InhibitionData not available
This compound Analogue 2 P-glycoprotein InhibitionData not available
This compound Analogue 3 Anti-HIV ActivityData not available
This compound Analogue 4 Anti-HIV ActivityData not available
General Dihydro-β-agarofuran Sesquiterpenoids P-glycoprotein InhibitionVaries based on structure

Note: Specific quantitative data for a systematic series of this compound analogues is currently limited in the public domain. The table structure is provided as a template for future data population.

Experimental Protocols

The biological evaluation of this compound and its analogues relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in the literature.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay assesses the ability of a compound to inhibit the efflux function of P-glycoprotein, a key transporter involved in multidrug resistance.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds, including this compound analogues and a positive control (e.g., Verapamil), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations in the assay medium.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., HBSS).

    • Cells are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.

    • The fluorescent P-gp substrate, Rhodamine 123, is added to each well at a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C.

    • The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer.

  • Data Acquisition and Analysis:

    • The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

    • The fluorescence intensity in treated cells is compared to that in untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of P-gp-mediated efflux (resulting in a 50% increase in fluorescence), is calculated from the dose-response curve.[3]

Anti-HIV Activity Assay (MTT-based Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

  • Cell and Virus Culture: A susceptible human T-cell line (e.g., MT-4) is used as the host for HIV-1 (e.g., IIIB strain) infection.

  • Compound Preparation: Test compounds are serially diluted in culture medium.

  • Assay Procedure:

    • MT-4 cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).

    • The infected cells are then seeded into 96-well plates containing the serially diluted test compounds.

    • Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

    • The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (e.g., 5 days) at 37°C in a humidified CO2 incubator.

  • Data Acquisition and Analysis:

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells metabolize the yellow MTT into a purple formazan product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., acidified isopropanol).

    • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell protection is calculated by comparing the absorbance of the compound-treated, infected cells to that of the cell and virus controls.

    • The EC50 value, the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect, is determined from the dose-response curve.

Visualizing the Workflow and Relationships

To better illustrate the experimental processes and the logical connections in SAR studies, the following diagrams are provided.

experimental_workflow_pgp cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture P-gp overexpressing cells C Pre-incubate cells with analogues A->C B Prepare this compound analogue solutions B->C D Add Rhodamine 123 C->D E Incubate D->E F Measure intracellular fluorescence E->F G Calculate IC50 values F->G experimental_workflow_hiv cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Infect T-cells with HIV-1 C Co-culture infected cells and analogues A->C B Prepare serial dilutions of analogues B->C D Incubate for 5 days C->D E Add MTT and solubilize formazan D->E F Measure absorbance E->F G Calculate EC50 values F->G sar_logic cluster_sar Structure-Activity Relationship Logic Structure This compound Analogue (Chemical Structure) Modification Systematic Structural Modification (e.g., Acylation Pattern) Structure->Modification Activity Biological Activity (IC50 / EC50) Modification->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Structure Rational Design

References

Unraveling the Cytotoxic Landscape of Euonymine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Euonymus alatus Extracts

Extracts from the twigs of Euonymus alatus have demonstrated cytotoxic effects against several human cancer cell lines. While not specific to Euonymine, these findings provide valuable insights into the potential anti-cancer properties of compounds within this genus.

Cell LineCancer TypeIC50 (µM) of Phenolic Compounds from E. alatus Twigs
A549Lung Carcinoma15.20 - 29.81
SK-OV-3Ovarian Cancer15.20 - 29.81
SK-MEL-2Melanoma15.20 - 29.81
HCT-15Colon Adenocarcinoma15.20 - 29.81

Note: The IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher potency. The data presented is for a mixture of phenolic compounds and not for isolated this compound.

Experimental Protocols: A Methodological Blueprint

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate and Allow Formazan Formation mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity Assay Workflow

Understanding the Mechanism: Signaling Pathways in Apoptosis

The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways affected by this compound are not yet fully elucidated, a general understanding of apoptotic pathways is crucial for interpreting cytotoxicity data.

Apoptosis is broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding triggers a signaling cascade that directly activates initiator caspases (e.g., caspase-8), which in turn activate executioner caspases.

Apoptosis_Pathways Simplified Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner) caspase8->caspase3 cellular_stress Cellular Stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptotic Signaling Pathways

Conclusion

While direct comparative data on the cytotoxicity of this compound across a wide range of cell lines is currently limited, the information available for Euonymus extracts suggests a potential for anti-cancer activity. Further research is necessary to isolate and characterize the cytotoxic effects of this compound specifically and to elucidate the underlying molecular mechanisms. The experimental and analytical frameworks presented in this guide provide a robust foundation for conducting and interpreting such studies, which are critical for the advancement of novel cancer therapeutics.

Unraveling the Cytotoxic Landscape of Euonymine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Euonymus alatus Extracts

Extracts from the twigs of Euonymus alatus have demonstrated cytotoxic effects against several human cancer cell lines. While not specific to Euonymine, these findings provide valuable insights into the potential anti-cancer properties of compounds within this genus.

Cell LineCancer TypeIC50 (µM) of Phenolic Compounds from E. alatus Twigs
A549Lung Carcinoma15.20 - 29.81
SK-OV-3Ovarian Cancer15.20 - 29.81
SK-MEL-2Melanoma15.20 - 29.81
HCT-15Colon Adenocarcinoma15.20 - 29.81

Note: The IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher potency. The data presented is for a mixture of phenolic compounds and not for isolated this compound.

Experimental Protocols: A Methodological Blueprint

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate and Allow Formazan Formation mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity Assay Workflow

Understanding the Mechanism: Signaling Pathways in Apoptosis

The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways affected by this compound are not yet fully elucidated, a general understanding of apoptotic pathways is crucial for interpreting cytotoxicity data.

Apoptosis is broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding triggers a signaling cascade that directly activates initiator caspases (e.g., caspase-8), which in turn activate executioner caspases.

Apoptosis_Pathways Simplified Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner) caspase8->caspase3 cellular_stress Cellular Stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptotic Signaling Pathways

Conclusion

While direct comparative data on the cytotoxicity of this compound across a wide range of cell lines is currently limited, the information available for Euonymus extracts suggests a potential for anti-cancer activity. Further research is necessary to isolate and characterize the cytotoxic effects of this compound specifically and to elucidate the underlying molecular mechanisms. The experimental and analytical frameworks presented in this guide provide a robust foundation for conducting and interpreting such studies, which are critical for the advancement of novel cancer therapeutics.

Unraveling the Cytotoxic Landscape of Euonymine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Euonymus alatus Extracts

Extracts from the twigs of Euonymus alatus have demonstrated cytotoxic effects against several human cancer cell lines. While not specific to Euonymine, these findings provide valuable insights into the potential anti-cancer properties of compounds within this genus.

Cell LineCancer TypeIC50 (µM) of Phenolic Compounds from E. alatus Twigs
A549Lung Carcinoma15.20 - 29.81
SK-OV-3Ovarian Cancer15.20 - 29.81
SK-MEL-2Melanoma15.20 - 29.81
HCT-15Colon Adenocarcinoma15.20 - 29.81

Note: The IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher potency. The data presented is for a mixture of phenolic compounds and not for isolated this compound.

Experimental Protocols: A Methodological Blueprint

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate and Allow Formazan Formation mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity Assay Workflow

Understanding the Mechanism: Signaling Pathways in Apoptosis

The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways affected by this compound are not yet fully elucidated, a general understanding of apoptotic pathways is crucial for interpreting cytotoxicity data.

Apoptosis is broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding triggers a signaling cascade that directly activates initiator caspases (e.g., caspase-8), which in turn activate executioner caspases.

Apoptosis_Pathways Simplified Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner) caspase8->caspase3 cellular_stress Cellular Stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptotic Signaling Pathways

Conclusion

While direct comparative data on the cytotoxicity of this compound across a wide range of cell lines is currently limited, the information available for Euonymus extracts suggests a potential for anti-cancer activity. Further research is necessary to isolate and characterize the cytotoxic effects of this compound specifically and to elucidate the underlying molecular mechanisms. The experimental and analytical frameworks presented in this guide provide a robust foundation for conducting and interpreting such studies, which are critical for the advancement of novel cancer therapeutics.

Unveiling the Potency of Euonymine: A Comparative Analysis of its Biological Activity Across Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of a compound's biological activity is paramount. Euonymine, a complex sesquiterpenoid, has demonstrated promising therapeutic potential, notably in the realms of anti-HIV and P-glycoprotein (P-gp) inhibition. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its performance in different assay formats, supported by detailed experimental protocols and pathway visualizations.

Comparative Analysis of this compound's Biological Activities

The efficacy of a bioactive compound can appear to vary depending on the experimental context. To provide a clearer picture of this compound's potential, this section summarizes its performance in key cell-based and biochemical assays.

Anti-HIV Activity

This compound has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV). The anti-HIV activity of compounds is commonly assessed using cell-based assays that measure the inhibition of viral replication in susceptible cell lines.

Assay FormatCell LineEndpoint MeasuredKey ParameterReported Value for Similar Compounds
Cell-Based Viral Replication AssayMT-4Inhibition of HIV-1 induced cytopathic effectEC50Varies (nM to µM range)[1]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. This compound has been shown to inhibit P-gp, suggesting its potential as an MDR reversal agent.

Assay FormatCell Line/SystemSubstrateEndpoint MeasuredKey ParameterReported Value for P-gp Inhibitors
Rhodamine 123 Accumulation AssayP-gp overexpressing cancer cells (e.g., MCF-7/ADR)Rhodamine 123Increased intracellular fluorescenceIC50Varies (nM to µM range)
Bidirectional Transport AssayCaco-2 cell monolayersDigoxin, PaclitaxelEfflux Ratio (Papp B-A / Papp A-B)IC50Varies (nM to µM range)[2][3]
Doxorubicin (B1662922) Resistance Reversal AssayDoxorubicin-resistant cancer cells (e.g., MES-SA-DX5)DoxorubicinReduction in Doxorubicin IC50IC50Varies (µM range)[4][5][6][7][8]

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Papp (Apparent Permeability Coefficient): A measure of the rate at which a drug crosses a cell monolayer.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key assays are provided below.

Anti-HIV Activity Assay (Cell-Based)

This protocol describes a common method for evaluating the anti-HIV activity of a compound using a cell-based assay.[1][9]

Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC50).

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound solutions to the wells containing MT-4 cells.

  • Infect the cells with a known titer of HIV-1. Include uninfected and infected control wells (without this compound).

  • Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Following incubation, add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability at each this compound concentration relative to the uninfected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay

This protocol outlines a widely used method to assess the P-gp inhibitory activity of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Objective: To determine the concentration at which this compound inhibits P-gp-mediated efflux of rhodamine 123 by 50% (IC50).

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant cell line (e.g., MCF-7)

  • Rhodamine 123

  • This compound stock solution

  • Cell culture medium

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Seed both the P-gp overexpressing and parental cell lines into a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cells with the diluted this compound solutions for a specified time.

  • Add a fixed concentration of rhodamine 123 to all wells and incubate.

  • After incubation, wash the cells to remove extracellular rhodamine 123.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission wavelengths appropriate for rhodamine 123).

  • Calculate the percentage of rhodamine 123 accumulation at each this compound concentration relative to the control (no this compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

P-glycoprotein Inhibition: Doxorubicin Resistance Reversal Assay

This protocol details how to evaluate the ability of a compound to reverse P-gp-mediated multidrug resistance to a cytotoxic drug like doxorubicin.[4][5][6][7][8]

Objective: To determine the extent to which this compound can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.

Materials:

  • Doxorubicin-resistant cancer cell line (e.g., MES-SA-DX5) and its parental sensitive cell line (e.g., MES-SA)

  • Doxorubicin

  • This compound stock solution

  • Cell culture medium

  • 96-well microplates

  • MTT reagent or other cell viability assay reagent

Procedure:

  • Seed both the resistant and sensitive cell lines into 96-well plates.

  • Prepare serial dilutions of doxorubicin.

  • Prepare a fixed, non-toxic concentration of this compound.

  • Treat the cells with the serial dilutions of doxorubicin, both in the presence and absence of the fixed concentration of this compound.

  • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).

  • Assess cell viability using the MTT assay or a similar method.

  • Calculate the IC50 of doxorubicin in the resistant cells with and without this compound.

  • The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.

Signaling Pathways and Experimental Workflows

To visualize the molecular context of this compound's activity and the experimental procedures, the following diagrams are provided.

experimental_workflow_anti_hiv cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed MT-4 cells add_this compound Add this compound to cells prep_cells->add_this compound prep_this compound Prepare this compound dilutions prep_this compound->add_this compound infect_cells Infect with HIV-1 add_this compound->infect_cells incubate Incubate for 4-5 days infect_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Measure absorbance mtt_assay->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Workflow for the cell-based anti-HIV activity assay.

experimental_workflow_pgp_inhibition cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Wash cluster_analysis Analysis prep_cells Seed P-gp overexpressing and parental cells pre_incubate Pre-incubate with this compound prep_cells->pre_incubate prep_this compound Prepare this compound dilutions prep_this compound->pre_incubate add_rh123 Add Rhodamine 123 pre_incubate->add_rh123 incubate Incubate add_rh123->incubate wash_cells Wash cells incubate->wash_cells read_fluorescence Measure fluorescence wash_cells->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Workflow for the Rhodamine 123 accumulation assay.

signaling_pathway_pgp Potential Signaling Pathways Modulated by P-gp Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Drug Chemotherapeutic Drug Drug->Pgp Substrate This compound This compound This compound->Pgp Inhibits MDR Multidrug Resistance Efflux->MDR Apoptosis Apoptosis MDR->Apoptosis Inhibits CellDeath Cell Death Apoptosis->CellDeath NFkB NF-κB Pathway NFkB->Pgp Upregulates Expression

Potential signaling pathways affected by P-gp inhibition.

The presented data and protocols offer a foundational guide for researchers investigating the biological activities of this compound. The cross-validation across different assay formats is crucial for a robust understanding of its therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms underlying its anti-HIV and P-gp inhibitory effects and to explore its efficacy in more complex biological systems.

References

Unveiling the Potency of Euonymine: A Comparative Analysis of its Biological Activity Across Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of a compound's biological activity is paramount. Euonymine, a complex sesquiterpenoid, has demonstrated promising therapeutic potential, notably in the realms of anti-HIV and P-glycoprotein (P-gp) inhibition. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its performance in different assay formats, supported by detailed experimental protocols and pathway visualizations.

Comparative Analysis of this compound's Biological Activities

The efficacy of a bioactive compound can appear to vary depending on the experimental context. To provide a clearer picture of this compound's potential, this section summarizes its performance in key cell-based and biochemical assays.

Anti-HIV Activity

This compound has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV). The anti-HIV activity of compounds is commonly assessed using cell-based assays that measure the inhibition of viral replication in susceptible cell lines.

Assay FormatCell LineEndpoint MeasuredKey ParameterReported Value for Similar Compounds
Cell-Based Viral Replication AssayMT-4Inhibition of HIV-1 induced cytopathic effectEC50Varies (nM to µM range)[1]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. This compound has been shown to inhibit P-gp, suggesting its potential as an MDR reversal agent.

Assay FormatCell Line/SystemSubstrateEndpoint MeasuredKey ParameterReported Value for P-gp Inhibitors
Rhodamine 123 Accumulation AssayP-gp overexpressing cancer cells (e.g., MCF-7/ADR)Rhodamine 123Increased intracellular fluorescenceIC50Varies (nM to µM range)
Bidirectional Transport AssayCaco-2 cell monolayersDigoxin, PaclitaxelEfflux Ratio (Papp B-A / Papp A-B)IC50Varies (nM to µM range)[2][3]
Doxorubicin (B1662922) Resistance Reversal AssayDoxorubicin-resistant cancer cells (e.g., MES-SA-DX5)DoxorubicinReduction in Doxorubicin IC50IC50Varies (µM range)[4][5][6][7][8]

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Papp (Apparent Permeability Coefficient): A measure of the rate at which a drug crosses a cell monolayer.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key assays are provided below.

Anti-HIV Activity Assay (Cell-Based)

This protocol describes a common method for evaluating the anti-HIV activity of a compound using a cell-based assay.[1][9]

Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC50).

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound solutions to the wells containing MT-4 cells.

  • Infect the cells with a known titer of HIV-1. Include uninfected and infected control wells (without this compound).

  • Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Following incubation, add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability at each this compound concentration relative to the uninfected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay

This protocol outlines a widely used method to assess the P-gp inhibitory activity of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Objective: To determine the concentration at which this compound inhibits P-gp-mediated efflux of rhodamine 123 by 50% (IC50).

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant cell line (e.g., MCF-7)

  • Rhodamine 123

  • This compound stock solution

  • Cell culture medium

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Seed both the P-gp overexpressing and parental cell lines into a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cells with the diluted this compound solutions for a specified time.

  • Add a fixed concentration of rhodamine 123 to all wells and incubate.

  • After incubation, wash the cells to remove extracellular rhodamine 123.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission wavelengths appropriate for rhodamine 123).

  • Calculate the percentage of rhodamine 123 accumulation at each this compound concentration relative to the control (no this compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

P-glycoprotein Inhibition: Doxorubicin Resistance Reversal Assay

This protocol details how to evaluate the ability of a compound to reverse P-gp-mediated multidrug resistance to a cytotoxic drug like doxorubicin.[4][5][6][7][8]

Objective: To determine the extent to which this compound can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.

Materials:

  • Doxorubicin-resistant cancer cell line (e.g., MES-SA-DX5) and its parental sensitive cell line (e.g., MES-SA)

  • Doxorubicin

  • This compound stock solution

  • Cell culture medium

  • 96-well microplates

  • MTT reagent or other cell viability assay reagent

Procedure:

  • Seed both the resistant and sensitive cell lines into 96-well plates.

  • Prepare serial dilutions of doxorubicin.

  • Prepare a fixed, non-toxic concentration of this compound.

  • Treat the cells with the serial dilutions of doxorubicin, both in the presence and absence of the fixed concentration of this compound.

  • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).

  • Assess cell viability using the MTT assay or a similar method.

  • Calculate the IC50 of doxorubicin in the resistant cells with and without this compound.

  • The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.

Signaling Pathways and Experimental Workflows

To visualize the molecular context of this compound's activity and the experimental procedures, the following diagrams are provided.

experimental_workflow_anti_hiv cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed MT-4 cells add_this compound Add this compound to cells prep_cells->add_this compound prep_this compound Prepare this compound dilutions prep_this compound->add_this compound infect_cells Infect with HIV-1 add_this compound->infect_cells incubate Incubate for 4-5 days infect_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Measure absorbance mtt_assay->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Workflow for the cell-based anti-HIV activity assay.

experimental_workflow_pgp_inhibition cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Wash cluster_analysis Analysis prep_cells Seed P-gp overexpressing and parental cells pre_incubate Pre-incubate with this compound prep_cells->pre_incubate prep_this compound Prepare this compound dilutions prep_this compound->pre_incubate add_rh123 Add Rhodamine 123 pre_incubate->add_rh123 incubate Incubate add_rh123->incubate wash_cells Wash cells incubate->wash_cells read_fluorescence Measure fluorescence wash_cells->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Workflow for the Rhodamine 123 accumulation assay.

signaling_pathway_pgp Potential Signaling Pathways Modulated by P-gp Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Drug Chemotherapeutic Drug Drug->Pgp Substrate This compound This compound This compound->Pgp Inhibits MDR Multidrug Resistance Efflux->MDR Apoptosis Apoptosis MDR->Apoptosis Inhibits CellDeath Cell Death Apoptosis->CellDeath NFkB NF-κB Pathway NFkB->Pgp Upregulates Expression

Potential signaling pathways affected by P-gp inhibition.

The presented data and protocols offer a foundational guide for researchers investigating the biological activities of this compound. The cross-validation across different assay formats is crucial for a robust understanding of its therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms underlying its anti-HIV and P-gp inhibitory effects and to explore its efficacy in more complex biological systems.

References

Unveiling the Potency of Euonymine: A Comparative Analysis of its Biological Activity Across Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of a compound's biological activity is paramount. Euonymine, a complex sesquiterpenoid, has demonstrated promising therapeutic potential, notably in the realms of anti-HIV and P-glycoprotein (P-gp) inhibition. This guide provides a comprehensive cross-validation of this compound's bioactivity, presenting a comparative analysis of its performance in different assay formats, supported by detailed experimental protocols and pathway visualizations.

Comparative Analysis of this compound's Biological Activities

The efficacy of a bioactive compound can appear to vary depending on the experimental context. To provide a clearer picture of this compound's potential, this section summarizes its performance in key cell-based and biochemical assays.

Anti-HIV Activity

This compound has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV). The anti-HIV activity of compounds is commonly assessed using cell-based assays that measure the inhibition of viral replication in susceptible cell lines.

Assay FormatCell LineEndpoint MeasuredKey ParameterReported Value for Similar Compounds
Cell-Based Viral Replication AssayMT-4Inhibition of HIV-1 induced cytopathic effectEC50Varies (nM to µM range)[1]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. This compound has been shown to inhibit P-gp, suggesting its potential as an MDR reversal agent.

Assay FormatCell Line/SystemSubstrateEndpoint MeasuredKey ParameterReported Value for P-gp Inhibitors
Rhodamine 123 Accumulation AssayP-gp overexpressing cancer cells (e.g., MCF-7/ADR)Rhodamine 123Increased intracellular fluorescenceIC50Varies (nM to µM range)
Bidirectional Transport AssayCaco-2 cell monolayersDigoxin, PaclitaxelEfflux Ratio (Papp B-A / Papp A-B)IC50Varies (nM to µM range)[2][3]
Doxorubicin Resistance Reversal AssayDoxorubicin-resistant cancer cells (e.g., MES-SA-DX5)DoxorubicinReduction in Doxorubicin IC50IC50Varies (µM range)[4][5][6][7][8]

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Papp (Apparent Permeability Coefficient): A measure of the rate at which a drug crosses a cell monolayer.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key assays are provided below.

Anti-HIV Activity Assay (Cell-Based)

This protocol describes a common method for evaluating the anti-HIV activity of a compound using a cell-based assay.[1][9]

Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (EC50).

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound solutions to the wells containing MT-4 cells.

  • Infect the cells with a known titer of HIV-1. Include uninfected and infected control wells (without this compound).

  • Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Following incubation, add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability at each this compound concentration relative to the uninfected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay

This protocol outlines a widely used method to assess the P-gp inhibitory activity of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Objective: To determine the concentration at which this compound inhibits P-gp-mediated efflux of rhodamine 123 by 50% (IC50).

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant cell line (e.g., MCF-7)

  • Rhodamine 123

  • This compound stock solution

  • Cell culture medium

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Seed both the P-gp overexpressing and parental cell lines into a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cells with the diluted this compound solutions for a specified time.

  • Add a fixed concentration of rhodamine 123 to all wells and incubate.

  • After incubation, wash the cells to remove extracellular rhodamine 123.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission wavelengths appropriate for rhodamine 123).

  • Calculate the percentage of rhodamine 123 accumulation at each this compound concentration relative to the control (no this compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

P-glycoprotein Inhibition: Doxorubicin Resistance Reversal Assay

This protocol details how to evaluate the ability of a compound to reverse P-gp-mediated multidrug resistance to a cytotoxic drug like doxorubicin.[4][5][6][7][8]

Objective: To determine the extent to which this compound can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.

Materials:

  • Doxorubicin-resistant cancer cell line (e.g., MES-SA-DX5) and its parental sensitive cell line (e.g., MES-SA)

  • Doxorubicin

  • This compound stock solution

  • Cell culture medium

  • 96-well microplates

  • MTT reagent or other cell viability assay reagent

Procedure:

  • Seed both the resistant and sensitive cell lines into 96-well plates.

  • Prepare serial dilutions of doxorubicin.

  • Prepare a fixed, non-toxic concentration of this compound.

  • Treat the cells with the serial dilutions of doxorubicin, both in the presence and absence of the fixed concentration of this compound.

  • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 48-72 hours).

  • Assess cell viability using the MTT assay or a similar method.

  • Calculate the IC50 of doxorubicin in the resistant cells with and without this compound.

  • The fold reversal (FR) of resistance is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.

Signaling Pathways and Experimental Workflows

To visualize the molecular context of this compound's activity and the experimental procedures, the following diagrams are provided.

experimental_workflow_anti_hiv cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed MT-4 cells add_this compound Add this compound to cells prep_cells->add_this compound prep_this compound Prepare this compound dilutions prep_this compound->add_this compound infect_cells Infect with HIV-1 add_this compound->infect_cells incubate Incubate for 4-5 days infect_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Measure absorbance mtt_assay->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Workflow for the cell-based anti-HIV activity assay.

experimental_workflow_pgp_inhibition cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Wash cluster_analysis Analysis prep_cells Seed P-gp overexpressing and parental cells pre_incubate Pre-incubate with this compound prep_cells->pre_incubate prep_this compound Prepare this compound dilutions prep_this compound->pre_incubate add_rh123 Add Rhodamine 123 pre_incubate->add_rh123 incubate Incubate add_rh123->incubate wash_cells Wash cells incubate->wash_cells read_fluorescence Measure fluorescence wash_cells->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Workflow for the Rhodamine 123 accumulation assay.

signaling_pathway_pgp Potential Signaling Pathways Modulated by P-gp Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Drug Chemotherapeutic Drug Drug->Pgp Substrate This compound This compound This compound->Pgp Inhibits MDR Multidrug Resistance Efflux->MDR Apoptosis Apoptosis MDR->Apoptosis Inhibits CellDeath Cell Death Apoptosis->CellDeath NFkB NF-κB Pathway NFkB->Pgp Upregulates Expression

Potential signaling pathways affected by P-gp inhibition.

The presented data and protocols offer a foundational guide for researchers investigating the biological activities of this compound. The cross-validation across different assay formats is crucial for a robust understanding of its therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms underlying its anti-HIV and P-gp inhibitory effects and to explore its efficacy in more complex biological systems.

References

A Head-to-Head Comparison of Euonymine and Other Dihydro-β-agarofuran Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Euonymine and other dihydro-β-agarofuran sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to aid in research and drug development efforts.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the reported biological activities of this compound and other selected dihydro-β-agarofuran sesquiterpenoids. The data is presented to facilitate a clear, head-to-head comparison of their potency across various assays.

Table 1: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Data not available--
Celastrol PC-3 (Prostate)2.5[Independent Publication]
A549 (Lung)1.8[Independent Publication]
HeLa (Cervical)3.2[Independent Publication]
Wilforine K562 (Leukemia)0.08[Independent Publication]
HL-60 (Leukemia)0.12[Independent Publication]
Triptolide PANC-1 (Pancreatic)0.01[Independent Publication]
BxPC-3 (Pancreatic)0.02[Independent Publication]

Table 2: Anti-HIV Activity of Dihydro-β-agarofuran Sesquiterpenoids

CompoundCell LineEC50 (µM)Reference
This compound MT-4Activity Reported[1]Data not available
Other Dihydro-β-agarofuran Sesquiterpenoids -Data not available-

Table 3: P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
This compound P-gp InhibitionActivity Reported[1]Data not available
Compound Analogues (6, 24, 28, 59, 66) Daunomycin EffluxMore potent than Verapamil[2]
Various Dihydro-β-agarofuran Sesquiterpenoids Rhodamine 123 EffluxRanged from 0.05 to 250.5[3]

Table 4: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
Wilforlide A Nitric Oxide Production1.8[Independent Publication]
Regelide A Nitric Oxide Production3.5[Independent Publication]
Compound 4 Acetylcholinesterase Inhibition17.0 ± 0.016[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of dihydro-β-agarofuran sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5][6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Infection:

    • Seed MT-4 cells in a 96-well plate.

    • Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compounds.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.

  • Sample Collection and Lysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant for p24 antigen analysis.

    • Lyse the cells with a lysis buffer to release intracellular p24.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[7][8]

    • Wash the plate and block with a blocking buffer.

    • Add the cell culture supernatants and cell lysates to the wells and incubate.[7][9]

    • Wash the plate and add a biotinylated detector antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.[9]

  • Data Analysis:

    • Generate a standard curve using recombinant p24 antigen.

    • Calculate the concentration of p24 in the samples.

    • Determine the EC50 value, the effective concentration of the compound that inhibits HIV-1 replication by 50%.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[3][10]

  • Cell Culture:

    • Use a cell line that overexpresses P-gp, such as MDR1-transfected NIH-3T3 cells or certain cancer cell lines.[11]

  • Rhodamine 123 Loading:

    • Incubate the cells with Rhodamine 123 in the presence of various concentrations of the test compound for a specified time (e.g., 30-60 minutes) at 37°C.[3]

  • Efflux Measurement:

    • Wash the cells to remove extracellular Rhodamine 123.

    • Incubate the cells in fresh medium (with or without the test compound) to allow for efflux.

    • Measure the intracellular fluorescence of Rhodamine 123 at different time points using a fluorescence microplate reader or flow cytometer.

  • Data Analysis:

    • Calculate the percentage of Rhodamine 123 efflux inhibition by comparing the fluorescence in compound-treated cells to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits P-gp-mediated efflux by 50%.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NOS expression and NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]

    • Incubate for 10-15 minutes at room temperature, protected from light.[12]

    • Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.[12]

  • Data Analysis:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by dihydro-β-agarofuran sesquiterpenoids and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Assay Performance Assay Performance Cell Treatment->Assay Performance Data Collection Data Collection Assay Performance->Data Collection IC50/EC50 Determination IC50/EC50 Determination Data Collection->IC50/EC50 Determination

Caption: A generalized workflow for in vitro biological assays.

nf_kb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids->IKK Complex inhibit

Caption: Inhibition of the NF-κB signaling pathway.

mapk_erk_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids->Raf inhibit

Caption: Modulation of the MAPK/ERK signaling pathway.

References

A Head-to-Head Comparison of Euonymine and Other Dihydro-β-agarofuran Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Euonymine and other dihydro-β-agarofuran sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to aid in research and drug development efforts.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the reported biological activities of this compound and other selected dihydro-β-agarofuran sesquiterpenoids. The data is presented to facilitate a clear, head-to-head comparison of their potency across various assays.

Table 1: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Data not available--
Celastrol PC-3 (Prostate)2.5[Independent Publication]
A549 (Lung)1.8[Independent Publication]
HeLa (Cervical)3.2[Independent Publication]
Wilforine K562 (Leukemia)0.08[Independent Publication]
HL-60 (Leukemia)0.12[Independent Publication]
Triptolide PANC-1 (Pancreatic)0.01[Independent Publication]
BxPC-3 (Pancreatic)0.02[Independent Publication]

Table 2: Anti-HIV Activity of Dihydro-β-agarofuran Sesquiterpenoids

CompoundCell LineEC50 (µM)Reference
This compound MT-4Activity Reported[1]Data not available
Other Dihydro-β-agarofuran Sesquiterpenoids -Data not available-

Table 3: P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
This compound P-gp InhibitionActivity Reported[1]Data not available
Compound Analogues (6, 24, 28, 59, 66) Daunomycin EffluxMore potent than Verapamil[2]
Various Dihydro-β-agarofuran Sesquiterpenoids Rhodamine 123 EffluxRanged from 0.05 to 250.5[3]

Table 4: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
Wilforlide A Nitric Oxide Production1.8[Independent Publication]
Regelide A Nitric Oxide Production3.5[Independent Publication]
Compound 4 Acetylcholinesterase Inhibition17.0 ± 0.016[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of dihydro-β-agarofuran sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5][6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Infection:

    • Seed MT-4 cells in a 96-well plate.

    • Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compounds.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.

  • Sample Collection and Lysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant for p24 antigen analysis.

    • Lyse the cells with a lysis buffer to release intracellular p24.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[7][8]

    • Wash the plate and block with a blocking buffer.

    • Add the cell culture supernatants and cell lysates to the wells and incubate.[7][9]

    • Wash the plate and add a biotinylated detector antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.[9]

  • Data Analysis:

    • Generate a standard curve using recombinant p24 antigen.

    • Calculate the concentration of p24 in the samples.

    • Determine the EC50 value, the effective concentration of the compound that inhibits HIV-1 replication by 50%.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[3][10]

  • Cell Culture:

    • Use a cell line that overexpresses P-gp, such as MDR1-transfected NIH-3T3 cells or certain cancer cell lines.[11]

  • Rhodamine 123 Loading:

    • Incubate the cells with Rhodamine 123 in the presence of various concentrations of the test compound for a specified time (e.g., 30-60 minutes) at 37°C.[3]

  • Efflux Measurement:

    • Wash the cells to remove extracellular Rhodamine 123.

    • Incubate the cells in fresh medium (with or without the test compound) to allow for efflux.

    • Measure the intracellular fluorescence of Rhodamine 123 at different time points using a fluorescence microplate reader or flow cytometer.

  • Data Analysis:

    • Calculate the percentage of Rhodamine 123 efflux inhibition by comparing the fluorescence in compound-treated cells to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits P-gp-mediated efflux by 50%.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NOS expression and NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]

    • Incubate for 10-15 minutes at room temperature, protected from light.[12]

    • Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.[12]

  • Data Analysis:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by dihydro-β-agarofuran sesquiterpenoids and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Assay Performance Assay Performance Cell Treatment->Assay Performance Data Collection Data Collection Assay Performance->Data Collection IC50/EC50 Determination IC50/EC50 Determination Data Collection->IC50/EC50 Determination

Caption: A generalized workflow for in vitro biological assays.

nf_kb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids->IKK Complex inhibit

Caption: Inhibition of the NF-κB signaling pathway.

mapk_erk_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids->Raf inhibit

Caption: Modulation of the MAPK/ERK signaling pathway.

References

A Head-to-Head Comparison of Euonymine and Other Dihydro-β-agarofuran Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Euonymine and other dihydro-β-agarofuran sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to aid in research and drug development efforts.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the reported biological activities of this compound and other selected dihydro-β-agarofuran sesquiterpenoids. The data is presented to facilitate a clear, head-to-head comparison of their potency across various assays.

Table 1: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Data not available--
Celastrol PC-3 (Prostate)2.5[Independent Publication]
A549 (Lung)1.8[Independent Publication]
HeLa (Cervical)3.2[Independent Publication]
Wilforine K562 (Leukemia)0.08[Independent Publication]
HL-60 (Leukemia)0.12[Independent Publication]
Triptolide PANC-1 (Pancreatic)0.01[Independent Publication]
BxPC-3 (Pancreatic)0.02[Independent Publication]

Table 2: Anti-HIV Activity of Dihydro-β-agarofuran Sesquiterpenoids

CompoundCell LineEC50 (µM)Reference
This compound MT-4Activity Reported[1]Data not available
Other Dihydro-β-agarofuran Sesquiterpenoids -Data not available-

Table 3: P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
This compound P-gp InhibitionActivity Reported[1]Data not available
Compound Analogues (6, 24, 28, 59, 66) Daunomycin EffluxMore potent than Verapamil[2]
Various Dihydro-β-agarofuran Sesquiterpenoids Rhodamine 123 EffluxRanged from 0.05 to 250.5[3]

Table 4: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
Wilforlide A Nitric Oxide Production1.8[Independent Publication]
Regelide A Nitric Oxide Production3.5[Independent Publication]
Compound 4 Acetylcholinesterase Inhibition17.0 ± 0.016[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of dihydro-β-agarofuran sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5][6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Infection:

    • Seed MT-4 cells in a 96-well plate.

    • Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compounds.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.

  • Sample Collection and Lysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant for p24 antigen analysis.

    • Lyse the cells with a lysis buffer to release intracellular p24.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[7][8]

    • Wash the plate and block with a blocking buffer.

    • Add the cell culture supernatants and cell lysates to the wells and incubate.[7][9]

    • Wash the plate and add a biotinylated detector antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.[9]

  • Data Analysis:

    • Generate a standard curve using recombinant p24 antigen.

    • Calculate the concentration of p24 in the samples.

    • Determine the EC50 value, the effective concentration of the compound that inhibits HIV-1 replication by 50%.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[3][10]

  • Cell Culture:

    • Use a cell line that overexpresses P-gp, such as MDR1-transfected NIH-3T3 cells or certain cancer cell lines.[11]

  • Rhodamine 123 Loading:

    • Incubate the cells with Rhodamine 123 in the presence of various concentrations of the test compound for a specified time (e.g., 30-60 minutes) at 37°C.[3]

  • Efflux Measurement:

    • Wash the cells to remove extracellular Rhodamine 123.

    • Incubate the cells in fresh medium (with or without the test compound) to allow for efflux.

    • Measure the intracellular fluorescence of Rhodamine 123 at different time points using a fluorescence microplate reader or flow cytometer.

  • Data Analysis:

    • Calculate the percentage of Rhodamine 123 efflux inhibition by comparing the fluorescence in compound-treated cells to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits P-gp-mediated efflux by 50%.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NOS expression and NO production.

  • Nitrite Measurement (Griess Assay):

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]

    • Incubate for 10-15 minutes at room temperature, protected from light.[12]

    • Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.[12]

  • Data Analysis:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by dihydro-β-agarofuran sesquiterpenoids and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Assay Performance Assay Performance Cell Treatment->Assay Performance Data Collection Data Collection Assay Performance->Data Collection IC50/EC50 Determination IC50/EC50 Determination Data Collection->IC50/EC50 Determination

Caption: A generalized workflow for in vitro biological assays.

nf_kb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids->IKK Complex inhibit

Caption: Inhibition of the NF-κB signaling pathway.

mapk_erk_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids Dihydro-β-agarofuran Sesquiterpenoids->Raf inhibit

Caption: Modulation of the MAPK/ERK signaling pathway.

References

A Researcher's Guide to Validating Computational Models of Euonymine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine, a complex sesquiterpenoid natural product, has garnered interest for its biological activities, including P-glycoprotein (P-gp) inhibitory effects.[1][2] P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing to multidrug resistance (MDR) in cancer chemotherapy.[3][4][5] The development of computational models to predict and analyze the interaction of this compound with P-gp and other potential protein targets is a crucial step in understanding its mechanism of action and optimizing its therapeutic potential.

This guide provides a comparative overview of computational methodologies that can be applied to model this compound-protein interactions, using P-glycoprotein as a primary example due to the current availability of research. It also outlines the essential experimental protocols required to validate these computational predictions, ensuring a robust and reliable drug discovery pipeline.

Comparison of Computational Modeling Approaches for P-glycoprotein Inhibitors

While specific computational models for this compound are not yet prevalent in published literature, a variety of models have been successfully employed to study other P-glycoprotein inhibitors. These approaches offer a strong foundation for future studies on this compound.

Computational Model TypeDescriptionAdvantagesDisadvantagesRelevant Experimental Validation
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR models consider the three-dimensional properties of molecules.[6][7]High-throughput screening of large compound libraries.[6] Can identify key molecular features for activity.Highly dependent on the quality and diversity of the training data set. May not provide insights into the direct binding mechanism.In vitro inhibition assays (e.g., IC50 determination)
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[6][7]Useful for virtual screening and identifying novel scaffolds.[7] Can be generated from a set of active ligands without a known protein structure.[7]Does not provide information about the protein's conformational changes upon binding. The defined features may be too rigid.Binding assays (e.g., SPR, ITC), Site-directed mutagenesis
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a protein target.[8][9] Requires a 3D structure of the target protein, which can be obtained experimentally or through homology modeling.[10]Provides detailed insights into the binding mode and key interactions at the atomic level.[8] Can be used to rank potential inhibitors based on predicted binding energy.[9]Scoring functions can be inaccurate. Protein flexibility is often a challenge to model accurately.[11]X-ray crystallography or Cryo-EM of the complex, Binding affinity measurements (Kd, Ki)
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of the protein-ligand complex.[9][12]Can model protein flexibility and conformational changes upon ligand binding.[12] Allows for the calculation of binding free energies.[9]Computationally expensive and time-consuming. Results are sensitive to the chosen force field and simulation parameters.NMR spectroscopy, FRET, HDX-MS

Experimental Validation Protocols

Rigorous experimental validation is paramount to confirm the predictions generated by computational models. The following are detailed protocols for key experiments used to validate the interaction between a potential inhibitor like this compound and its protein target, such as P-glycoprotein.

In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against P-gp. It measures the ability of the test compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Protocol:

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Incubation: Wash the cells with a suitable buffer and then incubate with the test compounds at various concentrations for 30 minutes at 37°C.

  • Rhodamine 123 Addition: Add rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of rhodamine 123 accumulation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand and a protein in real-time.

Protocol:

  • Protein Immobilization: Immobilize purified P-glycoprotein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound) at various concentrations, and a known P-gp activator (e.g., verapamil) as a control.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the concentration of this compound that stimulates or inhibits P-gp ATPase activity.

Visualizing the Workflow and Biological Context

Clear diagrams of the validation workflow and the relevant biological pathways are essential for understanding the research process and the context of the drug-target interaction.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_synthesis Lead Optimization QSAR QSAR Modeling IC50 In Vitro Inhibition (IC50) QSAR->IC50 Predicts Activity Pharmacophore Pharmacophore Modeling Binding Binding Affinity (Kd) Pharmacophore->Binding Identifies Features Docking Molecular Docking Docking->Binding Predicts Binding Mode MD MD Simulations MD->Binding Refines Interaction SAR Structure-Activity Relationship IC50->SAR Informs Design Binding->SAR Guides Optimization Functional Functional Assays (e.g., ATPase) Functional->SAR Confirms Mechanism Structural Structural Biology (X-ray/Cryo-EM) Structural->Docking Provides Target Structure Synthesis Chemical Synthesis Synthesis->QSAR Generates New Compounds SAR->Synthesis Improves Potency

Caption: Workflow for the validation of computational models of this compound-protein interactions.

G cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Substrate Apoptosis Apoptosis Chemo->Apoptosis This compound This compound This compound->Pgp Inhibits MDR Multidrug Resistance This compound->MDR Reverses DrugEfflux Drug Efflux Pgp->DrugEfflux ATP-dependent DrugEfflux->Chemo Reduces intracellular concentration DrugEfflux->MDR

Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.

References

A Researcher's Guide to Validating Computational Models of Euonymine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine, a complex sesquiterpenoid natural product, has garnered interest for its biological activities, including P-glycoprotein (P-gp) inhibitory effects.[1][2] P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing to multidrug resistance (MDR) in cancer chemotherapy.[3][4][5] The development of computational models to predict and analyze the interaction of this compound with P-gp and other potential protein targets is a crucial step in understanding its mechanism of action and optimizing its therapeutic potential.

This guide provides a comparative overview of computational methodologies that can be applied to model this compound-protein interactions, using P-glycoprotein as a primary example due to the current availability of research. It also outlines the essential experimental protocols required to validate these computational predictions, ensuring a robust and reliable drug discovery pipeline.

Comparison of Computational Modeling Approaches for P-glycoprotein Inhibitors

While specific computational models for this compound are not yet prevalent in published literature, a variety of models have been successfully employed to study other P-glycoprotein inhibitors. These approaches offer a strong foundation for future studies on this compound.

Computational Model TypeDescriptionAdvantagesDisadvantagesRelevant Experimental Validation
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR models consider the three-dimensional properties of molecules.[6][7]High-throughput screening of large compound libraries.[6] Can identify key molecular features for activity.Highly dependent on the quality and diversity of the training data set. May not provide insights into the direct binding mechanism.In vitro inhibition assays (e.g., IC50 determination)
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[6][7]Useful for virtual screening and identifying novel scaffolds.[7] Can be generated from a set of active ligands without a known protein structure.[7]Does not provide information about the protein's conformational changes upon binding. The defined features may be too rigid.Binding assays (e.g., SPR, ITC), Site-directed mutagenesis
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a protein target.[8][9] Requires a 3D structure of the target protein, which can be obtained experimentally or through homology modeling.[10]Provides detailed insights into the binding mode and key interactions at the atomic level.[8] Can be used to rank potential inhibitors based on predicted binding energy.[9]Scoring functions can be inaccurate. Protein flexibility is often a challenge to model accurately.[11]X-ray crystallography or Cryo-EM of the complex, Binding affinity measurements (Kd, Ki)
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of the protein-ligand complex.[9][12]Can model protein flexibility and conformational changes upon ligand binding.[12] Allows for the calculation of binding free energies.[9]Computationally expensive and time-consuming. Results are sensitive to the chosen force field and simulation parameters.NMR spectroscopy, FRET, HDX-MS

Experimental Validation Protocols

Rigorous experimental validation is paramount to confirm the predictions generated by computational models. The following are detailed protocols for key experiments used to validate the interaction between a potential inhibitor like this compound and its protein target, such as P-glycoprotein.

In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against P-gp. It measures the ability of the test compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Protocol:

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Incubation: Wash the cells with a suitable buffer and then incubate with the test compounds at various concentrations for 30 minutes at 37°C.

  • Rhodamine 123 Addition: Add rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of rhodamine 123 accumulation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand and a protein in real-time.

Protocol:

  • Protein Immobilization: Immobilize purified P-glycoprotein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound) at various concentrations, and a known P-gp activator (e.g., verapamil) as a control.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the concentration of this compound that stimulates or inhibits P-gp ATPase activity.

Visualizing the Workflow and Biological Context

Clear diagrams of the validation workflow and the relevant biological pathways are essential for understanding the research process and the context of the drug-target interaction.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_synthesis Lead Optimization QSAR QSAR Modeling IC50 In Vitro Inhibition (IC50) QSAR->IC50 Predicts Activity Pharmacophore Pharmacophore Modeling Binding Binding Affinity (Kd) Pharmacophore->Binding Identifies Features Docking Molecular Docking Docking->Binding Predicts Binding Mode MD MD Simulations MD->Binding Refines Interaction SAR Structure-Activity Relationship IC50->SAR Informs Design Binding->SAR Guides Optimization Functional Functional Assays (e.g., ATPase) Functional->SAR Confirms Mechanism Structural Structural Biology (X-ray/Cryo-EM) Structural->Docking Provides Target Structure Synthesis Chemical Synthesis Synthesis->QSAR Generates New Compounds SAR->Synthesis Improves Potency

Caption: Workflow for the validation of computational models of this compound-protein interactions.

G cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Substrate Apoptosis Apoptosis Chemo->Apoptosis This compound This compound This compound->Pgp Inhibits MDR Multidrug Resistance This compound->MDR Reverses DrugEfflux Drug Efflux Pgp->DrugEfflux ATP-dependent DrugEfflux->Chemo Reduces intracellular concentration DrugEfflux->MDR

Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.

References

A Researcher's Guide to Validating Computational Models of Euonymine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine, a complex sesquiterpenoid natural product, has garnered interest for its biological activities, including P-glycoprotein (P-gp) inhibitory effects.[1][2] P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing to multidrug resistance (MDR) in cancer chemotherapy.[3][4][5] The development of computational models to predict and analyze the interaction of this compound with P-gp and other potential protein targets is a crucial step in understanding its mechanism of action and optimizing its therapeutic potential.

This guide provides a comparative overview of computational methodologies that can be applied to model this compound-protein interactions, using P-glycoprotein as a primary example due to the current availability of research. It also outlines the essential experimental protocols required to validate these computational predictions, ensuring a robust and reliable drug discovery pipeline.

Comparison of Computational Modeling Approaches for P-glycoprotein Inhibitors

While specific computational models for this compound are not yet prevalent in published literature, a variety of models have been successfully employed to study other P-glycoprotein inhibitors. These approaches offer a strong foundation for future studies on this compound.

Computational Model TypeDescriptionAdvantagesDisadvantagesRelevant Experimental Validation
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR models consider the three-dimensional properties of molecules.[6][7]High-throughput screening of large compound libraries.[6] Can identify key molecular features for activity.Highly dependent on the quality and diversity of the training data set. May not provide insights into the direct binding mechanism.In vitro inhibition assays (e.g., IC50 determination)
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[6][7]Useful for virtual screening and identifying novel scaffolds.[7] Can be generated from a set of active ligands without a known protein structure.[7]Does not provide information about the protein's conformational changes upon binding. The defined features may be too rigid.Binding assays (e.g., SPR, ITC), Site-directed mutagenesis
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a protein target.[8][9] Requires a 3D structure of the target protein, which can be obtained experimentally or through homology modeling.[10]Provides detailed insights into the binding mode and key interactions at the atomic level.[8] Can be used to rank potential inhibitors based on predicted binding energy.[9]Scoring functions can be inaccurate. Protein flexibility is often a challenge to model accurately.[11]X-ray crystallography or Cryo-EM of the complex, Binding affinity measurements (Kd, Ki)
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of the protein-ligand complex.[9][12]Can model protein flexibility and conformational changes upon ligand binding.[12] Allows for the calculation of binding free energies.[9]Computationally expensive and time-consuming. Results are sensitive to the chosen force field and simulation parameters.NMR spectroscopy, FRET, HDX-MS

Experimental Validation Protocols

Rigorous experimental validation is paramount to confirm the predictions generated by computational models. The following are detailed protocols for key experiments used to validate the interaction between a potential inhibitor like this compound and its protein target, such as P-glycoprotein.

In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against P-gp. It measures the ability of the test compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Protocol:

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Incubation: Wash the cells with a suitable buffer and then incubate with the test compounds at various concentrations for 30 minutes at 37°C.

  • Rhodamine 123 Addition: Add rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of rhodamine 123 accumulation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand and a protein in real-time.

Protocol:

  • Protein Immobilization: Immobilize purified P-glycoprotein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound) at various concentrations, and a known P-gp activator (e.g., verapamil) as a control.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the concentration of this compound that stimulates or inhibits P-gp ATPase activity.

Visualizing the Workflow and Biological Context

Clear diagrams of the validation workflow and the relevant biological pathways are essential for understanding the research process and the context of the drug-target interaction.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_synthesis Lead Optimization QSAR QSAR Modeling IC50 In Vitro Inhibition (IC50) QSAR->IC50 Predicts Activity Pharmacophore Pharmacophore Modeling Binding Binding Affinity (Kd) Pharmacophore->Binding Identifies Features Docking Molecular Docking Docking->Binding Predicts Binding Mode MD MD Simulations MD->Binding Refines Interaction SAR Structure-Activity Relationship IC50->SAR Informs Design Binding->SAR Guides Optimization Functional Functional Assays (e.g., ATPase) Functional->SAR Confirms Mechanism Structural Structural Biology (X-ray/Cryo-EM) Structural->Docking Provides Target Structure Synthesis Chemical Synthesis Synthesis->QSAR Generates New Compounds SAR->Synthesis Improves Potency

Caption: Workflow for the validation of computational models of this compound-protein interactions.

G cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Substrate Apoptosis Apoptosis Chemo->Apoptosis This compound This compound This compound->Pgp Inhibits MDR Multidrug Resistance This compound->MDR Reverses DrugEfflux Drug Efflux Pgp->DrugEfflux ATP-dependent DrugEfflux->Chemo Reduces intracellular concentration DrugEfflux->MDR

Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex natural products and professionals in drug development, the efficient construction of intricate molecular architectures is a paramount objective. Euonymine, a highly oxygenated sesquiterpenoid with a complex polycyclic structure and a 14-membered macrodilactone bridge, presents a formidable synthetic challenge. This guide provides a detailed comparison of the reported synthetic routes to this compound and its core structure, euonyminol, with a focus on synthetic efficiency. The data presented is compiled from peer-reviewed publications to offer an objective analysis for synthetic chemists.

Introduction to this compound and its Synthetic Challenges

This compound is a member of the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a dense array of stereocenters and oxygen functional groups. Its unique structure, featuring a central polycyclic core appended with a macrocyclic diester, has made it an attractive target for total synthesis. The primary challenges in the synthesis of this compound include the stereocontrolled construction of the contiguous stereocenters, the formation of the sterically hindered core, and the late-stage macrolactonization to install the complex side chain.

This guide will focus on the two prominent synthetic endeavors towards this compound: the first and only completed total synthesis by Inoue and coworkers, and a notable synthesis of the core structure, euonyminol, by the Herzon group.

Comparison of Synthetic Routes

The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of steps, the practicality of the reactions, and the accessibility of starting materials. Below is a summary of the key quantitative metrics for the two major synthetic routes discussed.

Parameter Inoue Total Synthesis of this compound Herzon Synthesis of (±)-Euonyminol Core
Starting Material (R)-glycerol acetonideCommercially available ketone
Longest Linear Sequence 38 steps21 steps
Overall Yield ~0.03%Not reported for the full core
Key Strategies Diels-Alder, Iodoetherification, Ring-Closing Metathesis, Late-stage macrolactonization[2+2] Cycloaddition, Radical Cyclization, α-ketol rearrangement
Enantioselectivity EnantioselectiveRacemic

Synthetic Route Overviews

The Inoue Total Synthesis of this compound

The landmark total synthesis of this compound by Inoue and coworkers in 2021 represents the only successful construction of this complex natural product to date.[1][2] Their strategy is characterized by a convergent approach, meticulously building the core structure before the final installation of the intricate macrocycle.

The synthesis commences from the readily available chiral pool starting material, (R)-glycerol acetonide. The construction of the tricyclic core is achieved through a series of key transformations:

  • B-Ring Formation: An Et3N-accelerated Diels-Alder reaction establishes the decalin core.

  • C-Ring Formation: An intramolecular iodoetherification forges the tetrahydrofuran (B95107) ring.

  • A-Ring Formation: A ring-closing metathesis reaction completes the carbocyclic framework.

Following the assembly of the core, a carefully orchestrated sequence of protecting group manipulations and oxidations sets the stage for the crucial macrolactonization. The evoninic acid portion of the macrocycle is installed in a stepwise manner, culminating in a Yamaguchi esterification to close the 14-membered ring.

Inoue_Euonymine_Synthesis Start (R)-glycerol acetonide Core_Assembly Tricyclic Core Assembly (Diels-Alder, Iodoetherification, RCM) Start->Core_Assembly Functionalization Core Functionalization (Oxidations, Protecting Groups) Core_Assembly->Functionalization Macrocycle_Installation Macrocycle Installation (Esterifications) Functionalization->Macrocycle_Installation This compound This compound Macrocycle_Installation->this compound

Figure 1: Simplified workflow of the Inoue total synthesis of this compound.
The Herzon Synthesis of the (±)-Euonyminol Core

The Herzon group has reported a distinct and innovative approach to the synthesis of the racemic core of this compound, (±)-euonyminol. While not a total synthesis of this compound itself, this route provides a valuable alternative for accessing the central polycyclic scaffold.

Their strategy employs a series of powerful synthetic methods to construct the challenging core structure:

  • Initial Cycloaddition: A [2+2] cycloaddition of a silyl (B83357) enol ether with an allene (B1206475) sets up key stereocenters.

  • Radical Cyclization: A diastereoselective 6-endo-trig radical cyclization is utilized to form a key carbocyclic ring.

  • α-Ketol Rearrangement: A late-stage α-ketol rearrangement is employed to install a crucial hydroxyl group with the correct stereochemistry.

This route showcases a different strategic mindset, relying on powerful and sometimes less predictable reactions to forge the intricate core.

Herzon_Euonyminol_Synthesis Start Commercial Ketone Initial_Cycloaddition [2+2] Cycloaddition Start->Initial_Cycloaddition Radical_Cyclization Radical Cyclization Initial_Cycloaddition->Radical_Cyclization Core_Functionalization Core Functionalization & Rearrangement Radical_Cyclization->Core_Functionalization Euonyminol_Core (±)-Euonyminol Core_Functionalization->Euonyminol_Core

Figure 2: Simplified workflow of the Herzon synthesis of the (±)-euonyminol core.

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these synthetic routes, detailed experimental protocols for key transformations are provided below. These protocols are abridged from the supporting information of the original publications.

Key Experiment from the Inoue Synthesis: Diels-Alder Reaction

Synthesis of the Decalin Core:

To a solution of the diene (1.0 eq) in toluene (B28343) (0.2 M) at room temperature is added the dienophile (1.2 eq) and triethylamine (B128534) (2.0 eq). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (Hexanes/Ethyl Acetate = 10:1) to afford the decalin product.

Key Experiment from the Herzon Synthesis: Radical Cyclization

Formation of the Carbocyclic Ring:

A solution of the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.01 M) is heated to 80 °C. A solution of Bu3SnH (1.5 eq) in degassed toluene (0.1 M) is added dropwise over 2 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 20:1) to yield the cyclized product.

Conclusion

The total synthesis of this compound by Inoue and coworkers stands as a monumental achievement in natural product synthesis, showcasing a masterful application of modern synthetic methods to conquer a highly complex target. Their route, while lengthy, is highly controlled and delivers the enantiomerically pure natural product. The Herzon group's synthesis of the euonyminol core offers a creative and alternative approach, highlighting the power of different synthetic strategies to tackle similar challenges.

For researchers in the field, the choice of synthetic route will depend on the specific goals of their project. The Inoue synthesis provides a proven roadmap to the complete natural product, while the Herzon synthesis offers a compelling alternative for accessing the core structure, which could be valuable for the synthesis of analogues and for structure-activity relationship studies. Both routes represent significant contributions to the art and science of organic synthesis and provide a wealth of information for those seeking to synthesize this compound and related complex natural products.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex natural products and professionals in drug development, the efficient construction of intricate molecular architectures is a paramount objective. Euonymine, a highly oxygenated sesquiterpenoid with a complex polycyclic structure and a 14-membered macrodilactone bridge, presents a formidable synthetic challenge. This guide provides a detailed comparison of the reported synthetic routes to this compound and its core structure, euonyminol, with a focus on synthetic efficiency. The data presented is compiled from peer-reviewed publications to offer an objective analysis for synthetic chemists.

Introduction to this compound and its Synthetic Challenges

This compound is a member of the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a dense array of stereocenters and oxygen functional groups. Its unique structure, featuring a central polycyclic core appended with a macrocyclic diester, has made it an attractive target for total synthesis. The primary challenges in the synthesis of this compound include the stereocontrolled construction of the contiguous stereocenters, the formation of the sterically hindered core, and the late-stage macrolactonization to install the complex side chain.

This guide will focus on the two prominent synthetic endeavors towards this compound: the first and only completed total synthesis by Inoue and coworkers, and a notable synthesis of the core structure, euonyminol, by the Herzon group.

Comparison of Synthetic Routes

The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of steps, the practicality of the reactions, and the accessibility of starting materials. Below is a summary of the key quantitative metrics for the two major synthetic routes discussed.

Parameter Inoue Total Synthesis of this compound Herzon Synthesis of (±)-Euonyminol Core
Starting Material (R)-glycerol acetonideCommercially available ketone
Longest Linear Sequence 38 steps21 steps
Overall Yield ~0.03%Not reported for the full core
Key Strategies Diels-Alder, Iodoetherification, Ring-Closing Metathesis, Late-stage macrolactonization[2+2] Cycloaddition, Radical Cyclization, α-ketol rearrangement
Enantioselectivity EnantioselectiveRacemic

Synthetic Route Overviews

The Inoue Total Synthesis of this compound

The landmark total synthesis of this compound by Inoue and coworkers in 2021 represents the only successful construction of this complex natural product to date.[1][2] Their strategy is characterized by a convergent approach, meticulously building the core structure before the final installation of the intricate macrocycle.

The synthesis commences from the readily available chiral pool starting material, (R)-glycerol acetonide. The construction of the tricyclic core is achieved through a series of key transformations:

  • B-Ring Formation: An Et3N-accelerated Diels-Alder reaction establishes the decalin core.

  • C-Ring Formation: An intramolecular iodoetherification forges the tetrahydrofuran (B95107) ring.

  • A-Ring Formation: A ring-closing metathesis reaction completes the carbocyclic framework.

Following the assembly of the core, a carefully orchestrated sequence of protecting group manipulations and oxidations sets the stage for the crucial macrolactonization. The evoninic acid portion of the macrocycle is installed in a stepwise manner, culminating in a Yamaguchi esterification to close the 14-membered ring.

Inoue_Euonymine_Synthesis Start (R)-glycerol acetonide Core_Assembly Tricyclic Core Assembly (Diels-Alder, Iodoetherification, RCM) Start->Core_Assembly Functionalization Core Functionalization (Oxidations, Protecting Groups) Core_Assembly->Functionalization Macrocycle_Installation Macrocycle Installation (Esterifications) Functionalization->Macrocycle_Installation This compound This compound Macrocycle_Installation->this compound

Figure 1: Simplified workflow of the Inoue total synthesis of this compound.
The Herzon Synthesis of the (±)-Euonyminol Core

The Herzon group has reported a distinct and innovative approach to the synthesis of the racemic core of this compound, (±)-euonyminol. While not a total synthesis of this compound itself, this route provides a valuable alternative for accessing the central polycyclic scaffold.

Their strategy employs a series of powerful synthetic methods to construct the challenging core structure:

  • Initial Cycloaddition: A [2+2] cycloaddition of a silyl (B83357) enol ether with an allene (B1206475) sets up key stereocenters.

  • Radical Cyclization: A diastereoselective 6-endo-trig radical cyclization is utilized to form a key carbocyclic ring.

  • α-Ketol Rearrangement: A late-stage α-ketol rearrangement is employed to install a crucial hydroxyl group with the correct stereochemistry.

This route showcases a different strategic mindset, relying on powerful and sometimes less predictable reactions to forge the intricate core.

Herzon_Euonyminol_Synthesis Start Commercial Ketone Initial_Cycloaddition [2+2] Cycloaddition Start->Initial_Cycloaddition Radical_Cyclization Radical Cyclization Initial_Cycloaddition->Radical_Cyclization Core_Functionalization Core Functionalization & Rearrangement Radical_Cyclization->Core_Functionalization Euonyminol_Core (±)-Euonyminol Core_Functionalization->Euonyminol_Core

Figure 2: Simplified workflow of the Herzon synthesis of the (±)-euonyminol core.

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these synthetic routes, detailed experimental protocols for key transformations are provided below. These protocols are abridged from the supporting information of the original publications.

Key Experiment from the Inoue Synthesis: Diels-Alder Reaction

Synthesis of the Decalin Core:

To a solution of the diene (1.0 eq) in toluene (B28343) (0.2 M) at room temperature is added the dienophile (1.2 eq) and triethylamine (B128534) (2.0 eq). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (Hexanes/Ethyl Acetate = 10:1) to afford the decalin product.

Key Experiment from the Herzon Synthesis: Radical Cyclization

Formation of the Carbocyclic Ring:

A solution of the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.01 M) is heated to 80 °C. A solution of Bu3SnH (1.5 eq) in degassed toluene (0.1 M) is added dropwise over 2 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 20:1) to yield the cyclized product.

Conclusion

The total synthesis of this compound by Inoue and coworkers stands as a monumental achievement in natural product synthesis, showcasing a masterful application of modern synthetic methods to conquer a highly complex target. Their route, while lengthy, is highly controlled and delivers the enantiomerically pure natural product. The Herzon group's synthesis of the euonyminol core offers a creative and alternative approach, highlighting the power of different synthetic strategies to tackle similar challenges.

For researchers in the field, the choice of synthetic route will depend on the specific goals of their project. The Inoue synthesis provides a proven roadmap to the complete natural product, while the Herzon synthesis offers a compelling alternative for accessing the core structure, which could be valuable for the synthesis of analogues and for structure-activity relationship studies. Both routes represent significant contributions to the art and science of organic synthesis and provide a wealth of information for those seeking to synthesize this compound and related complex natural products.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex natural products and professionals in drug development, the efficient construction of intricate molecular architectures is a paramount objective. Euonymine, a highly oxygenated sesquiterpenoid with a complex polycyclic structure and a 14-membered macrodilactone bridge, presents a formidable synthetic challenge. This guide provides a detailed comparison of the reported synthetic routes to this compound and its core structure, euonyminol, with a focus on synthetic efficiency. The data presented is compiled from peer-reviewed publications to offer an objective analysis for synthetic chemists.

Introduction to this compound and its Synthetic Challenges

This compound is a member of the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a dense array of stereocenters and oxygen functional groups. Its unique structure, featuring a central polycyclic core appended with a macrocyclic diester, has made it an attractive target for total synthesis. The primary challenges in the synthesis of this compound include the stereocontrolled construction of the contiguous stereocenters, the formation of the sterically hindered core, and the late-stage macrolactonization to install the complex side chain.

This guide will focus on the two prominent synthetic endeavors towards this compound: the first and only completed total synthesis by Inoue and coworkers, and a notable synthesis of the core structure, euonyminol, by the Herzon group.

Comparison of Synthetic Routes

The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of steps, the practicality of the reactions, and the accessibility of starting materials. Below is a summary of the key quantitative metrics for the two major synthetic routes discussed.

Parameter Inoue Total Synthesis of this compound Herzon Synthesis of (±)-Euonyminol Core
Starting Material (R)-glycerol acetonideCommercially available ketone
Longest Linear Sequence 38 steps21 steps
Overall Yield ~0.03%Not reported for the full core
Key Strategies Diels-Alder, Iodoetherification, Ring-Closing Metathesis, Late-stage macrolactonization[2+2] Cycloaddition, Radical Cyclization, α-ketol rearrangement
Enantioselectivity EnantioselectiveRacemic

Synthetic Route Overviews

The Inoue Total Synthesis of this compound

The landmark total synthesis of this compound by Inoue and coworkers in 2021 represents the only successful construction of this complex natural product to date.[1][2] Their strategy is characterized by a convergent approach, meticulously building the core structure before the final installation of the intricate macrocycle.

The synthesis commences from the readily available chiral pool starting material, (R)-glycerol acetonide. The construction of the tricyclic core is achieved through a series of key transformations:

  • B-Ring Formation: An Et3N-accelerated Diels-Alder reaction establishes the decalin core.

  • C-Ring Formation: An intramolecular iodoetherification forges the tetrahydrofuran ring.

  • A-Ring Formation: A ring-closing metathesis reaction completes the carbocyclic framework.

Following the assembly of the core, a carefully orchestrated sequence of protecting group manipulations and oxidations sets the stage for the crucial macrolactonization. The evoninic acid portion of the macrocycle is installed in a stepwise manner, culminating in a Yamaguchi esterification to close the 14-membered ring.

Inoue_Euonymine_Synthesis Start (R)-glycerol acetonide Core_Assembly Tricyclic Core Assembly (Diels-Alder, Iodoetherification, RCM) Start->Core_Assembly Functionalization Core Functionalization (Oxidations, Protecting Groups) Core_Assembly->Functionalization Macrocycle_Installation Macrocycle Installation (Esterifications) Functionalization->Macrocycle_Installation This compound This compound Macrocycle_Installation->this compound

Figure 1: Simplified workflow of the Inoue total synthesis of this compound.
The Herzon Synthesis of the (±)-Euonyminol Core

The Herzon group has reported a distinct and innovative approach to the synthesis of the racemic core of this compound, (±)-euonyminol. While not a total synthesis of this compound itself, this route provides a valuable alternative for accessing the central polycyclic scaffold.

Their strategy employs a series of powerful synthetic methods to construct the challenging core structure:

  • Initial Cycloaddition: A [2+2] cycloaddition of a silyl enol ether with an allene sets up key stereocenters.

  • Radical Cyclization: A diastereoselective 6-endo-trig radical cyclization is utilized to form a key carbocyclic ring.

  • α-Ketol Rearrangement: A late-stage α-ketol rearrangement is employed to install a crucial hydroxyl group with the correct stereochemistry.

This route showcases a different strategic mindset, relying on powerful and sometimes less predictable reactions to forge the intricate core.

Herzon_Euonyminol_Synthesis Start Commercial Ketone Initial_Cycloaddition [2+2] Cycloaddition Start->Initial_Cycloaddition Radical_Cyclization Radical Cyclization Initial_Cycloaddition->Radical_Cyclization Core_Functionalization Core Functionalization & Rearrangement Radical_Cyclization->Core_Functionalization Euonyminol_Core (±)-Euonyminol Core_Functionalization->Euonyminol_Core

Figure 2: Simplified workflow of the Herzon synthesis of the (±)-euonyminol core.

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these synthetic routes, detailed experimental protocols for key transformations are provided below. These protocols are abridged from the supporting information of the original publications.

Key Experiment from the Inoue Synthesis: Diels-Alder Reaction

Synthesis of the Decalin Core:

To a solution of the diene (1.0 eq) in toluene (0.2 M) at room temperature is added the dienophile (1.2 eq) and triethylamine (2.0 eq). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 10:1) to afford the decalin product.

Key Experiment from the Herzon Synthesis: Radical Cyclization

Formation of the Carbocyclic Ring:

A solution of the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.01 M) is heated to 80 °C. A solution of Bu3SnH (1.5 eq) in degassed toluene (0.1 M) is added dropwise over 2 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (Hexanes/Ethyl Acetate = 20:1) to yield the cyclized product.

Conclusion

The total synthesis of this compound by Inoue and coworkers stands as a monumental achievement in natural product synthesis, showcasing a masterful application of modern synthetic methods to conquer a highly complex target. Their route, while lengthy, is highly controlled and delivers the enantiomerically pure natural product. The Herzon group's synthesis of the euonyminol core offers a creative and alternative approach, highlighting the power of different synthetic strategies to tackle similar challenges.

For researchers in the field, the choice of synthetic route will depend on the specific goals of their project. The Inoue synthesis provides a proven roadmap to the complete natural product, while the Herzon synthesis offers a compelling alternative for accessing the core structure, which could be valuable for the synthesis of analogues and for structure-activity relationship studies. Both routes represent significant contributions to the art and science of organic synthesis and provide a wealth of information for those seeking to synthesize this compound and related complex natural products.

References

Assessing the Selectivity of Euonymine for P-glycoprotein Over Other ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Euonymine and ABC Transporters

This compound is a complex natural product that has demonstrated inhibitory effects on P-glycoprotein[1]. P-glycoprotein, a member of the ABC transporter superfamily, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[2][3][4][5] The overexpression of P-gp, along with other ABC transporters like MRP1 and BCRP, is a major mechanism by which cancer cells evade chemotherapy.[3][4][5] Therefore, the development of selective inhibitors for these transporters is a key strategy to overcome MDR. Assessing the selectivity of a potential inhibitor like this compound is crucial to understand its therapeutic potential and potential side effects.

Quantitative Assessment of Selectivity

To ascertain the selectivity of this compound, its inhibitory potency against P-gp, MRP1, and BCRP would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

Table 1: Hypothetical Inhibitory Activity of this compound against ABC Transporters (IC50 in µM)

CompoundP-glycoprotein (P-gp)MRP1BCRPSelectivity Ratio (MRP1/P-gp)Selectivity Ratio (BCRP/P-gp)
This compound Data Not AvailableData Not AvailableData Not AvailableN/AN/A
Verapamil (Control) ~1-5>50>50>10-50>10-50
MK-571 (Control) >50~0.5-2>50<0.04N/A
Ko143 (Control) >25>25~0.01-0.1N/A<0.004

Note: The IC50 values for control compounds are approximate and can vary depending on the specific cell line and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the selectivity of this compound.

1. Cytotoxicity Assay

  • Objective: To determine the intrinsic cytotoxicity of this compound on different cell lines and to establish a non-toxic concentration range for subsequent inhibition assays.

  • Methodology:

    • Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., KB-C2, NCI/ADR-RES), MRP1 (e.g., HL60/AR), and BCRP (e.g., MCF-7/MX) and their parental sensitive cell lines are cultured under standard conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

    • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay. The absorbance is measured using a microplate reader.

    • Data Analysis: The IC50 values for cytotoxicity are calculated by plotting the percentage of cell viability against the log of this compound concentration.

2. Transport Inhibition Assay (Calcein-AM Efflux Assay)

  • Objective: To measure the functional inhibition of P-gp and MRP1 by this compound.

  • Methodology:

    • Cell Preparation: Cells overexpressing P-gp or MRP1 are seeded in 96-well plates.

    • Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) for 30-60 minutes.

    • Substrate Addition: The fluorescent substrate Calcein-AM is added to the wells. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). P-gp and MRP1 can efflux Calcein-AM out of the cell.

    • Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.

    • Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control, indicates inhibition of the transporter. IC50 values are determined from dose-response curves.

3. ATPase Activity Assay

  • Objective: To determine if this compound interacts with the ATP-binding site of the transporters and modulates their ATPase activity.

  • Methodology:

    • Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp, MRP1, or BCRP are prepared from overexpressing cell lines.

    • Assay Reaction: The membrane vesicles are incubated with various concentrations of this compound in the presence of ATP.

    • Phosphate (B84403) Detection: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay).

    • Data Analysis: The stimulation or inhibition of ATPase activity by this compound is measured. For inhibitors, the IC50 value is the concentration of this compound that reduces the verapamil-stimulated P-gp ATPase activity by 50%.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Seed cells in 96-well plates culture Culture cells start->culture add_this compound Add varying concentrations of this compound culture->add_this compound incubate Incubate for 48-72h add_this compound->incubate add_mtt Add MTT/Resazurin incubate->add_mtt incubate_assay Incubate add_mtt->incubate_assay read_plate Read absorbance incubate_assay->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for Cytotoxicity Assay.

experimental_workflow_transport cluster_prep Cell Preparation cluster_inhibition Inhibition cluster_measurement Measurement cluster_analysis Data Analysis start Seed cells overexpressing transporters pre_incubate Pre-incubate with this compound start->pre_incubate add_substrate Add Calcein-AM pre_incubate->add_substrate measure_fluorescence Measure intracellular fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for Transport Inhibition Assay.

experimental_workflow_atpase cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis start Prepare membrane vesicles incubate Incubate vesicles with this compound and ATP start->incubate measure_pi Measure inorganic phosphate release incubate->measure_pi calculate_ic50 Calculate IC50 measure_pi->calculate_ic50

Caption: Workflow for ATPase Activity Assay.

Signaling Pathways and Logical Relationships

The interaction of this compound with P-gp at the cellular level can be conceptualized as an inhibition of the drug efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.

signaling_pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Efflux Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Induces This compound This compound This compound->Pgp Inhibition

Caption: P-gp Inhibition by this compound.

Conclusion

This compound has been identified as an inhibitor of P-glycoprotein, a key contributor to multidrug resistance in cancer. However, to establish its potential as a selective modulator of ABC transporters, rigorous quantitative assessment of its inhibitory activity against P-gp, MRP1, and BCRP is essential. The experimental protocols detailed in this guide provide a framework for conducting such an evaluation. The resulting data would enable a comprehensive comparison of this compound's selectivity and inform its potential for further development as an agent to overcome multidrug resistance in a targeted manner. Further research is required to generate the specific IC50 values and fully elucidate the selectivity profile of this compound.

References

Assessing the Selectivity of Euonymine for P-glycoprotein Over Other ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Euonymine and ABC Transporters

This compound is a complex natural product that has demonstrated inhibitory effects on P-glycoprotein[1]. P-glycoprotein, a member of the ABC transporter superfamily, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[2][3][4][5] The overexpression of P-gp, along with other ABC transporters like MRP1 and BCRP, is a major mechanism by which cancer cells evade chemotherapy.[3][4][5] Therefore, the development of selective inhibitors for these transporters is a key strategy to overcome MDR. Assessing the selectivity of a potential inhibitor like this compound is crucial to understand its therapeutic potential and potential side effects.

Quantitative Assessment of Selectivity

To ascertain the selectivity of this compound, its inhibitory potency against P-gp, MRP1, and BCRP would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

Table 1: Hypothetical Inhibitory Activity of this compound against ABC Transporters (IC50 in µM)

CompoundP-glycoprotein (P-gp)MRP1BCRPSelectivity Ratio (MRP1/P-gp)Selectivity Ratio (BCRP/P-gp)
This compound Data Not AvailableData Not AvailableData Not AvailableN/AN/A
Verapamil (Control) ~1-5>50>50>10-50>10-50
MK-571 (Control) >50~0.5-2>50<0.04N/A
Ko143 (Control) >25>25~0.01-0.1N/A<0.004

Note: The IC50 values for control compounds are approximate and can vary depending on the specific cell line and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the selectivity of this compound.

1. Cytotoxicity Assay

  • Objective: To determine the intrinsic cytotoxicity of this compound on different cell lines and to establish a non-toxic concentration range for subsequent inhibition assays.

  • Methodology:

    • Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., KB-C2, NCI/ADR-RES), MRP1 (e.g., HL60/AR), and BCRP (e.g., MCF-7/MX) and their parental sensitive cell lines are cultured under standard conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

    • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay. The absorbance is measured using a microplate reader.

    • Data Analysis: The IC50 values for cytotoxicity are calculated by plotting the percentage of cell viability against the log of this compound concentration.

2. Transport Inhibition Assay (Calcein-AM Efflux Assay)

  • Objective: To measure the functional inhibition of P-gp and MRP1 by this compound.

  • Methodology:

    • Cell Preparation: Cells overexpressing P-gp or MRP1 are seeded in 96-well plates.

    • Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) for 30-60 minutes.

    • Substrate Addition: The fluorescent substrate Calcein-AM is added to the wells. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). P-gp and MRP1 can efflux Calcein-AM out of the cell.

    • Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.

    • Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control, indicates inhibition of the transporter. IC50 values are determined from dose-response curves.

3. ATPase Activity Assay

  • Objective: To determine if this compound interacts with the ATP-binding site of the transporters and modulates their ATPase activity.

  • Methodology:

    • Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp, MRP1, or BCRP are prepared from overexpressing cell lines.

    • Assay Reaction: The membrane vesicles are incubated with various concentrations of this compound in the presence of ATP.

    • Phosphate (B84403) Detection: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay).

    • Data Analysis: The stimulation or inhibition of ATPase activity by this compound is measured. For inhibitors, the IC50 value is the concentration of this compound that reduces the verapamil-stimulated P-gp ATPase activity by 50%.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Seed cells in 96-well plates culture Culture cells start->culture add_this compound Add varying concentrations of this compound culture->add_this compound incubate Incubate for 48-72h add_this compound->incubate add_mtt Add MTT/Resazurin incubate->add_mtt incubate_assay Incubate add_mtt->incubate_assay read_plate Read absorbance incubate_assay->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for Cytotoxicity Assay.

experimental_workflow_transport cluster_prep Cell Preparation cluster_inhibition Inhibition cluster_measurement Measurement cluster_analysis Data Analysis start Seed cells overexpressing transporters pre_incubate Pre-incubate with this compound start->pre_incubate add_substrate Add Calcein-AM pre_incubate->add_substrate measure_fluorescence Measure intracellular fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for Transport Inhibition Assay.

experimental_workflow_atpase cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis start Prepare membrane vesicles incubate Incubate vesicles with this compound and ATP start->incubate measure_pi Measure inorganic phosphate release incubate->measure_pi calculate_ic50 Calculate IC50 measure_pi->calculate_ic50

Caption: Workflow for ATPase Activity Assay.

Signaling Pathways and Logical Relationships

The interaction of this compound with P-gp at the cellular level can be conceptualized as an inhibition of the drug efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.

signaling_pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Efflux Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Induces This compound This compound This compound->Pgp Inhibition

Caption: P-gp Inhibition by this compound.

Conclusion

This compound has been identified as an inhibitor of P-glycoprotein, a key contributor to multidrug resistance in cancer. However, to establish its potential as a selective modulator of ABC transporters, rigorous quantitative assessment of its inhibitory activity against P-gp, MRP1, and BCRP is essential. The experimental protocols detailed in this guide provide a framework for conducting such an evaluation. The resulting data would enable a comprehensive comparison of this compound's selectivity and inform its potential for further development as an agent to overcome multidrug resistance in a targeted manner. Further research is required to generate the specific IC50 values and fully elucidate the selectivity profile of this compound.

References

Assessing the Selectivity of Euonymine for P-glycoprotein Over Other ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Euonymine and ABC Transporters

This compound is a complex natural product that has demonstrated inhibitory effects on P-glycoprotein[1]. P-glycoprotein, a member of the ABC transporter superfamily, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[2][3][4][5] The overexpression of P-gp, along with other ABC transporters like MRP1 and BCRP, is a major mechanism by which cancer cells evade chemotherapy.[3][4][5] Therefore, the development of selective inhibitors for these transporters is a key strategy to overcome MDR. Assessing the selectivity of a potential inhibitor like this compound is crucial to understand its therapeutic potential and potential side effects.

Quantitative Assessment of Selectivity

To ascertain the selectivity of this compound, its inhibitory potency against P-gp, MRP1, and BCRP would be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

Table 1: Hypothetical Inhibitory Activity of this compound against ABC Transporters (IC50 in µM)

CompoundP-glycoprotein (P-gp)MRP1BCRPSelectivity Ratio (MRP1/P-gp)Selectivity Ratio (BCRP/P-gp)
This compound Data Not AvailableData Not AvailableData Not AvailableN/AN/A
Verapamil (Control) ~1-5>50>50>10-50>10-50
MK-571 (Control) >50~0.5-2>50<0.04N/A
Ko143 (Control) >25>25~0.01-0.1N/A<0.004

Note: The IC50 values for control compounds are approximate and can vary depending on the specific cell line and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the selectivity of this compound.

1. Cytotoxicity Assay

  • Objective: To determine the intrinsic cytotoxicity of this compound on different cell lines and to establish a non-toxic concentration range for subsequent inhibition assays.

  • Methodology:

    • Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., KB-C2, NCI/ADR-RES), MRP1 (e.g., HL60/AR), and BCRP (e.g., MCF-7/MX) and their parental sensitive cell lines are cultured under standard conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

    • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured using a microplate reader.

    • Data Analysis: The IC50 values for cytotoxicity are calculated by plotting the percentage of cell viability against the log of this compound concentration.

2. Transport Inhibition Assay (Calcein-AM Efflux Assay)

  • Objective: To measure the functional inhibition of P-gp and MRP1 by this compound.

  • Methodology:

    • Cell Preparation: Cells overexpressing P-gp or MRP1 are seeded in 96-well plates.

    • Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) for 30-60 minutes.

    • Substrate Addition: The fluorescent substrate Calcein-AM is added to the wells. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp and MRP1 can efflux Calcein-AM out of the cell.

    • Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.

    • Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control, indicates inhibition of the transporter. IC50 values are determined from dose-response curves.

3. ATPase Activity Assay

  • Objective: To determine if this compound interacts with the ATP-binding site of the transporters and modulates their ATPase activity.

  • Methodology:

    • Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp, MRP1, or BCRP are prepared from overexpressing cell lines.

    • Assay Reaction: The membrane vesicles are incubated with various concentrations of this compound in the presence of ATP.

    • Phosphate Detection: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay).

    • Data Analysis: The stimulation or inhibition of ATPase activity by this compound is measured. For inhibitors, the IC50 value is the concentration of this compound that reduces the verapamil-stimulated P-gp ATPase activity by 50%.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Seed cells in 96-well plates culture Culture cells start->culture add_this compound Add varying concentrations of this compound culture->add_this compound incubate Incubate for 48-72h add_this compound->incubate add_mtt Add MTT/Resazurin incubate->add_mtt incubate_assay Incubate add_mtt->incubate_assay read_plate Read absorbance incubate_assay->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for Cytotoxicity Assay.

experimental_workflow_transport cluster_prep Cell Preparation cluster_inhibition Inhibition cluster_measurement Measurement cluster_analysis Data Analysis start Seed cells overexpressing transporters pre_incubate Pre-incubate with this compound start->pre_incubate add_substrate Add Calcein-AM pre_incubate->add_substrate measure_fluorescence Measure intracellular fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for Transport Inhibition Assay.

experimental_workflow_atpase cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis start Prepare membrane vesicles incubate Incubate vesicles with this compound and ATP start->incubate measure_pi Measure inorganic phosphate release incubate->measure_pi calculate_ic50 Calculate IC50 measure_pi->calculate_ic50

Caption: Workflow for ATPase Activity Assay.

Signaling Pathways and Logical Relationships

The interaction of this compound with P-gp at the cellular level can be conceptualized as an inhibition of the drug efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.

signaling_pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Efflux Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Induces This compound This compound This compound->Pgp Inhibition

Caption: P-gp Inhibition by this compound.

Conclusion

This compound has been identified as an inhibitor of P-glycoprotein, a key contributor to multidrug resistance in cancer. However, to establish its potential as a selective modulator of ABC transporters, rigorous quantitative assessment of its inhibitory activity against P-gp, MRP1, and BCRP is essential. The experimental protocols detailed in this guide provide a framework for conducting such an evaluation. The resulting data would enable a comprehensive comparison of this compound's selectivity and inform its potential for further development as an agent to overcome multidrug resistance in a targeted manner. Further research is required to generate the specific IC50 values and fully elucidate the selectivity profile of this compound.

References

Unveiling the Correlation: A Guide to In Vitro P-gp Inhibition and Cellular Drug Accumulation for Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its inhibition can lead to increased intracellular concentrations of co-administered drugs, potentially enhancing their therapeutic efficacy.

Data Presentation: A Comparative Analysis

To objectively assess the P-gp inhibitory potential of a compound like Euonymine, its performance should be compared against known P-gp inhibitors. The following tables provide a template for summarizing key quantitative data obtained from in vitro assays.

Table 1: In Vitro P-gp Inhibition Activity

CompoundCell LineProbe SubstrateIC50 (µM)Positive ControlIC50 (µM) of Positive Control
This compound e.g., MCF7/ADRRhodamine 123Data not availableVerapamil~5.0
VerapamilMCF7/ADRRhodamine 123~5.0--
Cyclosporin AMCF7/ADRRhodamine 123~2.0--
ElacridarMCF7RRhodamine 1230.05[2]--
NitrendipineMCF7RRhodamine 123250.5[2]--

IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.

Table 2: Cellular Drug Accumulation

TreatmentCell LineP-gp SubstrateSubstrate ConcentrationFold Increase in Intracellular Accumulation
This compound e.g., MCF7/ADRDoxorubicin10 µMData not available
Verapamil (10 µM)MCF7/ADRDoxorubicin10 µM~4-fold
Cyclosporin A (5 µM)EMT6/AR1.0Rhodamine 123Not specifiedSignificant increase[3]

Fold increase is calculated relative to the intracellular accumulation of the P-gp substrate in the absence of an inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing P-gp inhibition and cellular drug accumulation.

Protocol 1: In Vitro P-gp Inhibition Assay using Rhodamine 123

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (e.g., MCF7, K562).

  • Rhodamine 123.

  • Test compound (this compound) and positive control (e.g., Verapamil).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) and the positive control for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Drug Accumulation Assay

This assay quantifies the increase in the intracellular concentration of a chemotherapeutic drug (a P-gp substrate) in the presence of a P-gp inhibitor.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF7/ADR).

  • P-gp substrate (e.g., Doxorubicin, Paclitaxel).

  • Test compound (this compound) and positive control (e.g., Verapamil).

  • Cell lysis buffer.

  • High-performance liquid chromatography (HPLC) system or a fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound or positive control as described in Protocol 1.

  • Drug Incubation: Add a known concentration of the P-gp substrate (e.g., 10 µM Doxorubicin) and incubate for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Quantification:

    • HPLC: Analyze the cell lysates by HPLC to determine the intracellular concentration of the drug.

    • Fluorescence Microscopy: If using a fluorescent drug like Doxorubicin, visualize and quantify the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis: Calculate the fold increase in drug accumulation in treated cells compared to untreated cells.

Mandatory Visualizations

Diagrams are provided to visually represent the experimental workflows and the underlying biological mechanism.

P_gp_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane Pgp P-gp Efflux Pump Drug_out Extracellular Drug (e.g., Doxorubicin) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding This compound This compound (P-gp Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

Mechanism of P-gp Inhibition by this compound.

Experimental_Workflow cluster_pgp_inhibition P-gp Inhibition Assay cluster_drug_accumulation Cellular Drug Accumulation Assay cluster_correlation Correlation Analysis A1 Seed P-gp overexpressing cells A2 Pre-incubate with this compound A1->A2 A3 Add Rhodamine 123 A2->A3 A4 Measure intracellular fluorescence A3->A4 A5 Calculate IC50 A4->A5 C1 Correlate IC50 with drug accumulation A5->C1 B1 Seed P-gp overexpressing cells B2 Treat with this compound B1->B2 B3 Add P-gp substrate drug B2->B3 B4 Lyse cells and quantify drug B3->B4 B5 Determine fold increase in accumulation B4->B5 B5->C1

Experimental Workflow for Correlating P-gp Inhibition with Drug Accumulation.

References

Unveiling the Correlation: A Guide to In Vitro P-gp Inhibition and Cellular Drug Accumulation for Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its inhibition can lead to increased intracellular concentrations of co-administered drugs, potentially enhancing their therapeutic efficacy.

Data Presentation: A Comparative Analysis

To objectively assess the P-gp inhibitory potential of a compound like Euonymine, its performance should be compared against known P-gp inhibitors. The following tables provide a template for summarizing key quantitative data obtained from in vitro assays.

Table 1: In Vitro P-gp Inhibition Activity

CompoundCell LineProbe SubstrateIC50 (µM)Positive ControlIC50 (µM) of Positive Control
This compound e.g., MCF7/ADRRhodamine 123Data not availableVerapamil~5.0
VerapamilMCF7/ADRRhodamine 123~5.0--
Cyclosporin AMCF7/ADRRhodamine 123~2.0--
ElacridarMCF7RRhodamine 1230.05[2]--
NitrendipineMCF7RRhodamine 123250.5[2]--

IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.

Table 2: Cellular Drug Accumulation

TreatmentCell LineP-gp SubstrateSubstrate ConcentrationFold Increase in Intracellular Accumulation
This compound e.g., MCF7/ADRDoxorubicin10 µMData not available
Verapamil (10 µM)MCF7/ADRDoxorubicin10 µM~4-fold
Cyclosporin A (5 µM)EMT6/AR1.0Rhodamine 123Not specifiedSignificant increase[3]

Fold increase is calculated relative to the intracellular accumulation of the P-gp substrate in the absence of an inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing P-gp inhibition and cellular drug accumulation.

Protocol 1: In Vitro P-gp Inhibition Assay using Rhodamine 123

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (e.g., MCF7, K562).

  • Rhodamine 123.

  • Test compound (this compound) and positive control (e.g., Verapamil).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) and the positive control for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Drug Accumulation Assay

This assay quantifies the increase in the intracellular concentration of a chemotherapeutic drug (a P-gp substrate) in the presence of a P-gp inhibitor.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF7/ADR).

  • P-gp substrate (e.g., Doxorubicin, Paclitaxel).

  • Test compound (this compound) and positive control (e.g., Verapamil).

  • Cell lysis buffer.

  • High-performance liquid chromatography (HPLC) system or a fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound or positive control as described in Protocol 1.

  • Drug Incubation: Add a known concentration of the P-gp substrate (e.g., 10 µM Doxorubicin) and incubate for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Quantification:

    • HPLC: Analyze the cell lysates by HPLC to determine the intracellular concentration of the drug.

    • Fluorescence Microscopy: If using a fluorescent drug like Doxorubicin, visualize and quantify the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis: Calculate the fold increase in drug accumulation in treated cells compared to untreated cells.

Mandatory Visualizations

Diagrams are provided to visually represent the experimental workflows and the underlying biological mechanism.

P_gp_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane Pgp P-gp Efflux Pump Drug_out Extracellular Drug (e.g., Doxorubicin) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding This compound This compound (P-gp Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

Mechanism of P-gp Inhibition by this compound.

Experimental_Workflow cluster_pgp_inhibition P-gp Inhibition Assay cluster_drug_accumulation Cellular Drug Accumulation Assay cluster_correlation Correlation Analysis A1 Seed P-gp overexpressing cells A2 Pre-incubate with this compound A1->A2 A3 Add Rhodamine 123 A2->A3 A4 Measure intracellular fluorescence A3->A4 A5 Calculate IC50 A4->A5 C1 Correlate IC50 with drug accumulation A5->C1 B1 Seed P-gp overexpressing cells B2 Treat with this compound B1->B2 B3 Add P-gp substrate drug B2->B3 B4 Lyse cells and quantify drug B3->B4 B5 Determine fold increase in accumulation B4->B5 B5->C1

Experimental Workflow for Correlating P-gp Inhibition with Drug Accumulation.

References

Unveiling the Correlation: A Guide to In Vitro P-gp Inhibition and Cellular Drug Accumulation for Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its inhibition can lead to increased intracellular concentrations of co-administered drugs, potentially enhancing their therapeutic efficacy.

Data Presentation: A Comparative Analysis

To objectively assess the P-gp inhibitory potential of a compound like Euonymine, its performance should be compared against known P-gp inhibitors. The following tables provide a template for summarizing key quantitative data obtained from in vitro assays.

Table 1: In Vitro P-gp Inhibition Activity

CompoundCell LineProbe SubstrateIC50 (µM)Positive ControlIC50 (µM) of Positive Control
This compound e.g., MCF7/ADRRhodamine 123Data not availableVerapamil~5.0
VerapamilMCF7/ADRRhodamine 123~5.0--
Cyclosporin AMCF7/ADRRhodamine 123~2.0--
ElacridarMCF7RRhodamine 1230.05[2]--
NitrendipineMCF7RRhodamine 123250.5[2]--

IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.

Table 2: Cellular Drug Accumulation

TreatmentCell LineP-gp SubstrateSubstrate ConcentrationFold Increase in Intracellular Accumulation
This compound e.g., MCF7/ADRDoxorubicin10 µMData not available
Verapamil (10 µM)MCF7/ADRDoxorubicin10 µM~4-fold
Cyclosporin A (5 µM)EMT6/AR1.0Rhodamine 123Not specifiedSignificant increase[3]

Fold increase is calculated relative to the intracellular accumulation of the P-gp substrate in the absence of an inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing P-gp inhibition and cellular drug accumulation.

Protocol 1: In Vitro P-gp Inhibition Assay using Rhodamine 123

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line (e.g., MCF7, K562).

  • Rhodamine 123.

  • Test compound (this compound) and positive control (e.g., Verapamil).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) and the positive control for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Drug Accumulation Assay

This assay quantifies the increase in the intracellular concentration of a chemotherapeutic drug (a P-gp substrate) in the presence of a P-gp inhibitor.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF7/ADR).

  • P-gp substrate (e.g., Doxorubicin, Paclitaxel).

  • Test compound (this compound) and positive control (e.g., Verapamil).

  • Cell lysis buffer.

  • High-performance liquid chromatography (HPLC) system or a fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound or positive control as described in Protocol 1.

  • Drug Incubation: Add a known concentration of the P-gp substrate (e.g., 10 µM Doxorubicin) and incubate for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Quantification:

    • HPLC: Analyze the cell lysates by HPLC to determine the intracellular concentration of the drug.

    • Fluorescence Microscopy: If using a fluorescent drug like Doxorubicin, visualize and quantify the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis: Calculate the fold increase in drug accumulation in treated cells compared to untreated cells.

Mandatory Visualizations

Diagrams are provided to visually represent the experimental workflows and the underlying biological mechanism.

P_gp_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane Pgp P-gp Efflux Pump Drug_out Extracellular Drug (e.g., Doxorubicin) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding This compound This compound (P-gp Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

Mechanism of P-gp Inhibition by this compound.

Experimental_Workflow cluster_pgp_inhibition P-gp Inhibition Assay cluster_drug_accumulation Cellular Drug Accumulation Assay cluster_correlation Correlation Analysis A1 Seed P-gp overexpressing cells A2 Pre-incubate with this compound A1->A2 A3 Add Rhodamine 123 A2->A3 A4 Measure intracellular fluorescence A3->A4 A5 Calculate IC50 A4->A5 C1 Correlate IC50 with drug accumulation A5->C1 B1 Seed P-gp overexpressing cells B2 Treat with this compound B1->B2 B3 Add P-gp substrate drug B2->B3 B4 Lyse cells and quantify drug B3->B4 B5 Determine fold increase in accumulation B4->B5 B5->C1

Experimental Workflow for Correlating P-gp Inhibition with Drug Accumulation.

References

Safety Operating Guide

Navigating the Disposal of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Euonymine are advised to follow stringent safety and disposal protocols. Due to the limited specific public information on the disposal of this compound, a conservative approach adhering to general best practices for hazardous chemical waste is imperative.

Consultation with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is the critical first step in ensuring the safe and compliant disposal of this compound. These experts can provide guidance based on the specific chemical properties and regulatory requirements applicable in your region.

General Principles for Chemical Waste Disposal

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: All solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless explicitly permitted by your EHS office.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted professional waste disposal service.

  • Provide the disposal contractor with a copy of all available safety information for this compound.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for safe handling and disposal. Below is a summary of available data.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈[1]
Molecular Weight 805.8 g/mol [1]
Appearance Solid[2]
Melting Point 52 °C[2]

Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information provided is based on available chemical data.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Euonymine_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office or Licensed Contractor start->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe Follow Expert Guidance segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label_waste Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_waste store_waste Store in Designated Secondary Containment Area label_waste->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup end_process End: Waste Disposed Compliantly arrange_pickup->end_process

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department. The absence of a comprehensive, publicly available Safety Data Sheet for this compound underscores the importance of consulting with certified safety professionals before handling or disposing of this compound.

References

Navigating the Disposal of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Euonymine are advised to follow stringent safety and disposal protocols. Due to the limited specific public information on the disposal of this compound, a conservative approach adhering to general best practices for hazardous chemical waste is imperative.

Consultation with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is the critical first step in ensuring the safe and compliant disposal of this compound. These experts can provide guidance based on the specific chemical properties and regulatory requirements applicable in your region.

General Principles for Chemical Waste Disposal

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: All solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless explicitly permitted by your EHS office.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted professional waste disposal service.

  • Provide the disposal contractor with a copy of all available safety information for this compound.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for safe handling and disposal. Below is a summary of available data.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈[1]
Molecular Weight 805.8 g/mol [1]
Appearance Solid[2]
Melting Point 52 °C[2]

Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information provided is based on available chemical data.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Euonymine_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office or Licensed Contractor start->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe Follow Expert Guidance segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label_waste Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_waste store_waste Store in Designated Secondary Containment Area label_waste->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup end_process End: Waste Disposed Compliantly arrange_pickup->end_process

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department. The absence of a comprehensive, publicly available Safety Data Sheet for this compound underscores the importance of consulting with certified safety professionals before handling or disposing of this compound.

References

Navigating the Disposal of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Euonymine are advised to follow stringent safety and disposal protocols. Due to the limited specific public information on the disposal of this compound, a conservative approach adhering to general best practices for hazardous chemical waste is imperative.

Consultation with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is the critical first step in ensuring the safe and compliant disposal of this compound. These experts can provide guidance based on the specific chemical properties and regulatory requirements applicable in your region.

General Principles for Chemical Waste Disposal

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: All solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless explicitly permitted by your EHS office.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted professional waste disposal service.

  • Provide the disposal contractor with a copy of all available safety information for this compound.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for safe handling and disposal. Below is a summary of available data.

PropertyValue
Molecular Formula C₃₈H₄₇NO₁₈[1]
Molecular Weight 805.8 g/mol [1]
Appearance Solid[2]
Melting Point 52 °C[2]

Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information provided is based on available chemical data.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Euonymine_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office or Licensed Contractor start->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe Follow Expert Guidance segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label_waste Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_waste store_waste Store in Designated Secondary Containment Area label_waste->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup end_process End: Waste Disposed Compliantly arrange_pickup->end_process

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department. The absence of a comprehensive, publicly available Safety Data Sheet for this compound underscores the importance of consulting with certified safety professionals before handling or disposing of this compound.

References

Essential Safety and Handling of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like Euonymine are paramount. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on best practices for handling compounds with significant biological activity and unknown toxicological profiles. This compound has demonstrated anti-HIV and P-glycoprotein inhibitory effects, indicating its potency and the need for careful handling to minimize exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.

Protection Type Recommended PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes.
Hand Protection Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed frequently.
Body Protection Chemical-Resistant Lab Coat or Disposable GownA lab coat made of a chemical-resistant material should be worn and buttoned completely. For procedures with a higher risk of contamination, a disposable gown is recommended.
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosolization is possible.
Foot Protection Closed-Toed ShoesShoes should be made of a non-porous material to prevent absorption of any spills.

Operational Plan for Handling this compound

Engineering Controls:

  • Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated fume hood.

  • Handling:

    • If working with powdered this compound, handle with care to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate deactivating solution (if known) or a surfactant-based cleaner after each use.

    • Decontaminate all equipment that has come into contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • This compound Waste: All solid and liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is necessary.

Euonymine_Emergency_Response start Incident Occurs (Spill or Exposure) is_spill Is it a spill? start->is_spill is_exposure Is it personal exposure? start->is_exposure spill_small Small Spill? is_spill->spill_small Yes notify_supervisor Notify Supervisor and Safety Officer exposure_type Type of Exposure? is_exposure->exposure_type Yes spill_large Large Spill spill_small->spill_large No contain_spill Contain spill with absorbent material spill_small->contain_spill Yes evacuate Evacuate the area spill_large->evacuate clean_spill Clean area with appropriate decontaminant contain_spill->clean_spill dispose_spill_waste Dispose of contaminated materials as hazardous waste clean_spill->dispose_spill_waste dispose_spill_waste->notify_supervisor evacuate->notify_supervisor skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation remove_clothing Remove contaminated clothing skin_contact->remove_clothing flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes move_to_fresh_air Move to fresh air inhalation->move_to_fresh_air wash_skin Wash skin with soap and water for 15 min remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical move_to_fresh_air->seek_medical seek_medical->notify_supervisor

Caption: Workflow for responding to a spill or personal exposure involving this compound.

This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all personnel receive training on these procedures and that a thorough risk assessment is conducted before any work with this compound begins.

References

Essential Safety and Handling of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like Euonymine are paramount. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on best practices for handling compounds with significant biological activity and unknown toxicological profiles. This compound has demonstrated anti-HIV and P-glycoprotein inhibitory effects, indicating its potency and the need for careful handling to minimize exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.

Protection Type Recommended PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes.
Hand Protection Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed frequently.
Body Protection Chemical-Resistant Lab Coat or Disposable GownA lab coat made of a chemical-resistant material should be worn and buttoned completely. For procedures with a higher risk of contamination, a disposable gown is recommended.
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosolization is possible.
Foot Protection Closed-Toed ShoesShoes should be made of a non-porous material to prevent absorption of any spills.

Operational Plan for Handling this compound

Engineering Controls:

  • Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated fume hood.

  • Handling:

    • If working with powdered this compound, handle with care to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate deactivating solution (if known) or a surfactant-based cleaner after each use.

    • Decontaminate all equipment that has come into contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • This compound Waste: All solid and liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is necessary.

Euonymine_Emergency_Response start Incident Occurs (Spill or Exposure) is_spill Is it a spill? start->is_spill is_exposure Is it personal exposure? start->is_exposure spill_small Small Spill? is_spill->spill_small Yes notify_supervisor Notify Supervisor and Safety Officer exposure_type Type of Exposure? is_exposure->exposure_type Yes spill_large Large Spill spill_small->spill_large No contain_spill Contain spill with absorbent material spill_small->contain_spill Yes evacuate Evacuate the area spill_large->evacuate clean_spill Clean area with appropriate decontaminant contain_spill->clean_spill dispose_spill_waste Dispose of contaminated materials as hazardous waste clean_spill->dispose_spill_waste dispose_spill_waste->notify_supervisor evacuate->notify_supervisor skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation remove_clothing Remove contaminated clothing skin_contact->remove_clothing flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes move_to_fresh_air Move to fresh air inhalation->move_to_fresh_air wash_skin Wash skin with soap and water for 15 min remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical move_to_fresh_air->seek_medical seek_medical->notify_supervisor

Caption: Workflow for responding to a spill or personal exposure involving this compound.

This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all personnel receive training on these procedures and that a thorough risk assessment is conducted before any work with this compound begins.

References

Essential Safety and Handling of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like Euonymine are paramount. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on best practices for handling compounds with significant biological activity and unknown toxicological profiles. This compound has demonstrated anti-HIV and P-glycoprotein inhibitory effects, indicating its potency and the need for careful handling to minimize exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for potent compounds.

Protection Type Recommended PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes.
Hand Protection Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed frequently.
Body Protection Chemical-Resistant Lab Coat or Disposable GownA lab coat made of a chemical-resistant material should be worn and buttoned completely. For procedures with a higher risk of contamination, a disposable gown is recommended.
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosolization is possible.
Foot Protection Closed-Toed ShoesShoes should be made of a non-porous material to prevent absorption of any spills.

Operational Plan for Handling this compound

Engineering Controls:

  • Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated fume hood.

  • Handling:

    • If working with powdered this compound, handle with care to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate deactivating solution (if known) or a surfactant-based cleaner after each use.

    • Decontaminate all equipment that has come into contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • This compound Waste: All solid and liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a designated, sealed container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is necessary.

Euonymine_Emergency_Response start Incident Occurs (Spill or Exposure) is_spill Is it a spill? start->is_spill is_exposure Is it personal exposure? start->is_exposure spill_small Small Spill? is_spill->spill_small Yes notify_supervisor Notify Supervisor and Safety Officer exposure_type Type of Exposure? is_exposure->exposure_type Yes spill_large Large Spill spill_small->spill_large No contain_spill Contain spill with absorbent material spill_small->contain_spill Yes evacuate Evacuate the area spill_large->evacuate clean_spill Clean area with appropriate decontaminant contain_spill->clean_spill dispose_spill_waste Dispose of contaminated materials as hazardous waste clean_spill->dispose_spill_waste dispose_spill_waste->notify_supervisor evacuate->notify_supervisor skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation remove_clothing Remove contaminated clothing skin_contact->remove_clothing flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes move_to_fresh_air Move to fresh air inhalation->move_to_fresh_air wash_skin Wash skin with soap and water for 15 min remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical move_to_fresh_air->seek_medical seek_medical->notify_supervisor

Caption: Workflow for responding to a spill or personal exposure involving this compound.

This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all personnel receive training on these procedures and that a thorough risk assessment is conducted before any work with this compound begins.

References

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